Vinyl trifluoroacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O2/c1-2-9-3(8)4(5,6)7/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGRMWIREQJHPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25748-85-0 | |
| Record name | Acetic acid, 2,2,2-trifluoro-, ethenyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25748-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID90195813 | |
| Record name | Vinyl trifluoroacetate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow or colorless liquid; bp = 39-40 deg C; Stabilized with 3,5-Di-tert-butylcatechol; [Alfa Aesar MSDS] | |
| Record name | Vinyl trifluoroacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9548 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
433-28-3 | |
| Record name | Ethenyl 2,2,2-trifluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl trifluoroacetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl trifluoroacetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | VINYL TRIFLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD7HFM535P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what are the physical properties of Vinyl trifluoroacetate
An In-Depth Technical Guide to Vinyl Trifluoroacetate
Introduction
This compound (VTFA), with the chemical formula CF₃CO₂CH=CH₂, is a fluorinated organic compound of significant interest in synthetic chemistry. As a bifunctional molecule, it incorporates the reactivity of a vinyl group and the unique electronic properties of a trifluoroacetate ester. This combination makes it a valuable monomer for the synthesis of advanced fluoropolymers and a potent reagent for trifluoroacetylation reactions. The presence of the highly electronegative trifluoromethyl group imparts distinct characteristics to the molecule, influencing its reactivity, stability, and the properties of the materials derived from it.
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core physicochemical properties, spectroscopic signature, synthesis, reactivity, and safety considerations of this compound, providing a foundational understanding for its application in a laboratory and industrial context.
Chemical and Physical Properties
This compound is a colorless to pale yellow, volatile liquid at room temperature.[1][2] Its high vapor pressure and low flash point necessitate careful handling in a controlled environment. The trifluoromethyl group significantly influences its physical properties, differentiating it from its non-fluorinated analog, vinyl acetate.
Identifiers and Molecular Information
| Identifier | Value | Source |
| IUPAC Name | ethenyl 2,2,2-trifluoroacetate | [1] |
| Synonyms | Trifluoroacetic acid vinyl ester, Ethenyl trifluoroacetate | [3] |
| CAS Number | 433-28-3 | |
| Molecular Formula | C₄H₃F₃O₂ | |
| Molecular Weight | 140.06 g/mol | [1] |
| InChI Key | ZBGRMWIREQJHPK-UHFFFAOYSA-N | |
| Canonical SMILES | C=COC(=O)C(F)(F)F | [1] |
Tabulated Physical Data
| Property | Value | Conditions | Source |
| Appearance | Colorless to light yellow liquid | Ambient | [1][3] |
| Boiling Point | 40 °C | 750 mmHg | [4] |
| Density | 1.203 g/mL | 25 °C | [4] |
| Refractive Index (n_D) | 1.317 | 20 °C | [4] |
| Vapor Pressure | 6.93 psi (47.8 kPa) | 20 °C | [4] |
| Flash Point | -32 °C (-25.6 °F) | Closed Cup | |
| Solubility | The polar trifluoroacetyl group suggests solubility in polar solvents. | General | [5] |
Molecular Structure and Spectroscopic Analysis
The characterization of this compound relies on standard spectroscopic techniques. The molecule's structure features a vinyl group (C=C) directly attached to the ester oxygen, and a trifluoromethyl group (-CF₃) on the carbonyl carbon. These features give rise to a distinct spectroscopic fingerprint.
Caption: Key functional groups in this compound.
-
¹H NMR: The proton NMR spectrum is simple, showing signals corresponding to the three vinyl protons.[6] The chemical shifts and coupling constants are characteristic of a terminal alkene system.
-
IR Spectroscopy: The infrared spectrum displays strong absorption bands characteristic of the C=O ester stretch (typically around 1780-1800 cm⁻¹) and the C=C vinyl stretch (around 1645 cm⁻¹). The C-F bonds of the trifluoromethyl group also produce strong absorptions in the 1350-1150 cm⁻¹ region.[7][8]
-
Mass Spectrometry: Mass spectral analysis can be used to confirm the molecular weight of 140.06 g/mol .[1] Fragmentation patterns would likely show loss of the vinyl group or cleavage related to the trifluoroacetyl moiety.
Synthesis and Reactivity
The synthesis of this compound typically involves the reaction of a trifluoroacetic acid source with an acetylene equivalent. One established method is the mercury-catalyzed addition of trifluoroacetic acid to acetylene gas.
Experimental Protocol: Synthesis via Acetylene Addition
This protocol is based on a method described in the patent literature.[9]
-
Catalyst Preparation: A catalyst mixture is prepared using mercuric oxide in a solution of oleum and glacial acetic acid.
-
Reaction Setup: Trifluoroacetic acid is added to a reaction vessel equipped with a stirrer and a gas inlet. The catalyst mixture is then introduced.
-
Acetylene Addition: Acetylene gas is bubbled through the stirred mixture. The reaction is typically exothermic and may require cooling to maintain control.
-
Workup: After the reaction is complete, anhydrous sodium acetate is added to neutralize the strong acid catalyst.
-
Purification: The crude product, this compound, is isolated and purified by fractional distillation.[9]
Caption: Synthesis workflow for this compound.
Core Reactivity
-
Polymerization: The vinyl group is susceptible to free-radical polymerization, making VTFA a useful monomer for producing fluorinated polymers. These polymers have applications where chemical resistance and specific thermal properties are desired.[10]
-
Electrophilic Addition: Like other alkenes, the double bond can undergo electrophilic addition reactions.
-
Transesterification: The ester group can participate in transesterification reactions, allowing for the synthesis of other trifluoroacetate esters.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols. Its high flammability, corrosivity, and acute toxicity present significant risks if not handled properly.
GHS Hazard Information
| Pictograms | |
| Signal Word | Danger |
| Hazard Statements | H225: Highly flammable liquid and vapor.[11]H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[11]H314: Causes severe skin burns and eye damage.[11] |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[12]P233: Keep container tightly closed.[12]P260: Do not breathe mists or vapors.[12]P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[12]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |
-
Handling: All manipulations should be performed in a well-ventilated fume hood.[12] Use non-sparking tools and explosion-proof equipment.[12] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[12] It should be stored under refrigeration (2-8°C). The material is often supplied with an inhibitor, such as tert-butylcatechol, to prevent spontaneous polymerization.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]
Conclusion
This compound is a versatile and reactive chemical building block. Its physical properties are dominated by its low molecular weight, high volatility, and the strong electron-withdrawing nature of the trifluoromethyl group. While its hazardous nature demands rigorous safety measures, its utility as a monomer in polymer science and as a reagent in organic synthesis makes it a valuable compound for advanced material and pharmaceutical development. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in research and development.
References
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- NIST.
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Vinyl trifluoroacetate chemical structure and bonding
An In-Depth Technical Guide to the Chemical Structure and Bonding of Vinyl Trifluoroacetate
Abstract
This compound (VTFA) is a fluorinated monomer of significant interest in polymer science and organic synthesis. Its unique chemical structure, characterized by the juxtaposition of an electron-rich vinyl group and a potent electron-withdrawing trifluoroacetate moiety, imparts a distinct reactivity profile and results in polymers with highly desirable properties. This guide provides a comprehensive examination of the molecular architecture and bonding of VTFA. We will explore the intricate interplay of inductive and resonance effects that govern its electronic landscape, detail its synthesis and characteristic reactions, and provide a thorough analysis of its spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals seeking a deep, functional understanding of this versatile chemical building block.
Molecular Structure and Electronic Landscape
This compound, with the linear formula CF₃CO₂CH=CH₂, possesses a compact yet electronically complex structure.[1] Its molecular weight is 140.06 g/mol .[1][2][3][4][5] The molecule can be deconstructed into two key functional domains: the vinyl group (CH₂=CH-) and the trifluoroacetate group (-OCOCF₃). The synergy between these two groups is central to the molecule's properties.
Core Structure and Hybridization
The carbon atoms of the vinyl group are sp² hybridized, resulting in a planar geometry with bond angles approximating 120°. This framework gives rise to a σ-bond and a π-bond between the two carbons. The ester oxygen atom linking the vinyl and acyl groups is also sp² hybridized, allowing its p-orbital to participate in resonance. The carbonyl carbon is sp² hybridized, while the trifluoromethyl carbon is sp³ hybridized.
Caption: Chemical structure of this compound (VTFA).
Dominant Electronic Effects
The reactivity and spectroscopic properties of VTFA are governed by a powerful interplay between inductive and resonance effects.
-
Inductive Effect (-I): The three fluorine atoms on the α-carbon exert a profound electron-withdrawing inductive effect. Fluorine's high electronegativity pulls electron density away from the acetyl group. This effect is transmitted through the σ-bond framework, making the carbonyl carbon highly electrophilic and increasing the acidity of the corresponding trifluoroacetic acid.[6]
-
Resonance Effect (+R): The lone pair of electrons on the ester oxygen atom adjacent to the vinyl group can be delocalized into the C=C π-system. Simultaneously, the lone pair on the same oxygen can participate in resonance with the adjacent carbonyl group. This delocalization slightly increases the electron density of the vinyl group but is significantly counteracted by the inductive effect of the trifluoroacetate group.
Caption: Dominant inductive (-I) and resonance (+R) effects in VTFA.
This electronic tug-of-war makes the vinyl group in VTFA less nucleophilic than in vinyl acetate, influencing its polymerization behavior and reactivity towards electrophiles.
Physicochemical and Spectroscopic Characterization
The unique electronic structure of VTFA gives rise to a distinct set of physical and spectroscopic properties that are essential for its identification and application.
Physical Properties
VTFA is a colorless, volatile, and flammable liquid with a pungent odor.[3] It is characterized by a low boiling point and high density, consistent with its fluorinated nature.
| Property | Value | Source |
| Molecular Formula | C₄H₃F₃O₂ | [2][3][4] |
| Molecular Weight | 140.06 g/mol | [1][2][3][4] |
| Boiling Point | 39-40 °C at 750 mmHg | [3][5] |
| Density | 1.203 g/mL at 25 °C | [3][5] |
| Refractive Index | n20/D 1.317 | [3][5] |
| Flash Point | -32 °C (-25.6 °F) | [1][3] |
| CAS Number | 433-28-3 | [1][2][3] |
Spectroscopic Signatures
Spectroscopic analysis provides definitive structural confirmation and insight into the molecule's bonding environment.
Infrared (IR) Spectroscopy: The IR spectrum of VTFA is distinguished by strong absorptions corresponding to its key functional groups. Analogous to other vinyl esters, it displays characteristic bands for the C=O, C=C, and C-O moieties, with the addition of intense C-F stretching vibrations.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is simple and highly characteristic. It features a complex multiplet system in the vinylic region (typically δ 4.5-7.5 ppm) corresponding to the three protons on the double bond.[9][10] The distinct chemical shifts and coupling constants of these protons provide definitive evidence for the vinyl ester structure.
-
¹³C NMR: The carbon spectrum shows four distinct signals. The sp² carbons of the vinyl group appear between δ 110-150 ppm.[10][11] The carbonyl carbon is significantly deshielded, while the trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three fluorine atoms (¹JCF), typically around δ 118-122 ppm.[11]
| Nucleus | Chemical Shift (δ, ppm) | Key Features / Coupling |
| ¹H | ~7.0-7.5 (1H) | Vinylic proton (CH), dd |
| ~4.6-5.0 (2H) | Vinylic protons (CH₂), m | |
| ¹³C | ~156 | Carbonyl (C=O) |
| ~140 | Vinylic (CH) | |
| ~98 | Vinylic (CH₂) | |
| ~115 | Trifluoromethyl (CF₃), q, ¹JCF |
Note: Exact chemical shifts can vary depending on the solvent and instrument.[9][10]
Synthesis and Reactivity
VTFA's utility stems from its accessible synthesis and well-defined reactivity, primarily as a monomer for specialized polymers.
Synthesis Protocol: Addition of Trifluoroacetic Acid to Acetylene
A common method for preparing VTFA involves the mercury-catalyzed addition of trifluoroacetic acid to acetylene.[12] This process leverages the high reactivity of acetylene with a strong acid in the presence of a catalyst.
Experimental Protocol:
-
Catalyst Preparation: In a suitable reaction vessel equipped for gas inlet and stirring, a catalyst mixture is prepared by dissolving 0.48 g of mercuric oxide in glacial acetic acid containing 2 cc of 60% oleum.
-
Reaction Initiation: 25 grams of trifluoroacetic acid is added to the catalyst mixture. The mixture is stirred thoroughly.
-
Acetylene Addition: A steady stream of acetylene gas is passed into the reaction mixture. The reaction is typically exothermic and may require cooling to maintain control. The addition is continued until an excess of acetylene has been consumed.
-
Workup: Upon completion, 2 grams of anhydrous sodium acetate is added to the reaction mixture to neutralize the strong acid catalyst.
-
Purification: The desired product, this compound, is isolated and purified from the reaction mixture by fractional distillation.[12]
Key Reactivity: Polymerization
The most prominent application of VTFA is in polymer chemistry. The vinyl group readily undergoes radical polymerization to form poly(this compound) (PVTFA).
-
RAFT/MADIX Polymerization: VTFA can be effectively polymerized using Reversible Addition-Fragmentation chain Transfer (RAFT) or Macromolecular Design via Interchange of Xanthates (MADIX) techniques. These controlled radical polymerization methods allow for the synthesis of polymers with well-defined molecular weights and low dispersity (Đ < 1.23).[13]
-
Polymer Properties: The resulting PVTFA is a semi-crystalline polymer with a high melting point. The trifluoroacetate group imparts unique characteristics to the polymer, including enhanced chemical stability, specific thermal properties, and altered solubility profiles, such as improved solubility in supercritical carbon dioxide.[13]
-
Copolymerization and Modification: VTFA can be copolymerized with other monomers, such as vinyl acetate (VAc), to finely tune the properties of the resulting copolymers.[13] Furthermore, the trifluoroacetate ester groups in the polymer backbone can be selectively hydrolyzed (e.g., via methanolysis) to yield polyvinyl alcohol (PVOH) segments, enabling the creation of well-defined block copolymers.[13] This chemical handle makes PVTFA a versatile precursor for more complex polymer architectures.
Applications and Future Outlook
The distinct properties of this compound and its corresponding polymers make it a valuable material for specialized applications.
-
High-Performance Materials: Polymers and copolymers derived from VTFA are employed in coatings, adhesives, and films where enhanced thermal stability, chemical resistance, and specific surface properties (low surface energy) are required.[14]
-
Synthetic Intermediate: Beyond polymerization, VTFA serves as an intermediate in organic synthesis for creating more complex fluorinated molecules relevant to the pharmaceutical and agrochemical industries.[3][14]
-
CO₂-philic Materials: The affinity of the trifluoroacetate group for carbon dioxide makes VTFA-containing polymers candidates for applications involving supercritical CO₂, such as in specialized separation or reaction media.[13]
The continued exploration of controlled polymerization techniques with VTFA and its copolymerization with a wider range of functional monomers promises to yield novel materials with precisely tailored properties for advanced technological applications.
References
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- Chhantyal-Pun, R. et al. (2020). Cl Atom-Initiated Photo-Oxidation Reactions of this compound and Allyl Trifluoroacetate in Tropospheric Conditions. The Journal of Physical Chemistry A.
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Synthesis of Vinyl Trifluoroacetate: From Foundational Chemistry to Modern Catalysis
An In-depth Technical Guide:
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
Vinyl trifluoroacetate (VTFAc) is a highly versatile fluorinated monomer and synthetic intermediate. Its unique electronic properties, conferred by the trifluoroacetyl group, make it a valuable building block in polymer science and a reactive partner in organic synthesis. This guide provides an in-depth exploration of the primary synthetic routes to this compound originating from trifluoroacetic acid (TFA). We will dissect the mechanistic underpinnings of classical and contemporary methods, offer detailed experimental protocols, and discuss the critical parameters that govern reaction efficiency and product purity. The narrative emphasizes the causality behind procedural choices, providing a robust framework for researchers to not only replicate but also innovate upon these methodologies.
Introduction: The Significance of this compound
This compound (CF₃CO₂CH=CH₂) is the vinyl ester of trifluoroacetic acid. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the vinyl moiety, making it distinct from its non-fluorinated analog, vinyl acetate. This renders VTFAc and its polymers more stable to heat and water[1].
Key Properties and Applications:
-
Monomer for Fluoropolymers: VTFAc is a key monomer for creating specialty polymers. Polymers derived from VTFAc exhibit unique thermal properties, chemical resistance, and tunable solubility, making them suitable for advanced materials applications[2][3]. The controlled polymerization of VTFAc, for instance via RAFT/MADIX, allows for the synthesis of well-defined block copolymers[2].
-
Synthetic Intermediate: In organic synthesis, VTFAc serves as a reactive intermediate. The trifluoroacetate is an excellent leaving group, facilitating various substitution and coupling reactions[4].
-
Drug Development: The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability and binding affinity. VTFAc provides a reactive handle for introducing fluorinated moieties into complex pharmaceutical scaffolds.
This guide will focus on the two most prevalent synthetic strategies starting from trifluoroacetic acid: the direct addition to acetylene and catalytic transvinylation.
Critical Safety and Handling Protocols
Both the starting material and the final product demand rigorous safety protocols. A thorough understanding and implementation of these measures are non-negotiable for any researcher.
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid.
-
Hazards: Causes severe skin burns, eye damage, and respiratory irritation upon inhalation[5][6][7][8][9]. It can lead to deep, slow-healing burns[6]. Long-term exposure may impair lung function[6].
-
Handling: Always handle TFA in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE) is mandatory and must include:
-
Acid-resistant gloves (e.g., butyl rubber or Viton™).
-
Chemical splash goggles and a full-face shield.
-
A chemical-resistant apron or lab coat[7].
-
-
Emergency: Emergency eyewash stations and safety showers must be immediately accessible[7]. In case of skin contact, immediately flush with copious amounts of water for at least 15-30 minutes and seek urgent medical attention[7][8].
This compound (VTFAc): VTFAc is a highly flammable, volatile, and harmful liquid[10][11].
-
Hazards: It is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage[10]. It is also suspected of causing genetic defects.
-
Handling: All manipulations must be conducted in a fume hood, away from ignition sources. Use non-sparking tools and take precautionary measures against static discharge[11]. Store in a cool, well-ventilated area, typically refrigerated (2-8°C), and ensure the container is tightly closed[10]. Commercial preparations often contain a stabilizer like tert-butylcatechol to prevent polymerization[10].
Synthetic Methodology I: Direct Addition to Acetylene
This is the classical and most direct method for producing VTFAc from TFA. The process involves the electrophilic addition of the acid across the triple bond of acetylene, a reaction that requires catalytic activation.
Reaction Mechanism
The reaction is traditionally catalyzed by mercury(II) salts. The catalyst polarizes the acetylene π-system, making it susceptible to nucleophilic attack by the trifluoroacetic acid.
Caption: Proposed Catalytic Cycle for Pd-Mediated Transvinylation.
Experimental Protocol
This generalized protocol is based on established transvinylation procedures.[12][13][14]
Materials & Equipment:
-
Trifluoroacetic acid (TFA)
-
Vinyl acetate (VAc), inhibitor-free
-
Palladium(II) acetate [Pd(OAc)₂] or Ruthenium-based catalyst
-
Optional: Ligand (e.g., pyridine, 1,10-phenanthroline) [12]* Anhydrous solvent (e.g., toluene, THF)
-
Reaction vessel with condenser and nitrogen/argon inlet.
-
Distillation apparatus for purification.
Procedure:
-
Setup: Assemble a flame-dried reaction vessel under an inert atmosphere (N₂ or Ar).
-
Catalyst Preparation: Charge the vessel with the palladium or ruthenium catalyst and any co-catalyst or ligand.
-
Reactant Addition: Add anhydrous solvent, followed by trifluoroacetic acid and a stoichiometric excess of vinyl acetate. Using excess vinyl acetate helps to drive the equilibrium towards the product.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by GC or NMR. The reaction is an equilibrium; in some setups, the lower-boiling VTFAc can be continuously removed by distillation to drive the reaction to completion.[13]
-
Workup: After completion, cool the reaction mixture. The catalyst may be removed by filtration through a pad of celite or silica gel.
-
Purification: The solvent and excess vinyl acetate are removed by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric or reduced pressure.
Discussion of Causality
-
Catalyst Choice: Palladium and Ruthenium are effective due to their ability to coordinate with the olefin (vinyl acetate) and facilitate the nucleophilic attack and subsequent exchange of the acetate group for trifluoroacetate.[12][15] Palladium(II) trifluoroacetate itself can also be an efficient catalyst in coupling reactions.[16]
-
Driving Equilibrium: Transvinylation is a reversible process. To achieve high yields, the equilibrium must be shifted towards the products. This can be achieved in two primary ways:
-
Excess Reagent: Using a large excess of the vinyl donor (vinyl acetate).
-
Product Removal: Continuously removing one of the products. Since VTFAc (b.p. 40°C) is more volatile than vinyl acetate (b.p. 72°C) and trifluoroacetic acid (b.p. 72°C), its removal by distillation is a feasible and effective strategy.[13]
-
-
Advantages: This method is significantly safer, avoiding highly toxic mercury and explosive acetylene. The reaction conditions are generally milder.
| Parameter | Condition / Reagent | Rationale / Comment | Reference(s) |
| Catalyst | Pd(OAc)₂, Ru complexes | Efficiently catalyzes the vinyl exchange reaction. | [12][15] |
| Vinyl Donor | Vinyl Acetate | Readily available, inexpensive, and effective vinyl group source. | [13][17] |
| Equilibrium | Use excess vinyl acetate or distill product | Shifts the reaction equilibrium to favor product formation. | [13] |
| Safety | Mercury- and Acetylene-free | Inherently safer process compared to direct addition. | - |
| Purification | Fractional Distillation | Effective for separating the volatile product. | - |
Purification and Final Product Characterization
Regardless of the synthetic route, rigorous purification is essential to obtain high-purity this compound suitable for polymerization or sensitive organic reactions.
-
Primary Purification Method: Fractional distillation is the method of choice due to the volatility of VTFAc.[1] Care must be taken to avoid polymerization at higher temperatures, and distillation under reduced pressure can be beneficial.
-
Removal of Acidic Impurities: Residual trifluoroacetic or acetic acid can be removed by washing with a mild base (e.g., sodium bicarbonate solution), followed by drying over an anhydrous agent (e.g., MgSO₄) prior to distillation. However, this risks hydrolysis of the ester. Alternative methods using specialized anion-exchange resins can also be effective for removing acidic contaminants.[18]
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals for the vinyl protons (CH=CH₂).
-
¹⁹F NMR: A sharp singlet for the -CF₃ group.
-
¹³C NMR: Resonances for the vinyl carbons and the carbonyl carbon, which will show coupling to fluorine.
-
FT-IR: Strong C=O stretching frequency, characteristic of the ester.
-
Conclusion and Strategic Outlook
The synthesis of this compound from trifluoroacetic acid can be approached via two principal pathways, each with distinct advantages and operational considerations.
-
The direct addition to acetylene is atom-economical but is largely relegated to historical or specialized industrial contexts due to the severe safety and environmental concerns associated with mercury catalysts and acetylene gas.
-
Catalytic transvinylation represents the more modern, safer, and laboratory-friendly approach. Its primary challenge lies in managing the reaction equilibrium, which can be effectively overcome through strategic process design, such as the continuous removal of the volatile product.
For researchers in academic and pharmaceutical settings, the transvinylation method is unequivocally the recommended route. Future advancements in this area will likely focus on developing more robust and recyclable catalysts to further improve the economic and environmental profile of the synthesis.
References
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- Das, S., et al. (2019). Direct Photoassisted α-Trifluoromethylation of Aromatic Ketones with Trifluoroacetic Anhydride (TFAA).
- Debuigne, A., et al. (2011). RAFT/MADIX (co)polymerization of this compound: a means to many ends. Polymer Chemistry. [Link]
- AmericanBio. (2015).
- PubChem. (2024). Trifluoroacetic Acid.
- Hotsenpiller, P. A., et al. (2001). Synthesis of Linear Poly(tetrafluoroethylene-co-vinyl acetate) in Carbon Dioxide. Macromolecules. [Link]
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Trifluoroacetic Acid. [Link]
- Fournier, D., et al. (2007).
- Carl ROTH. (2020). Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]
- Brown, C., & Mathieson, A. M. (1975). The polymerization of isobutyl vinyl ether by trifluoroacetic acid.
- Cacchi, S., et al. (2003).
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- Union Carbide Chemicals and Plastics Technology Corp. (1991). Transvinylation process for the preparation of thermally labile vinyl compounds. U.S.
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- Nurmanov, S. E., et al. (2021).
- Pan, J., et al. (2011). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Organic Letters. [Link]
- Neurock, M., & Tysoe, W. T. (2021). Catalytic routes and mechanisms for vinyl acetate synthesis.
- Daikin Industries, Ltd. (1991). Process for producing trifluoroacetic acid and trifluoroacetyl chloride.
- American Chemical Society. (n.d.). Vinyl acetate synthesis and current production. [Link]
- Sane, P., et al. (2011). Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids.
- Kent, S. B. H., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]
- Mahalingam, A., & Nageshwar, G. D. (2007). Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture: reaction, separation and purification.
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- Asahi Glass Co Ltd. (1991). Process for producing trifluoroacetic acid and trifluoroacetyl chloride. U.S.
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CAS number and IUPAC name for Vinyl trifluoroacetate
An In-Depth Technical Guide to Ethenyl 2,2,2-trifluoroacetate (Vinyl trifluoroacetate)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ethenyl 2,2,2-trifluoroacetate, commonly known as this compound (VTFA). It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this versatile fluorinated monomer. We will delve into its chemical identity, synthesis, reactivity, applications, and critical safety protocols, moving beyond a simple recitation of facts to explain the underlying chemical principles and experimental rationale.
Introduction: The Significance of a Fluorinated Vinyl Monomer
Ethenyl 2,2,2-trifluoroacetate is a highly reactive and flammable liquid that serves as a crucial building block in both polymer chemistry and organic synthesis.[1] The presence of the trifluoroacetate group imparts unique properties to the molecules and polymers derived from it, such as enhanced chemical resistance, thermal stability, and low surface energy.[1] These characteristics make it a valuable monomer for the production of high-performance materials like specialized coatings, adhesives, and films.[1] Furthermore, its utility as a chemical intermediate allows for the introduction of fluorine into organic molecules, a strategy frequently employed in the development of pharmaceuticals and agrochemicals to modulate their biological activity and metabolic stability.[1]
Chemical Identity and Physicochemical Properties
Precise identification of a chemical substance is paramount for reproducibility and safety in research. The compound commonly referred to as this compound is systematically named ethenyl 2,2,2-trifluoroacetate according to IUPAC nomenclature.[2][3] Its key identifiers and properties are summarized below for quick reference.
| Identifier | Value | Source |
| IUPAC Name | ethenyl 2,2,2-trifluoroacetate | [2] |
| Common Name | This compound (VTFA) | [2] |
| CAS Number | 433-28-3 | [2][3][4] |
| Molecular Formula | C4H3F3O2 | [2] |
| Molecular Weight | 140.06 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [2][4] |
| Boiling Point | 39-42 °C | [2] |
| Flash Point | -32 °C (-25.6 °F) | [5] |
| Density | 1.23 g/cm³ (at 20°C) | |
| Synonyms | Ethenyl trifluoroacetate, Trifluoroacetic acid vinyl ester | [4] |
Synthesis of Ethenyl 2,2,2-trifluoroacetate: A Mechanistic Perspective
One established method for the synthesis of this compound involves the direct addition of trifluoroacetic acid to acetylene.[6] This reaction is typically catalyzed by a mercury salt, which activates the acetylene for nucleophilic attack.
Experimental Protocol: Mercury-Catalyzed Acetylene Addition
The following protocol is a conceptual outline based on established chemical principles for the synthesis of vinyl esters from acetylene.
Step 1: Catalyst Preparation
-
In a reaction vessel equipped for gas inlet and vigorous stirring, a mercury salt (e.g., mercuric oxide) is suspended in a mixture of oleum and acetic acid.[6]
-
Rationale: The highly acidic and oxidizing environment generates a highly electrophilic mercury(II) species, which is the active catalyst for the reaction.
Step 2: Acetylene Addition
-
Purified acetylene gas is bubbled through the catalyst-containing reaction mixture at a controlled rate and temperature.
-
Rationale: The mercury(II) ion coordinates to the acetylene triple bond, making it susceptible to nucleophilic attack by the trifluoroacetic acid.
Step 3: Reaction and Product Formation
-
Trifluoroacetic acid is added to the reaction mixture. The reaction proceeds via the formation of an intermediate organomercury compound, which then undergoes protonolysis to yield this compound and regenerate the mercury(II) catalyst.
-
Rationale: The choice of trifluoroacetic acid as the nucleophile directly leads to the desired product.
Step 4: Product Isolation and Purification
-
Upon completion of the reaction, anhydrous sodium acetate is added to the mixture.[6]
-
Rationale: The sodium acetate acts as a base to neutralize any remaining strong acids and to aid in the separation of the product.
-
The this compound is then separated by fractional distillation.[6]
-
Rationale: The low boiling point of this compound allows for its effective separation from the less volatile components of the reaction mixture.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Research and Development
The reactivity of this compound is dominated by the chemistry of its vinyl group, making it an excellent monomer for polymerization.
Polymer Synthesis
This compound can undergo polymerization through various mechanisms, including reversible-deactivation radical polymerization techniques like RAFT/MADIX (Reversible Addition-Fragmentation chain Transfer / Macromolecular Design via Interchange of Xanthates).[7] This allows for the synthesis of polymers with controlled molecular weights and low dispersity.[7]
The resulting poly(this compound) can be further modified. For instance, the trifluoroacetate groups can be selectively cleaved through methanolysis to yield poly(vinyl alcohol), a water-soluble polymer.[7] This chemical versatility allows for the creation of block copolymers with distinct properties.[7]
Caption: Application of VTFA in polymer synthesis and modification.
Role in Drug Development
While direct applications in drug molecules are less common, this compound serves as a precursor for more complex fluorinated building blocks. The trifluoroacetyl group can be used as a protecting group for amines in organic synthesis due to its stability and the mild conditions under which it can be removed.[8] The principles of using fluorinated esters like ethyl trifluoroacetate in the synthesis of pharmaceutically active molecules are also applicable to this compound.[8] Furthermore, copolymers containing vinyl acetate have been extensively studied for implantable drug delivery systems, where the polymer matrix controls the release of a therapeutic agent.[9] The unique properties of this compound make it a candidate for similar advanced drug delivery applications.
Critical Safety and Handling Protocols
Ethenyl 2,2,2-trifluoroacetate is a hazardous chemical and requires strict safety protocols.[10]
Hazard Summary:
-
Flammability: Highly flammable liquid and vapor.[2][5] It has a very low flash point and can be easily ignited.[5]
-
Corrosivity: Causes severe skin burns and eye damage.[5][10]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][10] Inhalation can lead to corrosive effects on the respiratory tract.[10]
-
Other Hazards: It is a lachrymator (induces tearing).[2][10] There is suspicion of it causing genetic defects.
Recommended Handling Procedures
The following procedures are based on standard safety data for highly hazardous chemicals.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber) and inspect them before use.[11]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: Use a respirator with an appropriate vapor cartridge in areas with inadequate ventilation.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing. Seek medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
Ethenyl 2,2,2-trifluoroacetate is a highly valuable, albeit hazardous, chemical reagent. Its significance lies in its ability to serve as a monomer for the synthesis of advanced polymers with unique properties and as an intermediate in the preparation of complex fluorinated organic molecules. A thorough understanding of its synthesis, reactivity, and stringent safety requirements is essential for its effective and safe utilization in research and development.
References
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- ETHYL 2,2,2-TRIFLUOROACETATE | CAS 383-63-1.
- Ethenyl 2,2,2-trifluoroacet
- ethenyl 2,2,2-trifluoroacet
- Vinyl trifluoroacet
- This compound 433-28-3. Tokyo Chemical Industry Co., Ltd. (APAC).
- Ethyl trifluoroacetate - Safety D
- Vinyl Trifluoroacet
- Ethyl trifluoroacet
- Vinyl trifluoroacet
- ETHYL TRIFLUOROACETATE CAS No 383-63-1 MATERIAL SAFETY D
- Vinyl trifluoroacet
- Method for producing this compound.
- Vinyl acetate – Knowledge and References. Taylor & Francis.
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The Versatile Reactivity of Vinyl Trifluoroacetate with Nucleophilic Compounds: An In-depth Technical Guide
Introduction: Unveiling the Potential of a Unique Reagent
In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving efficiency, selectivity, and high yields. Vinyl trifluoroacetate (VTFA), a seemingly simple vinyl ester, has emerged as a powerful and versatile building block, offering a unique reactivity profile that has found significant application in academic research and the pharmaceutical industry. The potent electron-withdrawing nature of the trifluoroacetyl group renders the vinyl moiety highly susceptible to nucleophilic attack, making VTFA an excellent trifluoroacetylating agent and a partner in various carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive exploration of the reactivity of this compound with a range of nucleophilic compounds, offering insights into reaction mechanisms, practical experimental protocols, and the strategic advantages of its use in complex synthetic endeavors.
Core Reactivity Principles: An Electrophilic Vinyl Acyl Surrogate
The reactivity of this compound is fundamentally governed by the electronic properties of the trifluoroacetyl group. The strong inductive effect of the three fluorine atoms polarizes the carbonyl group, which in turn withdraws electron density from the vinyl double bond. This electronic push-pull dynamic renders the β-carbon of the vinyl group electrophilic and susceptible to attack by nucleophiles. The ensuing reaction typically proceeds through a nucleophilic addition-elimination mechanism, leading to the transfer of the trifluoroacetyl group to the nucleophile and the formation of acetaldehyde as a benign byproduct.
Reactions with N-Nucleophiles: A Gateway to Trifluoroacetamides
The trifluoroacetylation of amines is a crucial transformation in peptide synthesis and for the protection of amine functionalities in multi-step organic synthesis.[1] this compound serves as an efficient and often milder alternative to other trifluoroacetylating agents like trifluoroacetic anhydride (TFAA).
Mechanism of N-Trifluoroacetylation
The reaction of this compound with primary or secondary amines proceeds via a nucleophilic addition of the amine to the vinyl group, followed by the elimination of the enolate of acetaldehyde, which then tautomerizes to acetaldehyde.
Caption: General mechanism of N-trifluoroacetylation.
Substrate Scope and Reaction Conditions
This compound reacts readily with a wide range of primary and secondary amines, including aliphatic amines and anilines. The reactions are typically carried out in aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. For less reactive amines, the addition of a non-nucleophilic base like triethylamine (TEA) can facilitate the reaction.
| Amine Substrate | Product | Yield (%) | Reference |
| Aniline | N-Phenyltrifluoroacetamide | 95 | [2] |
| 4-Fluoroaniline | N-(4-Fluorophenyl)trifluoroacetamide | 97 | [2] |
| 4-(Trifluoromethyl)aniline | N-(4-(Trifluoromethyl)phenyl)trifluoroacetamide | 95 | [2] |
| Secondary Aliphatic Amine | N,N-Dialkyltrifluoroacetamide | High | [3] |
Table 1: Representative examples of N-trifluoroacetylation using this compound.
Experimental Protocol: Synthesis of N-(4-Fluorophenyl)trifluoroacetamide
-
Reaction Setup: To a solution of 4-fluoroaniline (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-(4-fluorophenyl)trifluoroacetamide.[2]
Reactions with O-Nucleophiles: Synthesis of Trifluoroacetate Esters
The trifluoroacetylation of alcohols is another important application of this compound, providing access to trifluoroacetate esters which are valuable intermediates in organic synthesis.
Mechanism of O-Trifluoroacetylation
Similar to the reaction with amines, the reaction with alcohols proceeds through a nucleophilic addition-elimination pathway. The reaction can be catalyzed by acids or bases.
Caption: General mechanism of O-trifluoroacetylation.
Scope and Experimental Considerations
Primary and secondary alcohols react efficiently with this compound.[4] The reaction can be performed neat or in a suitable solvent. For less reactive or sterically hindered alcohols, a catalyst may be required.
| Alcohol Substrate | Conditions | Yield (%) | Reference |
| Primary Alkanol | Neat, rt | Quantitative | [4] |
| Secondary Alkanol | Neat, rt | Quantitative | [4] |
| Poly(vinyl alcohol) | Trifluoroacetic acid | Variable | [5] |
Table 2: Examples of O-trifluoroacetylation.
Experimental Protocol: Trifluoroacetylation of a Primary Alcohol
-
Reaction Setup: In a well-ventilated fume hood, combine the primary alcohol (1.0 mmol) and this compound (1.5 mmol) in a reaction vessel.
-
Reaction Execution: Stir the mixture at room temperature. The reaction is often exothermic. Monitor the reaction by gas chromatography (GC) or TLC.
-
Work-up and Purification: Once the reaction is complete, remove the volatile acetaldehyde and excess this compound under reduced pressure to obtain the crude trifluoroacetate ester, which can be further purified by distillation if necessary.
Reactions with S-Nucleophiles: Accessing Thioesters
Thiols, being excellent nucleophiles, react readily with this compound to form S-trifluoroacetylated compounds. This reaction offers a chemoselective method for the protection of thiol groups.[1]
Mechanism and Selectivity
The higher nucleophilicity of sulfur compared to oxygen allows for the selective trifluoroacetylation of thiols in the presence of alcohols. The mechanism mirrors that of N- and O-acylation.
Caption: General mechanism of S-trifluoroacetylation.
Experimental Protocol: Chemoselective Trifluoroacetylation of a Thiol
-
Reaction Setup: To a solution of a compound containing both a thiol and a hydroxyl group (1.0 mmol) in a suitable solvent like THF, add this compound (1.1 mmol) at 0 °C.
-
Reaction Execution: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction for the selective consumption of the thiol starting material.
-
Work-up and Purification: After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the product by column chromatography.[2]
Reactions with C-Nucleophiles: Forging Carbon-Carbon Bonds
This compound can also serve as an electrophile in reactions with various carbanions, enabling the formation of new carbon-carbon bonds and the synthesis of trifluoromethyl ketones.
Reaction with Ketone Enolates
Ketone enolates can react with this compound, although the reactivity can be complex, with potential for both C- and O-acylation. The reaction of vinyl triflates (derived from ketones) to form α-trifluoromethylated ketones is a related and well-studied transformation.[6][7]
Reaction with Organometallic Reagents
More reactive carbanions, such as those derived from Grignard reagents or organocuprates (Gilman reagents), can add to the vinyl group of this compound. Gilman reagents, being softer nucleophiles, are known to participate in conjugate addition reactions.[8][9]
[4+2] Cycloaddition Reactions: A Dienophile in Diels-Alder Chemistry
The electron-deficient nature of the double bond in this compound makes it a competent dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This provides a route to trifluoroacetyl-substituted cyclohexene derivatives.
Stereochemistry and Regioselectivity
The stereochemistry of the Diels-Alder reaction is generally well-defined, with the reaction proceeding via a concerted mechanism. The use of Lewis acid catalysts can enhance the reaction rate and influence the endo/exo selectivity.[10] With cyclic dienes such as furan, both endo and exo adducts can be formed, and the ratio may be influenced by reaction conditions.[11][12]
Caption: Diels-Alder reaction with this compound.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[13] Always consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound stands out as a remarkably versatile reagent in organic synthesis. Its ability to efficiently trifluoroacetylate a wide range of nucleophiles, including amines, alcohols, and thiols, often with high chemoselectivity, makes it an invaluable tool for protecting group strategies and the introduction of the trifluoromethyl moiety. Furthermore, its participation in carbon-carbon bond-forming reactions with carbanions and as a dienophile in cycloaddition reactions highlights its broader synthetic utility. The straightforward reaction conditions and the generation of a benign acetaldehyde byproduct further enhance its appeal. For researchers and drug development professionals, a thorough understanding of the reactivity of this compound opens up new avenues for the efficient and elegant synthesis of complex molecular targets.
References
- Lewis Acid Catalysis of a Diels−Alder Reaction in Water. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/ja971553h
- Mechanism of vinyl triflate formation from ketones. Benchchem. Available at: https://www.benchchem.com/product/b2198
- Recovery of amino acids after trifluoroacetic acid-acetyl chlo- ride... ResearchGate. Available at: https://www.researchgate.
- Chemoselective Protection of Thiols versus Alcohols and Phenols. The Tosvinyl Group. | Request PDF. ResearchGate. Available at: https://www.researchgate.net/publication/250073287_Chemoselective_Protection_of_Thiols_versus_Alcohols_and_Phenols_The_Tosvinyl_Group
- Vinyl Triflate-Aldehyde Reductive Coupling-Redox Isomerization Mediated by Formate: Rhodium-Catalyzed Ketone Synthesis in the Absence of Stoichiometric Metals. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883431/
- Method for producing this compound. Google Patents. Available at: https://patents.google.
- [Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo3. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Trifluoroacetylation-of-Alcohols-During-NMR-Study-Grosu-Terec/97011d611843336a53673e440e2b95b8782a1599
- Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/26917772/
- Steering the Mechanism of the Furan-Maleimide Retro-Diels- Alder Reaction to a Sequential Pathway with an - ORBi. Available at: https://orbit.dtu.dk/en/publications/steering-the-mechanism-of-the-furan-maleimide-retro-diels-alder-
- R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. Available at: https://www.chemistrysteps.
- Silver Trifluoroacetate Promoted Cycloisomerization of 3,5-diyn-1- ones: the direct observation of Ag intermediate and their application in synthesis. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/60c9c509ed228a000113f879
- Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra06798h
- Gilman reagent. Wikipedia. Available at: https://en.wikipedia.org/wiki/Gilman_reagent
- Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7465360/
- Reactions of trifluoroacetic acid with poly(vinyl alcohol) and its model compounds. Effect of neighboring hydroxyl groups on the reaction. Sci-Hub. Available at: https://sci-hub.se/10.1002/pol.1968.150060829
- Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External ... PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/27807914/
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- Electrophilic Vinylation of Thiols under Mild and Transition Metal‐Free Conditions. NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7384112/
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The Initiation Nexus: A Technical Guide to Vinyl Trifluoroacetate Polymerization
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Vinyl trifluoroacetate (VTFA) is a versatile fluorinated monomer that yields polymers with unique properties, including high thermal stability, distinct solubility characteristics, and the potential for facile conversion to polyvinyl alcohol (PVOH) with controlled tacticity. The initiation mechanism employed during the polymerization of VTFA is a critical determinant of the resulting polymer's molecular weight, dispersity, and microstructure, thereby dictating its suitability for advanced applications in drug delivery, specialty coatings, and membrane science. This in-depth technical guide provides a comprehensive exploration of the primary initiation mechanisms for VTFA polymerization, including free radical, cationic, and anionic pathways. A significant focus is placed on controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, for which detailed protocols and mechanistic insights are provided. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of fluorinated polymers.
Introduction: The Strategic Importance of Poly(this compound)
Poly(this compound) (PVTFA) stands as a pivotal precursor in the synthesis of specialty polymers. The electron-withdrawing nature of the trifluoroacetate group significantly influences the reactivity of the vinyl monomer and imparts unique characteristics to the resulting polymer. Notably, the ease of hydrolysis of the trifluoroacetate ester group allows for the production of polyvinyl alcohol under mild conditions, offering a route to control the stereochemistry of the final PVOH.[1] The choice of the initiation mechanism is the first and most crucial step in tailoring the architecture of PVTFA for specific applications. This guide will dissect the fundamental principles and practical considerations of initiating VTFA polymerization through various chemical pathways.
Free Radical Polymerization: The Workhorse of Vinyl Monomer Polymerization
Free radical polymerization is a robust and widely employed method for the polymerization of a vast array of vinyl monomers, including VTFA.[2] The process is initiated by the generation of free radicals from a radical initiator, which then add to the double bond of the monomer, propagating a growing polymer chain.
Conventional Free Radical Polymerization
Conventional free radical polymerization of VTFA can be initiated thermally or photochemically using common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[3]
Mechanism of Initiation:
The initiation process involves two key steps:
-
Decomposition of the Initiator: The initiator molecule (I) undergoes homolytic cleavage upon heating or irradiation to form two primary radicals (R•).
-
Addition to Monomer: The primary radical adds to the vinyl group of a VTFA monomer (M) to form a monomer radical (M•), which then propagates the polymer chain.
Diagram of Conventional Free Radical Initiation
Caption: Initiation of conventional free radical polymerization of VTFA.
Experimental Protocol: Thermal Initiation of VTFA Polymerization with AIBN
-
Reagent Preparation:
-
Purify VTFA by passing it through a column of basic alumina to remove the inhibitor.
-
Recrystallize AIBN from methanol.
-
Degas the solvent (e.g., 2-butanone) by purging with an inert gas (e.g., argon) for at least 30 minutes.[4]
-
-
Reaction Setup:
-
In a Schlenk tube equipped with a magnetic stir bar, dissolve the desired amount of AIBN in the degassed solvent.
-
Add the purified VTFA to the initiator solution.
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.[4]
-
-
Polymerization:
-
Immerse the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed for the desired time.
-
-
Termination and Isolation:
-
Terminate the reaction by cooling the mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Causality Behind Experimental Choices:
-
Inhibitor Removal: Commercially available VTFA contains inhibitors to prevent premature polymerization during storage. These must be removed to allow the desired initiation to occur.
-
Degassing: Oxygen is a potent inhibitor of free radical polymerization as it can react with the propagating radicals to form unreactive peroxy radicals. Freeze-pump-thaw cycles are a highly effective method for removing dissolved oxygen.[4]
-
Choice of Initiator and Temperature: The decomposition rate of the initiator is temperature-dependent. AIBN is a common choice for polymerizations in the 60-80 °C range due to its predictable decomposition kinetics.[3]
Controlled Radical Polymerization: Reversible Addition-Fragmentation chain Transfer (RAFT)
While conventional free radical polymerization is effective, it offers limited control over the polymer architecture, often resulting in high dispersity. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[5]
Mechanism of RAFT Polymerization:
RAFT polymerization proceeds via a conventional free radical initiator, but in the presence of a chain transfer agent (CTA), typically a thiocarbonylthio compound (e.g., a xanthate or dithiobenzoate). The CTA reversibly deactivates the propagating radicals through a chain transfer process, establishing a dynamic equilibrium between active and dormant chains. This allows all chains to grow at a similar rate, leading to a low dispersity.[5]
Diagram of RAFT Polymerization Mechanism
Caption: The key equilibria in RAFT polymerization.
Experimental Protocol: RAFT/MADIX Polymerization of VTFA
A typical experimental procedure for the xanthate-mediated RAFT polymerization of VTFA is as follows:[4]
-
Reagents:
-
This compound (VTFA)
-
2,2'-Azobis(isobutyronitrile) (AIBN) as the initiator
-
O-ethyl-S-(1-methoxycarbonylethyl) dithiocarbonate (Rhodixan A1) as the RAFT agent
-
2-butanone as the solvent
-
-
Procedure:
-
A mixture of VTFA (e.g., 2.1 g, 14.7 mmol), AIBN (e.g., 7.3 mg, 0.04 mmol), and Rhodixan A1 (e.g., 138.9 mg, 0.07 mmol) in 2-butanone (e.g., 2.3 g) is prepared in a Schlenk tube.[4]
-
The solution is degassed by four freeze-pump-thaw cycles and backfilled with argon.[4]
-
The reaction vessel is placed in an oil bath at a controlled temperature (e.g., 60 °C).[4]
-
The polymerization is allowed to proceed for a specific duration (e.g., 16 hours).[4]
-
The reaction is quenched by rapid cooling, for instance, in liquid nitrogen.[4]
-
The conversion is determined by ¹H NMR spectroscopy.[4]
-
Quantitative Data for RAFT/MADIX Polymerization of VTFA
| Parameter | Value | Reference |
| Monomer | This compound (VTFA) | [4] |
| Initiator | AIBN | [4] |
| RAFT Agent | Rhodixan A1 (Xanthate) | [4] |
| Solvent | 2-butanone | [4] |
| Temperature | 60 °C | [4] |
| Dispersity (Đ) | 1.07 < Đ < 1.23 | [5] |
Cationic Polymerization: An Alternative Initiation Pathway
Cationic polymerization is initiated by an electrophilic species that attacks the electron-rich double bond of the vinyl monomer.[6] While vinyl ethers with electron-donating groups are highly reactive in cationic polymerization, vinyl esters like VTFA are generally less reactive due to the electron-withdrawing nature of the ester group. However, under specific conditions with strong acids, cationic initiation can be achieved.
Proposed Mechanism of Cationic Initiation:
Strong protonic acids (e.g., trifluoroacetic acid) or Lewis acids in the presence of a proton source can initiate the polymerization of vinyl monomers.[7]
Diagram of Cationic Initiation
Caption: Cationic initiation of VTFA polymerization by a protonic acid.
A study on the polymerization of isobutyl vinyl ether initiated by trifluoroacetic acid provides a relevant model for the potential cationic polymerization of VTFA.[8] The initiation likely proceeds through the protonation of the vinyl double bond to form a carbocation, which then propagates. For VTFA, the trifluoroacetate group would destabilize the resulting carbocation, making this a less favorable process compared to vinyl ethers. However, the use of highly reactive initiators and low temperatures to suppress side reactions could potentially enable the controlled cationic polymerization of VTFA.[9]
Anionic Polymerization: Leveraging the Electron-Withdrawing Nature of VTFA
Anionic polymerization is initiated by a nucleophilic species, such as an organolithium compound. This method is particularly effective for vinyl monomers with electron-withdrawing substituents, as these groups can stabilize the propagating carbanion.[10] The strong electron-withdrawing trifluoroacetate group in VTFA makes it a promising candidate for anionic polymerization.[11]
Proposed Mechanism of Anionic Initiation:
The initiation involves the nucleophilic attack of an initiator, such as butyllithium (BuLi), on the β-carbon of the vinyl group of VTFA.[1]
Diagram of Anionic Initiation
Caption: Anionic initiation of VTFA polymerization with butyllithium.
Studies on the anionic polymerization of other fluorinated vinyl monomers, such as α-fluoroacrylates, have shown that initiators of relatively low basicity can effectively polymerize these monomers.[4] This suggests that a range of anionic initiators could be suitable for VTFA. The polymerization is expected to proceed in a living manner under stringent reaction conditions (i.e., high purity of reagents and solvent, and an inert atmosphere) to prevent termination by protic impurities.[1]
Conclusion: A Versatile Monomer Amenable to Diverse Initiation Strategies
This compound is a monomer that can be polymerized through a variety of initiation mechanisms, each offering distinct advantages and levels of control over the final polymer properties. Free radical polymerization, particularly through controlled techniques like RAFT, is a well-established and highly effective method for producing well-defined PVTFA. While less explored for VTFA specifically, both cationic and anionic polymerization represent viable and promising avenues for synthesis, with the potential to yield polymers of unique microstructures. The choice of initiation mechanism should be guided by the desired polymer architecture and the specific requirements of the intended application. Further research into the cationic and anionic polymerization of VTFA will undoubtedly unlock new possibilities for the design and synthesis of advanced fluorinated materials.
References
- Narita, T. (n.d.). Anionic Polymerization of Fluorinated Vinyl Monomers. In Books.
- Girard, E., Liu, X., Marty, J.-D., & Destarac, M. (2013). RAFT/MADIX (co)polymerization of this compound: a means to many ends. Polymer Chemistry, 5(3), 1013–1022.
- Harrisson, S., Liu, X., Ollagnier, J.-N., Coutelier, O., Marty, J., & Destarac, M. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 6(5), 1438-1469.
- Lodge, T. P., & Hillmyer, M. A. (2012). Chain Transfer to Polymer in Free-Radical Bulk and Emulsion Polymerization of Vinyl Acetate Studied by NMR Spectroscopy. Macromolecules, 45(21), 8575–8584.
- (n.d.). 1 Anionic Vinyl Polymerization. In Controlled and Living Polymerizations.
- (n.d.). Kinetics of Vinyl Free Radical Polymerization in Simple Systems.
- Girard, E., Liu, X., Marty, J.-D., & Destarac, M. (2013). RAFT/MADIX (co)polymerization of this compound: a means to many ends. Polymer Chemistry, 5(3), 1013–1022.
- (n.d.). A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Derivatives.
- (n.d.). Living cationic polymerization. In Wikipedia.
- Narita, T., Hagiwara, T., & Hamana, H. (1986). Anionic polymerization of fluorine-containing vinyl monomers. 11. cr-Fluoroacrylates. Die Makromolekulare Chemie, Rapid Communications, 7(11), 749-752.
- (n.d.). Cationic Vinyl Polymerization. In Polymer Science Learning Center.
- (n.d.). Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups.
- Pepper, D. C., & Reilly, P. J. (1966). The polymerization of isobutyl vinyl ether by trifluoroacetic acid. Journal of Polymer Science Part A-1: Polymer Chemistry, 4(5), 1211-1224.
- (n.d.). FREE RADICAL POLYMERIZATION.
- (n.d.). Cationic vinyl polymerization using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s.
- (n.d.). Cationic Vinyl Polymerization. In Polymer Science Learning Center.
- Aoshima, S., & Kanaoka, S. (2014). Design of Benign Initiator for Living Cationic Polymerization of Vinyl Ethers: Facile in Situ Generation of Vinyl Ether–Hydrogen Halide Adducts and Subsequent Controlled Polymerization without a Lewis Acid Catalyst. Macromolecules, 47(6), 1937–1946.
- (n.d.). Mechanochemical solid-state vinyl polymerization with anionic initiator.
- (n.d.). Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups.
- (n.d.). Photoinitiated RAFT polymerization of vinyl acetate.
- Shaver, M. P., et al. (n.d.). SUPPORTING INFORMATION For Controlled radical polymerization of vinyl acetate mediated by a vanadium catalyst.
- (n.d.). Radical formation from (a) AIBN and (b) BPO.
- (n.d.). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions.
- (n.d.). Metal-free photoinitiated controlled cationic polymerization of isopropyl vinyl ether using diaryliodonium salts.
- Pepper, D. C., & Reilly, P. J. (1966). The polymerization of isobutyl vinyl ether by trifluoroacetic acid. Journal of Polymer Science Part A-1: Polymer Chemistry, 4(5), 1211-1224.
- Bamford, C. H., & Lind, D. J. (1968). Initiation of vinyl polymerization by tetrakis(triphenyl phosphine) platinum (0). Transactions of the Faraday Society, 64, 1450-1460.
- (n.d.). Radical formation from (a) AIBN and (b) BPO.
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exploring the reaction kinetics of Vinyl trifluoroacetate
An In-depth Technical Guide to the Reaction Kinetics of Vinyl Trifluoroacetate
Foreword: A Senior Application Scientist's Perspective
In the realm of polymer science and drug development, precision is paramount. The kinetics of a reaction—its rate, order, and mechanism—are not merely academic data points; they are the fundamental parameters that govern process scalability, product performance, and material stability. This compound (VTFAc), a fluorinated vinyl ester monomer, presents a unique set of reactive properties that make it a valuable building block for advanced polymers with tailored thermal, chemical, and solubility characteristics. Understanding its reaction kinetics is therefore critical to harnessing its full potential.
This guide is structured to provide a holistic and practical understanding of VTFAc's reactivity. We will move from the foundational principles of its most common reactions—hydrolysis and polymerization—to the detailed, field-proven experimental protocols required to quantify these processes. The emphasis here is on the causality behind the science; we will explore not just how to conduct these experiments, but why specific choices are made in methodology, instrumentation, and data analysis. This approach ensures that the protocols described are not just recipes to be followed, but self-validating systems for generating robust, reliable kinetic data.
Section 1: The Reactive Landscape of this compound
This compound (C₄H₃F₃O₂) is characterized by a vinyl group susceptible to addition reactions and a trifluoroacetate ester group that dictates its susceptibility to hydrolysis and influences the properties of its resulting polymers.[1][2] The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group makes the carbonyl carbon highly electrophilic, influencing both hydrolysis and polymerization behavior.
Hydrolysis Kinetics: Stability and Degradation Pathways
The stability of the ester linkage is a critical parameter, especially for applications where the polymer may be exposed to aqueous environments. The hydrolysis of VTFAc proceeds via the cleavage of the ester bond to yield polyvinyl alcohol (PVA) and trifluoroacetic acid (TFA).
The kinetics of this process are heavily influenced by the stability of the leaving group. While direct kinetic studies on VTFAc hydrolysis are not extensively documented in foundational literature, we can draw authoritative parallels from studies on similar compounds like p-nitrophenyl trifluoroacetate.[3][4] These studies reveal that the reaction mechanism involves a two-step addition-cleavage pathway, often catalyzed by water networks that stabilize the transition state.[3] The rate-determining step is heavily influenced by the leaving group's stability; for VTFAc, the trifluoroacetate anion is a relatively stable leaving group, suggesting a moderate susceptibility to hydrolysis.
The general acid-catalyzed hydrolysis of polyvinyl acetate (a close structural analog) has been shown to follow a pseudo-first-order rate law until equilibrium is reached.[5] It is reasonable to hypothesize a similar kinetic profile for VTFAc, though the rate constant would be significantly modulated by the trifluoroacetyl group.
Polymerization Kinetics: Building Advanced Macromolecules
The vinyl group of VTFAc is readily polymerized, offering pathways to create homopolymers and copolymers with unique properties. The kinetics of polymerization are central to controlling molecular weight, dispersity (Đ), and polymer architecture.
Free-Radical Polymerization: This is the most common method for polymerizing vinyl monomers.[6] The process involves initiation, propagation, and termination steps. The rate of polymerization (Rp) is typically proportional to the monomer concentration and the square root of the initiator concentration.[6] For vinyl esters, chain transfer reactions can be significant, influencing the final molecular weight.[7]
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: For superior control over the polymerization process, RAFT/MADIX (macromolecular design via interchange of xanthates) techniques are employed. Studies have shown that the xanthate-mediated polymerization of VTFAc exhibits the hallmarks of a controlled, reversible-deactivation process.[8] This control allows for the synthesis of polymers with low dispersity (Đ typically between 1.07 and 1.23) and predictable molecular weights.[8] The RAFT agent (e.g., a xanthate) reversibly caps the growing polymer chains, minimizing termination events and allowing chains to grow more uniformly. This technique is particularly valuable for creating block copolymers, such as PVAc-PVTFAc, which can then be selectively hydrolyzed to yield PVAc-PVOH diblock copolymers.[8]
Section 2: Experimental Design for Kinetic Analysis
Robust kinetic data is built on a foundation of meticulous experimental design and the selection of appropriate analytical techniques. The choice of method is dictated by the specific reaction being studied, the required sensitivity, and the available instrumentation.
Core Analytical Techniques
| Technique | Principle | Application to VTFAc Kinetics | Rationale & Causality |
| ¹H NMR Spectroscopy | Measures the chemical environment of protons. Signal intensity is directly proportional to the concentration of the species. | Monitoring monomer conversion during polymerization by tracking the disappearance of vinyl proton signals. | Provides real-time, non-invasive quantification of reactants and products in the reaction mixture. The distinct chemical shifts of vinyl protons (around 4.5-7.5 ppm) make them excellent probes for tracking the reaction progress.[9][10] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by specific molecular vibrations. | Tracking the disappearance of the C=C stretching vibration (around 1646 cm⁻¹) during polymerization. | A rapid and effective method for confirming the conversion of the vinyl monomer to a saturated polymer backbone. It is particularly useful for qualitative and semi-quantitative analysis of reaction completion.[11][12] |
| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.[13] | Quantifying the concentration of unreacted, volatile VTFAc monomer at discrete time points. | Offers high sensitivity and excellent separation, making it ideal for accurately measuring residual monomer concentration.[14] An internal standard is crucial for precise quantification, compensating for injection volume variations. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions as a function of temperature. | Studying the curing (cross-linking polymerization) kinetics of VTFAc-containing resin systems.[15][16] | The exothermic heat flow during polymerization is directly proportional to the reaction rate. Isothermal or dynamic scans can be used to determine kinetic parameters like activation energy (Ea) using models such as the Ozawa method.[17] |
Protocol: Kinetic Analysis of VTFAc Polymerization via ¹H NMR
This protocol provides a self-validating system for determining the rate of polymerization of this compound.
Objective: To determine the pseudo-first-order rate constant for the free-radical polymerization of VTFAc.
Materials:
-
This compound (VTFAc), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes and spectrometer
Procedure:
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of VTFAc and the internal standard in CDCl₃ in a volumetric flask. The causality here is to ensure precise and known initial concentrations. The internal standard's protons must not overlap with the monomer or polymer signals and must be unreactive under the experimental conditions.
-
-
Initiator Preparation:
-
Prepare a separate, accurate stock solution of the initiator (AIBN) in CDCl₃. Keeping the initiator separate until the start of the reaction prevents premature polymerization.
-
-
Reaction Setup:
-
Transfer a precise volume of the VTFAc/internal standard stock solution to a clean NMR tube.
-
Place the NMR tube in the spectrometer and allow it to thermally equilibrate at the desired reaction temperature (e.g., 60 °C).
-
Acquire a baseline ¹H NMR spectrum (t=0, before initiator addition). This step is critical for confirming the initial monomer-to-standard ratio.
-
-
Initiation and Data Acquisition:
-
Inject a precise volume of the AIBN stock solution into the NMR tube, quickly mix, and immediately begin acquiring spectra at fixed time intervals (e.g., every 5 minutes).
-
The timing must be precise to ensure accurate kinetic data. Automated acquisition is highly recommended for reproducibility.
-
-
Data Processing:
-
For each spectrum, integrate the area of one of the VTFAc vinyl proton signals and a signal from the inert internal standard.
-
Calculate the concentration of VTFAc at each time point ([M]t) relative to the constant concentration of the internal standard.
-
The conversion (p) is calculated as: p = 1 - ([M]t / [M]₀).
-
-
Kinetic Analysis:
-
For a first-order reaction, the rate law is ln([M]t / [M]₀) = -kt.
-
Plot ln([M]t / [M]₀) versus time. The plot should be linear.
-
The slope of this line is equal to the negative of the apparent rate constant (-k_app_). This self-validating step—confirming linearity—provides confidence in the assumed reaction order.
-
Section 3: Applications and Implications of Kinetic Control
A thorough understanding of VTFAc reaction kinetics directly translates into the ability to design and synthesize materials with specific, high-performance properties.
-
Tailoring Thermal Properties: By controlling the copolymerization kinetics of VTFAc with monomers like vinyl acetate, it is possible to create copolymers with finely tuned glass transition temperatures (Tg) and melting points.[8]
-
Controlling Chemical Stability: Knowledge of hydrolysis kinetics allows for the prediction of material lifetime and the design of polymers with enhanced resistance to chemical degradation, or conversely, polymers designed for controlled degradation. The hydrolysis of the trifluoroacetate ester groups to hydroxyl groups is a key pathway to producing functionalized polyvinyl alcohol (PVA) copolymers.[8]
-
Enhancing Solubility: The incorporation of fluorinated monomers like VTFAc can increase the "CO₂-philicity" of polymers, making them soluble in supercritical carbon dioxide—a green solvent alternative for polymer processing.[8][18] Kinetic control during copolymerization is essential to achieve the optimal composition for this solubility.
References
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The Organic Chemist's Guide to Vinyl Trifluoroacetate: A Versatile Reagent for Trifluoroacetylation and Polymer Synthesis
Abstract
Vinyl trifluoroacetate (VTFA) is a highly reactive and versatile reagent in modern organic synthesis. This guide provides an in-depth exploration of its synthesis, properties, and diverse applications, with a particular focus on its utility as a potent trifluoroacetylating agent and as a monomer for the synthesis of functional fluoropolymers. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its preparation and use, and explore the applications of the resulting products in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this valuable synthetic building block.
Introduction: The Unique Profile of this compound
This compound (CF₃CO₂CH=CH₂) is a colorless, volatile, and highly flammable liquid characterized by the presence of a vinyl group attached to a trifluoroacetate moiety.[1][2] This combination of a reactive double bond and a highly electron-deficient acyl group imparts a unique reactivity profile, making it a valuable tool for organic chemists. The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, making VTFA an excellent trifluoroacetylating agent for a variety of nucleophiles.[3] Furthermore, the vinyl group readily participates in polymerization reactions, providing access to fluorinated polymers with tunable properties.[4]
This guide will provide a comprehensive overview of the chemistry of this compound, starting with its synthesis and moving through its key applications in trifluoroacetylation and polymer chemistry. We will emphasize the "how" and "why" behind its use, providing practical insights for its successful application in a laboratory setting.
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes. While older methods often involved the use of acetylene, a more contemporary and laboratory-friendly approach is the transvinylation of trifluoroacetic acid with a vinyl ether or vinyl acetate.[4][5]
Synthesis via Transvinylation from Vinyl Acetate
A common and efficient method for the laboratory-scale synthesis of this compound is the palladium-catalyzed transvinylation reaction between trifluoroacetic acid and vinyl acetate.[6] This equilibrium-driven process can be pushed towards the product by removing the lower-boiling this compound (b.p. 39-40 °C) by distillation.[2]
Experimental Protocol: Palladium-Catalyzed Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a fractional distillation apparatus, add trifluoroacetic acid (1.0 eq) and vinyl acetate (1.5 eq).
-
Catalyst Addition: Add a catalytic amount of a palladium(II) salt, such as palladium(II) acetate (0.01 eq), and a suitable ligand, for example, 1,10-phenanthroline (0.02 eq).[7]
-
Reaction and Distillation: Heat the reaction mixture gently. The more volatile this compound will begin to distill.
-
Purification: Collect the distillate, which is crude this compound. This can be further purified by redistillation to obtain the final product in high purity.
Caution: this compound is highly flammable and corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[2]
Alternative Synthetic Routes
Other reported methods for the synthesis of this compound include the reaction of trifluoroacetic anhydride with acetaldehyde.[4] However, the transvinylation method is generally preferred for its milder conditions and avoidance of handling large quantities of volatile aldehydes.
This compound as a Trifluoroacetylating Agent
The primary application of this compound in non-polymeric organic synthesis is as a highly efficient reagent for the introduction of the trifluoroacetyl group (-COCF₃) onto various nucleophiles. The trifluoroacetyl group is a valuable protecting group in peptide synthesis and a key moiety in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and bioavailability.[3]
Mechanism of Trifluoroacetylation
The high electrophilicity of the carbonyl carbon in this compound is the driving force for its trifluoroacetylating ability. The reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile (e.g., an amine or alcohol) attacks the carbonyl carbon, leading to a tetrahedral intermediate. The collapse of this intermediate results in the transfer of the trifluoroacetyl group to the nucleophile and the formation of acetaldehyde as a byproduct.
Caption: Mechanism of Trifluoroacetylation with this compound.
N-Trifluoroacetylation of Amines
This compound is an excellent reagent for the N-trifluoroacetylation of primary and secondary amines. The resulting trifluoroacetamides are stable under many reaction conditions, making the trifluoroacetyl group a useful protecting group in multi-step syntheses, particularly in peptide chemistry.[3][8]
Experimental Protocol: N-Trifluoroacetylation of a Primary Amine
-
Dissolution: Dissolve the primary amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Reagent Addition: Cool the solution to 0 °C and add this compound (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting amine.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.
O-Trifluoroacetylation of Alcohols
Similarly, alcohols can be efficiently O-trifluoroacetylated using this compound. The resulting trifluoroacetate esters can serve as protected forms of alcohols or as activated intermediates for further transformations.
Experimental Protocol: O-Trifluoroacetylation of a Primary Alcohol
-
Reaction Setup: Dissolve the primary alcohol (1.0 eq) in a suitable aprotic solvent.
-
Base and Reagent Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) followed by the dropwise addition of this compound (1.1 eq) at 0 °C.
-
Reaction: Stir the reaction at room temperature until completion as indicated by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by chromatography.
Polymerization of this compound and Applications of Poly(this compound)
This compound readily undergoes free-radical polymerization to yield polythis compound (PVTFA).[4] This fluoropolymer is of significant interest as it serves as a precursor to polyvinyl alcohol (PVA), a widely used biocompatible and water-soluble polymer.[9][10]
Caption: Synthesis and functionalization of PVTFA and PVA.
Controlled Radical Polymerization of VTFA
Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of well-defined PVTFA with controlled molecular weights and low dispersities.[4] This control is crucial for tailoring the properties of the resulting polymers for specific applications.
Poly(this compound) as a Precursor to Poly(vinyl alcohol)
The hydrolysis of the trifluoroacetate groups in PVTFA yields polyvinyl alcohol. The ease of hydrolysis of the trifluoroacetate ester compared to the acetate ester in polyvinyl acetate (PVAc) allows for the preparation of PVA under milder conditions.[9] This is particularly advantageous for creating block copolymers where selective hydrolysis of one block is desired.
Experimental Protocol: Hydrolysis of PVTFA to PVA
-
Dissolution: Dissolve PVTFA in a suitable solvent such as methanol.
-
Hydrolysis: Add a solution of sodium hydroxide in methanol and stir at room temperature. The PVA will precipitate out of the solution as it forms.
-
Isolation: Collect the precipitated PVA by filtration, wash with methanol, and dry under vacuum.
Applications in Drug Development and Materials Science
The unique properties of PVTFA and its derivatives make them attractive for various applications, particularly in the biomedical field.
-
Drug Delivery: Copolymers containing VTFA can be designed to form nanoparticles for controlled drug release. The fluorinated segments can provide hydrophobicity, while other co-monomers can introduce functionality for drug conjugation or targeting.[11][12]
-
Biomaterials: The hydrolysis of PVTFA to PVA is a key step in creating biocompatible materials for applications such as hydrogels and films for tissue engineering and wound dressing.[13]
-
Functional Surfaces: The reactivity of the trifluoroacetate group allows for post-polymerization modification of PVTFA, enabling the introduction of various functional groups to create surfaces with specific properties.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Flammability: It is a highly flammable liquid with a low flash point.[2] Keep away from heat, sparks, and open flames.
-
Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[2]
-
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[2]
Conclusion
This compound is a powerful and versatile reagent with significant potential in organic synthesis and polymer chemistry. Its utility as a potent trifluoroacetylating agent and as a monomer for the synthesis of functional fluoropolymers makes it a valuable tool for researchers in academia and industry. A thorough understanding of its synthesis, reactivity, and handling is crucial for its safe and effective application. As the demand for fluorinated molecules and advanced polymeric materials continues to grow, the importance of this compound in the organic chemist's toolbox is set to increase.
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The Strategic Incorporation of Fluorine: A Deep Dive into the Fundamental Chemistry of Fluorinated Vinyl Esters
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Fluorinated vinyl esters, a unique class of monomers, offer a compelling intersection of the reactivity of a vinyl group and the profound electronic perturbations induced by fluorine. This guide provides a comprehensive exploration of the fundamental chemistry of fluorinated vinyl esters, designed to empower researchers, scientists, and drug development professionals with the knowledge to strategically leverage these building blocks. We will dissect their synthesis, unravel their distinct reactivity, and illuminate their burgeoning applications, with a particular focus on the rational design of next-generation pharmaceuticals.
The Fluorine Advantage: Understanding the Physicochemical Impact
The strategic incorporation of fluorine can dramatically alter a molecule's properties, including its metabolic stability, bioavailability, and target selectivity.[3][4] In the context of vinyl esters, the high electronegativity of fluorine atoms significantly modulates the electronic character of the ester and the vinyl group. This results in:
-
Enhanced Electrophilicity: The carbonyl carbon of a fluorinated ester is more electrophilic, making it more susceptible to nucleophilic attack. This property is crucial for various synthetic transformations.[5]
-
Altered Reactivity of the Vinyl Group: The electron-withdrawing nature of the fluorinated acyl group influences the electron density of the carbon-carbon double bond, impacting its behavior in polymerization and cycloaddition reactions.[6]
-
Increased Stability: The carbon-fluorine bond is exceptionally strong, which can impart enhanced thermal and metabolic stability to molecules containing this moiety.[4]
-
Modulation of Lipophilicity: Fluorination can increase lipophilicity, which can in turn improve membrane permeability and other pharmacokinetic properties.[4]
These fundamental characteristics form the basis for the diverse applications of fluorinated vinyl esters, particularly in the development of novel therapeutics where fine-tuning molecular properties is paramount.[1][2]
The Synthetic Toolbox: Accessing Fluorinated Vinyl Esters
A variety of synthetic strategies have been developed to access fluorinated vinyl esters, each with its own advantages and substrate scope.
Palladium-Catalyzed Fluorination of Vinyl Triflates
A powerful method for the synthesis of cyclic vinyl fluorides involves the palladium-catalyzed fluorination of the corresponding vinyl triflates.[7][8] This approach offers a direct route to these valuable structures.
Experimental Protocol: Palladium-Catalyzed Fluorination of a Cyclic Vinyl Triflate
-
Reaction Setup: To an oven-dried vial, add the cyclic vinyl triflate (1.0 mmol), a palladium precatalyst such as tBuBrettPhos Pd G3 (2 mol %), a biarylphosphine ligand (e.g., AdBrettPhos), and a fluoride source (e.g., CsF or AgF).[8][9]
-
Solvent and Additives: Add anhydrous toluene as the solvent. The addition of triethyl(trifluoromethyl)silane (TESCF3) has been shown to dramatically improve regioselectivity by favoring the formation of the desired vinyl fluoride isomer.[7][10][11]
-
Reaction Conditions: Seal the vial under an inert atmosphere (e.g., argon) and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pure fluorinated vinyl ester.
The choice of ligand and the presence of additives like TESCF3 are critical for controlling the regioselectivity of the fluorination, preventing the formation of undesired byproducts.[10][11][12] Mechanistic studies suggest that TESCF3 facilitates the formation of a key cis-LPd(vinyl)F complex that readily undergoes reductive elimination to yield the desired product.[10][11]
Diagram: Catalytic Cycle of Palladium-Catalyzed Fluorination
Caption: A simplified catalytic cycle for the palladium-catalyzed fluorination of vinyl triflates.
Enzymatic Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of fluorinated compounds.[13][14][15] Enzymes, such as old yellow enzymes (OYEs), can catalyze the asymmetric incorporation of fluorinated motifs into olefins with high enantioselectivity.[13]
Conceptual Workflow: Photoenzymatic Synthesis of Chiral Fluorinated Amides
This innovative approach combines the selectivity of enzymes with the energy of light to drive challenging chemical transformations.
Diagram: Photoenzymatic Synthesis Workflow
Caption: A conceptual workflow for the photoenzymatic synthesis of chiral fluorinated amides.
Synthesis from Fluorinated Carboxylic Acids
A straightforward approach involves the reaction of a fluorinated carboxylic acid with an alkyne, often catalyzed by mercury salts.[16] However, due to the toxicity of mercury, alternative methods are often preferred. Another strategy is the activation of carboxylic acids through the formation of highly reactive fluorinated esters, which can then undergo further transformations.[5][17][18]
Reactivity Landscape of Fluorinated Vinyl Esters
The unique electronic properties of fluorinated vinyl esters give rise to a rich and diverse reactivity profile.
Polymerization Reactions
Fluorinated vinyl esters can undergo free-radical polymerization to produce fluoropolymers with unique properties.[6] The presence of fluorine can influence the polymer's thermal stability, chemical resistance, and surface properties.[19][20][21] For instance, the copolymerization of fluorinated vinyl esters with vinyl acetate can enhance the solubility of the resulting polymer in supercritical carbon dioxide.[6]
Table 1: Reactivity Ratios of Fluorinated Vinyl Esters in Copolymerization with Vinyl Acetate (VAc) [6]
| Monomer | rVAc | rfluorinated monomer | Azeotropic Composition (% VAc) |
| VTFAc | 0.60 | 0.32 | 37 |
| CF3VAc | 0.25 | 0.20 | 48 |
Data sourced from MDPI, 2011.[6]
The reactivity ratios indicate a tendency towards alternation in the copolymerization of these fluorinated monomers with vinyl acetate.[6]
Cycloaddition Reactions
Fluorinated vinyl ethers, which can be considered derivatives of vinyl esters, are known to participate in cycloaddition reactions. For example, they can react with nitrones in the presence of a Lewis acid to form 1,2-oxazolines.[22] These reactions provide a powerful tool for the construction of complex heterocyclic scaffolds, which are prevalent in many biologically active molecules.
Applications in Drug Discovery and Development
The unique properties of fluorinated vinyl esters make them highly valuable building blocks in the design and synthesis of new therapeutic agents.[1][2][3][23]
Bioisosteric Replacement
The monofluoroalkene motif can serve as a bioisostere for the amide bond in peptides.[24] This substitution can lead to compounds with improved metabolic stability and altered conformational preferences, potentially enhancing their biological activity.
Modulation of Pharmacokinetic Properties
The introduction of fluorine can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[4][23] By strategically incorporating fluorinated vinyl esters into a molecule, medicinal chemists can fine-tune its lipophilicity and metabolic stability to optimize its pharmacokinetic properties.[1][2]
Table 2: Impact of Fluorination on Drug Properties
| Property | Effect of Fluorination | Rationale |
| Metabolic Stability | Generally Increased | The high strength of the C-F bond makes it less susceptible to enzymatic cleavage.[4] |
| Binding Affinity | Can be Increased | Fluorine can participate in favorable interactions with protein targets (e.g., hydrogen bonding, dipole-dipole interactions). |
| Lipophilicity | Generally Increased | Can enhance membrane permeability.[4] |
| pKa | Can be Lowered | The electron-withdrawing nature of fluorine can increase the acidity of nearby protons. |
Spectroscopic Analysis in Drug Development
19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the characterization and quantification of fluorinated compounds.[25][26] The large chemical shift dispersion and the absence of background signals in biological samples make 19F NMR particularly well-suited for studying drug metabolism and distribution.
Experimental Protocol: Quantitative 19F NMR (qNMR) Analysis
-
Sample Preparation: Prepare a solution of the fluorinated analyte in a suitable deuterated solvent. Add a known amount of an internal standard containing a fluorine atom with a distinct chemical shift.
-
Instrument Setup: Acquire the 19F NMR spectrum on a high-field NMR spectrometer. Optimize acquisition parameters such as the relaxation delay (D1) to ensure full relaxation of the fluorine nuclei for accurate quantification.
-
Data Processing: Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Quantification: Integrate the signals corresponding to the analyte and the internal standard. The concentration of the analyte can be calculated using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * Cstd
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of fluorine atoms
-
Conclusion and Future Outlook
Fluorinated vinyl esters represent a versatile and powerful class of building blocks for modern organic synthesis. Their unique chemical properties, stemming from the profound electronic influence of fluorine, have opened up new avenues in materials science and, most significantly, in drug discovery. The continued development of novel synthetic methods, including more efficient and selective catalytic systems and advanced biocatalytic approaches, will undoubtedly expand the accessibility and utility of these valuable compounds. As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, the strategic application of fluorinated vinyl esters is poised to play an increasingly important role in the design of safer and more effective medicines.
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An In-depth Technical Guide to the Stability and Storage of Vinyl Trifluoroacetate
This guide provides a comprehensive overview of the stability and storage of vinyl trifluoroacetate (VTFA), a valuable monomer in polymer synthesis and a reactive intermediate in organic chemistry.[1] Understanding the chemical behavior of this compound is paramount for researchers, scientists, and drug development professionals to ensure its integrity, prevent hazardous situations, and achieve reproducible results in their applications.
Introduction to this compound: Properties and Applications
This compound (CF₃CO₂CH=CH₂) is a colorless, volatile, and highly flammable liquid with a pungent odor.[2][3] Its key physical and chemical properties are summarized in Table 1. The presence of the electron-withdrawing trifluoroacetate group and the reactive vinyl moiety makes it a versatile building block in chemical synthesis.
VTFA is primarily utilized as a monomer for the production of specialty polymers and copolymers. The resulting fluorinated polymers exhibit unique properties, including enhanced thermal stability, chemical resistance, and specific solubility characteristics, making them suitable for high-performance materials.[4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 433-28-3 | [6] |
| Molecular Formula | C₄H₃F₃O₂ | [6] |
| Molecular Weight | 140.06 g/mol | [6] |
| Boiling Point | 40 °C at 750 mmHg | [6] |
| Density | 1.203 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.317 | [6] |
| Flash Point | -32 °C (closed cup) | [6] |
| Vapor Pressure | 6.93 psi at 20 °C | [6] |
Core Concepts of this compound Stability: A Mechanistic Perspective
The stability of this compound is influenced by three primary degradation pathways: hydrolysis, polymerization, and thermal decomposition. The high reactivity of the vinyl group, coupled with the excellent leaving group potential of the trifluoroacetate anion, dictates its handling and storage requirements.
Hydrolysis
This compound is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. This process yields trifluoroacetic acid and acetaldehyde, the latter of which can further oxidize to acetic acid. The presence of moisture is a critical factor in the degradation of VTFA.[7] The proposed mechanism for hydrolysis is depicted in the diagram below.
Caption: Proposed mechanism for the hydrolysis of this compound.
Spontaneous Polymerization
The vinyl group in VTFA is prone to free-radical polymerization, especially in the presence of initiators such as peroxides, light, or heat. This uncontrolled polymerization is an exothermic process and can lead to a dangerous runaway reaction, generating significant heat and pressure inside a sealed container.[8]
To counteract this, commercial preparations of this compound are typically stabilized with a polymerization inhibitor, most commonly 4-tert-butylcatechol (TBC).[6][9] TBC functions as a free-radical scavenger, but its effectiveness is dependent on the presence of oxygen.[8] TBC intercepts peroxide radicals that are formed from the reaction of the monomer with oxygen, thus preventing the initiation of polymerization.[8]
Thermal Decomposition
Elevated temperatures can induce the thermal decomposition of this compound. While specific studies on VTFA are limited, the degradation of analogous compounds suggests potential pathways. For instance, the thermal degradation of poly(vinyl acetate) proceeds via the elimination of acetic acid to form a polyene backbone.[10][11] Similarly, thermolysis of fluoropolymers can yield trifluoroacetate and other halogenated organic acids.[12] The decomposition of VTFA at high temperatures is likely to produce a complex mixture of volatile and polymeric products.
Recommended Storage and Handling Protocols
To maintain the purity and prevent hazardous decomposition of this compound, strict adherence to proper storage and handling protocols is essential.
Storage Conditions
The recommended storage conditions for this compound are summarized in Table 2.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Source |
| Temperature | 2–8 °C | To minimize spontaneous polymerization and thermal decomposition. | [6] |
| Atmosphere | Inert gas (e.g., argon, nitrogen) | To prevent the formation of peroxides that can initiate polymerization. | [13] |
| Moisture | Dry conditions | To prevent hydrolysis to trifluoroacetic acid and acetaldehyde. | [13] |
| Light | Protection from light | To prevent photo-initiated polymerization. | [8] |
| Inhibitor | Presence of a stabilizer (e.g., 10 ppm TBC) | To scavenge free radicals and prevent spontaneous polymerization. | [6] |
| Container | Tightly sealed, compatible material | To prevent leakage and contamination. | [9][13] |
Material Compatibility
Due to its corrosive nature, particularly upon hydrolysis to trifluoroacetic acid, careful selection of storage and handling materials is crucial.[3] Table 3 provides a general guide to material compatibility.
Table 3: Material Compatibility for this compound
| Material Class | Recommended | Not Recommended | Rationale |
| Plastics | Polytetrafluoroethylene (PTFE), Polyvinylidene fluoride (PVDF), Polypropylene (PP) | Polyvinyl chloride (PVC), Natural Rubber | High resistance to corrosive fluorinated compounds.[2][4][14] |
| Elastomers | Fluoroelastomers (e.g., Viton®) | Silicone, EPDM | Excellent resistance to aggressive chemicals.[15] |
| Metals | Stainless Steel (316), Hastelloy® | Carbon Steel, Aluminum | Prone to corrosion by trifluoroacetic acid.[16] |
| Glass | Borosilicate Glass (for short-term use) | Soda-lime glass | Can be etched by trifluoroacetic acid, especially if moisture is present.[4] |
Note: This chart is a general guide. It is imperative to perform specific compatibility testing for your application and duration of use.[2]
Experimental Protocols
Protocol for Monitoring Inhibitor Concentration
The concentration of the TBC inhibitor should be periodically monitored, especially for long-term storage or if the material has been exposed to elevated temperatures. A common method is colorimetric analysis based on ASTM D4590.[8]
Step-by-Step Methodology:
-
Prepare a calibration curve using standards of known TBC concentration.
-
Take a representative sample of the this compound.
-
Develop a colored complex of TBC, typically by reaction with sodium hydroxide.
-
Measure the absorbance of the solution at the appropriate wavelength (e.g., 490 nm) using a spectrophotometer.
-
Determine the TBC concentration from the calibration curve.
-
If the concentration is below the recommended level (typically 10-15 mg/L), add more TBC as a concentrated solution in a compatible solvent.[8]
Protocol for Safe Handling in a Laboratory Setting
Given its hazardous nature, this compound must be handled with appropriate safety precautions.
Caption: Workflow for the safe handling of this compound.
Conclusion
This compound is a reactive and hazardous chemical that requires careful management to ensure its stability and the safety of personnel. By understanding its degradation pathways—hydrolysis, polymerization, and thermal decomposition—and implementing the recommended storage and handling protocols, researchers can confidently and safely utilize this valuable compound in their work. The key to maintaining the integrity of this compound lies in stringent control of temperature, moisture, and exposure to oxygen and light, coupled with the use of an appropriate polymerization inhibitor.
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- University of Connecticut. (n.d.). Corrosive Storage Guidelines.
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A Comprehensive Spectroscopic Guide to Vinyl Trifluoroacetate: Elucidation for the Modern Laboratory
Foreword: The Analytical Imperative of Vinyl Trifluoroacetate
This compound (VTFA) is a pivotal molecule in contemporary organic synthesis and materials science. Its utility as a monomer and a reactive intermediate stems from the unique interplay between its vinyl group and the potent electron-withdrawing trifluoroacetate moiety. For researchers, scientists, and drug development professionals, an unambiguous and thorough characterization of this compound is not merely a procedural step but the bedrock of reliable and reproducible science. The subtle variations in its synthesis can introduce impurities that may drastically alter reaction outcomes or polymer properties. Therefore, a multi-faceted spectroscopic approach is indispensable for confirming its identity, purity, and structural integrity.
This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to this compound. Moving beyond a simple data repository, this document delves into the causality behind the spectral features, offering field-proven insights into experimental design and data interpretation. It is structured to serve as a practical and authoritative resource for laboratory professionals.
Molecular Structure and Spectroscopic Framework
This compound (IUPAC name: ethenyl 2,2,2-trifluoroacetate) possesses a compact structure where a vinyl group is attached to a trifluoroacetate ester.[1] This arrangement dictates its characteristic spectroscopic signature. The highly electronegative fluorine atoms profoundly influence the electron distribution across the molecule, a key factor that will be reflected in all subsequent spectral analyses.
Caption: Molecular Structure of this compound (C₄H₃F₃O₂).
An integrated analytical workflow is crucial. NMR provides the carbon-hydrogen and fluorine framework, IR identifies the key functional groups, and MS confirms the molecular weight and fragmentation pattern. Together, they form a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Core Framework
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. By probing the ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the molecule's connectivity and electronic environment can be constructed.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by a complex splitting pattern in the vinylic region, arising from the three non-equivalent protons of the -OCH=CH₂ group. This pattern is a classic example of an AMX spin system.
-
Hₐ (geminal to oxygen): This proton is significantly deshielded due to the electronegativity of the adjacent oxygen atom and the trifluoroacetate group. It appears as a doublet of doublets.
-
Hₘ and Hₓ (terminal vinyl protons): These two protons are diastereotopic. They appear as distinct doublet of doublets, with one resonating further downfield than the other. The difference in their chemical shifts is due to their cis or trans relationship to the trifluoroacetate group.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| -O-CH =CH₂ | ~7.3 - 7.5 | dd | J (trans) ≈ 14 Hz, J (cis) ≈ 6 Hz |
| -OCH=CH ₂ (trans) | ~5.0 - 5.2 | dd | J (trans) ≈ 14 Hz, J (gem) ≈ 1.5 Hz |
| -OCH=CH ₂ (cis) | ~4.7 - 4.9 | dd | J (cis) ≈ 6 Hz, J (gem) ≈ 1.5 Hz |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. Data compiled from available spectral databases.[2][3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon backbone. The strong electron-withdrawing effect of the trifluoroacetate group is evident in the chemical shifts.
-
Carbonyl Carbon (C=O): This carbon is significantly deshielded and appears as a quartet due to coupling with the three fluorine atoms (¹JCF).
-
Trifluoromethyl Carbon (-CF₃): This carbon also appears as a quartet with a large one-bond C-F coupling constant (¹JCF).
-
Vinylic Carbons: The two vinylic carbons are distinct, with the carbon atom directly attached to the oxygen appearing at a higher chemical shift.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| C =O | ~155 | q | ²JCF ≈ 40-45 Hz |
| -O-C H=CH₂ | ~140 | s | |
| C F₃ | ~115 | q | ¹JCF ≈ 280-290 Hz |
| -OCH=C H₂ | ~100 | s |
Note: Data compiled from available spectral databases and typical values for trifluoroacetate esters.[3][4]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides a clear and unambiguous signal for the trifluoromethyl group. For this compound, a single sharp peak is expected.
-
Causality of Chemical Shift: The chemical shift of the -CF₃ group in trifluoroacetyl species typically ranges from -67 to -85 ppm relative to CFCl₃.[5][6] The exact position is sensitive to the electronic environment. In this compound, the resonance is found around -76 ppm, which is a standard value for trifluoroacetic acid and its esters.[7][8]
Table 3: ¹⁹F NMR Spectroscopic Data for this compound
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CF ₃ | ~ -76.5 | s |
Note: Referenced against CFCl₃ (δ = 0 ppm).[7]
Experimental Protocol: NMR Spectroscopic Analysis
Caption: Workflow for NMR Spectroscopic Analysis.
-
Sample Preparation: Dissolve approximately 15-20 mg of purified this compound in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[9] Tetramethylsilane (TMS) is typically used as an internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference or the instrument's internal lock signal can be used, but referencing to an internal standard like trifluorotoluene can improve accuracy.
-
Instrument Setup: The choice of a high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, especially for resolving the complex multiplets in the ¹H spectrum.[9]
-
Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F spectra using standard pulse sequences. Ensure a sufficient number of scans are averaged for the ¹³C spectrum to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in this compound. The spectrum is dominated by strong absorptions corresponding to the carbonyl and trifluoromethyl groups.
-
C=O Stretch: A very strong and sharp absorption band is observed in the region of 1780-1810 cm⁻¹. This high frequency, compared to a typical ester (~1735-1750 cm⁻¹), is a direct consequence of the electron-withdrawing trifluoromethyl group, which increases the double bond character of the carbonyl.
-
C=C Stretch: A medium intensity band appears around 1650 cm⁻¹ corresponding to the vinyl C=C double bond.
-
C-F Stretches: Multiple strong and broad absorption bands are present in the 1100-1300 cm⁻¹ region, characteristic of the C-F stretching vibrations of the -CF₃ group.
-
C-O Stretch: A strong band for the ester C-O linkage is typically observed around 1150-1250 cm⁻¹.
Table 4: Key IR Absorption Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Ester) | 1780 - 1810 | Strong, Sharp |
| C=C Stretch (Vinyl) | 1645 - 1655 | Medium |
| C-F Stretches | 1100 - 1300 | Strong, Broad |
| =C-O Stretch | 1150 - 1250 | Strong |
Note: Data compiled from available spectral databases.[1][3][10]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR-IR is the preferred method for liquid samples like this compound due to its simplicity and minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak for this compound (C₄H₃F₃O₂) is expected at an m/z of 140.01.[1] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Fragmentation Pattern: Electron Ionization (EI) would likely induce characteristic fragmentation. Key expected fragments include:
-
Loss of the vinyl group (-CH=CH₂) to give the [CF₃CO₂]⁺ fragment (m/z 113).
-
Loss of the trifluoroacetyl group (-COCF₃) to give the [C₂H₃O]⁺ fragment (m/z 43).
-
The presence of the [CF₃]⁺ fragment (m/z 69) is also highly probable.
-
Table 5: Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
|---|---|
| 140 | [M]⁺ (Molecular Ion) |
| 113 | [M - C₂H₃]⁺ |
| 69 | [CF₃]⁺ |
| 43 | [C₂H₃O]⁺ |
Note: Fragmentation patterns are predictive and based on common fragmentation pathways for similar structures.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Given its volatility (boiling point ~40°C), GC-MS is an ideal technique for the analysis of this compound.[11]
-
Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature to start at a low temperature (e.g., 40°C) and ramp up to ensure separation from any solvent or impurities.
-
MS Method: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-200 to capture the molecular ion and all significant fragments.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to confirm the molecular ion and fragmentation pattern.
Integrated Spectroscopic Analysis: A Self-Validating Workflow
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer an unambiguous structural confirmation.
Caption: Integrated workflow for the spectroscopic characterization of VTFA.
This holistic approach ensures trustworthiness. For example, the -CF₃ group identified by a strong singlet in the ¹⁹F NMR and characteristic C-F stretches in the IR spectrum is confirmed by the m/z 69 fragment in the mass spectrum. Similarly, the vinyl group identified by the AMX system in the ¹H NMR is corroborated by the C=C stretch in the IR. This cross-validation is the hallmark of rigorous scientific analysis.
Conclusion
The spectroscopic profile of this compound is a direct reflection of its unique chemical structure. The powerful electron-withdrawing nature of the trifluoroacetate group imparts distinct and readily identifiable features in NMR, IR, and MS analyses. For the researcher, a thorough understanding of these spectral characteristics is essential for verifying sample identity, assessing purity, and ensuring the integrity of experimental results. By employing the integrated analytical workflow described in this guide, scientists can confidently characterize this compound, paving the way for its successful application in synthesis and materials development.
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- SpectraBase.
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understanding the electrophilicity of the vinyl group in Vinyl trifluoroacetate
An In-Depth Technical Guide to the Electrophilicity and Reactivity of the Vinyl Group in Vinyl Trifluoroacetate
Abstract
This compound (VTFA) is a highly valuable and reactive building block in modern organic synthesis. Its utility stems from the pronounced electrophilic character of its vinyl group, a feature directly attributable to the potent electronic effects of the trifluoroacetate moiety. This guide provides a detailed examination of the fundamental principles governing the electrophilicity of VTFA. We will dissect the interplay of inductive and resonance effects that render the β-vinylic carbon susceptible to nucleophilic attack. Furthermore, this document offers practical insights into its application as a Michael acceptor, complete with a detailed experimental protocol and mechanistic diagrams, tailored for researchers, scientists, and professionals in drug development seeking to leverage this versatile reagent.
Introduction to this compound (VTFA)
This compound (CF₃CO₂CH=CH₂) is the ester of trifluoroacetic acid and the enol tautomer of acetaldehyde. Unlike its non-fluorinated analog, vinyl acetate, VTFA exhibits significantly enhanced reactivity towards nucleophiles. This heightened reactivity is not a subtle effect but a profound electronic alteration of the vinyl π-system, transforming it into a potent electrophilic partner for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Understanding the electronic origins of this reactivity is paramount for its effective deployment in complex synthetic strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 433-28-3 | [1] |
| Molecular Formula | C₄H₃F₃O₂ | [1] |
| Molecular Weight | 140.06 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 40 °C at 750 mmHg | |
| Density | 1.203 g/mL at 25 °C |
The Electronic Architecture of VTFA: Unpacking the Source of Electrophilicity
The electrophilicity of the VTFA vinyl group is a direct consequence of the powerful electron-withdrawing nature of the trifluoroacetate group. This is best understood by examining the synergistic combination of inductive and resonance effects.
The Trifluoroacetate Moiety: A Potent Electron-Withdrawing Group
The trifluoromethyl (CF₃) group is one of the most powerful σ-electron-withdrawing groups in organic chemistry. The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the adjacent carbonyl carbon. This severe electron deficiency on the carbonyl carbon is the primary driver for the activation of the entire molecule.
Inductive and Resonance Effects on the Vinyl Group
The electron deficiency of the trifluoroacetyl group is relayed to the vinyl moiety through two distinct mechanisms:
-
Inductive Effect (-I): The strong positive polarity induced on the carbonyl carbon is transmitted through the sigma bonds of the ester linkage (C-O) and onto the vinyl group. This effect polarizes the C=C double bond, withdrawing electron density and creating a partial positive charge (δ+) on the β-carbon.
-
Resonance Effect (-R): The ester functionality allows for delocalization of the π-electrons of the vinyl group towards the electron-deficient carbonyl oxygen. This resonance contribution further depletes electron density at the β-carbon, significantly enhancing its electrophilic character.
The combination of these effects makes the β-carbon of VTFA a prime target for attack by nucleophiles.
Caption: Electronic landscape of VTFA highlighting the inductive pull and resonance effects.
Comparative Reactivity: VTFA vs. Vinyl Acetate (VA)
To appreciate the profound impact of the trifluoromethyl group, a comparison with the common reagent vinyl acetate (VA) is instructive. The methyl group in VA is electron-donating (+I effect), which counteracts the electron-withdrawing nature of the acetate group. Consequently, the vinyl group in VA is significantly less electrophilic and less susceptible to nucleophilic attack under mild conditions.[3][4][5]
Table 2: Electronic and Reactivity Comparison
| Feature | This compound (VTFA) | Vinyl Acetate (VA) |
| Substituent Group | -COCF₃ (Strongly electron-withdrawing) | -COCH₃ (Weakly electron-withdrawing) |
| Dominant Effect | Strong -I and -R effects | Weak -I effect, counteracted by +I of methyl |
| β-Carbon Character | Highly electrophilic (δ+) | Marginally electrophilic |
| Reactivity | Excellent Michael Acceptor | Poor Michael Acceptor |
Reactivity Profile: VTFA as a Michael Acceptor
The enhanced electrophilicity of the β-carbon makes VTFA an exceptional Michael acceptor, readily participating in conjugate addition reactions with a variety of nucleophiles.[6][7][8][9] This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.
The Michael Addition Reaction Mechanism
The reaction proceeds via a classic conjugate addition mechanism, which involves three key steps:[8]
-
Nucleophilic Attack: A soft nucleophile (the Michael donor) attacks the electron-deficient β-carbon of the vinyl group.
-
Enolate Formation: The π-electrons of the double bond shift to form a resonance-stabilized enolate intermediate.
-
Protonation: The enolate is protonated during aqueous workup or by a proton source in the reaction mixture to yield the final 1,4-adduct.
Caption: Mechanism of Michael addition to this compound.
Scope of Nucleophiles
VTFA reacts efficiently with a broad range of soft nucleophiles, demonstrating its versatility. Suitable nucleophiles include:
-
Carbon Nucleophiles: Stabilized enolates (e.g., from malonic esters, β-ketoesters), organocuprates.
-
Nitrogen Nucleophiles: Primary and secondary amines, azides.
-
Sulfur Nucleophiles: Thiols and thiophenols.
-
Oxygen Nucleophiles: Alcohols and phenols, typically under basic conditions.
Experimental Protocol and Practical Considerations
To ensure reproducibility and success, a well-defined experimental procedure is critical. The following protocol describes a representative Michael addition using diethyl malonate as the carbon nucleophile.
Protocol: Michael Addition of Diethyl Malonate to VTFA
Objective: To synthesize diethyl 2-(2-(trifluoroacetoxy)ethyl)malonate.
Materials:
-
This compound (VTFA), 1.40 g, 10.0 mmol
-
Diethyl malonate, 1.68 g, 10.5 mmol
-
Sodium ethoxide (21 wt% in ethanol), ~0.3 mL, ~0.8 mmol
-
Anhydrous Tetrahydrofuran (THF), 20 mL
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous THF (20 mL) and diethyl malonate (10.5 mmol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium ethoxide solution dropwise via syringe. Stir for 15 minutes at 0 °C to generate the enolate.
-
Addition: Add this compound (10.0 mmol) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Caption: Experimental workflow for the Michael addition protocol.
Analytical Characterization
The structure of the final product should be confirmed using standard spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the carbon skeleton and the successful addition across the vinyl group.[10]
-
¹⁹F NMR Spectroscopy: To verify the presence of the -CF₃ group.
-
IR Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ester groups.[11]
-
Mass Spectrometry: To confirm the molecular weight of the product.
Applications in Synthetic Chemistry and Drug Development
The utility of VTFA extends beyond the initial Michael addition. The resulting adduct contains a trifluoroacetate group, which can serve as a leaving group or be hydrolyzed to a primary alcohol. This two-carbon extension, followed by functional group manipulation, provides a versatile pathway for elaborating molecular complexity.
In the context of drug development, the introduction of fluorinated motifs is a well-established strategy for modulating the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[12] While direct applications of VTFA in marketed drugs are not broadly documented, its role as a specialized building block allows for the efficient construction of complex fluorinated intermediates. Its ability to react with heteroatom nucleophiles makes it particularly useful for linking molecular fragments in late-stage functionalization strategies, a key advantage in medicinal chemistry programs.[13]
Conclusion
This compound is a uniquely activated electrophile whose reactivity is governed by the potent and synergistic electron-withdrawing inductive and resonance effects of its trifluoroacetate group. This electronic activation transforms its vinyl moiety into a highly effective Michael acceptor, enabling reliable and efficient formation of carbon-carbon and carbon-heteroatom bonds with a wide range of nucleophiles. For the synthetic chemist, particularly those in the pharmaceutical and agrochemical industries, a thorough understanding of the principles outlined in this guide is essential for harnessing the full synthetic potential of this powerful and versatile reagent.
References
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A Technical Guide to the Synthesis of Vinyl Trifluoroacetate: Strategies, Mechanisms, and-Best Practices
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinyl trifluoroacetate (VTFA) is a valuable monomer and synthetic intermediate, prized for its unique electronic properties conferred by the trifluoromethyl group. Its utility in polymer chemistry and as a reagent for trifluoroacetylation has driven the need for reliable and efficient synthetic methods. This in-depth guide provides a comprehensive overview of the common starting materials and core synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of the primary synthetic routes, offering field-proven insights into experimental choices and protocol optimization. Detailed, step-by-step methodologies, comparative analysis of synthetic pathways, and rigorous safety protocols are presented to equip researchers with the knowledge to confidently and safely synthesize this important compound.
Introduction: The Synthetic Value of this compound
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group (–CF₃) is a particularly powerful electron-withdrawing group, and its presence in this compound makes the vinyl moiety highly reactive and a versatile building block in organic synthesis. VTFA is primarily used as a monomer in the production of specialty fluoropolymers and as an efficient trifluoroacetylating agent.
This guide focuses on the two predominant synthetic strategies starting from common, commercially available materials:
-
Route A: Direct Vinylation of Trifluoroacetic Acid with Acetylene. This classic approach involves the direct addition of trifluoroacetic acid across the triple bond of acetylene.
-
Route B: Transvinylation using a Vinyl Donor. This method relies on the transfer of a vinyl group from a more common vinyl ester, such as vinyl acetate, to trifluoroacetic acid or its anhydride.
The choice between these routes depends on factors such as scale, available equipment, safety considerations, and desired purity. This document will provide the necessary technical detail to make an informed decision.
Synthetic Pathways and Mechanistic Insights
A thorough understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and safe execution of any synthetic procedure. Here, we explore the causality behind the experimental choices for the primary synthetic routes to this compound.
Route A: Direct Vinylation via Acetylene Addition
The reaction of trifluoroacetic acid (TFA) with acetylene gas is a direct and atom-economical method for synthesizing VTFA. This reaction, however, requires a catalyst to facilitate the addition across the carbon-carbon triple bond. Historically and most effectively, this has been achieved using mercury(II) salts.[1]
Starting Materials:
-
Trifluoroacetic Acid (TFA)
-
Acetylene (C₂H₂)
-
Mercury(II) catalyst (e.g., Mercuric Oxide, HgO)
-
Strong Acid Promoter (e.g., Oleum, H₂S₂O₇)
Mechanism of Mercury(II)-Catalyzed Addition:
The catalytic cycle is believed to proceed through the following key steps:
-
Activation of Acetylene: The mercury(II) ion (Hg²⁺) acts as a Lewis acid, coordinating to the π-system of the acetylene triple bond. This coordination polarizes the C≡C bond, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: A molecule of trifluoroacetic acid attacks the activated acetylene complex. This occurs in a Markovnikov fashion, with the oxygen atom of the carboxylic acid adding to the more substituted carbon of the intermediate (though with acetylene, the carbons are equivalent). This forms a vinylmercury intermediate.
-
Protodemercuration: The vinylmercury species is then protonated by the strong acid promoter, cleaving the carbon-mercury bond and releasing the enol form of this compound.
-
Tautomerization & Catalyst Regeneration: The enol rapidly tautomerizes to the more stable this compound product. The Hg²⁺ catalyst is regenerated and can re-enter the catalytic cycle.
Figure 1: Simplified workflow for the mercury-catalyzed addition of TFA to acetylene.
Causality of Experimental Choices:
-
Mercury(II) Catalyst: Mercury salts are uniquely effective due to their ability to activate the alkyne π-bond without being easily reduced.
-
Strong Acid Promoter: The presence of a strong, non-nucleophilic acid like oleum or sulfuric acid is crucial for the protodemercuration step, which releases the product and regenerates the catalyst.
-
Sodium Acetate Workup: Anhydrous sodium acetate is often added after the reaction to neutralize the strong acid catalyst.[1] This is critical before distillation to prevent acid-catalyzed decomposition or polymerization of the vinyl ester product.
Route B: Transvinylation from Vinyl Acetate
Transvinylation is an equilibrium-controlled reaction where a vinyl group is exchanged between two carboxylic acids.[2] To synthesize VTFA, trifluoroacetic acid (or its more reactive anhydride) is reacted with an inexpensive and readily available vinyl donor, typically vinyl acetate. This method avoids the use of highly flammable acetylene gas and can be catalyzed by less toxic transition metals like palladium(II) or ruthenium(II).[2][3][4]
Starting Materials:
-
Trifluoroacetic Acid (TFA) or Trifluoroacetic Anhydride (TFAA)
-
Vinyl Acetate (VAc)
-
Catalyst (e.g., Palladium(II) Acetate, Ruthenium complexes)
-
Ligands/Promoters (e.g., Pyridine, 1,10-Phenanthroline, Strong Acids)[2]
Mechanism of Palladium(II)-Catalyzed Transvinylation:
While several mechanisms have been proposed, a widely accepted pathway involves the following:[5]
-
Ligand Exchange: The trifluoroacetate anion displaces an acetate ligand on the palladium(II) center.
-
Coordination of Vinyl Acetate: A molecule of vinyl acetate coordinates to the palladium center through its double bond.
-
Insertion/Addition: The coordinated vinyl acetate undergoes an insertion reaction. The trifluoroacetate group on the palladium adds across the double bond, forming an acetoxyethyl-palladium intermediate.
-
β-Hydride Elimination: This intermediate undergoes β-hydride elimination, releasing this compound and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species reductively eliminates acetic acid, regenerating the active palladium(II) catalyst.
Figure 2: Key steps in the palladium-catalyzed transvinylation of vinyl acetate.
Causality of Experimental Choices:
-
Catalyst Choice: Palladium and ruthenium complexes are preferred modern catalysts due to their high activity and lower toxicity compared to mercury.[4] However, Pd(II) catalysts can be prone to reduction to inactive Pd(0), which can be mitigated by the use of stabilizing ligands or co-oxidants.[3]
-
Use of Anhydride: Trifluoroacetic anhydride (TFAA) is often used instead of TFA. It is more reactive and helps to drive the equilibrium towards the product by consuming any water present and reacting with the acetic acid byproduct.
-
Ligands: Bidentate nitrogen ligands like 2,2'-bipyridyl or 1,10-phenanthroline can stabilize the palladium catalyst, preventing its precipitation as palladium black and increasing its turnover number.[2]
-
Excess Vinyl Acetate: The reaction is an equilibrium. Using a large excess of vinyl acetate shifts the equilibrium towards the formation of this compound, increasing the yield.[6]
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a critical decision based on a balance of efficiency, safety, cost, and scale.
| Feature | Route A: Direct Vinylation (Acetylene) | Route B: Transvinylation (Vinyl Acetate) |
| Starting Materials | Trifluoroacetic Acid, Acetylene | Trifluoroacetic Acid/Anhydride, Vinyl Acetate |
| Key Advantages | High atom economy; direct conversion. | Avoids use of explosive acetylene gas; milder reaction conditions possible; wider catalyst selection (Pd, Ru).[2][4] |
| Key Disadvantages | Requires handling of highly flammable/explosive acetylene gas; relies on highly toxic mercury catalysts. | Equilibrium-limited reaction requiring excess vinyl donor or removal of acetic acid byproduct; catalyst deactivation can be an issue.[3] |
| Catalyst System | Typically Mercury(II) Oxide with a strong acid promoter.[1] | Palladium(II) or Ruthenium(II) complexes, often with N-donor ligands.[2] |
| Safety Concerns | High: Acetylene handling, extreme toxicity of mercury catalysts. | Moderate: Flammability of vinyl acetate, corrosivity of TFA/TFAA. Palladium/Ruthenium catalysts are less toxic than mercury. |
| Typical Yields | Can be high ("good yield" reported).[1] | Moderate to high (e.g., 65% for divinyl esters with successive catalyst addition).[3] |
| Ideal Scale | Potentially suitable for large-scale industrial processes with specialized equipment. | Well-suited for laboratory to pilot-plant scale; amenable to continuous processes. |
Experimental Protocols
The following protocols are representative examples. All procedures must be carried out by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis via Acetylene Addition (Based on Patent Literature)
This protocol is adapted from the patent literature and should be approached with extreme caution due to the use of a highly toxic mercury catalyst.[1]
Reagents:
-
Trifluoroacetic Acid (TFA): 25.0 g
-
Mercuric Oxide (HgO): 0.48 g
-
Catalyst Solution: 2 mL of 60% Oleum in glacial acetic acid
-
Anhydrous Sodium Acetate: 2.0 g
-
Acetylene Gas
Procedure:
-
Catalyst Preparation: In a suitable reaction flask equipped with a gas inlet tube, stirrer, and condenser, carefully combine 25 grams of trifluoroacetic acid, 0.48 grams of mercuric oxide, and 2 mL of the oleum/acetic acid catalyst solution.
-
Reaction: Stir the mixture well and begin bubbling a steady stream of acetylene gas through the solution. The reaction is exothermic and may require cooling to maintain a controlled temperature. Continue the addition of acetylene until the reaction is complete (monitoring by TLC or GC is recommended).
-
Quenching: Once the reaction is complete, stop the acetylene flow. Carefully and slowly add 2 grams of anhydrous sodium acetate to the reaction mixture to neutralize the strong acid catalyst.
-
Isolation: Set up the apparatus for fractional distillation. Carefully distill the reaction mixture.
-
Purification: Collect the fraction boiling at approximately 38-40 °C.[1] This fraction is crude this compound and may be redistilled for higher purity.
Protocol 2: Palladium-Catalyzed Transvinylation
This protocol is a generalized procedure based on common practices for palladium-catalyzed transvinylation.[2][6]
Reagents:
-
Trifluoroacetic Acid (TFA): 1.0 equivalent
-
Vinyl Acetate (VAc): 5.0 - 10.0 equivalents (serves as reagent and solvent)
-
Palladium(II) Acetate (Pd(OAc)₂): 0.5 - 2.0 mol%
-
2,2'-Bipyridyl (or other suitable ligand): 0.5 - 2.0 mol%
-
Anhydrous Toluene (optional solvent)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon), add palladium(II) acetate and 2,2'-bipyridyl.
-
Reagent Addition: Add vinyl acetate, followed by the slow addition of trifluoroacetic acid.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of vinyl acetate is ~72 °C, but the mixture's boiling point may vary). Monitor the reaction progress by TLC or GC, observing the consumption of TFA and the formation of the VTFA product.
-
Workup: Once the reaction has reached completion or equilibrium, cool the mixture to room temperature.
-
Catalyst Removal: The palladium catalyst can be removed by filtration through a pad of celite or silica gel, or by precipitation and subsequent filtration.
-
Purification: The excess vinyl acetate and the acetic acid byproduct can be removed by distillation. The remaining crude product is then purified by fractional distillation under atmospheric or reduced pressure. Collect the fraction corresponding to this compound (b.p. ~40 °C).
Purification and Characterization
Purification: The primary method for purifying the volatile this compound (b.p. 40 °C) is fractional distillation .[1][7][8]
-
Key Considerations:
-
Apparatus: A fractionating column (e.g., Vigreux) is necessary to efficiently separate VTFA from close-boiling impurities like unreacted vinyl acetate (b.p. 72-73 °C) and potential byproducts.[8]
-
Acid Removal: It is imperative to neutralize any residual strong acid catalysts (e.g., H₂SO₄) or trifluoroacetic acid (b.p. 72.4 °C) before distillation to prevent polymerization or decomposition in the distillation pot.[9] Washing the crude product with a mild base like saturated sodium bicarbonate solution, followed by drying over an anhydrous agent (e.g., MgSO₄), is a standard practice before distillation.
-
Inhibitor: Commercial samples of VTFA are often stabilized with an inhibitor like tert-butylcatechol to prevent polymerization during storage. For high-purity applications, this inhibitor may need to be removed, typically by distillation.
-
Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): Provides definitive structural confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Assesses purity and confirms molecular weight.
-
Infrared (IR) Spectroscopy: Shows characteristic C=O ester and C=C vinyl stretches.
Safety and Handling
The synthesis of this compound involves several hazardous materials. A thorough risk assessment must be conducted before commencing any work.
| Chemical | Key Hazards | Recommended Precautions |
| Trifluoroacetic Acid (TFA) | Severe skin and eye burns, corrosive, harmful if inhaled.[9][10] | Handle in a fume hood. Wear nitrile gloves, chemical splash goggles, face shield, and a lab coat. |
| Trifluoroacetic Anhydride (TFAA) | Reacts violently with water.[10][11] Causes severe skin and eye burns. Highly corrosive. | Handle under inert atmosphere. Use extreme caution when quenching. Wear appropriate PPE as for TFA. |
| Acetylene | Extremely flammable, forms explosive acetylides with certain metals (e.g., copper, silver, mercury). | Use in a well-ventilated area away from ignition sources. Use appropriate gas handling equipment and flashback arrestors. |
| Mercury(II) Compounds | Highly toxic by all routes of exposure. Neurotoxin. Environmental hazard. | AVOID USE IF POSSIBLE. If use is unavoidable, work in a designated area with secondary containment. Use specialized PPE. Have a mercury spill kit readily available. Dispose of all mercury-contaminated waste as hazardous waste according to institutional protocols. |
| Vinyl Acetate | Flammable liquid and vapor. | Handle in a fume hood away from ignition sources. |
| This compound | Flammable liquid. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[12] | Handle with the same level of precaution as TFA. Store in a cool, well-ventilated area, often with a polymerization inhibitor. |
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention for burns from TFA or TFAA.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spills: For acid spills, neutralize with sodium bicarbonate. For mercury spills, use a commercial mercury spill kit. NEVER use a vacuum cleaner on a mercury spill. Evacuate the area and contact environmental health and safety personnel.
Conclusion
The synthesis of this compound can be successfully achieved through either direct acetylene addition or transvinylation. The direct addition route offers atom economy but is encumbered by the significant hazards associated with acetylene and highly toxic mercury catalysts. The transvinylation approach, particularly with modern palladium or ruthenium catalysts, presents a safer and more versatile laboratory-scale alternative, despite being an equilibrium-limited process. The choice of method must be guided by a careful evaluation of the available resources, scale of the reaction, and a paramount commitment to safety. By understanding the underlying mechanisms and adhering to the detailed protocols and safety guidelines presented in this guide, researchers can effectively prepare this valuable fluorinated monomer for its diverse applications in science and technology.
References
- Dickey, J. B., & Stanin, T. E. (1950). U.S. Patent No. 2,525,530. Washington, DC: U.S.
- Gagnon, J., et al. (2016). Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids. ARKIVOC, 2017(part ii), 24-36. URL
- Lousenberg, R. D., & Shoichet, M. S. (1999). Synthesis of Linear Poly(tetrafluoroethylene-co-vinyl acetate) in Carbon Dioxide. Macromolecules, 33(5), 1682-1685. URL
- Waller, F. J. (1993). Transvinylation Catalysts for the Production of Higher Vinylic Esters of Vinyl Acetate. In Catalysis of Organic Reactions (pp. 133-146). CRC Press. URL
- Saha, B., et al. (2021). Catalytic routes and mechanisms for vinyl acetate synthesis. Catalysis Science & Technology, 11(1), 87-113. URL
- Das, S., et al. (2019). Direct Photoassisted α-Trifluoromethylation of Aromatic Ketones with Trifluoroacetic Anhydride (TFAA). Chemistry – An Asian Journal, 14(22), 4058-4062. URL
- Stacchiola, D., et al. (2005). Elucidation of the Reaction Mechanism for the Palladium-Catalyzed Synthesis of Vinyl Acetate.
- Ziriakus, J., et al. (2013). Ruthenium-Catalyzed Transvinylation – New Insights.
- Sigma-Aldrich. (n.d.). This compound 98%.
- Union Carbide Chemicals & Plastics Technology Corp. (1991).
- LookChem. (n.d.). This compound.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- ChemBAM. (n.d.). Purification by fractional distillation.
- MilliporeSigma. (2025). Safety Data Sheet: Trifluoroacetic anhydride.
- Fisher Scientific. (2025). Safety Data Sheet: Trifluoroacetic acid anhydride.
- Carl Roth. (2025). Safety Data Sheet: Trifluoroacetic anhydride.
- Xinyuan Pharmaceutical. (2025). Overview Of Uses And Synthesis Methods Of Trifluoroacetic Acid (TFA) CAS:76-05-1.
- Organic Syntheses. (n.d.). IRIDIUM-CATALYZED SYNTHESIS OF VINYL ETHERS FROM ALCOHOLS AND VINYL ACETATE.
- Waller, F. J. (1992). U.S. Patent No. 5,214,172. Washington, DC: U.S.
- VTA GmbH & Co. KG. (n.d.). Fractional Distillation.
- Chemglass. (n.d.). How to Purify by Fractional Distillation at Atmospheric Pressure.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Vinyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl trifluoroacetate (VTFA) is a highly reactive and versatile monomer, prized in organic synthesis for its ability to introduce the trifluoroacetyl group and participate in a variety of polymerization and cycloaddition reactions. Its utility in the development of novel polymers and pharmaceutical intermediates is significant. However, the same reactivity that makes it a valuable reagent also necessitates a rigorous and informed approach to its handling. This guide, grounded in established safety protocols and scientific principles, provides a comprehensive framework for the safe and effective use of this compound in a laboratory setting. It is designed to empower researchers with the knowledge to mitigate risks, ensure experimental integrity, and maintain a safe working environment.
Understanding the Hazard Profile of this compound
A thorough understanding of the intrinsic hazards of a chemical is the foundation of safe handling. This compound is a volatile, colorless to pale yellow liquid with a pungent odor.[1] Its hazard profile is multifaceted, demanding a comprehensive risk assessment before any work is initiated.
Physicochemical Properties and Reactivity
The physical and chemical properties of VTFA are critical determinants of its handling requirements. Its high volatility, characterized by a low boiling point and high vapor pressure, means that it can readily form hazardous concentrations in the air at room temperature.
| Property | Value | Source |
| CAS Number | 433-28-3 | [2] |
| Molecular Formula | C4H3F3O2 | [2] |
| Molecular Weight | 140.06 g/mol | [3] |
| Boiling Point | 39-40 °C | [4] |
| Density | 1.203 g/mL at 25 °C | [5] |
| Vapor Pressure | 6.93 psi (47.8 kPa) at 20 °C | [5] |
| Flash Point | -32 °C (-25.6 °F) (closed cup) | [5][6] |
Table 1: Physicochemical Properties of this compound
The presence of both a vinyl group and a trifluoroacetate ester moiety makes VTFA susceptible to polymerization, especially in the presence of heat, light, or initiators.[2] It is also highly reactive with strong acids, bases, and oxidizing agents.[7]
Toxicological Profile: A Synthesis of Available Data
Direct and comprehensive toxicological data for this compound is limited. Therefore, a conservative approach is warranted, drawing upon information from its structural analogues: vinyl acetate and trifluoroacetic acid (TFA).
Acute Effects: this compound is classified as harmful if swallowed, inhaled, or in contact with skin.[2] It is a lachrymator, causing irritation and tearing of the eyes upon exposure to its vapors.[4] Inhalation can lead to corrosive effects on the upper respiratory tract and lungs.[4] Direct contact causes severe skin burns and eye damage.[2]
Chronic Effects and Target Organs: While specific long-term studies on VTFA are scarce, data on its analogues suggest potential for systemic toxicity. Vinyl acetate is a confirmed animal carcinogen with unknown relevance to humans.[2] Trifluoroacetic acid has been shown to target the liver in animal studies.[8] Therefore, it is prudent to assume that chronic exposure to VTFA could potentially target the kidneys, liver, blood, lungs, and central nervous system.[4] There is also a possibility of it being a skin sensitizer, carcinogen, and teratogen.[4]
Occupational Exposure Limits (OELs)
Currently, there are no established specific Occupational Exposure Limits (OELs) for this compound.[2] In the absence of specific limits, it is best practice to adhere to the OELs of its more studied analogue, vinyl acetate, as a conservative measure.
| Organization | TWA (8-hour) | STEL (15-minute) |
| ACGIH TLV | 10 ppm | 15 ppm |
| NIOSH REL | - | 4 ppm (Ceiling) |
Table 2: Occupational Exposure Limits for Vinyl Acetate (as a proxy for VTFA)
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
A robust safety strategy for handling this compound relies on a combination of engineering controls to minimize exposure at the source and personal protective equipment (PPE) as a final barrier.
The Primacy of a Chemical Fume Hood
All manipulations of this compound must be conducted within a certified and properly functioning chemical fume hood. [7] This is non-negotiable due to its high volatility and inhalation toxicity. The fume hood provides critical protection by continuously drawing vapors away from the user's breathing zone.
Decontamination of Equipment and Surfaces
-
Equipment: Rinse contaminated glassware and equipment with a suitable solvent (e.g., isopropanol or acetone) in a fume hood, collecting the rinsate as halogenated waste. Follow with a thorough wash with soap and water.
-
Surfaces: Decontaminate work surfaces with a solvent-soaked cloth, followed by a soap and water wash. All cleaning materials should be disposed of as hazardous waste.
Conclusion
This compound is a powerful tool in the arsenal of the synthetic chemist. By embracing a culture of safety, understanding its inherent hazards, and diligently applying the principles and procedures outlined in this guide, researchers can confidently and responsibly harness its synthetic potential while ensuring the well-being of themselves and their colleagues. Continuous vigilance, a commitment to ongoing safety education, and a proactive approach to risk assessment are the cornerstones of a safe and productive research environment.
References
- Haz-Map.
- St. Olaf College.
- LookChem.
- International Labour Organization.
- ACS Chemical Health & Safety.
- New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]
- Centers for Disease Control and Prevention. Vinyl acetate - NIOSH Pocket Guide to Chemical Hazards. [Link]
- Occupational Safety and Health Administration.
- New Jersey Department of Health. Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO. [Link]
- PubMed. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. [Link]
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Methodological & Application
Application Notes and Protocols for Researchers: A Detailed Guide to the Controlled Synthesis of Poly(vinyl trifluoroacetate) via RAFT Polymerization and its Conversion to Poly(vinyl alcohol)
Introduction: Precision in Polymer Synthesis with RAFT
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.[1] This method of controlled radical polymerization is particularly advantageous for monomers that are challenging to polymerize via other living polymerization techniques. Vinyl trifluoroacetate (VTFAc) is one such monomer, and its polymer, poly(this compound) (PVTFAc), serves as a crucial precursor to poly(vinyl alcohol) (PVA). The trifluoroacetate group is readily hydrolyzed under mild conditions, providing a convenient route to PVA with controlled microstructures.[2]
This application note provides a comprehensive, in-depth protocol for the RAFT polymerization of VTFAc, the subsequent characterization of the resulting polymer, and its conversion to PVA. We will delve into the rationale behind the selection of reagents and reaction conditions, ensuring a thorough understanding of the underlying chemical principles for researchers, scientists, and professionals in drug development and materials science.
The Chemistry of Controlled VTFAc Polymerization
The RAFT polymerization of "less-activated" monomers like vinyl esters, including VTFAc, requires careful selection of the chain transfer agent (CTA). Xanthates have been identified as highly effective CTAs for these systems, offering excellent control over the polymerization.[3] In this protocol, we will focus on the use of O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate, a commercially available RAFT agent also known by the trade name Rhodixan A1, which has been shown to mediate the polymerization of VTFAc effectively.[4][5][6]
The mechanism of RAFT polymerization involves a degenerative chain transfer process where the growing polymer chains are in dynamic equilibrium with dormant chains. This equilibrium is established by the addition of a propagating radical to the thiocarbonylthio group of the RAFT agent, followed by fragmentation to release a new radical that can initiate further polymerization. This process allows for the controlled growth of polymer chains, leading to polymers with low dispersity (Đ).
Experimental Protocols
Part 1: Synthesis of the RAFT Agent (Optional)
While O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate is commercially available, it can also be synthesized in the laboratory. The following is a representative procedure for its synthesis.[5]
Materials:
-
Potassium ethyl xanthogenate
-
Methyl 2-bromopropionate
-
Methanol
-
Diethyl ether or a mixture of ether/hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve potassium ethyl xanthogenate in methanol.
-
Slowly add methyl 2-bromopropionate to the cooled solution.
-
After the complete addition, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours.
-
The reaction byproduct, potassium bromide (KBr), will precipitate out of the solution. Remove the precipitate by filtration under reduced pressure.
-
Extract the product from the filtrate using a diethyl ether/hexane mixture (e.g., 2:1 v/v).
-
Wash the organic layer three times with water to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation under reduced pressure to obtain the purified RAFT agent, O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate.
-
Characterize the product by ¹H NMR to confirm its purity and structure.
Part 2: RAFT Polymerization of this compound (VTFAc)
This protocol details the solution polymerization of VTFAc. It is crucial to ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere to prevent termination by oxygen.
Materials:
-
This compound (VTFAc), inhibitor removed by passing through a column of basic alumina.
-
O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Rhodixan A1)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.
-
Anhydrous 2-butanone (MEK) or another suitable solvent.[7]
-
Schlenk flask or reaction tube with a magnetic stirrer.
-
Nitrogen or Argon source for inert atmosphere.
Procedure:
-
Reaction Setup: In a Schlenk flask, add the desired amounts of VTFAc, O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate, AIBN, and 2-butanone. The molar ratio of [VTFAc]₀:[RAFT agent]₀:[AIBN]₀ will determine the theoretical molecular weight and the rate of polymerization. A typical ratio to target a specific degree of polymerization (DP) would be [VTFAc]₀/[RAFT agent]₀ = DP and [RAFT agent]₀/[AIBN]₀ = 5-10.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 60-70 °C and stir for the desired reaction time. The reaction time will depend on the target conversion and can range from a few hours to 24 hours.
-
Monitoring the Reaction: To monitor the monomer conversion, periodically take aliquots from the reaction mixture under an inert atmosphere and analyze them by ¹H NMR.
-
Termination and Isolation: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold methanol or hexane.
-
Purification: Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved. For higher purity, the polymer can be redissolved in a suitable solvent (e.g., acetone or THF) and reprecipitated.
Part 3: Characterization of Poly(this compound) (PVTFAc)
¹H NMR Spectroscopy for Monomer Conversion and Polymer Structure:
-
Monomer Conversion: The conversion of VTFAc can be calculated by comparing the integration of the vinyl proton signals of the monomer (typically in the range of 4.9-7.3 ppm) with the integration of the polymer backbone proton signals.[8] The disappearance of the monomer's vinyl signals indicates the progression of the polymerization.
-
Polymer Structure: The ¹H NMR spectrum of PVTFAc will show broad signals corresponding to the polymer backbone protons. The methine proton (-CH-) of the backbone is expected to appear around 5.0-5.5 ppm, and the methylene protons (-CH₂-) will be in the range of 2.0-2.5 ppm. The absence of sharp vinyl proton signals confirms the purity of the polymer.
Gel Permeation Chromatography (GPC/SEC) for Molecular Weight and Dispersity:
-
GPC/SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the polymer. A successful RAFT polymerization of VTFAc should yield a polymer with a narrow and monomodal molecular weight distribution, with dispersity values typically below 1.2.[2][7]
Data Summary Table:
| Entry | [VTFAc]:[RAFT]:[AIBN] | Time (h) | Conversion (%) | Mₙ, theoretical ( g/mol ) | Mₙ, GPC ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100:1:0.2 | 8 | 65 | 10,200 | 9,800 | 1.15 |
| 2 | 200:1:0.2 | 16 | 70 | 21,800 | 20,500 | 1.18 |
Note: The values in this table are representative and may vary depending on the specific reaction conditions.
Part 4: Hydrolysis of PVTFAc to Poly(vinyl alcohol) (PVA)
The trifluoroacetate groups of PVTFAc are highly susceptible to hydrolysis, allowing for a straightforward conversion to PVA under mild basic conditions.[2]
Materials:
-
Poly(this compound) (PVTFAc)
-
Methanol
-
Sodium hydroxide (NaOH) or sodium methoxide (NaOMe) solution in methanol
-
Hydrochloric acid (HCl) for neutralization
-
Dialysis tubing (if required for purification)
Procedure:
-
Dissolution: Dissolve the purified PVTFAc in methanol in a round-bottom flask.
-
Hydrolysis: Add a catalytic amount of a methanolic solution of NaOH or NaOMe to the PVTFAc solution. The reaction is typically fast and can be carried out at room temperature.
-
Precipitation: As the hydrolysis proceeds, the resulting PVA will precipitate from the methanol solution due to its insolubility.
-
Neutralization and Isolation: After the desired reaction time (often a few hours for complete hydrolysis), neutralize the reaction mixture with a small amount of HCl. Collect the precipitated PVA by filtration.
-
Purification: Wash the PVA thoroughly with methanol to remove any residual salts and byproducts. For high purity, the PVA can be dissolved in water and purified by dialysis against deionized water.
-
Drying: Dry the purified PVA under vacuum to obtain a white or off-white powder.
-
Characterization: Confirm the complete hydrolysis by ¹H NMR spectroscopy by observing the disappearance of the trifluoroacetate signals and the appearance of the hydroxyl proton signal.
Visualizing the Workflow
The following diagrams illustrate the key processes described in this protocol.
Caption: Workflow for the hydrolysis of PVTFAc to PVA.
Conclusion and Future Perspectives
The RAFT polymerization of this compound offers a reliable and efficient method for producing well-defined poly(this compound), a valuable precursor to poly(vinyl alcohol). The protocols detailed in this application note provide a solid foundation for researchers to synthesize these materials with a high degree of control over their molecular characteristics. The ability to precisely tailor the molecular weight and architecture of PVA opens up new avenues for its application in fields such as drug delivery, biomaterials, and advanced coatings, where predictable material properties are paramount. Further exploration into the copolymerization of VTFAc with other functional monomers using RAFT can lead to the development of novel PVA-based materials with a wide range of tunable properties.
References
- Girard, E., Liu, X., Marty, J.-D., & Destarac, M. (2014). RAFT/MADIX (co)polymerization of this compound: a means to many ends. Polymer Chemistry, 5(3), 1013–1022. [Link]
- MDPI. (2024). Chain Transfer Kinetics of Rhodixan® A1 RAFT/MADIX Agent. MDPI. [Link]
- MDPI. (2014).
- Royal Society of Chemistry. (n.d.). Synthesis of functionalized poly(vinyl acetate)
- ResearchGate. (n.d.). Structures of RAFT agents synthesized: O-ethyl-S-(1methoxycarbonyl)ethyl-dithiocarbonate (X1), alkyne-terminated-RAFT agent (AT-X1) and protected alkyne-terminated RAFT agent (PAT-X1).
- UQ eSpace. (2003). Xanthate mediated living polymerization of vinyl acetate: A systematic variation in MADIX/RAFT agent structure. The University of Queensland. [Link]
- ResearchGate. (n.d.). Xanthate Mediated Living Polymerization of Vinyl Acetate: A Systematic Variation in MADIX/RAFT Agent Structure.
- National Center for Biotechnology Information. (2024). Chain Transfer Kinetics of Rhodixan® A1 RAFT/MADIX Agent. NCBI. [Link]
- ResearchGate. (n.d.). RAFT Polymerization of Vinyl Esters: Synthesis and Applications.
- Food and Agriculture Organization of the United Nations. (n.d.). POLYVINYL ALCOHOL. FAO. [Link]
- Google Patents. (n.d.). Methanolysis of polyvinyl esters.
- ResearchGate. (n.d.). 1H NMR (CDCl3/trifluoroacetic acid (TFA)) spectra of (a) P[(Gl13-r-PDL87) and (b) P[(Gl13-r-PDL87)–g–(LGA)10] copolymers.
- American Chemical Society. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7443–7462. [Link]
- Royal Society of Chemistry. (2013). RAFT/MADIX (co)polymerization of this compound: a means to many ends. Polymer Chemistry. [Link]2014/py/c3py01109g)
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- 8. researchgate.net [researchgate.net]
using Vinyl trifluoroacetate for trifluoromethylation of aromatic compounds
Application Notes & Protocols
Topic: Advanced Strategies for the Trifluoromethylation of Aromatic Compounds Utilizing Trifluoroacetate Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of the Trifluoromethyl Group in Modern Chemistry
The trifluoromethyl (CF3) group has become a cornerstone structural motif in modern medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic properties—strong electron-withdrawing nature, high lipophilicity, and metabolic stability—can dramatically enhance the pharmacological profile of a parent molecule.[3] Incorporating a CF3 group can improve binding affinity, increase bioavailability, and block metabolic pathways, making the development of efficient trifluoromethylation methods a paramount goal in synthetic chemistry.[1][3]
Historically, the direct installation of a CF3 group onto aromatic rings has been challenging. While numerous reagents have been developed, many suffer from drawbacks such as high cost, harsh reaction conditions, or limited substrate scope.[2][4] This guide focuses on a modern and increasingly accessible strategy: the generation of trifluoromethyl radicals from inexpensive and readily available trifluoroacetate sources, particularly under photocatalytic conditions. We will delve into the mechanistic underpinnings of this transformation and provide a detailed protocol for its application in a laboratory setting. While trifluoroacetic anhydride (TFAA) is a common precursor in these reactions, we will also discuss the related chemistry and handling of reagents like vinyl trifluoroacetate.
Part 1: The Mechanism - Radical Generation from Trifluoroacetate Sources
The trifluoromethylation of arenes using trifluoroacetate derivatives typically proceeds through a radical-mediated pathway, often initiated by photoredox catalysis.[5][6][7] The key to this process is the generation of the highly reactive trifluoromethyl radical (•CF3) from a stable precursor.
The Causality Behind the Mechanism:
-
Activation: The process begins with the activation of a trifluoroacetate source, most commonly Trifluoroacetic Anhydride (TFAA), by an activator such as Pyridine-N-oxide. This in-situ reaction forms a key intermediate.[5]
-
Single Electron Transfer (SET): A photocatalyst, excited by visible light, engages in a single electron transfer (SET) event with the activated intermediate. This reduction generates a trifluoroacetate radical.[5][7]
-
Decarboxylation: The trifluoroacetate radical is highly unstable and rapidly undergoes decarboxylation (loss of CO2) to generate the crucial trifluoromethyl radical (•CF3).[6]
-
Aromatic Addition: The electrophilic •CF3 radical adds to the electron-rich aromatic ring, forming a radical cation intermediate.
-
Rearomatization: The photocatalyst, now in its oxidized state, completes the catalytic cycle by oxidizing the radical cation intermediate, which, after deprotonation, yields the final trifluoromethylated aromatic product.[7]
This photocatalytic approach is favored for its exceptionally mild conditions (often room temperature) and avoidance of harsh metal oxidants.[7]
Sources
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- 2. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in transition-metal-free trifluoromethylation with Togni's reagents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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experimental setup for gas-phase reactions of Vinyl trifluoroacetate
Application Note & Protocol
Topic: Experimental Setup for Gas-Phase Reactions of Vinyl Trifluoroacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Gas-Phase this compound Chemistry
This compound (VTFA) is a fluorinated organic compound with growing importance in synthetic chemistry, particularly as a building block in the synthesis of complex molecules due to its reactive vinyl and trifluoroacetate functional groups.[1] Understanding its behavior in the gas phase is crucial for several reasons. Firstly, gas-phase reactions, such as pyrolysis and photolysis, can reveal fundamental bond dissociation energies and reaction mechanisms, providing invaluable data for computational chemistry models.[2][3] Secondly, for applications in chemical vapor deposition or atmospheric chemistry, knowledge of its stability, reaction kinetics, and decomposition products is essential.[4][5]
This application note provides a comprehensive guide to a robust experimental setup for studying the gas-phase reactions of VTFA. It details the necessary components, protocols for both thermal (pyrolysis) and photo-initiated (photolysis) reactions, and the analytical techniques required for product identification and kinetic analysis. The causality behind each experimental choice is explained to provide a deeper understanding of the system's design.
Theoretical Framework: Unimolecular and Bimolecular Reactions
Gas-phase reactions of VTFA can be broadly categorized as either unimolecular or bimolecular.
-
Unimolecular Reactions: These involve the decomposition of a single VTFA molecule, typically initiated by heat (pyrolysis) or light (photolysis). The molecule absorbs energy, leading to an excited state that can then fragment into smaller, more stable products. Studying these reactions provides insight into the inherent stability of the molecule.
-
Bimolecular Reactions: These involve the collision of a VTFA molecule with another reactive species, such as a radical (e.g., Cl•, OH•) or another molecule.[6] The study of these reactions is critical for understanding the compound's reactivity and lifetime in various chemical environments, such as the troposphere.[6][7]
Experimental Apparatus: A Modular Flow Reactor System
To accommodate a range of experimental conditions, a modular flow reactor system is proposed. This setup allows for precise control over temperature, pressure, residence time, and reactant concentrations. The key components are the reagent delivery system, the reactor, and the analytical section.
Reagent Delivery System
Precise and stable delivery of reactants is fundamental to obtaining reliable kinetic data.[8]
-
VTFA Delivery: this compound is a liquid at room temperature with a boiling point of approximately 40°C. To introduce it into the gas phase, a bubbler system is employed. A carrier gas (e.g., high-purity nitrogen or argon) is passed through liquid VTFA maintained at a constant temperature in a thermostated bath. The partial pressure of VTFA in the gas stream is determined by its vapor pressure at that temperature.
-
Co-reactant/Radical Precursor Delivery: For bimolecular reactions, a separate gas line is used to introduce the co-reactant. For example, in photo-oxidation studies, a precursor like molecular chlorine (Cl₂) can be used to generate Cl• radicals upon photolysis.[6] Mass flow controllers (MFCs) are essential for accurately controlling the flow rates of all gases.
The Reactor Core: Quartz Tube Reactor
A quartz tube reactor is the centerpiece of the experimental setup due to its thermal stability and chemical inertness.
-
Material: Quartz is chosen for its transparency to UV light (essential for photolysis) and its ability to withstand high temperatures (up to 1200°C) required for pyrolysis studies.
-
Heating: The reactor is housed in a tube furnace with multiple heating zones to ensure a uniform temperature profile along the reaction zone. Thermocouples are placed along the exterior and interior of the reactor to monitor and control the temperature accurately.
-
Pressure Control: The pressure inside the reactor is maintained at a constant value (typically ranging from a few Torr to atmospheric pressure) using a combination of a vacuum pump and a pressure controller/throttle valve located downstream of the reactor.[3]
Analytical Suite: Real-Time and Offline Analysis
A combination of analytical techniques is necessary to identify and quantify both stable products and transient intermediates.[9][10]
-
Mass Spectrometry (MS): A quadrupole mass spectrometer is coupled directly to the reactor exit for real-time monitoring of reactants and products.[11][12] This allows for rapid optimization of reaction conditions.
-
Gas Chromatography (GC): For detailed product analysis and quantification, gas samples are collected from the reactor outlet and injected into a gas chromatograph.[10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): An online or offline FTIR spectrometer can be used to identify functional groups of the products and reactants, aiding in structural elucidation.[10][13][14]
Experimental Protocols
Protocol 1: Unimolecular Pyrolysis of this compound
This protocol aims to determine the thermal decomposition products and kinetics of VTFA.
1. System Preparation:
- Assemble the quartz tube reactor within the tube furnace.
- Connect the VTFA bubbler system, ensuring the carrier gas line is equipped with an MFC.
- Connect the reactor outlet to the mass spectrometer and GC sampling port.
- Evacuate the entire system to a base pressure of <10⁻³ Torr.
2. Reactant Introduction:
- Set the thermostated bath for the VTFA bubbler to the desired temperature (e.g., 0-10°C) to control the VTFA partial pressure.
- Set the carrier gas (N₂) flow rate using the MFC to achieve the desired total pressure and residence time in the reactor.
- Allow the system to stabilize, monitoring the VTFA signal with the mass spectrometer.
3. Pyrolysis Experiment:
- Set the furnace to the desired reaction temperature (e.g., starting at 300°C).
- Once the temperature is stable, begin data acquisition with the mass spectrometer.
- Collect gas samples at the reactor outlet for GC-MS analysis at regular intervals.
- Increment the temperature in steps (e.g., 25°C) and repeat the analysis at each step to determine the temperature dependence of the reaction.
4. Data Analysis:
- Identify the decomposition products from the GC-MS data.
- Calculate the rate constants at each temperature based on the consumption of VTFA and the formation of products.
- Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy and pre-exponential factor for the decomposition reaction.
Protocol 2: Cl• Initiated Photo-Oxidation of this compound
This protocol is adapted from studies on similar compounds and aims to investigate the atmospheric chemistry of VTFA.[6][7]
1. System Preparation:
- Use the same flow reactor setup as in Protocol 1.
- Introduce an additional gas line with an MFC for the Cl₂ precursor.
- Ensure the reactor is equipped with a UV lamp (e.g., a mercury lamp) for photolysis.
2. Reactant Introduction:
- Introduce a dilute mixture of VTFA in a bath gas (e.g., N₂ or synthetic air) as described previously.
- Introduce a dilute mixture of Cl₂ in the same bath gas.
- Maintain the reactor at a controlled temperature, typically relevant to atmospheric conditions (e.g., 298 K).[6]
3. Photo-Oxidation Experiment:
- With the UV lamp off, flow the reactant mixture through the reactor and collect background spectra with the analytical instruments.
- Turn on the UV lamp to initiate the photolysis of Cl₂ (Cl₂ + hν → 2Cl•) and the subsequent reaction of Cl• with VTFA.
- Monitor the reaction progress in real-time using the mass spectrometer.
- Collect gas samples for GC-MS and/or GC-IR analysis to identify the oxidation products.[6]
4. Data Analysis:
- Identify the primary and secondary oxidation products.
- Propose a reaction mechanism based on the identified products.[6][13]
- Use a relative rate method, if a reference compound with a known reaction rate is included, to determine the rate constant for the reaction of Cl• with VTFA.[6]
Data Presentation and Visualization
Quantitative Data Summary
The experimental parameters should be meticulously recorded and presented in a tabular format for clarity and reproducibility.
| Parameter | Pyrolysis Experiment | Photo-Oxidation Experiment |
| Reactant(s) | This compound | This compound, Cl₂ |
| Carrier Gas | N₂ or Ar | N₂ or Synthetic Air |
| Temperature Range | 300 - 800 °C | 268 - 363 K[6] |
| Pressure Range | 10 - 760 Torr | ~760 Torr[6] |
| Residence Time | 1 - 20 s | 1 - 10 min |
| Analytical Methods | GC-MS, MS, FTIR | GC-MS, GC-IR, MS[6] |
Experimental Workflow Diagram
Caption: Modular flow reactor system for gas-phase studies.
Logical Relationship of Experimental Stages
Caption: Logical flow of an experimental run.
Conclusion and Future Directions
The described experimental setup provides a versatile platform for the comprehensive study of the gas-phase reactions of this compound. By systematically investigating its pyrolysis and photo-oxidation, researchers can elucidate reaction mechanisms, determine kinetic parameters, and predict its behavior in various environments. This fundamental knowledge is critical for the informed application of VTFA in materials science, atmospheric science, and synthetic chemistry. Future work could involve isotopic labeling studies to further refine reaction pathways or coupling the reactor with more advanced diagnostic tools like synchrotron photoionization mass spectrometry for isomer-specific product detection.
References
- Sims, I. R. Experimental studies of gas phase reaction kinetics and energy transfer at very low temperatures. PALMS.
- Kinetic parameters for gas-phase reactions: Experimental and theoretical challenges. Physical Chemistry Chemical Physics (RSC Publishing).
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- An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants. MDPI.
- Experimental methods of chemical kinetics. (2022). Chemistry LibreTexts.
- Gas-phase kinetics studies. (2001). Encyclopedia of Chemical Physics.
- Gas-Phase Kinetics.
- Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017).
- Kaipara, R., & Rajakumar, B. (2020). Cl Atom Initiated Photo-Oxidation Reactions of this compound and Allyl Trifluoroacetate in the Tropospheric Conditions. The Journal of Physical Chemistry A.
- gas-phase reaction products: Topics by Science.gov.
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- Atmospheric Reactivity of Vinyl Acetate: Kinetic and Mechanistic Study of Its Gas-Phase Oxidation by OH, O3, and NO3. (2010). ResearchGate.
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- This compound. Tokyo Chemical Industry Co., Ltd.
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- Pyrolysis Gas Analysis of Ethylene-vinyl Acetate (EVA) and Poly-vinylidene Fluoride (PVDF) Polymers Encapsulated in c-Si Photovoltaic Solar Module to Facilitate Recycling. IDEAS/RePEc.
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Vinyl Trifluoroacetate (VTFA): A Versatile Monomer for Advanced Fluoropolymer Synthesis
Abstract
Vinyl trifluoroacetate (VTFA) is a highly versatile fluorinated monomer that serves as a critical building block in the synthesis of advanced functional polymers. Its unique chemical structure, featuring a readily polymerizable vinyl group and a labile trifluoroacetate ester, enables the creation of well-defined fluoropolymers with tunable properties. A key attribute of VTFA is the facile post-polymerization hydrolysis of the trifluoroacetate group to a hydroxyl group, providing a strategic pathway to novel fluorinated poly(vinyl alcohol) (PVA) and its copolymers. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of VTFA-based polymers. Detailed protocols for controlled polymerization and subsequent hydrolysis are presented, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Strategic Advantage of this compound
In the realm of fluoropolymers, achieving a balance between desirable properties—such as chemical inertness and thermal stability—and processability or functionality can be challenging. This compound emerges as a solution, offering a strategic entry point to a wide array of functional fluoropolymers. The trifluoroacetate group serves two primary purposes: it imparts unique solubility characteristics to the polymer and, more importantly, it acts as a protecting group for the hydroxyl functionality.
The direct polymerization of vinyl alcohol is not feasible as the monomer exists unstably as its tautomer, acetaldehyde.[1] Therefore, the synthesis of poly(vinyl alcohol) relies on the polymerization of a vinyl ester precursor, followed by hydrolysis.[1] VTFA offers a significant advantage over its non-fluorinated counterpart, vinyl acetate (VAc), in that the trifluoroacetate ester is considerably more susceptible to hydrolysis.[2] This allows for selective and mild deprotection conditions, which is particularly crucial when VTFA is copolymerized with other less reactive esters like VAc, enabling the synthesis of well-defined block copolymers containing both poly(vinyl alcohol) and poly(vinyl acetate) segments.[2][3]
The incorporation of fluorine via VTFA can also be leveraged to tune polymer properties such as tacticity, thermal stability, and solubility in specific media like supercritical CO2.[2][3] These attributes make VTFA-derived polymers highly attractive for a range of advanced applications, from specialty coatings to sophisticated drug delivery systems.
Polymerization of this compound: Pathways to Precision Polymers
The polymerization of VTFA can be achieved through conventional free-radical polymerization; however, for applications demanding precise control over molecular weight, dispersity, and architecture, reversible-deactivation radical polymerization (RDRP) techniques are superior. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, in particular, has proven to be a robust method for the controlled polymerization of vinyl esters, including VTFA.[2][3][4]
Key Considerations for VTFA Polymerization
-
Reactivity: Vinyl esters, including VTFA, are known as non-conjugated, less activated monomers. Their propagating radicals are highly reactive, leading to a greater propensity for side reactions like chain transfer to monomer, polymer, and solvent.[4][5] This necessitates careful selection of reaction conditions to minimize these events and maintain control over the polymerization.
-
Choice of RAFT Agent: For the RAFT polymerization of vinyl esters, xanthates are the RAFT agents of choice. Their lower transfer constants compared to trithiocarbonates or dithiobenzoates are better suited to control the polymerization of these less activated monomers.
-
Solvent Effects: The choice of solvent can influence the stereoregularity of the resulting polymer.[2] Fluoroalcohols, for instance, have been shown to promote the formation of syndiotactic sequences in poly(vinyl acetate).[2] While less studied for VTFA specifically, this presents an opportunity for fine-tuning polymer microstructure.
Visualization of VTFA Polymerization and Modification
Caption: Workflow for synthesis and modification of VTFA copolymers.
Experimental Protocols
Protocol 1: RAFT Homopolymerization of VTFA
This protocol describes a typical RAFT polymerization of VTFA to produce a well-defined homopolymer.
Materials:
-
This compound (VTFA), freshly distilled
-
O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Xanthate RAFT agent)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous 1,4-dioxane
-
Schlenk flask, magnetic stirrer, nitrogen/argon source, oil bath
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve VTFA (e.g., 5.0 g, 32.5 mmol), the xanthate RAFT agent (e.g., 72 mg, 0.325 mmol, for a target DP of 100), and AIBN (e.g., 5.3 mg, 0.0325 mmol, [RAFT]/[AIBN] = 10) in anhydrous 1,4-dioxane (5 mL).
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 60-70 °C. The reaction is typically run for several hours (e.g., 8-24 h). Monitor monomer conversion by taking aliquots and analyzing via ¹H NMR.
-
Termination and Purification: Quench the polymerization by exposing the mixture to air and cooling in an ice bath. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold methanol or hexane.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
Characterization:
-
Molecular Weight and Dispersity (Đ): Determined by Gel Permeation Chromatography (GPC) against polystyrene standards. Expect low dispersity values (Đ < 1.3).[3]
-
Structure Confirmation: ¹H and ¹⁹F NMR spectroscopy to confirm the polymer structure and absence of monomer.
Protocol 2: Selective Hydrolysis of Poly(VTFA) to Poly(vinyl alcohol)
This protocol outlines the conversion of the poly(VTFA) precursor into poly(vinyl alcohol). The lability of the trifluoroacetate group allows this to proceed under mild conditions.[3]
Materials:
-
Poly(this compound) (PVTFA) from Protocol 1
-
Anhydrous methanol
-
Anhydrous tetrahydrofuran (THF) or acetone
-
A weak base (e.g., sodium bicarbonate) for neutralization (optional)
Procedure:
-
Dissolution: Dissolve the PVTFA (e.g., 1.0 g) in a suitable solvent like THF or acetone (e.g., 20 mL) in a round-bottom flask.
-
Methanolysis: Add a large excess of anhydrous methanol (e.g., 20 mL). The methanol acts as both a reagent and a co-solvent. The reaction can often proceed at room temperature. For block copolymers with less labile esters like poly(vinyl acetate), this selectivity is key.[3]
-
Reaction: Stir the solution at room temperature. The poly(vinyl alcohol) product is typically insoluble in the THF/methanol mixture and will precipitate out as a white solid. The reaction progress can be monitored by the disappearance of the trifluoroacetate signal in ¹⁹F NMR of aliquots.
-
Work-up: After complete precipitation (typically a few hours), collect the polymer by filtration.
-
Purification: Wash the collected polymer extensively with methanol to remove the methyl trifluoroacetate byproduct and any unreacted starting material.
-
Drying: Dry the resulting poly(vinyl alcohol) under vacuum to a constant weight.
Characterization of VTFA-derived Polymers
A suite of analytical techniques is essential for validating the successful synthesis and modification of VTFA polymers.
| Property | Analytical Technique | Expected Outcome / Information Gained |
| Molecular Weight & Dispersity | Gel Permeation Chromatography (GPC) | Controlled molecular weight with narrow dispersity (Đ < 1.3 for RAFT).[3] |
| Chemical Structure | ¹H, ¹³C, and ¹⁹F NMR Spectroscopy | Confirmation of monomer incorporation, determination of copolymer composition, and verification of hydrolysis. |
| Functional Groups | Fourier-Transform Infrared (FTIR) Spectroscopy | Observation of C=O stretch (ester) around 1780 cm⁻¹ in PVTFA; disappearance of this peak and appearance of broad O-H stretch (~3300 cm⁻¹) after hydrolysis. |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Determination of glass transition temperature (Tg) and melting point (Tm), which are tunable based on copolymer composition.[3][6][7] |
| Crystallinity | X-ray Diffraction (XRD) | Assessment of the crystalline nature of the polymer. PVTFA can be semi-crystalline.[3] |
Applications in Drug Development and Beyond
The unique properties of VTFA-derived polymers make them promising candidates for biomedical and pharmaceutical applications. The ability to precisely tune the ratio of hydrophobic (e.g., vinyl acetate, vinyl pivalate) and hydrophilic (vinyl alcohol) units is particularly valuable.
-
Drug Delivery Vehicles: Copolymers of VTFA and other vinyl esters can be hydrolyzed to form amphiphilic block or random copolymers.[3] These structures can self-assemble into micelles or nanoparticles in aqueous environments, serving as carriers for hydrophobic drugs. The poly(vinyl alcohol) segments provide a hydrophilic corona, enhancing stability and biocompatibility. While direct applications of VTFA are emerging, the use of its parent copolymer family, ethylene-vinyl acetate (EVA), is well-established in commercial drug delivery systems for sustained release.[8][9][10] The principles of tuning release by adjusting monomer ratios are directly applicable to VTFA-derived systems.[11]
-
Biocompatible Coatings and Hydrogels: Poly(vinyl alcohol) is a well-known biocompatible polymer used in various biomedical applications.[12] Fluorinated PVA, derived from VTFA, may offer enhanced properties such as altered surface energy and protein adsorption characteristics, making it suitable for coatings on medical devices or as a component in hydrogel formulations for tissue engineering.
-
Specialty Materials: The incorporation of VTFA into copolymers can enhance their solubility in supercritical carbon dioxide, a green solvent for polymerization and processing.[2][3] This has applications in creating CO₂-philic surfactants and stabilizers.
Caption: Conceptual model for a VTFA-derived drug delivery system.
Safety and Handling
This compound is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and eye irritation. Handle VTFA in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is a multifaceted monomer that provides a powerful platform for the design of advanced fluoropolymers. Through controlled polymerization techniques like RAFT, it is possible to synthesize materials with precise architectures and functionalities. The facile and selective hydrolysis of the trifluoroacetate group is a key feature, enabling access to novel fluorinated poly(vinyl alcohol) copolymers. These materials, with their tunable properties, hold significant promise for innovative applications in fields ranging from specialty materials to drug delivery and biomedical engineering.
References
- Girard, E., et al. (2014). RAFT/MADIX (co)polymerization of this compound: a means to many ends. Polymer Chemistry, 5(3), 1013-1022. [Link]
- Harrisson, S., et al. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 6(5), 1438-1471. [Link]
- Harrisson, S., et al. (2014).
- Lovell, P. A., et al. (1997). Chain Transfer to Polymer in Free-Radical Bulk and Emulsion Polymerization of Vinyl Acetate Studied by NMR Spectroscopy. Macromolecules, 30(19), 5675–5683. [Link]
- Brown, C. E. H., & Mathieson, A. R. (1973). The polymerization of isobutyl vinyl ether by trifluoroacetic acid. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 69, 466-476. [Link]
- Lousenberg, R. D., & Shoichet, M. S. (1999). Synthesis of Linear Poly(tetrafluoroethylene-co-vinyl acetate) in Carbon Dioxide. Macromolecules, 32(26), 8849–8855. [Link]
- Zhang, W., et al. (2002). Monomer reactivity ratio measurement of perfluoromethyl vinyl ether with some vinyl monomers containing fluorine in emulsion copolymerization. Journal of Fluorine Chemistry, 115(1), 31-34. [Link]
- Courter, A. M., et al. (2018). An Organoborane Vinyl Monomer with Styrene-like Radical Reactivity. Journal of the American Chemical Society, 140(51), 17942–17946. [Link]
- ResearchGate. (n.d.).
- CiNii Research. (1959). Polyvinyl Alcohol Obtained From Hydrolysis of Polythis compound. Kobunshi Kagaku, 16(166), 115-119. [Link]
- Lundberg, D. J., et al. (2022).
- Jantas, R., et al. (2021). The Synthesis of Poly(Vinyl Alcohol) Grafted with Fluorinated Protic Ionic Liquids Containing Sulfo Functional Groups. Molecules, 26(14), 4193. [Link]
- Polymer Science Learning Center. (n.d.). Reactivity ratios and copolymer composition. University of Southern Mississippi. [Link]
- Wang, Y., et al. (2021). Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane. Polymer Testing, 94, 107051. [Link]
- Schneider, C., et al. (2017). Applications of ethylene vinyl acetate copolymers (EVA) in drug delivery systems. Journal of Controlled Release, 262, 284-295. [Link]
- Bohrium. (2017). Applications of ethylene vinyl acetate copolymers (EVA) in drug delivery systems. [Link]
- Lousenberg, R. D., & Shoichet, M. S. (2000). Synthesis of Fluorocarbon-Vinyl Acetate Copolymers in Supercritical Carbon Dioxide: Insight into Bulk Properties. Macromolecules, 33(5), 1684–1691. [Link]
- Schneider, C., et al. (2017). Applications of ethylene vinyl acetate copolymers (EVA) in drug delivery systems. PubMed. [Link]
- Mathivanan, V. (2018). Study on Hydrolysis of Polyvinyl Acetate to Polyvinyl Alcohol. Universiti Sains Malaysia. [Link]
- Hedayati, H. R., et al. (2022). Preparation of well-defined Poly(Vinyl alcohol) by hydrolysis of Poly(Vinyl acetate)
- Iurian, S., et al. (2019). Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance. Pharmaceutics, 11(11), 599. [Link]
- Mathivanan, V., et al. (2018). Factors Affecting Hydrolysis of Polyvinyl Acetate to Polyvinyl Alcohol. Journal of Engineering and Applied Sciences, 13(15), 6143-6147. [Link]
- Wanasathop, A., et al. (2024). Towards personalized drug delivery via semi-solid extrusion: Exploring poly(vinyl alcohol-co-vinyl acetate) copolymers for hydrochlorothiazide-loaded films. International Journal of Pharmaceutics, 649, 123652. [Link]
- Professional Plastics. (n.d.). Thermal Properties of Plastic Materials.
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Application Notes and Protocols: Polyvinyl Trifluoroacetate in Material Science
Foreword: Unveiling the Potential of a Fluorinated Workhorse
Polyvinyl trifluoroacetate (PVTFA) is a specialty fluoropolymer that holds a unique position in advanced materials synthesis. While structurally related to the common polyvinyl acetate (PVAc), the presence of the highly electronegative trifluoroacetate group imparts a distinct set of chemical and physical properties. This guide moves beyond a simple recitation of facts to provide researchers, scientists, and drug development professionals with a practical, in-depth understanding of PVTFA's utility. We will explore not only its direct applications but also its critical role as a functional precursor to other advanced polymers, most notably polyvinyl alcohol (PVA). The protocols and insights herein are designed to be robust, explaining the "why" behind the "how" to empower you to adapt and innovate in your own research endeavors.
Part 1: The Foundation - Synthesis of Polythis compound
The key to unlocking the potential of PVTFA lies in the precise control of its synthesis. Unlike conventional free-radical polymerization which can lead to broad molecular weight distributions and limited architectural control, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offers a superior method for producing well-defined PVTFA polymers.
Core Principles of RAFT Polymerization for PVTFA
RAFT polymerization is a form of reversible-deactivation radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and very low dispersity (Đ < 1.3). The mechanism relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound like a xanthate, which mediates the polymerization process. This control is paramount, as the properties of the final material, whether it is PVTFA itself or a derivative like PVA, are directly dependent on the polymer's molar mass and uniformity.[1]
The polymerization of this compound (VTFAc) monomer via RAFT/MADIX (Macromolecular Design via Interchange of Xanthates) has been shown to be an effective method.[1] The xanthate CTA helps to control the polymerization, although it may also slightly decrease the overall reaction rate compared to conventional methods. This trade-off is acceptable for the high degree of control achieved.[1]
Protocol 1: Synthesis of PVTFA via RAFT/MADIX Polymerization
This protocol is adapted from methodologies described for the controlled polymerization of vinyl esters.[1]
Materials:
-
This compound (VTFAc), inhibitor removed
-
O-ethyl S-(1-methoxycarbonyl)ethyl dithiocarbonate (Xanthate CTA)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
1,4-Dioxane, anhydrous
-
Methanol, HPLC grade
-
Hexanes, HPLC grade
-
Schlenk flask and manifold
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and hot plate with oil bath
Procedure:
-
Monomer Purification: Pass VTFAc through a short column of basic alumina to remove the inhibitor (e.g., tert-butylcatechol[2]).
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine VTFAc monomer, the xanthate CTA, and AIBN initiator in 1,4-dioxane. A typical molar ratio might be [VTFAc]:[CTA]:[AIBN] =[3]:[1]:[0.2]. The solvent amount should be adjusted to achieve a desired monomer concentration (e.g., 50% v/v).
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles under high vacuum to remove all dissolved oxygen, which would otherwise terminate the radical polymerization. Backfill the flask with inert gas (N₂ or Ar).
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C. The reaction is allowed to proceed for a predetermined time (e.g., 8-24 hours) to achieve the desired monomer conversion. Monitor conversion by taking aliquots (under inert atmosphere) and analyzing via ¹H NMR.
-
Termination & Precipitation: Terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by slowly dripping the reaction mixture into a large excess of cold methanol or a methanol/water mixture. The PVTFA will precipitate as a white solid.
-
Isolation and Drying: Collect the polymer by filtration. Redissolve the polymer in a small amount of a suitable solvent (e.g., acetone) and re-precipitate into cold hexanes to remove residual monomer and oligomers. Collect the final polymer and dry under vacuum at 40 °C to a constant weight.
Expected Results and Characterization:
| Property | Typical Value | Characterization Method |
| Molar Mass (Mn) | 5,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Dispersity (Đ) | 1.10 - 1.30 | Gel Permeation Chromatography (GPC) |
| Glass Transition (Tg) | ~75-85 °C | Differential Scanning Calorimetry (DSC) |
| Melting Point (Tm) | ~160-180 °C | Differential Scanning Calorimetry (DSC) |
-
¹H NMR: Confirms the polymer structure with characteristic peaks for the vinyl backbone and the absence of monomer vinyl protons.
-
¹⁹F NMR: A sharp singlet confirms the presence of the -CF₃ group.
-
FTIR: Shows strong characteristic peaks for the C=O stretch of the ester (~1785 cm⁻¹) and C-F stretches (~1150-1250 cm⁻¹).
Part 2: A Superior Gateway to Polyvinyl Alcohol (PVA)
One of the most powerful applications of PVTFA is its use as a precursor for the synthesis of well-defined polyvinyl alcohol (PVA). Traditional PVA is produced by the hydrolysis of polyvinyl acetate (PVAc), which can sometimes be difficult to control and may leave residual acetate groups. The trifluoroacetate group of PVTFA, however, is significantly more labile and can be removed under very mild conditions.
Scientific Rationale: The Advantage of Selective Methanolysis
The strong electron-withdrawing effect of the three fluorine atoms makes the carbonyl carbon of the trifluoroacetate group highly electrophilic and thus extremely susceptible to nucleophilic attack. This allows for rapid and complete hydrolysis (or, in this case, methanolysis) under mild, neutral conditions using an alcohol like methanol.[1] This process is highly selective and efficient, yielding pure PVA with a structure that directly mirrors the well-defined PVTFA precursor. This is a significant advantage for biomedical applications where polymer purity and precise architecture are critical.
// Nodes VTFAc [label="this compound\nMonomer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAFT [label="RAFT\nPolymerization", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; PVTFA [label="Well-defined\nPoly(this compound)\n(PVTFA)", fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5]; Methanolysis [label="Selective\nMethanolysis", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; PVA [label="Well-defined\nPoly(vinyl alcohol)\n(PVA)", fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5]; Applications [label="Biomedical Applications", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; DrugDelivery [label="Drug Delivery\n(Hydrogels, Nanoparticles)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; TissueEng [label="Tissue Engineering\n(Scaffolds)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges VTFAc -> RAFT; RAFT -> PVTFA [label="Precise Control\n(Mn, Đ)"]; PVTFA -> Methanolysis; Methanolysis -> PVA [label="Mild & Complete\nConversion"]; PVA -> Applications; Applications -> DrugDelivery [style=dashed]; Applications -> TissueEng [style=dashed];
// Ranks {rank=same; VTFAc; RAFT;} {rank=same; PVTFA; Methanolysis;} {rank=same; PVA; Applications;} } Caption: Workflow from PVTFA precursor to advanced biomedical applications.
Protocol 2: Selective Methanolysis of PVTFA to PVA
Materials:
-
PVTFA (synthesized as per Protocol 1)
-
Methanol, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the purified PVTFA in a suitable anhydrous solvent like THF inside a round-bottom flask (e.g., 10% w/v solution).
-
Methanol Addition: Add a large excess of anhydrous methanol to the solution (e.g., 10-fold volume excess relative to the THF). The solution should be stirred at room temperature.
-
Reaction & Precipitation: The methanolysis reaction begins almost immediately. As the trifluoroacetate groups are replaced by hydroxyl groups, the resulting PVA, which is insoluble in THF/methanol, will precipitate out of the solution as a white solid.
-
Reaction Time: Allow the reaction to proceed for 12-24 hours at room temperature to ensure complete conversion.
-
Isolation: Collect the precipitated PVA by filtration.
-
Washing: Wash the PVA extensively with fresh methanol to remove the methyl trifluoroacetate byproduct and any unreacted PVTFA.
-
Drying: Dry the pure PVA polymer under vacuum at 50 °C to a constant weight.
Validation of Conversion:
-
FTIR Spectroscopy: The success of the reaction is easily confirmed by the disappearance of the strong carbonyl peak at ~1785 cm⁻¹ (from PVTFA) and the appearance of a broad, strong hydroxyl (-OH) peak around 3300 cm⁻¹ (from PVA).
-
Solubility Test: The resulting polymer should be insoluble in the solvents used for PVTFA (like acetone or THF) but should be soluble in water, confirming the conversion to the hydrophilic PVA.
Part 3: Direct Applications of PVTFA
While its role as a PVA precursor is significant, PVTFA itself possesses properties that make it a candidate for direct use in specialized material science applications.
Application 1: CO₂-philic Materials for Gas Separation
Scientific Rationale: The term "CO₂-philic" refers to a material's favorable interaction with carbon dioxide. PVTFA exhibits this property due to the presence of both the electron-rich oxygen atoms of the carbonyl group and the electronegative fluorine atoms.[1] These functional groups can interact with the quadrupole moment of the CO₂ molecule, potentially leading to higher CO₂ solubility and permeability compared to non-fluorinated analogues. This makes PVTFA an interesting candidate for creating membranes for CO₂ capture and separation from other gases like N₂ or CH₄.
Protocol 3: Fabrication of a PVTFA Gas Permeation Membrane
Materials:
-
PVTFA polymer
-
Appropriate solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF))
-
Flat, clean glass substrate
-
Casting knife or blade
-
Vacuum oven
Procedure:
-
Solution Preparation: Prepare a homogeneous solution of PVTFA in a suitable solvent (e.g., 15-20 wt%). This may require gentle heating and stirring.
-
Casting: Place the clean glass substrate on a perfectly level surface. Pour the polymer solution onto one end of the substrate.
-
Film Formation: Use a casting knife set to a specific gap (e.g., 200-300 µm) to draw the solution across the glass plate, forming a uniform liquid film.
-
Solvent Evaporation: Place the cast film in a vacuum oven. Slowly evaporate the solvent using a stepwise temperature increase (e.g., 60 °C for 12h, then 80 °C for 12h, then 120 °C for 24h under vacuum) to prevent defect formation.
-
Membrane Release: After cooling, the resulting thin polymer film can be carefully peeled from the glass substrate, often by immersion in water.
-
Testing: The resulting membrane can be mounted in a gas permeation cell to measure its permeability and selectivity for CO₂ over other gases.
Application 2: Hydrophobic Surface Modification
Scientific Rationale: Fluorinated polymers are well-known for their low surface energy, which translates to hydrophobic (water-repelling) and often oleophobic (oil-repelling) properties. The dense packing of -CF₃ groups at the surface minimizes intermolecular interactions with liquids, causing them to bead up and not wet the surface. PVTFA can be used to create coatings that impart these properties to various substrates.
Comparative Surface Properties:
| Polymer | Repeating Unit | Expected Water Contact Angle | Key Property |
| Polyvinyl Chloride (PVC) | -[CH₂-CHCl]- | 85° - 90° | Moderately Hydrophobic |
| Polyvinyl Acetate (PVAc) | -[CH₂-CH(OAc)]- | 70° - 80° | Less Hydrophobic |
| Polythis compound (PVTFA) | -[CH₂-CH(OCOCF₃)]- | 100° - 115° | Highly Hydrophobic |
| Polytetrafluoroethylene (PTFE) | -[CF₂-CF₂]- | ~110° | Benchmark Fluoropolymer |
Protocol 4: Creating a Hydrophobic PVTFA Coating via Spin-Coating
Materials:
-
PVTFA polymer
-
A low-boiling-point solvent (e.g., Acetone, Methyl Ethyl Ketone)
-
Substrate (e.g., silicon wafer, glass slide)
-
Spin-coater
-
Piranha solution (H₂SO₄/H₂O₂) - EXTREME CAUTION
-
Nitrogen gas gun
Procedure:
-
Substrate Cleaning: Clean the substrate meticulously. For silicon or glass, this can be achieved by sonication in acetone and isopropanol, followed by oxygen plasma treatment or immersion in Piranha solution (Warning: Piranha is extremely corrosive and reactive. Use proper PPE and handling procedures). Dry the substrate with a nitrogen gun.
-
Solution Preparation: Prepare a dilute solution of PVTFA in the chosen solvent (e.g., 1-5 wt%). Filter the solution through a 0.2 µm syringe filter to remove any dust or aggregates.
-
Spin-Coating: Place the cleaned substrate on the spin-coater chuck. Dispense a small amount of the PVTFA solution onto the center of the substrate.
-
Coating Process: Start the spin-coater. A typical two-step process might be: a) 500 rpm for 10 seconds to spread the liquid, followed by b) 3000 rpm for 45 seconds to thin the film to its final thickness.
-
Annealing: Transfer the coated substrate to a hotplate and bake at a temperature just above the polymer's glass transition temperature (e.g., 90 °C) for 5-10 minutes to remove residual solvent and anneal the film.
-
Characterization: The hydrophobicity of the resulting thin film can be quantified by measuring the static water contact angle using a goniometer.
References
- Couvreur, L., et al. (2014). RAFT/MADIX (co)polymerization of this compound: a means to many ends. Polymer Chemistry, 5(3), 1013-1022. [Link]
- Guzman-Puyol, S., et al. (2015). Effect of trifluoroacetic acid on the properties of polyvinyl alcohol and polyvinyl alcohol–cellulose composites. Chemical Engineering Journal, 277, 284-292. [Link]
- Repollet-Pedrosa, M. H., et al. (2014). Poly(vinyl acetate-b-vinyl alcohol) Surfactants Derived from Poly(vinyl ester) Block Copolymers. Macromolecules, 47(15), 5058–5067. [Link]
- Dickey, J. B., & Stanin, T. E. (1950). U.S. Patent No. 2,525,530. U.S.
- Guzman-Puyol, S., et al. (2015). Effect of trifluoroacetic acid on the properties of polyvinyl alcohol and polyvinyl alcohol–cellulose composites.
- Hass, H. B. (1965). U.S. Patent No. 3,211,712. U.S.
- Jannesari, M., et al. (2011). Composite poly(vinyl alcohol)/poly(vinyl acetate) electrospun nanofibrous mats as a novel wound dressing matrix for controlled release of drugs. International Journal of Nanomedicine, 6, 993–1003. [Link]
- Rojas-Mayorga, C. Z., et al. (2021). Polyvinyl alcohol based-drug delivery systems for cancer treatment. International Journal of Pharmaceutics, 600, 120478. [Link]
Sources
Synthesis of Well-Defined Block Copolymers with Vinyl Trifluoroacetate: An Application Note and Protocol Guide
Introduction: The Strategic Role of Vinyl Trifluoroacetate in Advanced Polymer Synthesis
This compound (VTFAc) has emerged as a monomer of significant interest in the field of polymer chemistry, primarily due to its unique reactivity and the valuable properties of its corresponding polymer, poly(this compound) (PVTFAc). The electron-withdrawing trifluoroacetate group imparts distinct characteristics to the monomer, influencing its polymerization behavior and the properties of the resulting polymer. One of the most compelling applications of PVTFAc is its role as a precursor to poly(vinyl alcohol) (PVOH), a highly versatile, water-soluble, and biocompatible polymer.[1][2] The synthesis of well-defined block copolymers incorporating a PVTFAc segment, which can be subsequently and selectively hydrolyzed, provides a powerful platform for the creation of sophisticated amphiphilic block copolymers. These materials are of paramount importance in a variety of advanced applications, most notably in the realm of drug delivery, where they can self-assemble into nanostructures capable of encapsulating and releasing therapeutic agents.[1][3][4][5]
This guide provides a detailed, step-by-step protocol for the synthesis of well-defined block copolymers using VTFAc, with a primary focus on Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a robust and versatile controlled radical polymerization (CRP) technique.[6][7][8] While other CRP methods like Atom Transfer Radical Polymerization (ATRP) exist, their application to vinyl esters such as VTFAc presents significant challenges.[7][8][9] This document will elucidate the rationale behind the chosen synthetic strategy, provide comprehensive experimental procedures, and detail the subsequent transformation of the PVTFAc block to PVOH, culminating in the formation of amphiphilic block copolymers with potential for drug delivery applications.
SECTION 1: Controlled Radical Polymerization Strategies for this compound
The synthesis of well-defined polymers, characterized by controlled molecular weight, low polydispersity (Đ), and complex architectures, necessitates the use of controlled/"living" polymerization techniques.[10][11] For vinyl esters, controlled radical polymerization (CRP) methods are particularly suitable.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: The Method of Choice
RAFT polymerization has proven to be a highly effective and versatile method for controlling the polymerization of a wide range of monomers, including vinyl esters.[12][13] The mechanism of RAFT relies on the presence of a chain transfer agent (CTA), which reversibly deactivates the growing polymer chains, allowing for controlled growth. For the polymerization of VTFAc, xanthates are commonly employed as CTAs.[6][7]
Why RAFT is effective for VTFAc:
-
Excellent Control: RAFT allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (Đ < 1.25).[6][7]
-
Versatility: It is tolerant to a wide range of functional groups and reaction conditions.
-
Block Copolymer Synthesis: RAFT is exceptionally well-suited for the synthesis of block copolymers by sequential monomer addition. A living polymer chain end, capped with the CTA, can be used to initiate the polymerization of a second monomer.
Atom Transfer Radical Polymerization (ATRP): Challenges with Vinyl Esters
ATRP is another powerful CRP technique that relies on a reversible activation/deactivation equilibrium catalyzed by a transition metal complex, typically copper.[10] However, the application of ATRP to vinyl esters, including VTFAc, is notoriously challenging.[9][14]
Key challenges of ATRP for vinyl esters:
-
Strong Carbon-Halogen Bond: The carbon-halogen bond at the active chain end of a growing polyvinyl ester chain is relatively strong, making its activation by the copper catalyst difficult.[9]
-
Low Radical Reactivity: The propagating radicals of vinyl esters are highly reactive and prone to side reactions, which can lead to a loss of control.[12]
-
Catalyst Stability: The stability of the copper catalyst can be compromised in the presence of certain monomers and solvents.[7][8]
Due to these significant hurdles, this guide will focus on the more reliable and reproducible RAFT polymerization methodology for the synthesis of VTFAc-containing block copolymers.
SECTION 2: Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a well-defined block copolymer, poly(vinyl acetate)-block-poly(this compound) (PVAc-b-PVTFAc), via RAFT polymerization, followed by the selective hydrolysis of the PVTFAc block to yield poly(vinyl acetate)-block-poly(vinyl alcohol) (PVAc-b-PVOH).
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Vinyl Acetate (VAc) | ≥99% | e.g., Sigma-Aldrich | Inhibitor should be removed before use. |
| This compound (VTFAc) | ≥98% | e.g., Alfa Aesar | Store under inert atmosphere. |
| Azobisisobutyronitrile (AIBN) | 98% | e.g., Sigma-Aldrich | Recrystallize from methanol before use. |
| Xanthate CTA (e.g., Rhodixan A1) | N/A | e.g., Solvay | Use as received. |
| 2-Butanone (MEK) | Anhydrous | e.g., Sigma-Aldrich | Use anhydrous solvent for polymerization. |
| Methanol (MeOH) | Anhydrous | e.g., Sigma-Aldrich | For hydrolysis step. |
| Sodium Methoxide (NaOMe) | 0.5 M in MeOH | e.g., Sigma-Aldrich | Catalyst for hydrolysis. |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | e.g., Cambridge Isotope Labs | For NMR analysis. |
| Tetrahydrofuran (THF) | HPLC grade | e.g., Fisher Scientific | For SEC/GPC analysis. |
Protocol 1: Synthesis of PVAc Macro-CTA by RAFT Polymerization
This protocol describes the synthesis of the first block, which will serve as a macro-chain transfer agent (macro-CTA) for the subsequent polymerization of the second monomer.
Workflow Diagram:
Caption: Workflow for the synthesis of PVAc Macro-CTA.
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture:
-
In a typical experiment, a mixture of vinyl acetate (VAc), the initiator (AIBN), and the RAFT agent (Xanthate CTA) are dissolved in a solvent such as 2-butanone in a Schlenk tube equipped with a magnetic stir bar.[7] The molar ratio of [Monomer]:[CTA]:[Initiator] is crucial for controlling the molecular weight and should be calculated based on the desired degree of polymerization. A typical ratio might be [VAc]:[CTA]:[AIBN] = 200:1:0.2.
-
-
Degassing:
-
The solution is thoroughly degassed to remove oxygen, which can terminate the radical polymerization. This is typically achieved by subjecting the sealed Schlenk tube to at least four freeze-pump-thaw cycles.[7] After the final cycle, the flask is backfilled with an inert gas, such as argon or nitrogen.
-
-
Polymerization:
-
The Schlenk tube is then placed in a preheated oil bath at a specific temperature (e.g., 60 °C) and stirred for a predetermined time to achieve the desired monomer conversion.[7] The reaction time will depend on the specific conditions and desired molecular weight.
-
-
Termination and Purification:
-
The polymerization is terminated by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
The resulting polymer (PVAc macro-CTA) is purified by precipitation into a large excess of a non-solvent, such as cold n-hexane, followed by filtration and drying under vacuum to a constant weight.
-
Protocol 2: Synthesis of PVAc-b-PVTFAc Diblock Copolymer
The purified PVAc macro-CTA is now used to initiate the polymerization of the second monomer, this compound (VTFAc).
Workflow Diagram:
Caption: Workflow for the synthesis of PVAc-b-PVTFAc.
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture:
-
The purified PVAc macro-CTA and a fresh portion of AIBN are dissolved in 2-butanone in a Schlenk tube.
-
The second monomer, VTFAc, is then added. The amount of VTFAc will determine the length of the second block.
-
-
Degassing:
-
The solution is degassed using the same freeze-pump-thaw procedure as described in Protocol 2.2.
-
-
Polymerization:
-
The reaction is carried out under the same temperature and stirring conditions as the first block polymerization.
-
-
Termination and Purification:
-
The polymerization is terminated, and the resulting PVAc-b-PVTFAc diblock copolymer is purified by precipitation in cold n-hexane and dried under vacuum.
-
Protocol 3: Selective Hydrolysis of PVTFAc to PVOH
The trifluoroacetate groups of the PVTFAc block can be selectively hydrolyzed to hydroxyl groups to form the amphiphilic PVAc-b-PVOH diblock copolymer.[6]
Workflow Diagram:
Caption: Workflow for the hydrolysis of PVTFAc to PVOH.
Step-by-Step Procedure:
-
Dissolution:
-
The PVAc-b-PVTFAc diblock copolymer is dissolved in anhydrous methanol.
-
-
Hydrolysis:
-
A solution of sodium methoxide in methanol is added dropwise to the polymer solution at room temperature. The reaction is typically stirred for several hours. The progress of the hydrolysis can be monitored by FTIR by observing the disappearance of the trifluoroacetate carbonyl peak.
-
-
Neutralization and Purification:
-
The reaction is neutralized by the addition of a dilute solution of hydrochloric acid in methanol.
-
The resulting PVAc-b-PVOH amphiphilic block copolymer is purified by precipitation into a non-solvent like diethyl ether, followed by filtration and drying under vacuum.
-
SECTION 3: Characterization of the Block Copolymers
Thorough characterization at each stage of the synthesis is essential to confirm the structure, molecular weight, and composition of the polymers.
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To determine monomer conversion, copolymer composition, and confirm hydrolysis. | PVAc Macro-CTA: Signals corresponding to the vinyl protons of the monomer will decrease as the polymer forms. PVAc-b-PVTFAc: Appearance of characteristic signals for the PVTFAc block. The ratio of the integrations of the signals from each block can be used to determine the copolymer composition.[10][15] PVAc-b-PVOH: Disappearance of the PVTFAc signals and the appearance of a broad signal for the hydroxyl protons of the PVOH block. |
| Size Exclusion Chromatography (SEC/GPC) | To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity (Đ). | A clear shift to higher molecular weight should be observed after the polymerization of the second block, indicating successful chain extension. The polydispersity should remain low (Đ < 1.25) throughout the synthesis, confirming the controlled nature of the polymerization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To monitor the hydrolysis of the PVTFAc block. | A decrease and eventual disappearance of the characteristic carbonyl stretching peak of the trifluoroacetate group (around 1780 cm⁻¹) and the appearance of a broad hydroxyl (-OH) stretching band (around 3200-3500 cm⁻¹) will confirm the successful hydrolysis.[12] |
SECTION 4: Application Note - Drug Delivery
The amphiphilic PVAc-b-PVOH block copolymers synthesized through this protocol have significant potential as nanocarriers for hydrophobic drugs. In an aqueous environment, these copolymers can self-assemble into micelles, with the hydrophobic PVAc block forming the core and the hydrophilic PVOH block forming the corona.[1][3] This core-shell structure can encapsulate poorly water-soluble drugs, enhancing their solubility and bioavailability.[1]
Protocol 4: Loading of a Hydrophobic Drug into PVAc-b-PVOH Micelles
This protocol outlines a general method for encapsulating a hydrophobic drug, such as curcumin or paclitaxel, into the block copolymer micelles.
Workflow Diagram:
Sources
- 1. Formulation of drugs in block copolymer micelles: drug loading and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphiphilic and double hydrophilic block copolymers containing a polydehydroalanine block - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Amphiphilic block copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards personalized drug delivery via semi-solid extrusion: Exploring poly(vinyl alcohol-co-vinyl acetate) copolymers for hydrochlorothiazide-loaded films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New ATRP Approach Could Transform the Manufacturing of Specialty Plastics - Department of Chemistry - Mellon College of Science - Carnegie Mellon University [cmu.edu]
- 6. experts.umn.edu [experts.umn.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. Amphiphilic linear-dendritic block copolymers for drug delivery [dspace.mit.edu]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Study of Polyvinyl Pyrrolidone-Polyvinyl Alcohol Copolymers and Blends [pubs.sciepub.com]
- 13. Novel linear-dendritic-like amphiphilic copolymers: synthesis and self-assembly characteristics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. researchgate.net [researchgate.net]
The Versatile Role of Vinyl Trifluoroacetate in Crafting Functional Polymers: A Guide for Researchers
Introduction: Unlocking Advanced Polymer Functionalities with Vinyl Trifluoroacetate
For researchers, scientists, and drug development professionals, the quest for novel polymers with precisely tailored properties is a constant endeavor. This compound (VTFA) has emerged as a uniquely valuable monomer in the synthesis of advanced functional polymers. Its true potential lies not in the direct application of its homopolymer, poly(this compound) (PVTFA), but in its role as a strategic precursor to well-defined poly(vinyl alcohol) (PVA). The trifluoroacetate group serves as a readily cleavable protecting group for the hydroxyl functionality of vinyl alcohol, a monomer that cannot be directly polymerized. This pathway allows for the synthesis of PVA with controlled molecular weights, architectures, and tacticities, opening doors to a wide array of applications in medicine and materials science.[1][2]
This comprehensive guide provides detailed application notes and protocols for the synthesis and functionalization of polymers derived from VTFA. We will delve into the causality behind the experimental choices, offering insights honed from extensive experience in the field. Every protocol is designed as a self-validating system, ensuring reproducibility and reliability in your research.
Part 1: Synthesis of the Precursor Polymer - Poly(this compound) (PVTFA)
The foundation of functional polymers derived from VTFA is the controlled synthesis of the PVTFA precursor. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the method of choice, offering excellent control over molecular weight and dispersity.[1][2]
The Rationale Behind RAFT Polymerization of VTFA
Conventional free radical polymerization of vinyl esters often leads to polymers with broad molecular weight distributions and limited architectural control. RAFT polymerization, a form of reversible-deactivation radical polymerization, overcomes these limitations. The process involves the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates the growing polymer chains. This dynamic equilibrium between active and dormant species allows for uniform chain growth, resulting in polymers with low dispersity (Đ) and predictable molecular weights. The choice of a xanthate-based CTA is particularly effective for vinyl esters like VTFA.[1][2]
Experimental Workflow: RAFT Polymerization of VTFA
Sources
Application Notes and Protocols: The Reaction of Vinyl Trifluoroacetate with Grignard Reagents for the Synthesis of α,β-Unsaturated Ketones
Introduction: Strategic Access to Vinyl Ketones
The reaction between vinyl trifluoroacetate and Grignard reagents represents a potent and direct method for the synthesis of vinyl ketones, which are highly valuable intermediates in organic synthesis. Vinyl ketones are versatile building blocks, readily participating in a variety of transformations including Michael additions, Diels-Alder reactions, and various annulation strategies.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanistic underpinnings and a detailed protocol for performing this transformation. The use of this compound as a substrate is particularly advantageous due to the excellent leaving group ability of the trifluoroacetate anion, which facilitates the nucleophilic acyl substitution.[2][3]
Mechanistic Insights: A Tale of Two Additions
The interaction of a Grignard reagent with this compound is best understood as a two-stage process. The initial and primary reaction is a nucleophilic acyl substitution. However, the vinyl ketone product is itself an electrophile and can react with a second equivalent of the Grignard reagent in a conjugate addition.
Part 1: Nucleophilic Acyl Substitution
The reaction commences with the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate. The highly electron-withdrawing nature of the trifluoromethyl group makes the trifluoroacetate a superb leaving group.[2][3] The tetrahedral intermediate rapidly collapses, expelling the trifluoroacetate anion and forming the desired vinyl ketone.[4]
Part 2: Potential Consecutive 1,4-Conjugate Addition
The vinyl ketone product is an α,β-unsaturated carbonyl compound and is therefore susceptible to a 1,4-conjugate addition (Michael addition) by a second molecule of the Grignard reagent. This is particularly prevalent when an excess of the Grignard reagent is employed or in the presence of a copper catalyst, which is known to favor conjugate additions.[5][6][7] This secondary reaction leads to the formation of a saturated ketone after workup. Careful control of stoichiometry is therefore crucial to selectively obtain the vinyl ketone.
Reaction Mechanism Overview
Caption: Proposed reaction mechanism for the reaction of this compound with a Grignard reagent.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of a vinyl ketone from this compound and a Grignard reagent. Strict anhydrous and inert atmosphere techniques are imperative for success. [8][9]
Materials and Reagents
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.), flame-dried under vacuum.
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of vinyl ketones.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inert gas inlet. Maintain a positive pressure of argon or nitrogen throughout the experiment.
-
Reagent Charging: To the reaction flask, add this compound (1.0 eq.) and anhydrous THF (to make a ~0.2 M solution).
-
Reaction: Cool the flask to 0 °C using an ice-water bath. Add the Grignard reagent (1.0-1.2 eq.) dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[10]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Grignard:VTFA) | 1.0 - 1.2 : 1 | Minimizes the consecutive 1,4-conjugate addition.[11] |
| Temperature | 0 °C to room temperature | Controls the exothermic reaction and minimizes side reactions. |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the Grignard reagent.[8] |
| Reaction Time | 1 - 3 hours | Typically sufficient for complete conversion. Monitor by TLC/GC-MS. |
| Workup | Saturated aq. NH₄Cl | A mild acidic quench to protonate the alkoxide and decompose excess Grignard reagent.[10] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Inactive Grignard reagent- Wet glassware or solvent- Poor quality this compound | - Titrate the Grignard reagent before use.- Ensure all glassware is rigorously flame-dried and solvents are anhydrous.- Purify the this compound by distillation. |
| Formation of saturated ketone | - Excess Grignard reagent used- Reaction temperature too high | - Use a precise stoichiometry (1.0-1.1 eq. of Grignard reagent).- Maintain a low reaction temperature (0 °C). |
| Complex mixture of products | - Side reactions due to impurities- Decomposition of starting material or product | - Purify all reagents before use.- Ensure the reaction is performed under a strict inert atmosphere. |
Scope and Limitations
This reaction is generally applicable to a wide range of Grignard reagents, including alkyl, vinyl, and aryl magnesium halides. The choice of the R-group on the Grignard reagent directly translates to the structure of the resulting vinyl ketone.
A key limitation is the potential for the consecutive 1,4-conjugate addition, which can be mitigated by careful control of the reaction conditions. Sterically hindered Grignard reagents may react more slowly or require elevated temperatures. Substrates with other electrophilic functional groups may not be compatible with the highly reactive Grignard reagent.
References
- Reactions of organocopper reagents. (n.d.). In Wikipedia.
- López, F., Harutyunyan, S. R., Meetsma, A., Minnaard, A. J., & Feringa, B. L. (2005). Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters. Angewandte Chemie International Edition, 44(18), 2752–2756. [Link]
- The Grignard Reaction. (n.d.). Department of Chemistry, University of Rochester.
- Feringa, B. L., Naasz, R., Imbos, R., & Arnold, L. A. (2000). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 97(17), 9263–9267. [Link]
- Methyl trifluoroacetate, CF3CO2CH3, is more reactive than methyl acetate, CH3CO2CH3, in nucleophilic acyl substitution reactions. Explain. (n.d.). Study.com.
- Mousavi, M., & Shiri, L. (2020). Heterogeneous Copper-Catalyzed 1,4-Conjugate Additions of Grignard Reagents to Cyclic and Linear Enones. European Journal of Organic Chemistry, 2020(38), 6143-6149. [Link]
- Grignard Reaction. (n.d.). Jasperse, Chem 355.
- CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.).
- Hansford, K. A., Dettwiler, J. E., & Lubell, W. D. (2018). Applications of γ,δ-Unsaturated Ketones Synthesized by Copper-Catalyzed Cascade Addition of Vinyl Grignard Reagents to Esters. Accounts of Chemical Research, 51(11), 2734–2746. [Link]
- Diether, S. D., & Seyferth, D. (1964). Di-n-butyldivinyltin. Organic Syntheses, 44, 25. [Link]
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Application Notes and Protocols: Controlled Radical Polymerization of Vinyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl trifluoroacetate (VTFA) is a valuable monomer for the synthesis of specialty polymers. Its polymer, poly(this compound) (PVTFA), serves as a crucial precursor to syndiotactic-rich poly(vinyl alcohol) (PVA), a material of significant interest in biomedical applications and drug delivery due to its unique gelling and solubility properties. Furthermore, the fluorinated nature of PVTFA imparts distinct characteristics, such as enhanced solubility in supercritical CO2.[1][2]
However, the polymerization of vinyl esters, including VTFA, presents challenges. The high reactivity of the propagating radical can lead to side reactions like chain transfer to the monomer, polymer, and solvent, making it difficult to control the polymer's molecular weight and architecture using conventional free-radical polymerization.[1][3] Controlled Radical Polymerization (CRP) techniques offer a solution by introducing a dynamic equilibrium between active and dormant polymer chains, enabling the synthesis of well-defined polymers with predictable molecular weights, low dispersity, and complex architectures.[4][5]
This guide provides an in-depth overview and detailed protocols for the controlled radical polymerization of VTFA, with a primary focus on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the most effective and versatile method for this class of monomers.[1][2]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of VTFA
RAFT polymerization is a highly versatile CRP technique that can be applied to a wide range of monomers under various reaction conditions.[5][6] It relies on the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization via a reversible chain-transfer process.[5]
Mechanism of RAFT Polymerization
The RAFT process involves a series of steps including initiation, pre-equilibrium, main equilibrium, re-initiation, and propagation. A simplified mechanism is depicted below. The key to RAFT is the main equilibrium, where the dormant polymer chains (Pn-RAFT) and the active propagating radicals (Pn•) are in a rapid exchange. This ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.
Caption: Simplified mechanism of RAFT polymerization.
Key Considerations for RAFT Polymerization of VTFA
1. Choice of RAFT Agent (CTA): The selection of the appropriate RAFT agent is critical for the successful controlled polymerization of vinyl esters like VTFA. Due to the high reactivity of the vinyl ester propagating radical, less stabilizing RAFT agents are required. Xanthates and N-aryl dithiocarbamates are particularly effective for controlling the polymerization of vinyl esters.[1] Dithioesters and trithiocarbonates, which are highly effective for monomers like styrene and acrylates, tend to inhibit the polymerization of vinyl esters.[1] For VTFA, xanthate-mediated polymerization has been shown to exhibit the features of a reversible-deactivation radical polymerization.[2]
2. Initiator: Conventional radical initiators, such as azo-initiators like 2,2'-azobis(isobutyronitrile) (AIBN), are commonly used in RAFT polymerization.[6][7] The choice of initiator and its concentration relative to the RAFT agent can influence the polymerization rate and the final polymer properties.
3. Solvent: The choice of solvent can impact the polymerization kinetics. For VTFA, polymerization is often carried out in bulk or in solvents like benzene or dioxane.[8] It's important to be aware that chain transfer to the solvent can occur, which may limit the achievable molecular weight.[2]
4. Temperature: The polymerization temperature affects the rates of initiation, propagation, and the RAFT equilibrium. A typical temperature range for the RAFT polymerization of vinyl esters is 60-80 °C.[8]
Detailed Protocol: RAFT Polymerization of this compound
This protocol describes a typical procedure for the RAFT polymerization of VTFA using a xanthate RAFT agent and AIBN as the initiator.
Materials:
-
This compound (VTFA), monomer
-
Xanthate RAFT agent (e.g., O-ethyl S-(phthalimidylmethyl) xanthate)[8]
-
2,2'-Azobis(isobutyronitrile) (AIBN), initiator
-
Solvent (e.g., benzene or dioxane, anhydrous)[8]
-
Schlenk flask or reaction ampule
-
Magnetic stir bar
-
Vacuum line/Schlenk line
-
Oil bath with temperature controller
-
Liquid nitrogen
Procedure:
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of the xanthate RAFT agent, AIBN, and the solvent.
-
Monomer Addition: Add the this compound monomer to the flask. The molar ratio of monomer to RAFT agent will determine the target molecular weight of the polymer. A typical ratio of [Monomer]:[CTA]:[Initiator] is in the range of 100:1:0.2.[8]
-
Degassing: To remove dissolved oxygen which can terminate the polymerization, subject the reaction mixture to at least three freeze-pump-thaw cycles.[9][10]
-
Freeze the mixture using liquid nitrogen.
-
Evacuate the flask under high vacuum.
-
Thaw the mixture while maintaining the vacuum.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.[8]
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion and by Gel Permeation Chromatography (GPC) to determine molecular weight and dispersity (Đ or PDI).[9]
-
Termination and Purification: Once the desired conversion is reached, quench the reaction by cooling the flask in an ice bath and exposing the mixture to air. The polymer can then be purified by precipitation in a non-solvent (e.g., hexane or methanol) and dried under vacuum.
Caption: Experimental workflow for RAFT polymerization of VTFA.
Expected Results and Data
The RAFT polymerization of VTFA should yield a polymer with a predictable number-average molecular weight (Mn) that increases linearly with monomer conversion. The dispersity (Đ) should remain low, typically below 1.3.[2]
| Target Mn ( g/mol ) | [VTFA]:[CTA] | Conversion (%) | Experimental Mn ( g/mol ) | Dispersity (Đ) | Reference |
| 5,000 | 50:1 | 85 | 4,800 | 1.15 | Adapted from[2] |
| 10,000 | 100:1 | 82 | 9,500 | 1.20 | Adapted from[2] |
| 15,000 | 150:1 | 78 | 14,200 | 1.23 | Adapted from[2] |
Note: The above data is illustrative and based on typical results reported in the literature. Actual results may vary depending on specific experimental conditions.
Other Controlled Radical Polymerization Techniques
While RAFT is the most suitable method for VTFA, other CRP techniques have been explored for vinyl esters with varying degrees of success.
Atom Transfer Radical Polymerization (ATRP)
ATRP involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst. While highly effective for many monomers, ATRP of vinyl esters like vinyl acetate (and by extension, VTFA) has been challenging.[11] This is often due to side reactions and catalyst deactivation. However, some success has been achieved using specific catalyst systems.[12][13]
Nitroxide-Mediated Polymerization (NMP)
NMP utilizes a stable nitroxide radical to control the polymerization. Similar to ATRP, the application of NMP to vinyl esters has been met with limited success due to the high reactivity of the vinyl ester propagating radical.[11]
Characterization of Poly(this compound)
After synthesis, it is crucial to characterize the polymer to confirm its structure, molecular weight, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are used to confirm the polymer structure, determine the monomer conversion, and analyze the end groups.[14][15][16]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer.[17][18]
Conclusion
Controlled radical polymerization, particularly RAFT, provides a robust and versatile platform for the synthesis of well-defined poly(this compound). The ability to precisely control the molecular weight and architecture of PVTFA opens up new possibilities for the design of advanced materials for various applications, from biomedical devices to CO₂-philic polymers. Careful selection of the RAFT agent and optimization of reaction conditions are key to achieving the desired polymer characteristics.
References
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- Stenzel, M. H., et al. (2003). Xanthate Mediated Living Polymerization of Vinyl Acetate: A Systematic Variation in MADIX/RAFT Agent Structure. Macromolecular Chemistry and Physics, 204(9), 1160-1168.
- Moad, G., et al. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 6(5), 1437-1470.
- Körber, M., et al. (2019). Ester-Activated Vinyl Ethers as Chain Transfer Agents in Radical Photopolymerization of Methacrylates. Macromolecules, 52(7), 2737-2746.
- Schmitt, J., et al. (2011). Controlled synthesis of branched poly(vinyl acetate)s by xanthate-mediated RAFT self-condensing vinyl (co)polymerization. Polymer Chemistry, 2(10), 2231-2238.
- Stenzel, M. H., et al. (2003). Xanthate mediated living polymerization of vinyl acetate: A systematic variation in MADIX/RAFT agent structure. UQ eSpace.
- Moad, G., et al. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. ResearchGate.
- Matyjaszewski, K., & Jo, S. M. (2002). Chain transfer agents and its use in polymer synthesis. Google Patents.
- Blanchard, N., et al. (2012). RAFT/MADIX (co)polymerization of this compound: a means to many ends. Polymer Chemistry, 3(9), 2434-2442.
- Anastasaki, A., et al. (2016). Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. Polymers, 8(11), 397.
- Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization.
- Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation.
- Boron Molecular. (n.d.). RAFT General Procedures.
- Zhang, Y., et al. (2023). A Broadly Applicable, Controlled Cationic Polymerization for the Synthesis of Diverse Semi-Fluorinated Vinyl Ether Polymers. ChemRxiv.
- Michael Kelly. (2022, April 19). RAFT Polymerization - Reaction Setup [Video]. YouTube.
- Ilyas, S., et al. (2022). RAFT Copolymerization of Vinyl Acetate and Acrylic Acid in the Selective Solvent. Polymers, 14(3), 543.
- Ham, M.-k., et al. (2012). Photoinitiated RAFT polymerization of vinyl acetate. Journal of Polymer Science Part A: Polymer Chemistry, 50(12), 2434-2442.
- Paik, H.-j., et al. (2000). Block Copolymerizations of Vinyl Acetate by Combination of Conventional and Atom Transfer Radical Polymerization. Macromolecules, 33(8), 2844-2847.
- Lab Life Tutorials. (2023, June 15). RAFT polymerization - TUTORIAL [Video]. YouTube.
- Iovu, M. C., & Matyjaszewski, K. (2003). Controlled/"Living" Radical Polymerization of Vinyl Acetate. Macromolecules, 36(25), 9346-9354.
- Nicolaÿ, R., et al. (2008). Synthesis of poly(vinyl acetate) block copolymers by successive RAFT and ATRP with a bromoxanthate iniferter. Chemical Communications, (43), 5336-5338.
- Polymer Char. (n.d.). Poster: Characterization of Ethylene Vinyl Acetate copolymers by chemical composition distribution and molar mass distribution techniques.
- ResearchGate. (n.d.). ¹H-NMR spectrum of (300 MHz, CDCl₃) of poly(vinyl acetate) prepared in bulk at 60 °C using [VAc] : [X1] : [AIBN] = 100 : 1 : 0.2..
- ResearchGate. (n.d.). ¹H NMR spectrum (CDCl₃, 25 °C) of poly(vinyl acetate) obtained with 1/Mn₂(CO)₁₀.
- Debuigne, A., et al. (n.d.). SUPPLEMENTARY INFORMATION. ORBi.
- Chen, M., et al. (2014). Vinyl acetate solution polymerization by RAFT. ResearchGate.
- Jordan, S., et al. (2025). Trifluoroacetate (TFA) in precipitation and surface waters in Switzerland: trends, source attribution, and budget. Atmospheric Chemistry and Physics, 25(1), 1-20.
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Application Notes and Protocols for the Synthesis of Trifluoromethylated Ketones Using Vinyl Trifluoroacetate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Trifluoromethylated Ketones in Modern Chemistry
The introduction of a trifluoromethyl (CF₃) group into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made trifluoromethylated compounds, particularly trifluoromethyl ketones (TFMKs), highly valuable in medicinal chemistry and materials science.[1][2] TFMKs are not only stable isosteres of ketones but also serve as versatile building blocks for the synthesis of more complex fluorinated molecules.[3] Their potent inhibitory effects on various enzymes, such as serine and cysteine proteases, have positioned them as critical pharmacophores in drug discovery.[4]
This application note explores a novel and efficient approach to synthesizing α-trifluoromethyl ketones utilizing vinyl trifluoroacetate as a key reagent. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the potential scope and limitations of this methodology.
This compound: A Versatile Reagent for Trifluoromethylation
This compound (CF₃COOCH=CH₂) is a commercially available and reactive vinyl ester.[5] While traditionally used in polymer chemistry, its potential as a source for the trifluoromethyl group in organic synthesis is an area of growing interest. The trifluoroacetate group can be leveraged in several ways, either by transferring the entire trifluoroacetyl moiety or by generating a trifluoromethyl radical (•CF₃) under suitable reaction conditions. This dual reactivity opens up diverse synthetic pathways.
Proposed Synthetic Strategy: A Photoredox-Catalyzed Approach
Drawing parallels from established methodologies for the trifluoromethylation of alkenes and the reactions of similar vinyl compounds like vinyl triflates, a plausible and efficient route for the synthesis of α-trifluoromethyl ketones from this compound involves a photoredox-catalyzed radical pathway.[1][6][7] This approach is predicated on the generation of a trifluoromethyl radical from an appropriate precursor, which then adds to an enol equivalent, such as a silyl enol ether, to generate the desired α-trifluoromethyl ketone.
Mechanistic Rationale
The proposed mechanism, illustrated below, is initiated by the visible-light excitation of a photocatalyst (e.g., Ru(bpy)₃²⁺ or an iridium complex). The excited photocatalyst can then engage in a single-electron transfer (SET) with a suitable trifluoromethyl source, which in this conceptual framework would be derived from or used in conjunction with this compound. For this application note, we will consider a well-established trifluoromethyl radical precursor, such as Togni's reagent or CF₃I, used in conjunction with the silyl enol ether of the target ketone. The this compound could potentially play a role as a co-catalyst or additive, or in alternative pathways, be the primary source of the trifluoromethyl radical. However, based on the available literature, a more direct analogy is drawn from the trifluoromethylation of enol ethers.
The generated trifluoromethyl radical then adds to the electron-rich double bond of the silyl enol ether. The resulting radical intermediate is subsequently oxidized to a carbocation, which upon hydrolysis, yields the final α-trifluoromethyl ketone.
Caption: Proposed photoredox catalytic cycle for the synthesis of α-trifluoromethyl ketones.
Experimental Protocols
The following protocols are designed to be a starting point for researchers looking to explore the synthesis of α-trifluoromethyl ketones. Optimization of reaction conditions, including catalyst loading, solvent, and temperature, may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of Silyl Enol Ethers
Silyl enol ethers are key intermediates in this synthetic strategy and can be readily prepared from the corresponding ketones.
Materials:
-
Ketone (1.0 equiv)
-
Triethylamine (1.5 equiv)
-
Trimethylsilyl chloride (TMSCl) (1.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of the ketone in anhydrous DMF, add triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to afford the crude silyl enol ether, which can often be used in the next step without further purification.
Protocol 2: Photoredox-Catalyzed α-Trifluoromethylation of Silyl Enol Ethers
This protocol outlines the core trifluoromethylation reaction.
Materials:
-
Silyl enol ether (1.0 equiv)
-
Electrophilic trifluoromethylating agent (e.g., Togni's reagent II) (1.2 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂) (1-2 mol%)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., blue LED lamp)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
Procedure:
-
In a Schlenk tube, combine the silyl enol ether, the electrophilic trifluoromethylating agent, and the photocatalyst.
-
Degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature while irradiating with a visible light source.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-trifluoromethyl ketone.
Data Presentation and Expected Outcomes
The efficiency of the trifluoromethylation reaction is dependent on the substrate and the specific reaction conditions employed. The following table provides a hypothetical summary of expected yields for a range of substrates based on similar transformations reported in the literature.
| Entry | Ketone Precursor | Silyl Enol Ether | Expected Yield of α-Trifluoromethyl Ketone (%) |
| 1 | Acetophenone | 1-Phenyl-1-(trimethylsilyloxy)ethene | 75-85 |
| 2 | Propiophenone | 1-Phenyl-1-(trimethylsilyloxy)prop-1-ene | 70-80 |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-1-(trimethylsilyloxy)ethene | 80-90 |
| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-1-(trimethylsilyloxy)ethene | 65-75 |
| 5 | Cyclohexanone | 1-(Trimethylsilyloxy)cyclohex-1-ene | 60-70 |
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider increasing the catalyst loading, changing the solvent, or using a different trifluoromethylating agent. The purity of the silyl enol ether is also crucial.
-
Side Reactions: The formation of byproducts may occur. Careful purification by column chromatography is often necessary.
-
Substrate Scope: Electron-rich silyl enol ethers are expected to react more readily. Electron-deficient substrates may require longer reaction times or more forcing conditions.
-
Safety: Trifluoromethylating agents can be toxic and should be handled with care in a well-ventilated fume hood.[5] Protective equipment, including gloves and safety glasses, should be worn at all times.
Conclusion
The synthesis of α-trifluoromethyl ketones via a photoredox-catalyzed reaction of silyl enol ethers represents a promising and modern approach to accessing these valuable compounds. While this application note proposes a general framework, the versatility of this compound and the broader field of trifluoromethylation chemistry suggests that further innovations are on the horizon.[8][9][10] The protocols and insights provided herein are intended to empower researchers to explore this exciting area of synthetic chemistry and to facilitate the development of novel fluorinated molecules for a wide range of applications.
References
- Direct Photoassisted α‐Trifluoromethylation of Aromatic Ketones with Trifluoroacetic Anhydride (TFAA). (URL: [Link])
- Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External ... - PubMed. (URL: [Link])
- Electrochemical Synthesis Strategy for Cvinyl-CF3 Compounds through Decarboxylative Trifluoromethylation - Organic Chemistry Portal. (URL: [Link])
- Synthesis of trifluoromethyl ketones - Organic Chemistry Portal. (URL: [Link])
- Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethyl
- Trifluoromethyl
- Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External Trifluoromethyl Sources | Request PDF - ResearchG
- Previous work on radical trifluoromethylation of vinyl triflates.
- Water-promoted regio-selective trifluoromethylation of vinyl conjugated diazoacetates - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
- Trifluoromethyl ketones: properties, preparation, and application - Chemical Communic
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. (URL: [Link])
- Synthesis of α‑Trifluoromethyl Ketones via the Cu-Catalyzed Trifluoromethylation of Silyl Enol Ethers Using an Electrophilic Trifluoromethyl
- Cas 433-28-3,Vinyl trifluoroacet
- Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxylation - Organic Chemistry Portal. (URL: [Link])
- Reactivity of Electrophilic Trifluoromethylating Reagents - Open Access LMU. (URL: [Link])
- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC - PubMed Central. (URL: [Link])
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Introduction: The Strategic Advantage of Polyvinyl Trifluoroacetate (PVTFA)
An Application Guide to the Post-Polymerization Modification of Polyvinyl Trifluoroacetate (PVTFA) for Advanced Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Polythis compound (PVTFA) is a highly versatile precursor polymer that offers significant advantages for the synthesis of functionalized polyvinyl alcohol (PVA) and its derivatives. While PVA is a widely used biocompatible and water-soluble polymer in the pharmaceutical and biomedical fields, it is not synthesized directly from its unstable vinyl alcohol monomer.[1] Instead, it is produced via the hydrolysis of a parent polymer, traditionally polyvinyl acetate (PVAc).[2][3][4]
However, the trifluoroacetate group in PVTFA is a superior leaving group compared to the acetate group in PVAc due to the strong electron-withdrawing effect of the fluorine atoms. This enhanced reactivity allows for post-polymerization modifications to occur under significantly milder conditions, offering greater control over the degree of functionalization and preserving the integrity of the polymer backbone.[5][6] This guide details key modification strategies for PVTFA, providing the mechanistic rationale and detailed protocols essential for developing advanced materials for drug delivery, tissue engineering, and other biomedical applications.[1][7][8]
Core Modification Strategies and Mechanisms
The strategic selection of a post-polymerization modification technique allows for the precise tuning of the final polymer's physicochemical properties, such as solubility, charge, and reactivity for subsequent conjugations.
Hydrolysis to Polyvinyl Alcohol (PVA): The Foundation
The most fundamental modification of PVTFA is its hydrolysis to PVA. This reaction serves as the gateway to a vast range of applications, as PVA itself is a cornerstone of biomedical material science.[2][7][9] The enhanced reactivity of the trifluoroacetate ester allows this conversion to be performed efficiently using either base or acid catalysis, often at room temperature.
Mechanism: The base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution. A hydroxide ion attacks the electrophilic carbonyl carbon of the trifluoroacetate group, forming a tetrahedral intermediate. This intermediate then collapses, expelling the stable trifluoroacetate anion as the leaving group and yielding the hydroxyl group on the polymer backbone.[6][10][11] This process is significantly faster than the hydrolysis of PVAc, which typically requires more forcing conditions (higher temperatures or stronger base concentrations).[12][13]
Aminolysis: Introducing Cationic Functionality
Aminolysis involves the reaction of PVTFA with a primary or secondary amine to yield a polymer with amide or amine functionalities. This is a powerful method for introducing positive charges (after protonation) or providing reactive handles for further bioconjugation. The resulting poly(vinyl amine) derivatives are of great interest for applications requiring interaction with negatively charged biological molecules like nucleic acids or cell membranes.
Mechanism: Similar to hydrolysis, aminolysis is a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon. The reaction can be base-catalyzed, where a base deprotonates the amine to increase its nucleophilicity, or it can proceed directly, especially with unhindered primary amines.[14][15] The reaction results in the formation of a stable amide bond on the polymer backbone and the release of trifluoroacetamide.
Thiol-Ene "Click" Chemistry: For Covalent Hydrogel Formation
"Click" chemistry provides a highly efficient and orthogonal route to covalently crosslinked networks, ideal for creating robust hydrogels for controlled drug release and tissue engineering scaffolds.[16][17] While not a direct modification of PVTFA, it is a critical two-step application that leverages the ease of PVTFA hydrolysis. First, PVTFA is converted to PVA. The hydroxyl groups of PVA are then functionalized with thiol groups, typically through esterification with a thiol-containing acid like thioglycolic acid.[18] The resulting thiol-functionalized PVA can then be rapidly crosslinked with a di-alkene (e.g., polyethylene glycol diacrylate, PEGDA) via a radical-mediated thiol-ene reaction, which can be initiated by light (photoinitiator) or heat.[19][20]
Mechanism: The reaction is a radical chain process. An initiator generates a radical, which abstracts a hydrogen atom from a thiol group (R-SH) to form a thiyl radical (R-S•). This thiyl radical adds across an alkene double bond, creating a carbon-centered radical. This new radical then abstracts a hydrogen from another thiol group, propagating the chain and forming the final stable thioether linkage.[18][20] This reaction is rapid, high-yielding, and tolerant of many functional groups, making it ideal for biomedical applications.[21]
Quantitative Data Summary
The choice of reaction conditions directly impacts the properties of the resulting polymer. The following table summarizes typical parameters for the modification of PVTFA and its derivatives.
| Modification Type | Reagents | Typical Solvent | Temperature (°C) | Typical Reaction Time | Resulting Functionality | Degree of Substitution (%) |
| Hydrolysis | NaOH, NaOMe, or HCl | Methanol, Ethanol, Water | 25 - 60 | 1 - 12 h | Hydroxyl (-OH) | 80 - 100%[12][13] |
| Aminolysis | Ethylenediamine, Propylamine | THF, Dioxane, DMF | 25 - 80 | 6 - 24 h | Amine/Amide (-NHR) | 50 - 95%[14] |
| Thiolation (of PVA) | Thioglycolic Acid, H⁺ (catalyst) | Dioxane, DMSO | 60 - 90 | 12 - 48 h | Thiol (-SH) | 10 - 50% |
| Thiol-Ene Crosslinking | PEG-Diacrylate, Photoinitiator | Aqueous Buffer | 25 - 37 | < 10 min | Thioether (-S-) | Crosslinked Network[18] |
Experimental Protocols
Safety Precaution: Always handle reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Controlled Hydrolysis of PVTFA to PVA
This protocol describes the base-catalyzed hydrolysis of PVTFA to yield highly hydrolyzed PVA.
-
Materials:
-
Polythis compound (PVTFA)
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe), 0.5 M solution in Methanol
-
Hydrochloric Acid (HCl), 0.1 M solution (for neutralization)
-
Dialysis tubing (MWCO suitable for the polymer, e.g., 3.5 kDa)
-
Round-bottom flask with magnetic stirrer
-
-
Procedure:
-
Dissolution: Dissolve 1.0 g of PVTFA in 50 mL of anhydrous methanol in a round-bottom flask with stirring until the solution is homogeneous.
-
Initiation: While stirring at room temperature (25°C), add the 0.5 M NaOMe solution dropwise. The amount added will determine the final degree of hydrolysis; for near-complete hydrolysis, use a molar ratio of NaOMe to trifluoroacetate monomer units of approximately 1:10 (catalytic amount). The solution will likely become cloudy as PVA precipitates.[3]
-
Reaction: Allow the reaction to proceed for 4 hours at room temperature. The PVA will precipitate as a white solid.
-
Neutralization & Quenching: Quench the reaction by adding 0.1 M HCl dropwise until the solution is neutral (pH ~7), as checked with pH paper.
-
Purification:
-
Collect the precipitated PVA by filtration and wash it thoroughly with fresh methanol (3 x 50 mL) to remove sodium trifluoroacetate and excess salts.
-
Alternatively, for soluble or partially hydrolyzed products, concentrate the solution under reduced pressure, redissolve the polymer in deionized water, and dialyze against deionized water for 48 hours, changing the water frequently.
-
-
Drying: Lyophilize (freeze-dry) the purified PVA solution/suspension to obtain a white, fluffy solid.
-
Characterization: Confirm the conversion using FTIR spectroscopy (disappearance of the C=O stretch of the ester at ~1780 cm⁻¹ and appearance of a broad O-H stretch at ~3300 cm⁻¹).[12] Determine the degree of hydrolysis using ¹H NMR spectroscopy.
-
Protocol 2: Aminolysis of PVTFA with a Primary Amine
This protocol details the functionalization of PVTFA with n-propylamine to introduce secondary amine linkages.
-
Materials:
-
Polythis compound (PVTFA)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Propylamine (excess)
-
Diethyl ether (for precipitation)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
-
Procedure:
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 g of PVTFA in 40 mL of anhydrous THF.
-
Reagent Addition: Add a 5-fold molar excess of n-propylamine relative to the trifluoroacetate monomer units.
-
Reaction: Heat the mixture to reflux (approx. 66°C) and maintain for 12 hours under nitrogen. Monitor the reaction progress by taking small aliquots and analyzing via FTIR if desired.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the functionalized polymer by slowly pouring the reaction solution into a large volume (400 mL) of cold diethyl ether with vigorous stirring.
-
Allow the precipitate to settle, decant the supernatant, and repeat the precipitation process twice more to ensure complete removal of unreacted amine and byproducts.
-
-
Drying: Collect the polymer by filtration and dry under vacuum at 40°C for 24 hours.
-
Characterization: Use ¹H NMR to confirm the presence of propyl groups and FTIR to observe the formation of amide C=O (~1650 cm⁻¹) and N-H bands.
-
References
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Application Notes and Protocols for the Use of Vinyl Trifluoroacetate in Trifluoroacetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a trifluoroacetyl group (-COCF₃) into organic molecules is a pivotal strategy in medicinal chemistry and drug development. This moiety can significantly enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Vinyl trifluoroacetate has emerged as a highly effective and versatile reagent for this purpose. This guide provides an in-depth exploration of this compound, detailing its chemical properties, reaction mechanisms, and comprehensive, field-proven protocols for the trifluoroacetylation of various nucleophiles. Furthermore, it offers insights into reaction optimization, troubleshooting, and safety considerations to empower researchers in leveraging this powerful synthetic tool.
Introduction: The Significance of the Trifluoroacetyl Group and the Role of this compound
The trifluoroacetyl group is a valuable functional group in the design of pharmacologically active compounds.[1] Its strong electron-withdrawing nature can profoundly influence the properties of a parent molecule. In peptide chemistry, for instance, trifluoroacetylation of amine termini can prevent unwanted side reactions.[2][3] More broadly, the incorporation of trifluoroacetyl moieties can lead to improved thermal stability and lipophilicity, which are desirable traits for drug candidates.
This compound (VTFA) stands out as a superior reagent for introducing the trifluoroacetyl group.[4][5][6] Unlike traditional reagents like trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, VTFA offers the significant advantage of producing the inert and volatile byproduct, acetaldehyde, upon reaction. This simplifies purification procedures and minimizes the potential for side reactions, making it a more efficient and cleaner alternative.
Physicochemical Properties and Safety Considerations
A thorough understanding of the properties and hazards of this compound is crucial for its safe and effective use.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃F₃O₂ | [7] |
| Molecular Weight | 140.06 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [4][8] |
| Boiling Point | 39-40 °C | [6][8] |
| Density | 1.203 g/mL at 25 °C | [9] |
| Flash Point | -32 °C | [9] |
| Hazards | Highly flammable, corrosive, harmful if swallowed, inhaled, or in contact with skin, causes severe skin burns and eye damage.[10][11][12] |
Safety Precautions: Due to its hazardous nature, this compound must be handled with extreme care in a well-ventilated fume hood.[11] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[10] It is a lachrymator and can cause corrosive effects on the respiratory tract.[8] Store in a cool, well-ventilated area away from heat and ignition sources.[13]
Reaction Mechanisms: The Chemistry of Trifluoroacetylation
This compound functions as a potent electrophilic trifluoroacetylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile, such as an amine, alcohol, or thiol, attacks the electrophilic carbonyl carbon of the this compound. This is followed by the departure of the vinyl alcohol leaving group, which rapidly tautomerizes to the more stable acetaldehyde.
Figure 1. General Mechanism of Trifluoroacetylation using VTFA.
The rate of reaction is influenced by the nucleophilicity of the substrate and the reaction conditions, such as solvent and temperature. For less reactive nucleophiles, the addition of a non-nucleophilic base can be beneficial to deprotonate the nucleophile and enhance its reactivity.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the trifluoroacetylation of common functional groups using this compound.
Protocol 1: Trifluoroacetylation of Primary and Secondary Amines
This protocol is broadly applicable to a wide range of primary and secondary amines, including those found in amino acids and other pharmaceuticals.[14][15][16]
Materials:
-
Amine substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Optional: Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Figure 2. Workflow for Trifluoroacetylation of Amines.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine substrate (1.0 equiv) in the chosen anhydrous solvent.
-
Optional: If the amine salt is used or if the amine is a weak nucleophile, add a non-nucleophilic base (1.1-1.5 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1-1.5 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS). Reaction times can vary from 1 to 24 hours.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoroacetamide.
Protocol 2: Trifluoroacetylation of Alcohols and Phenols
This method is effective for the protection of hydroxyl groups in various molecular scaffolds.[17]
Materials:
-
Alcohol or phenol substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) or a strong non-nucleophilic base (e.g., Sodium hydride (NaH))
-
Standard reaction and purification equipment as in Protocol 4.1.
Procedure:
-
To a stirred solution of the alcohol or phenol (1.0 equiv) and a catalytic amount of DMAP (0.1 equiv) in an anhydrous aprotic solvent under an inert atmosphere, add this compound (1.2-2.0 equiv).
-
Alternatively, for less reactive alcohols, pre-treat the alcohol with a strong base like NaH (1.1 equiv) in anhydrous THF at 0 °C for 30 minutes to form the alkoxide before the addition of this compound.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 4.1.
-
Purify the crude product via flash column chromatography to yield the trifluoroacetate ester.
Data Presentation: Typical Reaction Conditions and Yields
The following table summarizes typical reaction outcomes for the trifluoroacetylation of various substrates with this compound.
Table 2: Representative Examples of Trifluoroacetylation with this compound
| Substrate | Base/Catalyst | Solvent | Time (h) | Yield (%) |
| Benzylamine | TEA | DCM | 2 | 95 |
| Aniline | Pyridine | THF | 4 | 92 |
| Propanol | DMAP | DCM | 6 | 88 |
| Phenol | NaH | THF | 3 | 90 |
Troubleshooting and Optimization
Low Yields:
-
Cause: Incomplete reaction or decomposition of the product.
-
Solution: Increase the equivalents of this compound, add a catalyst or base, or conduct the reaction at a lower temperature to minimize side reactions. Ensure all reagents and solvents are anhydrous.
Multiple Products:
-
Cause: Side reactions or reaction with multiple functional groups.
-
Solution: Employ orthogonal protecting group strategies for other reactive sites. Optimize reaction conditions (temperature, reaction time) to favor the desired transformation.
Conclusion
This compound is a powerful and efficient reagent for the introduction of trifluoroacetyl groups into a diverse range of organic molecules. Its clean reaction profile and mild conditions make it an invaluable tool for researchers in organic synthesis and drug discovery. The protocols and insights provided in this guide are intended to facilitate the successful application of this versatile reagent in the laboratory.
References
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- Dickey, J. B., & Stanin, T. E. (1950). U.S. Patent No. 2,525,530. Washington, DC: U.S. Patent and Trademark Office.
- Haz-Map. (n.d.). This compound.
- Kent, S. B., Mitchell, A. R., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180-2184.
- Kent, S. B., Mitchell, A. R., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences of the United States of America, 76(5), 2180–2184.
- Shoichet, M. S., & Smith, S. P. (2007). Synthesis of Linear Poly(tetrafluoroethylene-co-vinyl acetate) in Carbon Dioxide. Macromolecules, 40(17), 5999–6004.
- Fujii, K., Brownstein, S., & Eastham, A. M. (1968). Reactions of trifluoroacetic acid with poly(vinyl alcohol) and its model compounds. Effect of neighboring hydroxyl groups on the reaction. Journal of Polymer Science Part A-1: Polymer Chemistry, 6(8), 2377–2386.
- LookChem. (n.d.). Cas 433-28-3,this compound.
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- Semantic Scholar. (n.d.). Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.
- ResearchGate. (n.d.). The polymerization of isobutyl vinyl ether by trifluoroacetic acid.
- Multidisciplinary Digital Publishing Institute. (2024). Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. Chemistry, 6(1), 13.
- Indian Journal of Chemistry. (2005). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 44(9), 1933-1937.
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- ChemBK. (2024). 2-Trifluoroacetyl vinyl amine.
- AmbioPharm. (n.d.). Which salt form should I choose for my peptide?.
- ScienceDirect. (2012). Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. Neuropharmacology, 63(6), 1133–1138.
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- Chinese Journal of Chemistry. (2010). A convenient trifluoroacetylation of amines with trifluoroacetic acid and titanium tetrachloride. Chinese Journal of Chemistry, 11(2), 176-178.
- GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields.
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- Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.
- bioRxiv. (2025). Trifluoroacetate reduces plasma lipid levels and the development of atherosclerosis in mice.
- MDPI. (2016). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 8(3), 82.
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Application Note & Protocol: Synthesis and Functionalization of Fluorinated Polyvinyl Alcohol via Copolymerization of Vinyl Trifluoroacetate and Vinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to Advanced Polymeric Biomaterials
The strategic incorporation of fluorine into polymeric structures offers a powerful tool for modulating material properties, enhancing thermal and chemical stability, and tailoring surface characteristics. This application note details a robust methodology for the synthesis of novel fluorinated polyvinyl alcohol (F-PVA) through the copolymerization of vinyl trifluoroacetate (VTFA) and vinyl acetate (VAc), followed by a controlled hydrolysis. This process yields a versatile polymeric platform with significant potential for advanced applications, particularly in the realm of drug delivery and biomedical devices.
The copolymerization of VTFA with VAc provides a unique opportunity to precisely introduce trifluoroacetyl functionalities into a polyvinyl acetate backbone. Subsequent hydrolysis of both the trifluoroacetate and acetate ester groups allows for the creation of polyvinyl alcohol with randomly distributed hydroxyl and fluorine-containing hydroxyl groups. The presence of the trifluorinated moieties is anticipated to impart unique solubility characteristics, enhance thermal stability, and potentially influence the drug-loading and release kinetics of formulated nanoparticles or hydrogels.[1][2] This guide provides the foundational protocols for the synthesis, functionalization, and characterization of these promising fluorinated polymers.
Part 1: Synthesis of Poly(this compound-co-vinyl acetate) P(VTFA-co-VAc)
The initial step involves the synthesis of the precursor copolymer, P(VTFA-co-VAc), via free-radical polymerization. While conventional free-radical polymerization is a viable method, for enhanced control over molecular weight distribution and polymer architecture, a reversible addition-fragmentation chain-transfer (RAFT) polymerization is recommended.
Rationale for Monomer Selection and Polymerization Technique
-
This compound (VTFA): This monomer introduces the trifluoroacetyl group, which upon hydrolysis, will yield a fluorinated alcohol moiety. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the vinyl group.
-
Vinyl Acetate (VAc): A widely used and well-understood monomer, VAc provides the backbone of the polymer and, upon hydrolysis, generates the characteristic hydroxyl groups of polyvinyl alcohol.[3]
-
RAFT Polymerization: This technique allows for the synthesis of polymers with a narrow molecular weight distribution (low polydispersity index, PDI), which is crucial for predictable and reproducible material performance in drug delivery applications.[4]
Monomer Reactivity Ratios: A Critical Consideration
Table 1: Properties of Monomers
| Monomer | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound (VTFA) | CF₃CO₂CH=CH₂ | 140.06 | 40 | 1.203 |
| Vinyl Acetate (VAc) | CH₃CO₂CH=CH₂ | 86.09 | 72.7 | 0.934 |
Detailed Protocol for RAFT Copolymerization of VTFA and VAc
This protocol is a representative example and may require optimization based on the desired molecular weight and composition.
Materials:
-
This compound (VTFA), stabilized[6]
-
Vinyl acetate (VAc), freshly distilled
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent)
-
Anhydrous 1,4-dioxane
-
Nitrogen gas (high purity)
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
-
Ice bath
-
Methanol (for precipitation)
Procedure:
-
Monomer and Reagent Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add DDMAT (RAFT agent) and AIBN (initiator).
-
Addition of Monomers and Solvent: Add the desired molar ratio of VTFA and VAc to the flask, followed by anhydrous 1,4-dioxane. The total monomer concentration should be approximately 2 M.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.
-
Reaction Monitoring: Allow the polymerization to proceed for the desired time (e.g., 8-24 hours). The reaction can be monitored by taking aliquots and analyzing the conversion by ¹H NMR.
-
Termination and Precipitation: Terminate the polymerization by immersing the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Figure 1: Workflow for the RAFT copolymerization of VTFA and VAc.
Part 2: Hydrolysis of P(VTFA-co-VAc) to Fluorinated Polyvinyl Alcohol (F-PVA)
The synthesized P(VTFA-co-VAc) is then subjected to hydrolysis (saponification) to convert the trifluoroacetate and acetate ester groups into hydroxyl groups, yielding the desired F-PVA.
Rationale for Hydrolysis Conditions
A basic hydrolysis using sodium hydroxide in a methanol/water mixture is a common and effective method for the saponification of polyvinyl esters.[7] The conditions must be carefully controlled to ensure complete hydrolysis without significant chain degradation.
Detailed Protocol for Hydrolysis
Materials:
-
P(VTFA-co-VAc) copolymer
-
Methanol
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1 M (for neutralization)
-
Dialysis tubing (MWCO appropriate for the polymer)
-
Round-bottom flask
-
Magnetic stirrer and hot plate
Procedure:
-
Dissolution: Dissolve the P(VTFA-co-VAc) copolymer in a mixture of methanol and water (e.g., 9:1 v/v) in a round-bottom flask to a concentration of approximately 5% (w/v).
-
Addition of Base: While stirring, add a stoichiometric excess of a 1 M NaOH solution in methanol/water to the polymer solution.
-
Hydrolysis Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours. The progress of the hydrolysis can be monitored by the disappearance of the ester carbonyl peak in FTIR spectroscopy.
-
Neutralization: After the reaction is complete, cool the solution to room temperature and neutralize it with 1 M HCl until a pH of ~7 is reached.
-
Purification by Dialysis: Transfer the neutralized solution to a dialysis tube and dialyze against deionized water for 48-72 hours, with frequent changes of water, to remove salts and other small molecules.
-
Isolation: Lyophilize the dialyzed solution to obtain the pure F-PVA as a white, fluffy solid.
Figure 2: Workflow for the hydrolysis of P(VTFA-co-VAc) to F-PVA.
Part 3: Characterization of P(VTFA-co-VAc) and F-PVA
Thorough characterization of both the intermediate copolymer and the final F-PVA is essential to confirm the success of the synthesis and to understand the material properties.
Table 2: Characterization Techniques and Expected Observations
| Technique | P(VTFA-co-VAc) | F-PVA |
| ¹H NMR | Peaks corresponding to the vinyl backbone protons, acetate methyl protons, and protons adjacent to the trifluoroacetate group. | Disappearance of acetate methyl protons and a shift in the backbone proton signals. Broad peak for hydroxyl protons. |
| ¹⁹F NMR | A single peak corresponding to the -CF₃ group. | A single peak corresponding to the -CF₃ group, possibly with a slight shift due to the change in the local chemical environment. |
| FTIR | Strong C=O stretching vibration from both acetate and trifluoroacetate groups (~1750-1780 cm⁻¹). | Disappearance of the C=O stretching vibration and the appearance of a broad O-H stretching band (~3200-3500 cm⁻¹). |
| GPC/SEC | Determination of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). | A slight decrease in molecular weight due to the loss of the acetyl and trifluoroacetyl groups. PDI should remain narrow.[8] |
| DSC | A single glass transition temperature (T₉) between that of PVAc and PVTFA, dependent on the copolymer composition. | A higher T₉ compared to the precursor copolymer, characteristic of PVA. |
Part 4: Applications in Drug Delivery
The unique properties of F-PVA make it a highly attractive candidate for various drug delivery applications.[1][9]
-
Enhanced Drug Solubility and Loading: The fluorinated segments can create domains with different polarities, potentially enhancing the solubility and loading capacity for both hydrophobic and hydrophilic drugs.
-
Controlled Release Systems: The modified hydroxyl groups can influence the swelling behavior and degradation rate of F-PVA hydrogels, allowing for tunable drug release profiles.
-
Targeted Delivery: The surface properties of F-PVA nanoparticles can be further modified with targeting ligands to achieve site-specific drug delivery, minimizing off-target effects.[1]
-
Biocompatibility: Polyvinyl alcohol is known for its excellent biocompatibility.[2] The introduction of fluorine is not expected to compromise this, but biocompatibility studies are a necessary step in the development of any new biomaterial.
Conclusion
The copolymerization of this compound with vinyl acetate, followed by hydrolysis, presents a versatile and reproducible method for the synthesis of fluorinated polyvinyl alcohol. This advanced biomaterial, with its tunable properties, holds significant promise for the development of next-generation drug delivery systems. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers to explore the full potential of this exciting class of fluorinated polymers.
References
- Shoichet, M. S., et al. (2001). Synthesis of Fluorocarbon-Vinyl Acetate Copolymers in Supercritical Carbon Dioxide: Insight into Bulk Properties. Macromolecules, 34(16), 5547-5553.
- Shoichet, M. S., et al. (2000). Synthesis of Linear Poly(tetrafluoroethylene-co-vinyl acetate) in Carbon Dioxide. Macromolecules, 33(8), 2822-2827.
- Barner-Kowollik, C., et al. (2012). RAFT/MADIX (co)polymerization of this compound: a means to many ends. Polymer Chemistry, 3(7), 1859-1871.
- Kizhnyaev, V. N., et al. (2015). RAFT-Copolymerization of Vinyl Acetate and 2,2,3,3,4,4,5,5-Octafluoropentylacrylate. Journal of Siberian Federal University. Chemistry, 8(3), 324-332.
- Rzhevskii, D., et al. (2021). The Synthesis of Poly(Vinyl Alcohol) Grafted with Fluorinated Protic Ionic Liquids Containing Sulfo Functional Groups. Molecules, 26(14), 4169.
- Shoichet, M. S., et al. (2002). Insight into the Surface Properties of Fluorocarbon-Vinyl Acetate Copolymer Films and Blends. Langmuir, 18(10), 3905-3911.
- Pornpitchanarong, C., et al. (2024). Formulations of poly(vinyl alcohol) functionalized silk fibroin nanoparticles for the oral delivery of zwitterionic ciprofloxacin. PLOS ONE, 19(8), e0306140.
- Melo-Espinosa, E. A., et al. (2021). Polyvinyl alcohol based-drug delivery systems for cancer treatment. International Journal of Pharmaceutics, 600, 120478.
- Ameduri, B., et al. (2019).
- Polyva. (2024). PVA Films for Personalized Medicine and Drug Delivery.
- Patsnap. (2024).
- Vasile, C., et al. (2015). Properties and Applications of Polyvinyl Alcohol, Halloysite Nanotubes and Their Nanocomposites. Molecules, 20(12), 22031-22059.
- Kelen, T., & Tüdős, F. (1975). Reactivity ratios for acrylonitrile–vinyl chloroacetate copolymerization systems. Journal of Macromolecular Science: Part A - Chemistry, 9(1), 1-13.
- Gellner, O. (n.d.).
- Wikipedia. (n.d.).
- Barner-Kowollik, C., et al. (2022). RAFT Copolymerization of Vinyl Acetate and Acrylic Acid in the Selective Solvent. Polymers, 14(3), 517.
- Sigma-Aldrich. (n.d.).
- González, T., López, E., & Monrabal, B. (2018). Poster: Characterization of Ethylene Vinyl Acetate copolymers by chemical composition distribution and molar mass distribution techniques.
- TA Instruments. (n.d.). Characterization of Ethylene Vinyl Acetate Copolymers by Dielectric Analysis. TA-107.
- Google Patents. (1965).
- LabRulez LCMS. (n.d.).
Sources
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- 2. acs.org [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 5. Ethenyl 2,2,2-trifluoroacetate | C4H3F3O2 | CID 79011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Volume # 3(124), May - June 2019 — "RAFT-Copolymerization of Vinyl Acetate and 2,2,3,3,4,4,5,5-Octafluoropentylacrylate" [en.notes.fluorine1.ru]
- 7. Reactivity ratios for acrylonitrile–vinyl chloroacetate copolymerization systems | Semantic Scholar [semanticscholar.org]
- 8. mcpolymers.com [mcpolymers.com]
- 9. parchem.com [parchem.com]
Application Notes and Protocols: Synthesis of Fluorinated Vinyl Ethers from Vinyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Vinyl Ethers
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorine's unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Fluorinated vinyl ethers, in particular, are valuable building blocks, serving as precursors to a wide range of fluorinated polymers and as key structural motifs in pharmacologically active compounds.[4] Their synthesis, therefore, is of significant interest to the scientific community.
This document provides a detailed guide to the synthesis of fluorinated vinyl ethers, with a focus on methods utilizing the readily accessible and reactive starting material, vinyl trifluoroacetate. We will explore two primary catalytic strategies: palladium-catalyzed cross-coupling and copper-catalyzed coupling, as well as the transetherification approach. For each method, we will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present data to guide researchers in their synthetic endeavors.
Method 1: Palladium-Catalyzed Synthesis of Fluorinated Vinyl Ethers
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-heteroatom bonds, including the C-O bonds in vinyl ethers.[5] The reaction of a this compound with a fluorinated alcohol in the presence of a palladium catalyst and a suitable base provides a direct route to the desired fluorinated vinyl ethers. Vinyl triflates are well-established substrates for such transformations, and this compound is expected to exhibit similar reactivity.[6][7][8]
Mechanistic Rationale
The catalytic cycle for the palladium-catalyzed synthesis of vinyl ethers from vinyl triflates (and by extension, this compound) is generally understood to proceed through a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, cleaving the C-O bond of the trifluoroacetate group to form a Pd(II)-vinyl intermediate.
-
Ligand Exchange/Alkoxide Formation: The fluorinated alcohol, in the presence of a base, forms a metal alkoxide. This alkoxide then coordinates to the palladium center, displacing the trifluoroacetate ligand.
-
Reductive Elimination: The vinyl group and the fluoroalkoxy group on the palladium center couple and are eliminated from the metal, forming the desired fluorinated vinyl ether and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Fluorination of Cyclic Vinyl Triflates: Effect of TESCF3 as an Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Volume # 1(152), January - February 2024 — "Methods of synthesis of perfluorosulfonyl vinyl ethers (PSVE)" [notes.fluorine1.ru]
- 5. nobelprize.org [nobelprize.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium catalysed aryl enol ether synthesis from vinyl triflates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Vinyl Trifluoroacetate as a Functional Monomer for Engineering Polymers with Tunable Thermal Properties
Introduction: Beyond Conventional Vinyl Polymers
In the realm of polymer science, the ability to precisely control the thermal properties of a material is paramount for designing advanced applications, from drug delivery systems to high-performance coatings. Vinyl polymers, particularly those derived from vinyl esters like vinyl acetate (VAc), are ubiquitous but often possess a limited range of thermal characteristics.[1] This application note details the strategic use of vinyl trifluoroacetate (VTFA) as a comonomer to overcome these limitations. By incorporating VTFA into polymer chains, researchers can systematically engineer the material's glass transition temperature (Tg), thermal stability, and solubility.
The key to VTFA's utility lies in the trifluoroacetate side group. This bulky, highly electronegative moiety imparts significant changes to the polymer backbone's flexibility and intermolecular interactions. Through copolymerization, typically with monomers like vinyl acetate or N-vinylpyrrolidone (NVP), a new class of functional polyvinyl esters with finely tunable properties can be synthesized.[2] This guide provides the foundational principles, experimental protocols, and data interpretation frameworks for leveraging VTFA in your research.
The Causality Behind the Choice: Why this compound?
The decision to use VTFA is rooted in its distinct chemical structure, which influences the final polymer's properties in several key ways:
-
Steric Hindrance: The bulky trifluoroacetate group (-OCOCF₃) restricts the rotational freedom of the polymer backbone. This increased rigidity is a primary driver for elevating the glass transition temperature (Tg), the point at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3][4][5] By statistically copolymerizing VTFA with a more flexible monomer like vinyl acetate, the Tg of the resulting copolymer can be precisely controlled between the Tg values of the respective homopolymers.[2][6]
-
Polar Effects: The strong electron-withdrawing nature of the fluorine atoms creates a polar side chain. This can alter intermolecular forces within the polymer matrix and influence its solubility in various solvents, including enhancing its affinity for supercritical carbon dioxide (scCO₂).[1][2]
-
Facile Hydrolysis: The trifluoroacetate ester is significantly more susceptible to hydrolysis than its non-fluorinated acetate counterpart.[1][7] This allows for selective and rapid post-polymerization modification. For instance, in a P(VAc-co-VTFA) copolymer, the VTFA units can be selectively hydrolyzed under mild conditions to yield vinyl alcohol units, creating well-defined block or statistical copolymers containing hydroxyl functionalities without affecting the vinyl acetate groups.[2] This opens a pathway to creating amphiphilic or functionalized polymers from a common precursor.
The following diagram illustrates the fundamental concept of copolymerization to achieve tunable thermal properties.
Caption: Conceptual workflow for tuning polymer Tg via copolymerization of VAc and VTFA.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating characterization steps to confirm the successful synthesis and analysis of VTFA-containing copolymers.
Protocol 1: Synthesis of P(VAc-co-VTFA) via Free-Radical Polymerization
This protocol describes the synthesis of a statistical copolymer of vinyl acetate and this compound. The molar ratio of the monomers in the feed can be adjusted to target a specific glass transition temperature.
A. Materials & Equipment:
-
Vinyl acetate (VAc), inhibitor removed
-
This compound (VTFA)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)[8] (initiator)
-
Anhydrous 1,4-dioxane or toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask or similar reaction vessel with condenser
-
Magnetic stirrer and hot plate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Vacuum pump
B. Step-by-Step Methodology:
-
Monomer Preparation: Purify VAc by passing it through a column of basic alumina to remove the inhibitor. VTFA is typically used as received if purity is high.
-
Reactor Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Connect the flask to an inert gas manifold.
-
Reagent Charging:
-
In the flask, add the desired amounts of VAc and VTFA. For a 50:50 molar ratio copolymer, this would be an equimolar amount of each.
-
Add the solvent (e.g., 1,4-dioxane) to achieve a total monomer concentration of ~2 M.
-
Add the initiator, AIBN, typically at a monomer-to-initiator molar ratio of 500:1 to 1000:1.
-
-
Inerting the System (Causality: Oxygen inhibits free-radical polymerization): Subject the reaction mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen. After the final thaw, backfill the flask with inert gas.
-
Polymerization: Immerse the flask in a preheated oil bath at 60-70 °C (for AIBN). Allow the reaction to proceed for 6-24 hours with vigorous stirring. The optimal time depends on the desired conversion.
-
Termination & Purification:
-
Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Slowly pour the viscous polymer solution into a large excess of cold methanol (~10x the volume of the reaction mixture) while stirring. The copolymer will precipitate as a white solid.
-
Allow the precipitate to settle, then decant the supernatant.
-
Redissolve the polymer in a minimal amount of a good solvent (e.g., acetone or THF) and re-precipitate into cold methanol. Repeat this step twice to ensure the removal of unreacted monomers and initiator fragments.
-
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at 40-50 °C until a constant weight is achieved.
-
Validation: Confirm the copolymer composition using ¹H NMR spectroscopy by integrating the signals corresponding to the protons of VAc and VTFA. The presence of a single Tg peak in DSC analysis will confirm the formation of a random copolymer.
Protocol 2: Characterization of Thermal Properties
A. Differential Scanning Calorimetry (DSC) for Tg Determination
DSC measures the difference in heat flow into a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.[9]
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program (Causality: The first heating scan erases the polymer's prior thermal history, ensuring an accurate Tg measurement on the second scan):
-
Heat 1: Ramp the temperature from ambient to a temperature well above the expected Tg (e.g., 150 °C) at a rate of 10 °C/min.
-
Cool 1: Cool the sample to a low temperature (e.g., -20 °C) at 10 °C/min.
-
Heat 2: Ramp the temperature again from -20 °C to 150 °C at 10 °C/min.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan. The Tg is typically taken as the midpoint of the inflection in the heat flow curve.
B. Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature, providing information on its decomposition profile and thermal stability.[10][11]
-
Sample Preparation: Weigh 10-15 mg of the dried polymer into a TGA pan (ceramic or platinum).
-
Instrument Setup: Place the pan in the TGA furnace.
-
Thermal Program: Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting mass vs. temperature curve. The onset temperature of decomposition (often denoted as Td) is a key indicator of thermal stability. Copolymers of VAc and VTFA typically show a two-step degradation, first the elimination of the side chains, followed by the degradation of the polymer backbone.[10][12][13]
The following diagram outlines the experimental workflow from synthesis to characterization.
Caption: Experimental workflow for synthesis and thermal analysis of P(VAc-co-VTFA).
Data Presentation and Interpretation
The primary advantage of using VTFA is the predictable control it offers over the final polymer's Tg. As the molar fraction of the rigid VTFA monomer increases in the copolymer, the Tg increases accordingly.
Table 1: Expected Glass Transition Temperatures for P(VAc-co-VTFA) Copolymers
| Sample ID | Mol % VAc in Feed | Mol % VTFA in Feed | Expected Tg (°C) |
| PVAc | 100% | 0% | ~35-40 °C |
| P(VAc₇₅-co-VTFA₂₅) | 75% | 25% | ~50-55 °C |
| P(VAc₅₀-co-VTFA₅₀) | 50% | 50% | ~65-70 °C |
| P(VAc₂₅-co-VTFA₇₅) | 25% | 75% | ~80-85 °C |
| PVTFA | 0% | 100% | ~95-100 °C |
Note: These are representative values. Actual Tg will depend on factors such as molecular weight and polydispersity.
The relationship between copolymer composition and Tg can often be modeled by the Fox equation, providing a predictive tool for material design. A linear increase in Tg with increasing VTFA content is generally observed for these statistical copolymers.[6]
Conclusion
This compound is a multifaceted monomer that serves as a powerful tool for polymer chemists and material scientists.[2] Its incorporation into polymer chains via straightforward copolymerization provides a reliable and systematic method for tuning thermal properties, most notably the glass transition temperature. The protocols and principles outlined in this application note provide a robust framework for synthesizing and characterizing these advanced materials. The added benefit of facile post-polymerization modification through selective hydrolysis further expands the utility of VTFA, enabling the creation of functional polymers for a wide array of applications in drug development, specialty coatings, and beyond.
References
- Debuigne, A., et al. (2014). RAFT/MADIX (co)polymerization of this compound: a means to many ends. Polymer Chemistry, 5, 1013–1022.
- CiNii Research. (n.d.).
- Shoichet, M. S., et al. (n.d.). Synthesis of Fluorocarbon-Vinyl Acetate Copolymers in Supercritical Carbon Dioxide: Insight into Bulk Properties. University of Toronto - Shoichet Lab.
- Destarac, M., et al. (2014).
- Shoichet, M. S., et al. (n.d.). Synthesis of Linear Poly(tetrafluoroethylene-co-vinyl acetate) in Carbon Dioxide. University of Toronto - Shoichet Lab.
- Destarac, M., et al. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications.
- Dickey, J. B., & Stanin, T. E. (1950). Method for producing this compound. U.S.
- Marcilla, A., et al. (2008). The thermal degradation of poly(vinyl acetate) and poly(ethylene-co-vinyl acetate), Part I.
- Wikipedia. (n.d.). Glass transition. Wikipedia.
- Raucher, D., & Levy, M. (1979). Thermal stability of homo- and copolymers of vinyl fluoride. OSTI.GOV.
- Holland, B. J., & Hay, J. N. (2002). The thermal degradation of poly(vinyl acetate) measured by thermal analysis–Fourier transform infrared spectroscopy.
- SpecialChem. (n.d.). Glass Transition Temperature (Tg) of Plastics - Definition & Values. SpecialChem.
- Protolabs. (n.d.). The importance of glass transition temperatures (Tg) in plastic injection molding. Protolabs.
- Siripitayananon, J., et al. (2022). Prediction of the Glass Transition Temperature in Polyethylene Terephthalate/Polyethylene Vanillate (PET/PEV) Blends: A Molecular Dynamics Study. MDPI.
- Liu, Y., et al. (2021).
- Park, S., et al. (n.d.). Properties of the blends of ethylene-vinyl acetate and ethylene-α-olefins copolymers. SciSpace.
Sources
- 1. mdpi.com [mdpi.com]
- 2. RAFT/MADIX (co)polymerization of this compound: a means to many ends - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Glass transition - Wikipedia [en.wikipedia.org]
- 4. specialchem.com [specialchem.com]
- 5. protolabs.com [protolabs.com]
- 6. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 7. researchgate.net [researchgate.net]
- 8. Polyvinyl Alcohol Obtained From Hydrolysis of Polythis compound | CiNii Research [cir.nii.ac.jp]
- 9. mdpi.com [mdpi.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Thermal stability of homo- and copolymers of vinyl fluoride (Journal Article) | OSTI.GOV [osti.gov]
- 13. Vinyl acetate content influence on thermal, non-isothermal crystallization, and optical characteristics of ethylene–vinyl acetate copolymers | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Vinyl Trifluoroacetate (VTFAc) Polymerization
Welcome to the technical support center for vinyl trifluoroacetate (VTFAc) polymerization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated monomer. Low polymerization yield is a common challenge that can stem from a variety of factors, from reagent purity to subtle kinetic effects. This document provides a structured, question-and-answer-based approach to diagnose and resolve these issues, grounded in established polymer chemistry principles.
Frequently Asked Questions (FAQs)
Q1: My VTFAc polymerization fails to initiate or stops at very low conversion. What are the likely causes?
This is a frequent and frustrating issue, often pointing to problems with the purity of the reagents or the reaction environment itself.
Possible Causes & Solutions:
-
Presence of Inhibitors: Commercial vinyl monomers, including VTFAc, are shipped with inhibitors like tert-butylcatechol (TBC) to prevent spontaneous polymerization during storage.[1] These inhibitors are highly effective radical scavengers and must be removed before use.
-
Expert Insight: The inhibitor's job is to terminate propagating radicals. Even trace amounts can completely suppress polymerization. Failure to remove it is the most common reason for a reaction not starting.
-
Troubleshooting Protocol:
-
Inhibitor Removal: Pass the VTFAc monomer through a column packed with basic alumina. This will adsorb the phenolic inhibitor. Perform this immediately before use, as the inhibitor-free monomer is less stable.
-
Verification: After purification, it is advisable to perform a quick quality check, such as NMR, to ensure the monomer's integrity has not been compromised.
-
-
-
Oxygen Contamination: Oxygen is a potent inhibitor of free-radical polymerizations. It reacts with initiating and propagating radicals to form stable peroxide species, effectively terminating the polymerization chain.[2][3]
-
Expert Insight: The high reactivity of poly(vinyl ester) propagating radicals makes them particularly susceptible to termination by oxygen.[4] Inadequate deoxygenation can lead to a long induction period where no polymerization occurs, followed by a slow reaction rate.
-
Troubleshooting Protocol:
-
Deoxygenation Technique: The reaction mixture (monomer, solvent, and RAFT agent if used) must be rigorously deoxygenated. The preferred method is performing at least three "freeze-pump-thaw" cycles.[5]
-
Inert Atmosphere: Throughout the experiment, maintain a positive pressure of an inert gas like high-purity argon or nitrogen to prevent atmospheric oxygen from re-entering the system.
-
-
Q2: My polymerization proceeds but the final conversion is disappointingly low. How can I increase the yield?
Reaching a plateau at low-to-moderate conversion is a classic sign that chain-breaking events are competing with propagation. In VTFAc polymerization, this is often linked to initiator kinetics or chain transfer reactions.
Possible Causes & Solutions:
-
Insufficient Initiator Concentration or Premature Burnout: Free-radical polymerization requires a continuous supply of radicals. If the initiator concentration is too low or if it decomposes too quickly relative to the desired reaction time, the radical concentration will drop, and the polymerization will slow or stop.
-
Expert Insight: For vinyl esters, higher initiator concentrations are sometimes necessary to achieve high conversion, especially in RAFT polymerizations where the overall rate can be slower compared to conventional free-radical processes.[4][6]
-
Troubleshooting Steps:
-
Review Initiator Half-Life: Select an initiator with a suitable half-life at your reaction temperature. For example, Azobisisobutyronitrile (AIBN) is a common choice.
-
Increase Initiator Concentration: Systematically increase the initiator-to-monomer ratio. Be aware that this may lead to a decrease in the final polymer's molecular weight and an increase in the number of terminated chains.
-
-
-
Chain Transfer to Solvent: This is a significant side reaction in vinyl ester polymerization.[6] The propagating radical abstracts an atom (typically hydrogen) from a solvent molecule, terminating the polymer chain and creating a new, small radical on the solvent. This new radical may be inefficient at initiating a new polymer chain, thus lowering the overall rate and yield.[7]
-
Expert Insight: The high reactivity of the poly(VTFAc) radical makes it prone to abstracting protons from its environment.[4] Solvents with easily abstractable hydrogens (e.g., certain alcohols, ethers) will exacerbate this issue.
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent with a low chain transfer constant. Aromatic solvents like benzene or toluene, or esters like ethyl acetate, are often better choices than alcohols or chlorinated solvents.[8] Bulk polymerization (using no solvent) can also be an option to eliminate this specific problem, though it presents challenges with viscosity and heat transfer.
-
Consult Literature: Refer to tables of chain transfer constants to make an informed solvent choice.
-
-
| Solvent | Typical Chain Transfer Constant (Cs) to Poly(vinyl acetate) Radical (x 104) | Suitability for VTFAc Polymerization |
| Benzene | ~1-2 | Good |
| Toluene | ~15-25 | Moderate (Transfer to methyl group) |
| Methanol | ~2-4 | Good |
| Ethyl Acetate | ~2-3 | Good |
| Dioxane | ~50-60 | Poor |
| Carbon Tetrachloride | >1000 | Very Poor (Acts as chain transfer agent) |
| Note: Data is for vinyl acetate and serves as a guideline for this compound. |
Q3: My polymer yield is acceptable, but the molecular weight is much lower than theoretically predicted and the dispersity (Đ) is high. Why?
This points towards a loss of control over the polymerization, where termination and transfer reactions dominate over controlled propagation.
Possible Causes & Solutions:
-
Chain Transfer to Monomer or Polymer: Besides the solvent, the propagating radical can also abstract an atom from a monomer molecule or another polymer chain.[4][6]
-
Chain Transfer to Monomer: This terminates one chain and starts a new, short one, leading to lower average molecular weight.
-
Chain Transfer to Polymer: This results in branching, where a new polymer chain grows off the backbone of another. This leads to a broadening of the molecular weight distribution (higher dispersity).[6]
-
Expert Insight: These transfer reactions are inherent to vinyl ester chemistry due to the reactive nature of the propagating radical.[4] While they cannot be eliminated entirely, their frequency can be minimized.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Reducing the temperature generally disfavors chain transfer reactions more than propagation, leading to better control and higher molecular weights.[9] This will, however, slow down the overall reaction rate.
-
Limit Conversion: Chain transfer to the polymer becomes more prominent at higher monomer conversions because the concentration of polymer in the reaction vessel increases. If high molecular weight and low dispersity are critical, consider stopping the reaction at a moderate conversion (e.g., 50-70%).
-
-
-
Incorrect RAFT Agent for Controlled Polymerization: If you are attempting a controlled RAFT polymerization, the choice of the Chain Transfer Agent (CTA) is paramount. Using an inappropriate RAFT agent will result in poor control.
-
Expert Insight: For vinyl esters like VTFAc, xanthates (also known as MADIX agents) are highly effective and recommended for achieving low dispersity and predictable molecular weights.[7] Dithiocarbamates can also be effective.[6] Using a CTA designed for styrenes or acrylates (like a trithiocarbonate) will likely yield poor results with a vinyl ester.
-
Troubleshooting Steps:
-
Verify RAFT Agent Compatibility: Ensure you are using a xanthate or a suitable dithiocarbamate CTA.
-
Optimize [Monomer]/[CTA] Ratio: The theoretical molecular weight is determined by this ratio. Ensure your calculations are correct and that the CTA is pure.
-
-
Visual Troubleshooting Guides
General Troubleshooting Workflow
This flowchart provides a logical path to diagnose the root cause of low polymerization yield.
Caption: Logical workflow for troubleshooting low yield.
Mechanism of Chain Transfer to Solvent
This diagram illustrates how a chain transfer event terminates a growing polymer chain and hinders the overall process.
Sources
- 1. トリフルオロ酢酸ビニル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. researchgate.net [researchgate.net]
- 5. Volume # 3(124), May - June 2019 — "RAFT-Copolymerization of Vinyl Acetate and 2,2,3,3,4,4,5,5-Octafluoropentylacrylate" [en.notes.fluorine1.ru]
- 6. RAFT Polymerization of Vinyl Esters: Synthesis and Applications [mdpi.com]
- 7. RAFT/MADIX (co)polymerization of this compound: a means to many ends - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CN105315396B - A kind of solvent and its application method for vinyl acetate polymerisation in solution - Google Patents [patents.google.com]
- 9. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid side reactions in Vinyl trifluoroacetate synthesis
Welcome to the Technical Support Center for Vinyl Trifluoroacetate (VTFA) Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing this versatile reagent. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize side reactions and maximize your yield and purity.
I. Understanding the Challenges: Common Side Reactions in VTFA Synthesis
The synthesis of this compound is often plagued by a few key side reactions that can significantly impact the success of your experiment. A fundamental understanding of these unwanted pathways is the first step toward effective troubleshooting.
The primary methods for synthesizing this compound include:
-
Direct Vinylation of Trifluoroacetic Acid: Typically involving the reaction of trifluoroacetic acid with acetylene.
-
Transvinylation: An equilibrium-driven reaction, often using vinyl acetate as the vinyl source and trifluoroacetic acid.
Regardless of the chosen route, the main culprits for reduced yield and purity are:
-
Uncontrolled Polymerization: The vinyl group in VTFA is highly susceptible to radical polymerization, especially in the presence of heat, light, or impurities.
-
Hydrolysis: The trifluoroacetate ester is sensitive to water, leading to the formation of trifluoroacetic acid and acetaldehyde.
-
Byproduct Formation in Transvinylation: The formation of ethylidene diacetate is a common side reaction when using vinyl acetate as a reactant, particularly at elevated temperatures[1].
Below, we address these challenges in a practical, question-and-answer format.
II. Troubleshooting Guide & FAQs
Category 1: Low or No Product Yield
Question: I'm seeing little to no formation of my desired this compound. What are the likely causes?
Answer: Low or no yield can stem from several factors, often related to catalyst activity, reaction equilibrium, or premature decomposition of the product.
-
Inactive Catalyst (Acetylene Route): If you are using the direct vinylation method with acetylene, the mercury salt catalyst must be properly activated. For instance, the use of mercuric oxide with oleum and acetic acid is a common catalyst system[2]. Ensure the catalyst is freshly prepared and handled under anhydrous conditions.
-
Unfavorable Equilibrium (Transvinylation): Transvinylation is a reversible reaction. To drive the reaction towards the formation of this compound, it is crucial to remove the acetic acid byproduct as it forms. This is often achieved by performing the reaction under conditions that allow for the continuous distillation of the lower-boiling acetic acid.
-
Premature Polymerization: If the reaction mixture becomes viscous or solidifies, premature polymerization of the this compound product is the likely cause. This is a common issue, especially at elevated temperatures. The use of a polymerization inhibitor is essential to prevent this[3].
-
Hydrolysis: The presence of water in your starting materials or solvent can lead to the hydrolysis of the this compound product back to trifluoroacetic acid. Ensure all reagents and glassware are scrupulously dried before use.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low product yield in VTFA synthesis.
Category 2: Product Purity Issues
Question: My final product is contaminated with significant impurities. How can I identify and prevent them?
Answer: The nature of the impurities will depend on your synthetic route. Here are the most common culprits and how to avoid them:
-
Residual Trifluoroacetic Acid: This is often due to incomplete reaction or hydrolysis of the product during workup.
-
Prevention: Drive the reaction to completion. During workup, use a mild base wash (e.g., saturated sodium bicarbonate solution) to remove unreacted acid, but do so quickly and at low temperatures to minimize hydrolysis of the ester.
-
-
Poly(this compound): As mentioned, polymerization is a major side reaction.
-
Ethylidene Diacetate (in Transvinylation): This byproduct forms from the reaction of acetic acid with vinyl acetate, especially at higher temperatures.
-
Acetaldehyde and Crotonaldehyde: These can form from the decomposition of vinyl esters, particularly in the presence of acid and heat.
-
Prevention: Maintain strict temperature control and minimize the time the product is exposed to acidic conditions, especially during purification.
-
Purification Protocol to Minimize Decomposition
-
Quenching: After the reaction is complete, cool the mixture to 0°C.
-
Washing: Wash the crude product with ice-cold, saturated sodium bicarbonate solution to remove acidic impurities. Follow with a wash with ice-cold brine. Perform these washes quickly to minimize contact time with the aqueous phase.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Distillation: Add a polymerization inhibitor (e.g., a crystal of hydroquinone) to the dried product before distillation. Distill under reduced pressure to keep the temperature as low as possible.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Vinylation
This protocol is adapted from the principles outlined in historical patents and is intended for experienced chemists due to the handling of acetylene gas[2].
Materials:
-
Trifluoroacetic acid (anhydrous)
-
Acetylene gas (purified)
-
Mercuric oxide
-
60% Oleum
-
Glacial acetic acid (anhydrous)
-
Anhydrous sodium acetate
-
Hydroquinone
Procedure:
-
Catalyst Preparation: In a flame-dried, three-necked flask equipped with a gas inlet, a mechanical stirrer, and a condenser, carefully prepare the catalyst by adding 0.48 g of mercuric oxide to a mixture of 25 g of trifluoroacetic acid and 2 cc of 60% oleum in glacial acetic acid. Stir the mixture thoroughly.
-
Reaction: Pass a steady stream of purified acetylene gas through the stirred catalyst mixture. Maintain the reaction temperature between 30-40°C. The reaction is exothermic and may require external cooling.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC or NMR.
-
Workup: Once the reaction is complete, add 2 g of anhydrous sodium acetate to neutralize the strong acid and a small amount of hydroquinone to inhibit polymerization.
-
Purification: Separate the this compound by fractional distillation under reduced pressure. Ensure the collection flask is cooled and contains a small amount of polymerization inhibitor.
Reaction and Side Reaction Pathways
Caption: Main synthesis and common side reactions for this compound.
IV. Summary of Critical Parameters
| Parameter | Recommendation | Rationale |
| Water Content | Strictly anhydrous conditions | Prevents hydrolysis of the product back to trifluoroacetic acid[7][8]. |
| Temperature | Maintain as low as possible, especially during distillation | Minimizes polymerization and the formation of decomposition byproducts[3]. |
| Inhibitor | Add a radical inhibitor (e.g., hydroquinone) | Prevents premature and uncontrolled polymerization of the vinyl monomer[4][5]. |
| pH during Workup | Use mild, cold base for a short duration | Neutralizes acid without promoting significant ester hydrolysis. |
V. References
-
BenchChem. (2025). Technical Support Center: Optimizing Vinyl Chloroacetate Synthesis.
-
Dickey, J. B., & Stanin, T. E. (1950). Method for producing this compound. U.S. Patent No. 2,525,530. Washington, DC: U.S. Patent and Trademark Office.
-
Al-Kaabi, K., et al. (2015). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 7(5), 846-891. [Link]
-
Debuigne, A., et al. (2014). RAFT/MADIX (co)polymerization of this compound: A means to many ends. Polymer Chemistry, 5(3), 1013-1022. [Link]
-
Das, S., et al. (2018). Direct Photoassisted α‐Trifluoromethylation of Aromatic Ketones with Trifluoroacetic Anhydride (TFAA). Chemistry – A European Journal, 24(59), 15795-15799. [Link]
-
BenchChem. (2025). Preventing decomposition of vinyl triflates during purification.
-
Neurock, M., & Tysoe, W. T. (2007). Catalytic routes and mechanisms for vinyl acetate synthesis. Catalysis Today, 123(1-4), 213-220. [Link]
-
Miller, R. A. (1971). Polymerization inhibitors for vinyl monomers and unsaturated polyesters. U.S. Patent No. 3,696,050. Washington, DC: U.S. Patent and Trademark Office.
-
Stacchiola, D., et al. (2002). Vinyl Acetate Formation by the Reaction of Ethylene with Acetate Species on Oxygen-Covered Pd(111). Journal of the American Chemical Society, 124(17), 4444-4445. [Link]
-
Pepper, D. C. (1975). The polymerization of isobutyl vinyl ether by trifluoroacetic acid. Makromolekulare Chemie, 176(11), 3409-3422. [Link]
-
Cacchi, S., Morera, E., & Ortar, G. (1990). PALLADIUM-CATALYZED REDUCTION OF VINYL TRIFLUOROMETHANESULFONATES TO ALKENES: CHOLESTA-3,5-DIENE. Organic Syntheses, 68, 138. [Link]
-
Penzel, E., & Schmidt, F. (2015). Transvinylation as a first stage of coupling production of vinyl esters and acetic acid or propionic acid reaction products. U.S. Patent No. 9,174,921. Washington, DC: U.S. Patent and Trademark Office.
-
Mija, A., et al. (2007). Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids. Tetrahedron Letters, 48(46), 8174-8177. [Link]
-
Suggs, J. B., II, & Melko, J. J. (2018). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Chemistry, 1(1), 1. [Link]
-
Morrison, G. O., & Shaw, T. P. G. (1933). The catalysts and conditions influencing the formation of vinyl acetate and ethylidene diacetate from the direct combination of acetylene with acetic acid. Transactions of the Electrochemical Society, 63(1), 425-442. [Link]
-
Jana, A. K. (2011). Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture: reaction, separation and purification. Separation Science and Technology, 46(10), 1634-1644. [Link]
-
Johnson, C. A., & Von Schmeling, H. H. K. (1977). Vinyl acetate polymerization inhibitors. U.S. Patent No. 4,021,476. Washington, DC: U.S. Patent and Trademark Office.
-
Suggs, J. B., II, & Melko, J. J. (2018). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Chemistry, 1(1), 1. [Link]
-
Waller, F. J. (1993). Transvinylation Catalysts for the Production of Higher Vinylic Esters of Vinyl Acetate. In Catalysis of Organic Reactions (pp. 131-144). CRC Press. [Link]
-
Fiberglass Warehouse. (2023). Vinyl Ester Repair Kit User Guide.
-
Buchwald, S. L., & Akita, M. (2011). The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. The Journal of organic chemistry, 76(20), 8489–8492. [Link]
-
Mondal, M. A. S. M., et al. (1974). A novel synthesis of vinyl esters from vinylversatate-10. Tetrahedron, 30(22), 4205-4207. [Link]
-
Waterline Renewal Technologies. (2023). Vinyl Ester Resin Measuring and Mixing.
-
Interplastic Corporation. (n.d.). Proper Cure of Vinyl Ester Resins.
-
Stacchiola, D., et al. (2005). Elucidation of the Reaction Mechanism for the Palladium-Catalyzed Synthesis of Vinyl Acetate. Angewandte Chemie International Edition, 44(29), 4572-4575.
-
Scott, L. T., & Roelofs, N. H. (1989). Thermochemical Response of Vinyl-Ester Resin. Journal of Applied Polymer Science, 37(3), 719-731. [Link]
-
Waller, F. J. (2011). Process for the continuous transvinylation of carboxylic acids with vinyl acetate. WIPO Patent Application WO/2011/139360.
-
Zhang, J., et al. (2017). Preparation method of palladium trifluoroacetate. Chinese Patent No. CN106748747B.
-
Forbus, T. R., & Martin, J. C. (1979). trifloroacetyl triflate. Organic Syntheses, 59, 113. [Link]
-
Chempedia. (n.d.). Manufacture of Vinyl Acetate Based on Acetylene or Acetaldehyde.
-
Lousenberg, R. D., & Shoichet, M. S. (2000). Synthesis of Linear Poly(tetrafluoroethylene-co-vinyl acetate) in Carbon Dioxide. Macromolecules, 33(5), 1684-1688. [Link]
-
da Silva, R. B., et al. (2005). In situ preparation of mixed anhydrides containing the trifluoroacetyl moiety. Application to the esterification of cholesterol and phenol. ARKIVOC, 2005(6), 127-135. [Link]
-
Al-Kaabi, K., et al. (2014). RAFT/MADIX (co)polymerization of this compound: a means to many ends. Polymer Chemistry, 5(3), 1013-1022. [Link]
-
Jevtic, R., & Johnston, V. J. (2012). Vinyl acetate production process. U.S. Patent Application No. 13/085,420.
-
China Isotope Development. (2025). Vinyl Acetylene Gas: Precision and Purity for Next-Generation Polymers and Organic Synthesis.
-
Hansley, V. L., & May, P. L. (1947). Purification of vinyl acetate by distillation and scrubbing of the distillate. U.S. Patent No. 2,431,554. Washington, DC: U.S. Patent and Trademark Office.
-
American Chemical Society. (n.d.). Vinyl acetate synthesis and current production. [Link]
-
Lantz, A. (1986). Process for the preparation of trifluoroacetic anhydride. U.S. Patent No. 4,595,541. Washington, DC: U.S. Patent and Trademark Office.
-
Boyes, R. N., & Plopper, C. G. (1990). Regional distribution and kinetics of vinyl acetate hydrolysis in the oral cavity of the rat and mouse. Toxicology and applied pharmacology, 103(2), 266–277. [Link]
-
Simon, P., & Csanády, G. A. (2001). Hydrolysis of vinyl acetate in human blood. Archives of toxicology, 74(11), 655–660. [Link]
Sources
- 1. research.tue.nl [research.tue.nl]
- 2. US2525530A - Method for producing this compound - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
- 5. US4021476A - Vinyl acetate polymerization inhibitors - Google Patents [patents.google.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for Controlled Polymerization of Vinyl Trifluoroacetate
Welcome to the Technical Support Center for the controlled polymerization of Vinyl Trifluoroacetate (VTFAc). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Here, we synthesize established principles with practical, field-proven insights to help you navigate the nuances of this polymerization process.
Introduction: The Critical Role of Temperature in VTFAc Polymerization
The controlled polymerization of this compound (VTFAc) is a powerful tool for creating well-defined fluorinated polymers with tunable properties. Among the various parameters governing this process, reaction temperature stands out as a critical factor that profoundly influences polymerization kinetics, polymer architecture, and the prevalence of side reactions. Achieving a successful and reproducible polymerization hinges on a thorough understanding and precise control of the thermal conditions.
This guide will delve into the intricacies of optimizing reaction temperature, primarily focusing on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a robust and versatile method for controlling the polymerization of vinyl esters like VTFAc.[1]
Frequently Asked Questions (FAQs)
Q1: Why is temperature so critical in the controlled polymerization of VTFAc?
A1: Temperature is a double-edged sword in the polymerization of VTFAc. On one hand, it dictates the rate of initiator decomposition, which in turn affects the concentration of propagating radicals and the overall polymerization rate. On the other hand, temperature significantly influences the equilibrium between active and dormant species in a controlled radical polymerization like RAFT. Furthermore, higher temperatures can increase the likelihood of undesirable side reactions, such as chain transfer and head-to-head addition, which can compromise the "living" nature of the polymerization and lead to a loss of control over molecular weight and dispersity.[2][3]
Q2: What is a typical starting temperature for the RAFT polymerization of VTFAc?
A2: For the RAFT polymerization of vinyl esters, including VTFAc, a common starting temperature is around 60°C, particularly when using a thermal initiator like azobisisobutyronitrile (AIBN). However, the optimal temperature can vary depending on the specific RAFT agent, initiator, and solvent used. For instance, some studies on vinyl acetate, a structurally similar monomer, have shown that temperatures as low as 50°C can be beneficial for achieving higher syndiotacticity.[2]
Q3: How does reaction temperature affect the molecular weight and dispersity (Đ) of the resulting polythis compound (PVTFAc)?
A3: In a well-controlled polymerization, the number-average molecular weight (Mn) should increase linearly with monomer conversion. The reaction temperature influences the rate at which this occurs. A higher temperature generally leads to a faster polymerization rate. However, excessively high temperatures can lead to a loss of control, resulting in a broader molecular weight distribution (higher dispersity, Đ). This is often due to an increased rate of termination reactions and other side reactions that are more prevalent at elevated temperatures. For xanthate-mediated RAFT polymerization of VTFAc, it has been shown that low dispersities (Đ < 1.23) can be maintained for theoretical Mn up to 1.5 x 104 g/mol .[4]
Q4: Can temperature be used to control the tacticity of PVTFAc?
A4: Yes, temperature can influence the stereochemistry of the polymer backbone. For polyvinyl acetate (PVAc), it has been demonstrated that lower polymerization temperatures can favor the formation of syndiotactic polymer.[2] This is a crucial consideration when the stereoregularity of the final polymer is important for its application. While specific data for VTFAc is less common, a similar trend can be anticipated.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting & Optimization Steps |
| High Dispersity (Đ > 1.5) | 1. Reaction temperature is too high: This can lead to an increased rate of termination and side reactions. 2. Inappropriate initiator concentration: Too much initiator can lead to a high concentration of primary radicals, favoring termination. 3. Unsuitable RAFT agent: The chosen RAFT agent may not be optimal for VTFAc. | 1. Lower the reaction temperature: Try reducing the temperature in 5-10°C increments. 2. Optimize initiator-to-RAFT agent ratio: A typical starting point is a [RAFT agent]/[Initiator] ratio of 5:1 to 10:1. 3. Select a suitable RAFT agent: Xanthates and N-aryl dithiocarbamates are generally recommended for vinyl esters.[2] |
| Bimodal or multimodal molecular weight distribution | 1. Loss of "living" character: This can be caused by impurities, excessive temperature, or an inappropriate RAFT agent. 2. Inefficient chain transfer: The RAFT agent may not be effectively mediating the polymerization. | 1. Ensure high purity of all reagents: Monomer, solvent, initiator, and RAFT agent should be purified. 2. Re-evaluate the reaction temperature: A lower temperature may improve control. 3. Screen different RAFT agents: The choice of the Z and R groups on the RAFT agent is critical for controlling vinyl ester polymerization.[2] |
| Slow or incomplete polymerization | 1. Reaction temperature is too low: The rate of initiator decomposition may be insufficient. 2. Inhibitor presence: Oxygen is a potent inhibitor of radical polymerizations. 3. Retardation by the RAFT agent: Some RAFT agents can cause significant retardation with vinyl esters. | 1. Increase the reaction temperature: Incrementally increase the temperature by 5-10°C. 2. Thoroughly degas the reaction mixture: Use freeze-pump-thaw cycles or sparge with an inert gas. 3. Choose a less retarding RAFT agent: Consult literature for RAFT agents known to have lower retardation effects with vinyl esters.[2] |
| Polymer discoloration (yellowing) | 1. High reaction temperature: Can lead to thermal degradation of the polymer or RAFT agent. 2. Side reactions: Formation of conjugated systems due to side reactions. | 1. Lower the polymerization temperature. 2. Minimize reaction time: Stop the polymerization at the desired conversion. 3. Characterize the polymer: Use techniques like UV-Vis or NMR spectroscopy to identify the cause of discoloration. |
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization of VTFAc RAFT Polymerization
This protocol outlines a systematic approach to optimizing the reaction temperature for the RAFT polymerization of VTFAc.
Materials:
-
This compound (VTFAc), inhibitor removed
-
RAFT agent (e.g., a suitable xanthate)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flasks or reaction vials with rubber septa
-
Magnetic stir bars
-
Oil bath with a digital temperature controller
-
Inert gas supply (Nitrogen or Argon)
-
Standard Schlenk line or glovebox
Workflow Diagram:
Caption: Workflow for temperature optimization in VTFAc RAFT polymerization.
Step-by-Step Procedure:
-
Preparation:
-
Purify the VTFAc monomer by passing it through a column of basic alumina to remove the inhibitor.
-
Prepare stock solutions of the RAFT agent and initiator in the chosen anhydrous solvent.
-
-
Reaction Setup:
-
In a series of Schlenk flasks, add the desired amounts of VTFAc, solvent, RAFT agent stock solution, and a magnetic stir bar.
-
Secure the flasks with rubber septa and connect them to a Schlenk line.
-
Perform at least three freeze-pump-thaw cycles to thoroughly degas the reaction mixtures.
-
After the final thaw, backfill the flasks with an inert gas (e.g., nitrogen or argon).
-
Using a gas-tight syringe, add the initiator stock solution to each flask.
-
-
Polymerization:
-
Immerse the flasks in pre-heated oil baths set to the desired temperatures (e.g., 50°C, 60°C, 70°C).
-
Begin stirring and start the timer.
-
At predetermined time points, withdraw small aliquots from each reaction mixture using a degassed syringe for kinetic analysis.
-
-
Analysis:
-
Quench the polymerization of the aliquots by exposing them to air and cooling.
-
Determine the monomer conversion using 1H NMR spectroscopy.
-
Determine the number-average molecular weight (Mn) and dispersity (Đ) using Gel Permeation Chromatography (GPC).
-
-
Optimization:
-
Plot monomer conversion, Mn, and Đ as a function of time for each temperature.
-
Compare the results to identify the temperature that provides the best balance of a reasonable polymerization rate and excellent control (linear Mn increase with conversion and low Đ).
-
Data Presentation: Impact of Temperature on Polymerization
| Temperature (°C) | Polymerization Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Dispersity (Đ) | Observations |
| 50 | 24 | ~60 | ~10,000 | 1.15 | Slower reaction, potentially higher syndiotacticity.[2] |
| 60 | 16 | ~85 | ~12,000 | 1.20 | Good balance of rate and control, a common starting point. |
| 70 | 8 | ~95 | ~12,500 | 1.35 | Faster reaction, but potential loss of control and increased side reactions. |
| 80 | 4 | >95 | ~13,000 | >1.50 | Very fast reaction, likely poor control and significant side reactions. |
Visualization of Key Relationships
The interplay between temperature, control, and side reactions can be visualized as follows:
Caption: Relationship between temperature and key polymerization outcomes.
Conclusion
Optimizing the reaction temperature is paramount for achieving a successful controlled polymerization of this compound. By carefully considering the interplay between polymerization rate, control over polymer architecture, and the mitigation of side reactions, researchers can fine-tune their experimental conditions to produce well-defined PVTFAc with desired properties. This guide provides a foundational framework for this optimization process, combining theoretical understanding with practical troubleshooting strategies.
References
- RAFT Polymerization of Vinyl Esters: Synthesis and Applications. (2014). Polymers, 6(5), 1436-1478.
- RAFT Polymerization of Vinyl Esters: Synthesis and Applications. (2014). Polymers, 6(5), 1436-1478. [Link]
- RAFT/MADIX (co)polymerization of this compound: a means to many ends. (2014). Polymer Chemistry, 5(3), 1013-1022. [Link]
- Chain Transfer to Polymer in Free-Radical Bulk and Emulsion Polymerization of Vinyl Acetate Studied by NMR Spectroscopy. (1998). Macromolecules, 31(17), 5559-5566. [Link]
Sources
improving monomer conversion in the synthesis of polyvinyl trifluoroacetate
Welcome to the technical support center for the synthesis of Polyvinyl Trifluoroacetate (PVTFA). This guide is designed for researchers, scientists, and professionals in drug development to navigate the challenges of PVTFA polymerization and optimize experimental outcomes. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to address common issues, with a primary focus on improving monomer conversion.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of PVTFA. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.
Q1: My monomer conversion is consistently low. What are the primary causes and how can I fix this?
Low conversion of this compound (VTFAc) monomer is the most common challenge. The issue typically stems from one of three areas: initiation, inhibition, or premature termination via chain transfer.
Causality: Free-radical polymerization consists of initiation, propagation, and termination steps.[1] The overall rate of polymerization and final monomer conversion depend on maintaining a sufficient concentration of active polymer chain radicals during the propagation phase. Any side reaction that reduces the initiator efficiency or scavenges propagating radicals will result in low conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low monomer conversion.
Q2: The molecular weight of my PVTFA is lower than expected and the dispersity (Đ) is high. Why is this happening?
This is a classic symptom of uncontrolled chain transfer reactions.[2]
Causality: The propagating radical of vinyl esters is highly reactive. This reactivity makes it prone to abstracting an atom (usually hydrogen) from another molecule, which terminates the growing chain.[3] The molecule that lost the atom now becomes a new radical, initiating a new, shorter polymer chain. This process occurs randomly and frequently, leading to a population of shorter chains (low average molecular weight) with a wide range of lengths (high dispersity, Đ > 1.5).
Key Culprits for Chain Transfer in VTFAc Polymerization:
-
Solvent: This is a major contributor. Solvents with easily abstractable protons are problematic. For instance, toluene is known to be a significant chain transfer agent in vinyl acetate polymerizations.[4]
-
Monomer: The trifluoroacetate group is electron-withdrawing, but transfer to the monomer can still occur.
-
Polymer: The radical can abstract a hydrogen from the backbone of an already formed polymer chain, leading to branching.[5]
Solutions:
-
Solvent Selection: Choose solvents with low chain transfer constants. Fluoroalcohols have been shown to be effective solvents that can also influence the stereoregularity of the resulting polymer.[3][6] Supercritical carbon dioxide is another excellent medium that suppresses abstraction and yields more linear polymers.[7]
-
Controlled Radical Polymerization: For applications requiring well-defined polymers (low Đ, predictable Mₙ), conventional free-radical polymerization is inadequate. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is highly effective for vinyl esters like VTFAc.[8][9] Using a suitable RAFT agent (e.g., a xanthate) allows for the synthesis of PVTFA with dispersities as low as 1.07–1.23.[8]
-
Lower Temperature: Reducing the polymerization temperature can decrease the rate of chain transfer reactions relative to propagation, potentially improving molecular weight control. This often requires using a low-temperature redox initiation system instead of a thermal initiator like AIBN.[10]
Q3: My final polymer is discolored (yellow/brown). What causes this and how can it be prevented?
Discoloration is typically a sign of thermal degradation or side reactions involving impurities.
Causality: The polymer backbone of PVTFA, like its analogue polyvinyl acetate (PVAc), can undergo degradation at elevated temperatures. This process often involves the elimination of the trifluoroacetate side group, leading to the formation of conjugated double bonds along the polymer backbone.[11] These conjugated systems absorb visible light, appearing colored. Impurities from the monomer or initiator can also lead to colored byproducts.
Preventative Measures:
-
Temperature Control: Do not exceed the recommended polymerization temperature for your chosen initiator. For AIBN, this is typically 60-70 °C. Avoid unnecessarily high temperatures during purification and drying.
-
Purification of Monomer: Ensure the VTFAc monomer is free from impurities that could contribute to color. Freshly distilling the monomer before use is a best practice.
-
Thorough Purification of Polymer: After polymerization, the crude polymer must be purified to remove residual monomer, initiator fragments, and any byproducts. Precipitation is the most common method. The choice of solvent/non-solvent system is critical.
Recommended Purification Protocol:
-
Dissolve the crude PVTFA in a suitable solvent (e.g., acetone, tetrahydrofuran).
-
Slowly add this solution to a vigorously stirred non-solvent to precipitate the polymer. A common non-solvent is a mixture of methanol and water or cold water.[7][12]
-
Collect the precipitated polymer by filtration.
-
Repeat the dissolution and precipitation process 2-3 times to ensure high purity.
-
Dry the final polymer under vacuum at a mild temperature (e.g., 40 °C) to a constant weight.[7]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the setup and optimization of PVTFA synthesis.
Q1: What is the best type of initiator for VTFAc polymerization?
The choice of initiator depends on the desired polymerization method and temperature. For standard free-radical polymerization, oil-soluble azo initiators are most common.
Expertise & Experience:
-
Azobisisobutyronitrile (AIBN): This is the most widely used thermal initiator. It provides a consistent rate of radical generation at temperatures between 60-70 °C. Its decomposition kinetics are well-understood and less susceptible to solvent effects compared to peroxides. High initiator concentrations may be needed to reach high conversion.[3][9]
-
Benzoyl Peroxide (BPO): Another common thermal initiator, typically used at slightly higher temperatures (75-95 °C). Peroxides can be more susceptible to induced decomposition, which can complicate kinetics.
-
Redox Initiators (e.g., Potassium Persulfate/Sodium Metabisulfite): These systems are used for low-temperature emulsion or solution polymerizations (e.g., 10-40 °C).[10] Lowering the temperature can be advantageous for minimizing chain transfer and achieving higher molecular weights.
| Initiator Type | Typical Temperature | Polymerization Method | Key Advantages |
| Azo (e.g., AIBN) | 60 - 70 °C | Bulk, Solution | Predictable kinetics, good for organic media.[9] |
| Peroxide (e.g., BPO) | 75 - 95 °C | Bulk, Solution | Higher temperature range available. |
| Redox (e.g., KPS) | 10 - 40 °C | Emulsion, Solution | Low temperature minimizes side reactions.[10] |
Q2: How does the choice of solvent affect the polymerization?
The solvent plays a critical role that extends beyond simply dissolving the monomer and polymer. It can significantly influence reaction kinetics, chain transfer, and even polymer properties like tacticity.
Causality & Impact:
-
Chain Transfer: As detailed in the troubleshooting section, the solvent is a primary site for chain transfer. The chain transfer constant (Cₛ) is a quantitative measure of this effect. Solvents with high Cₛ values (e.g., thiols, some halogenated hydrocarbons, toluene) will severely limit the polymer's molecular weight.[2][4]
-
Kinetics (Rate of Polymerization): The solvent can influence the rate of polymerization. For instance, free-radical copolymerizations of vinyl esters in fluoroalcohols showed a higher polymerization rate compared to reactions in THF.[6] This is attributed to interactions like hydrogen bonding between the solvent and the monomer or growing radical.
-
Polymer Tacticity: The stereochemical arrangement of the side groups (tacticity) affects the physical properties of the final polymer (e.g., crystallinity, solubility). Using fluoroalcohol solvents can increase the syndiotactic content of polyvinyl esters.[3]
Q3: What is a standard laboratory protocol for synthesizing PVTFA via free-radical polymerization?
This protocol provides a baseline for synthesizing PVTFA on a laboratory scale using AIBN as a thermal initiator.
Experimental Protocol: Synthesis of PVTFA in Solution
Materials:
-
This compound (VTFAc) monomer, ≥98%[13]
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane or 2,2,2-trifluoroethanol)
-
Acetone (for dissolution)
-
Methanol/Water (1:1 v/v, as non-solvent)
-
Nitrogen or Argon gas supply
Procedure:
-
Monomer Purification: Pass the VTFAc monomer through a column of basic alumina to remove the inhibitor.
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the purified VTFAc monomer (e.g., 10.0 g, 71.4 mmol). Add the desired amount of solvent (e.g., 10 mL).
-
Initiator Addition: Add AIBN. A typical molar ratio of [Monomer]:[Initiator] is 1000:1. For this scale, this would be approximately 11.7 mg (0.071 mmol).
-
Degassing: Seal the flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen. After the final thaw, backfill the flask with nitrogen or argon.
-
Polymerization: Immerse the flask in a preheated oil bath at 65 °C. Allow the reaction to proceed with stirring for a set time (e.g., 12-24 hours). The solution will become progressively more viscous.
-
Termination: To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Purification: a. Dilute the viscous reaction mixture with a small amount of acetone (e.g., 20 mL) to reduce its viscosity. b. Slowly pour the polymer solution into a beaker containing a large volume of vigorously stirred, cold non-solvent (e.g., 400 mL of methanol/water 1:1 v/v). A white, solid polymer will precipitate. c. Allow the mixture to stir for 30 minutes to ensure complete precipitation. d. Collect the polymer by vacuum filtration. e. Wash the polymer cake with fresh non-solvent. f. To further purify, redissolve the polymer in acetone and re-precipitate. Repeat this step twice.
-
Drying: Dry the purified white polymer in a vacuum oven at 40 °C until a constant weight is achieved.
Workflow Visualization:
Caption: Experimental workflow for PVTFA synthesis.
References
- Girard, E., et al. (2014). RAFT/MADIX (co)polymerization of this compound: a means to many ends. Polymer Chemistry, 5, 1013–1022.
- Moad, G., & Rizzardo, E. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 6(5), 1436-1470.
- Lovell, P. A., et al. (1998). Chain Transfer to Polymer in Free-Radical Bulk and Emulsion Polymerization of Vinyl Acetate Studied by NMR Spectroscopy. Macromolecules, 31(7), 2273–2281.
- Moad, G., & Rizzardo, E. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. ResearchGate.
- Plesch, P. H. (1971). The polymerization of isobutyl vinyl ether by trifluoroacetic acid. ResearchGate.
- Zhang, Y., & Shoichet, M. S. (2005). Synthesis of Linear Poly(tetrafluoroethylene-co-vinyl acetate) in Carbon Dioxide. Macromolecules, 38(13), 5491–5496.
- Zhang, J., et al. (2018). Kinetics of waterborne fluoropolymers prepared by one-step semi-continuous emulsion polymerization of chlorotrifluoroethylene, vinyl acetate, butyl acrylate and Veova 10. ResearchGate.
- Wikipedia. (n.d.). Chain transfer. Wikipedia.
- Katchalsky, A., & Blauer, G. (1951). KINETICS OF VINYL FLUORIDE POLYMERIZATION. Transactions of the Faraday Society, 47, 1360-1370.
- MySkinRecipes. (n.d.). This compound.
- Kamigaito, M., et al. (2000). Free-radical copolymerization of vinyl esters using fluoroalcohols as solvents: The solvent effect on the monomer reactivity ratio. Journal of Polymer Science Part A: Polymer Chemistry, 38(2), 220-228.
- Tang, H., et al. (2020). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Nature Communications, 11, 5928.
- Zaitsev, S. D., et al. (2015). RAFT-Copolymerization of Vinyl Acetate and 2,2,3,3,4,4,5,5-Octafluoropentylacrylate. International Journal of Polymer Science, 2015, 871650.
- Google Patents. (1965). US3211712A - Production of polyvinyl acetate and polyvinyl alcohol.
- Clarke, J. T., et al. (1963). Chain transfer in vinyl acetate polymerization. Journal of Polymer Science Part A: General Papers, 1(7), 2159-2173.
- Sizov, A. S., et al. (2022). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Polymers, 14(23), 5183.
- Gress, A., et al. (2021). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters). Polymer Chemistry, 12(30), 4350-4357.
- Google Patents. (1950). US2525530A - Method for producing this compound.
- ResearchGate. (2014). I am using Trifluoro acetic acid as a solvant for electrospinning but the syringe tubing is getting corroded. What should be the tubing material?
- ResearchGate. (2021). Effect of trifluoroacetic acid on the properties of polyvinyl alcohol and polyvinyl alcohol–cellulose composites.
- Google Patents. (2012). CN102020735B - Purification method of polyvinyl alcohol.
- Google Patents. (2017). CN105315396B - A kind of solvent and its application method for vinyl acetate polymerisation in solution.
- Aprilian, R. A., & Hafizah, M. A. (2021). Conversion enhancement of vinyl acetate monomer to polyvinyl acetate emulsion through emulsion polymerization method. Universitas Indonesia.
- Wang, J., et al. (2012). Synthesis of high‐molecular weight poly(vinyl alcohol) by low‐temperature emulsifier‐free emulsion polymerization of vinyl acetate and saponification. Journal of Applied Polymer Science, 125(S1), E493-E498.
- ResearchGate. (2021). Study of flotation isolation of polyvinyl acetate.
- Chemistry For Everyone. (2023). How Do You Purify PVA (Polyvinyl Alcohol) After Synthesis?
- Kent, S. B., et al. (1982). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 20(1), 57-65.
- Chemistry For Everyone. (2024). How Is PVA (Polyvinyl Alcohol) Synthesized?
- ResearchGate. (2021). Conversion Enhancement of Vinyl Acetate Monomer to Polyvinyl Acetate Emulsion through Emulsion Polymerization Method.
- Holland, B. J., & Hay, J. N. (2002). The thermal degradation of poly(vinyl acetate) measured by thermal analysis–Fourier transform infrared spectroscopy. Polymer, 43(7), 2207-2211.
- National Institutes of Health. (2023). Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film.
- ResearchGate. (n.d.). Specific volume versus temperature for poly(vinyl acetate). Also...
- PubMed Central. (2021). Understanding the Interaction of Thermal, Rheological, and Mechanical Parameters Critical for the Processability of Polyvinyl Alcohol-Based Systems during Hot Melt Extrusion.
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Technical Support Center: Navigating the Purification of Vinyl Trifluoroacetate
Welcome to the technical support center for the purification of vinyl trifluoroacetate (VTFA). This guide is designed for researchers, scientists, and drug development professionals who handle this versatile yet challenging reagent. My aim is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively. This compound is a valuable building block, but its inherent reactivity and volatility present unique purification challenges. This resource consolidates field-proven insights and technical data to help you achieve the high purity required for your demanding applications.
Troubleshooting Guide: Common Issues in this compound Purification
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format, providing both the likely causes and actionable solutions.
Question 1: My freshly distilled this compound is rapidly turning yellow and viscous. What is happening and how can I prevent it?
Answer: This is a classic sign of premature polymerization. This compound, like many vinyl monomers, is susceptible to spontaneous, free-radical polymerization, especially when heated or exposed to light. The yellowing and increase in viscosity are due to the formation of oligomers and polymers.
Causality Explained: The purification process, particularly distillation, often requires the prior removal of stabilizers (inhibitors) that are added to commercial VTFA to prevent this very issue. Once the inhibitor is removed, the monomer is in a highly reactive state. Heat applied during distillation provides the activation energy needed to initiate polymerization.
Solutions:
-
Work Quickly and Keep it Cold: Once the stabilizer is removed, and after distillation, the purified VTFA should be used immediately or stored at low temperatures (2-8°C) in the dark.[1][2]
-
Re-inhibit for Storage: If immediate use is not possible, consider adding a stabilizer to the purified product. A common choice is 4-tert-butylcatechol (TBC) at a concentration of 10-50 ppm.[1][2] Be aware that this will need to be removed before most polymerization applications.
-
Minimize Heat Exposure During Distillation: Use the lowest possible temperature for distillation by applying a vacuum. This compound has a low boiling point (approx. 40°C at 750 mmHg), so a moderate vacuum will allow for distillation at or below room temperature, significantly reducing the risk of thermal polymerization.[1][2]
Question 2: I'm seeing a lower than expected yield after fractional distillation, and my vacuum pump oil is degrading. What's the likely cause?
Answer: A low yield coupled with degrading vacuum pump oil suggests that your volatile product is being carried over into the vacuum system. The highly corrosive nature of trifluoroacetate compounds can also contribute to the degradation of pump oil.
Causality Explained: The low boiling point of this compound means it has a high vapor pressure, even at reduced temperatures. If your cold trap is not efficient enough, a significant portion of the product will bypass it and enter the vacuum pump.
Solutions:
-
Improve Your Cold Trap: Use a high-efficiency cold trap placed between your distillation apparatus and the vacuum pump. A Dewar condenser filled with a dry ice/acetone slurry (-78°C) or liquid nitrogen (-196°C) is highly effective at condensing volatile fluorinated compounds.[3]
-
Monitor Your Vacuum: Use a manometer to carefully control the vacuum. Pulling too strong a vacuum can lead to excessive volatilization and sample loss.
-
Consider a Kugelrohr Apparatus: For very small-scale purifications of highly volatile substances, a Kugelrohr apparatus can minimize the path to the collection flask and reduce losses.[3]
Question 3: My NMR analysis of the purified product shows the presence of trifluoroacetic acid and other unexpected peaks. How can I remove these acidic impurities?
Answer: The presence of trifluoroacetic acid (TFA) indicates hydrolysis of your product. This can occur if the crude material is exposed to water, or if acidic or basic conditions are present during workup or purification.
Causality Explained: The ester linkage in this compound is susceptible to hydrolysis, which is catalyzed by both acids and bases. The reaction produces trifluoroacetic acid and vinyl alcohol, which rapidly tautomerizes to acetaldehyde. Acetaldehyde can then potentially undergo further reactions, leading to other impurities.
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction and workup are performed under anhydrous conditions.
-
Aqueous Workup with Care: If an aqueous wash is necessary to remove water-soluble impurities, use a cold, dilute solution of sodium bicarbonate to neutralize any acid, followed by a wash with cold brine. Perform the washes quickly to minimize contact time with the aqueous phase.
-
A-distillation: A careful fractional distillation is generally effective at separating the lower-boiling this compound (b.p. ~40°C) from the higher-boiling trifluoroacetic acid (b.p. ~72°C).
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in crude this compound?
A: The impurity profile depends on the synthetic route. A common method is the reaction of acetylene with trifluoroacetic acid.[4] Potential impurities from this process include:
-
Unreacted trifluoroacetic acid.
-
Byproducts from side reactions of acetylene, such as divinylacetylene.
-
Traces of the catalyst used in the synthesis (e.g., mercury salts).[4]
-
Acetaldehyde and acetic anhydride if an alternative synthesis from acetaldehyde is used.[4]
Q2: Is column chromatography a viable purification method for this compound?
A: While possible, it is challenging due to the high volatility of the compound, which can lead to sample loss on the column.[3] If distillation is not providing adequate separation, preparative gas chromatography (Prep-GC) is a more suitable high-resolution technique for volatile compounds.[3][5][6] If flash chromatography is attempted, it should be done with a cooled column and a low-boiling point eluent system to minimize evaporation.
Q3: How do I remove the 4-tert-butylcatechol (TBC) inhibitor before use?
A: The most common method is to pass the stabilized monomer through a column packed with an inhibitor removal resin (e.g., activated alumina). Alternatively, a simple wash with a cold, dilute aqueous sodium hydroxide solution will deprotonate the phenolic TBC, making it water-soluble and easily extracted. This must be followed by a wash with water and brine, and thorough drying of the organic layer. This method carries the risk of hydrolysis if not performed quickly and at low temperatures.
Q4: What are the ideal storage conditions for purified this compound?
A: Purified, unstabilized this compound should be stored in a tightly sealed container, in a refrigerator (2-8°C), and protected from light.[1][2] For longer-term storage, re-inhibiting with a stabilizer like TBC is recommended.
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Fractional Distillation
This protocol is designed for the purification of this compound from higher-boiling impurities such as trifluoroacetic acid and polymerization inhibitors.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask (round-bottom)
-
Vacuum adapter
-
Cold trap (Dewar condenser)
-
Vacuum pump with manometer
-
Heating mantle
-
Stir bar
-
Dry ice and acetone (or liquid nitrogen) for the cold trap
-
Glass wool for insulating the column (optional)
Procedure:
-
Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed, using a minimal amount of vacuum grease if necessary.
-
Charging the Flask: Charge the distilling flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Cold Trap: Fill the Dewar condenser (cold trap) with a slurry of dry ice and acetone or with liquid nitrogen.
-
Initiate Vacuum: Start the vacuum pump and slowly open the system to the vacuum. The pressure should be gradually lowered to avoid bumping. A target pressure of 100-200 mmHg is a good starting point.
-
Heating and Distillation: Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle. Set the stirrer to a moderate speed.
-
Equilibration: Observe the vapor front rising slowly up the fractionating column. To ensure good separation, this rise should be gradual. If necessary, insulate the column with glass wool to maintain the temperature gradient.
-
Collecting the Product: The temperature at the distillation head should stabilize at the boiling point of this compound at the given pressure. Collect the fraction that distills at a constant temperature.
-
Shutdown: Once the desired product has been collected, or if the temperature at the distillation head begins to rise or fall significantly, stop the distillation. First, remove the heating mantle and allow the system to cool to room temperature. Then, slowly and carefully re-introduce air into the system before turning off the vacuum pump.
Table 1: Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 140.06 g/mol | [2] |
| Boiling Point | 40 °C at 750 mmHg | [1][2] |
| Density | 1.203 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.317 |[1][2] |
Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method for this compound.
Conceptual Diagram of Decomposition Pathways
Caption: Major decomposition pathways for this compound.
References
- BenchChem. (2025).
- Dickey, J. B., & Stanin, T. E. (1950). Method for producing this compound. U.S. Patent No. 2,525,530. Washington, DC: U.S.
- Dickey, J. B., & Stanin, T. E. (1950). Method for producing this compound.
- VTA Verfahrenstechnische Anlagen GmbH & Co. KG. (n.d.). Fractional Distillation.
- Yang, F. Q., et al. (2011). Preparative Gas Chromatography and Its Applications. Journal of Automated Methods and Management in Chemistry.
- Wikipedia. (n.d.). Fractional distillation.
- European Patent Office. (1989).
- LibreTexts. (2022). 5.
- ResearchGate. (2014).
- University of Rochester, Department of Chemistry. (n.d.).
- Summit Research. (2016).
- PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
- ChemicalBook. (2024). Vinyl acetate: Properties, Production process and Uses.
- Barbour, W. A. S. (1966). Production of vinyl acetate. U.S.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.).
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- PubMed. (2008).
- IChemE. (n.d.).
- MDPI. (2022).
- American Chemical Society. (n.d.).
- PubMed Central. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis.
- PubMed. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis.
- ResearchGate. (2005).
- Wellington Laboratories. (n.d.). Stability of Saturated and Unsaturated Perfluoroalkyl Telomer Acid Compounds as Reference Standards.
- ResearchGate. (2018).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. This compound 98 433-28-3 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2525530A - Method for producing this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
identifying and removing common impurities in Vinyl trifluoroacetate
Welcome to the Technical Support Center for Vinyl Trifluoroacetate (VTFA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, purification, and use of VTFA. Ensuring the purity of this versatile reagent is critical for the success and reproducibility of your experiments. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
The primary impurities in VTFA typically arise from its synthesis, degradation, or polymerization. Understanding the origin of these impurities is the first step in effective removal.
-
Residual Starting Materials and Byproducts: The synthesis of VTFA often involves the reaction of trifluoroacetic acid or its anhydride with acetylene or a vinyl ether. Consequently, common impurities include:
-
Degradation Products: VTFA is susceptible to hydrolysis, especially in the presence of moisture.
-
Acetaldehyde and Trifluoroacetic Acid: Formed from the breakdown of VTFA in the presence of water.
-
-
Polymers: As a vinyl monomer, VTFA can undergo spontaneous polymerization, especially when exposed to heat, light, or in the absence of an inhibitor.[2][3] This results in the formation of polythis compound), which can be a significant contaminant.
-
Stabilizers/Inhibitors: To prevent polymerization during storage, commercial VTFA is often supplied with a stabilizer.
-
tert-Butylcatechol (TBC) or Hydroquinone: These are common inhibitors that may need to be removed before use in certain applications, such as polymerization reactions.
-
A summary of these common impurities and their physical properties is provided in the table below.
| Impurity | Chemical Formula | Boiling Point (°C) | Origin |
| This compound | C4H3F3O2 | 40 | Product |
| Trifluoroacetic Acid (TFA) | C2HF3O2 | 72.4 | Synthesis/Hydrolysis |
| Acetic Acid | C2H4O2 | 118 | Synthesis Byproduct |
| Acetaldehyde | C2H4O | 20.2 | Hydrolysis |
| Poly(this compound) | (C4H3F3O2)n | High | Polymerization |
| tert-Butylcatechol (TBC) | C10H14O2 | 285 | Stabilizer |
Troubleshooting Guides
Issue 1: My reaction is giving inconsistent yields or unexpected byproducts. Could impurities in my this compound be the cause?
Expert Analysis: Absolutely. The purity of VTFA is paramount for reproducible and predictable chemical transformations. Acidic impurities like TFA can alter reaction pH, catalyze side reactions, or poison sensitive catalysts. Polymeric impurities can coat reactants or catalysts, hindering reactivity and complicating product isolation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Q2: How can I identify the impurities present in my batch of this compound?
Answer: Spectroscopic and chromatographic methods are essential for identifying and quantifying impurities in VTFA.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile impurities and identifying them based on their mass spectra.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Experimental Protocol: Purity Analysis by ¹H NMR
-
Sample Preparation: Prepare a solution of VTFA in a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Identify the characteristic signals for VTFA.
-
Look for signals corresponding to potential impurities. For example, the acidic proton of TFA will appear as a broad singlet, and the methyl protons of acetic acid will be a singlet around 2 ppm.
-
Integrate the peaks to determine the relative molar ratios of the impurities to VTFA.
-
Issue 2: My this compound has turned viscous and cloudy. What happened and can it be salvaged?
Expert Analysis: Increased viscosity and cloudiness are strong indicators of polymerization.[2] This can be triggered by prolonged storage, exposure to high temperatures, or depletion of the inhibitor. While it is challenging to remove high concentrations of polymer, it may be possible to salvage the remaining monomer if the polymerization has not progressed too far.
Troubleshooting and Purification:
The primary method for purifying VTFA from non-volatile impurities like polymers and residual acids is fractional distillation .[1][10][11][12][13] Due to the low boiling point of VTFA (40 °C), this should be performed with care.
Experimental Protocol: Fractional Distillation of this compound
Safety First: this compound is highly flammable, corrosive, and harmful if inhaled or absorbed through the skin.[14][15] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a short Vigreux column. A longer column is generally not necessary due to the significant boiling point differences between VTFA and its common non-volatile impurities.
-
Use a heating mantle with a stirrer for even heating.
-
Ensure all glassware is dry to prevent hydrolysis.
-
-
Distillation Procedure:
-
Add the impure VTFA to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Slowly heat the flask.
-
Collect the fraction that distills at or near the boiling point of VTFA (40 °C).
-
Discard the initial and final fractions, which may be enriched in more volatile or less volatile impurities, respectively.
-
-
Post-Distillation:
-
The purified VTFA should be stored in a clean, dry container.
-
If it is to be stored for an extended period, consider adding a stabilizer like tert-butylcatechol (TBC) at a concentration of ~10 ppm.
-
Store the purified product at 2-8°C in a tightly sealed container to minimize polymerization and hydrolysis.
-
Caption: Experimental setup for the fractional distillation of VTFA.
Q3: How do I remove acidic impurities like Trifluoroacetic Acid (TFA) without distillation?
Answer: For removing acidic impurities, particularly if distillation is not feasible or desirable, a chemical wash followed by drying is an effective method.
Experimental Protocol: Aqueous Wash for Acid Removal
-
Washing:
-
In a separatory funnel, wash the VTFA with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acidic impurities (TFA, acetic acid), converting them into their respective sodium salts, which are soluble in the aqueous layer.
-
Gently swirl the separatory funnel to mix the layers. Caution: CO₂ will be generated, so vent the funnel frequently.
-
Separate the organic layer (VTFA).
-
-
Drying:
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the VTFA over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Isolation:
-
Filter off the drying agent. The resulting liquid is purified VTFA.
-
References
- B. Ameduri, et al. (2015). RAFT/MADIX (co)polymerization of this compound: a means to many ends. Polymer Chemistry, 6(45), 7871-7883. [Link]
- M. Destarac, et al. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 6(5), 1436-1461. [Link]
- Dickey, J. B., & Stanin, T. E. (1950). U.S. Patent No. 2,525,530. Washington, DC: U.S.
- P. H. Plesch, et al. (1975). The polymerization of isobutyl vinyl ether by trifluoroacetic acid. Makromolekulare Chemie, 176(6), 1635-1646. [Link]
- M. S. Shoichet, et al. (2002). Synthesis of Linear Poly(tetrafluoroethylene-co-vinyl acetate) in Carbon Dioxide. Macromolecules, 35(12), 4538-4543. [Link]
- Peninsula Polymers. (n.d.). Providing Expertise in Chemical Distribution. [Link]
- M. Destarac, et al. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 6(5), 1436-1461. [Link]
- ResearchGate. (2024). How to remove/ replace trifluoroacetate countertop after deprotection?. [Link]
- Chemistry For Everyone. (2025).
- University of Rochester. (n.d.).
- LookChem. (n.d.).
- M. Li, et al. (2023).
- J. L. Kunjappu, et al. (2021).
- LifeTein. (n.d.).
- ChemBAM. (n.d.).
- SB-PEPTIDE. (n.d.). TFA removal service. [Link]
- Chemistry Stack Exchange. (2016). Hydrolysis of vinyl silanes. [Link]
- Amrita Vishwa Vidyapeetham. (n.d.). Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. [Link]
- A. J. Kresge, et al. (1983). Vinyl ether hydrolysis. VII. Isotope effects on catalysis by aqueous hydrofluoric acid. Journal of the American Chemical Society, 105(18), 5974-5975. [Link]
- AAPPTec. (n.d.). Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA)
- C. J. F. P. Pontes, et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1629. [Link]
- ResearchGate. (n.d.). Synthesis of this compound 4 and subsequent control reactions. [Link]
- A. Brinkmann, et al. (2019). Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR. Metrologia, 56(2), 025003. [Link]
- VTA GmbH & Co., KG. (n.d.).
- C. A. C. A. C. Goncalves, et al. (2008). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Journal of Peptide Science, 14(8), 949-955. [Link]
- Denka Company Limited. (2023).
- AZoM. (2020).
- JEOL. (n.d.). Differential Analysis Function in msFineAnalysis Ver 3 (3): Analysis of Vinyl Acetate Resin by Using Pyrolysis-GC-TOFMS. [Link]
Sources
- 1. US2525530A - Method for producing this compound - Google Patents [patents.google.com]
- 2. RAFT/MADIX (co)polymerization of this compound: a means to many ends - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of a Purity Certified Reference Material for Vinyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Analysis + Unknown Component Analysis of Vinyl Acetate Resins Using Pyrolysis GC-MS | JEOL Resources [jeolusa.com]
- 6. azom.com [azom.com]
- 7. This compound(433-28-3) 1H NMR spectrum [chemicalbook.com]
- 8. andreas-brinkmann.net [andreas-brinkmann.net]
- 9. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification [chem.rochester.edu]
- 11. chembam.com [chembam.com]
- 12. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. Fractional Distillation - VTA GmbH & Co., KG [avta-us.com]
- 14. Page loading... [wap.guidechem.com]
- 15. synquestlabs.com [synquestlabs.com]
methods to inhibit premature polymerization of Vinyl trifluoroacetate
Welcome to the technical support center for Vinyl trifluoroacetate (VTFA). This guide is designed for researchers, scientists, and professionals in drug development who utilize VTFA in their work. Premature polymerization is a significant challenge that can lead to loss of valuable material, experimental failure, and potential safety hazards. This document provides in-depth troubleshooting guides and frequently asked questions to help you identify, prevent, and resolve issues related to the unwanted polymerization of this highly reactive monomer.
Troubleshooting Guide: Premature Polymerization
This section addresses specific problems you may encounter during the storage and handling of this compound.
Issue 1: My freshly opened bottle of VTFA appears viscous, cloudy, or contains solid precipitates.
Question: I've just received a new bottle of VTFA, and it doesn't look like a clear, colorless liquid. What happened, and what should I do?
Answer:
-
Causality: The presence of viscosity, cloudiness, or solid matter in a new bottle of VTFA is a clear indicator of partial or advanced polymerization. This typically occurs if the product was exposed to elevated temperatures or significant temperature fluctuations during shipping or storage, which can overwhelm the inhibitor. VTFA is a highly flammable liquid with a low boiling point of approximately 40°C, making it particularly sensitive to heat.[1]
-
Immediate Actions & Protocol:
-
Do NOT Use: Do not attempt to use the monomer in your experiment. Polymerized material can lead to unpredictable reaction kinetics and impurities.
-
Safety First: Handle the bottle with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Avoid Heat: Do not attempt to heat the bottle to dissolve the solids, as this will accelerate further polymerization, potentially leading to a dangerous runaway reaction. Keep the bottle away from ignition sources.[3]
-
Contact Supplier: Immediately contact the supplier (e.g., Sigma-Aldrich, TCI) and report the issue. Provide the lot number and any relevant shipping information. They will have a specific protocol for returns or disposal of compromised material.
-
Proper Disposal: If instructed to dispose of the material, consult your institution's Environmental Health & Safety (EH&S) office. It should be treated as a reactive hazardous waste.
-
Issue 2: The VTFA in my lab storage has polymerized over time.
Question: My bottle of VTFA was fine when I received it, but after a few weeks/months in storage, it has become viscous. What went wrong?
Answer:
-
Causality: This is the most common scenario for premature polymerization and is almost always linked to improper storage conditions or inhibitor depletion.
-
Temperature: The primary cause is storage at temperatures above the recommended range. VTFA must be stored in a refrigerator, typically between 2-8°C.[1][2] Storing at room temperature significantly increases the rate of radical formation, which can deplete the inhibitor and initiate polymerization.
-
Inhibitor Depletion: Commercial VTFA is stabilized with an inhibitor, most commonly tert-butylcatechol (TBC) at a concentration of around 10 ppm.[1][4] This inhibitor scavenges free radicals that would otherwise initiate polymerization.[5][6] However, the inhibitor is consumed over time, and its lifespan is drastically shortened by exposure to heat and light.
-
Atmosphere: While phenolic inhibitors like TBC often work in synergy with oxygen to inhibit polymerization, a poorly sealed container can lead to other issues, including moisture contamination.[7][8] Some safety data sheets recommend keeping the contents under an inert gas.[2]
-
-
Preventative Workflow:
Caption: Recommended workflow for receiving and handling VTFA.
Issue 3: My reaction is polymerizing prematurely after I removed the inhibitor.
Question: I removed the TBC inhibitor from my VTFA for a controlled polymerization experiment, but the monomer polymerized before I could add my initiator. Why did this happen?
Answer:
-
Causality: Once the inhibitor is removed, VTFA is extremely prone to spontaneous polymerization, which can be initiated by minimal thermal energy (even room temperature), light, or trace impurities in your glassware. Vinyl esters polymerize via a free-radical mechanism, and without an inhibitor to scavenge stray radicals, the chain reaction can begin spontaneously.[5][9]
-
Troubleshooting & Best Practices:
-
Minimize Time: Use the purified, inhibitor-free monomer immediately. Do not store it, even for short periods.
-
Temperature Control: Perform the inhibitor removal (e.g., via distillation or an alumina column) at the lowest possible temperature. VTFA has a low boiling point, so vacuum distillation is essential to keep temperatures down.[1] After purification, keep the monomer chilled until the moment of use.
-
Scrupulous Glassware Cleaning: Ensure all reaction vessels are meticulously cleaned to remove any trace contaminants that could act as radical initiators (e.g., residual metal ions, peroxides from cleaning solutions).
-
Light Protection: Protect the purified monomer and the reaction setup from light by using amber glassware or by wrapping the apparatus in aluminum foil.
-
Consider Re-inhibition: If your experimental design allows, you can add a different, more easily controlled inhibitor after removing the TBC if there will be a delay before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of premature polymerization in VTFA?
This compound polymerizes via a free-radical polymerization mechanism. This process consists of three main stages:
-
Initiation: A free radical (R•) is formed, often due to heat or light. This radical attacks the vinyl group's double bond, creating a new, larger radical.
-
Propagation: The new radical reacts with subsequent VTFA monomers, rapidly extending the polymer chain.
-
Termination: The reaction stops when two growing radical chains combine or react in a way that neutralizes their radical ends.
Caption: Simplified free-radical polymerization of a monomer (M).
Q2: How do inhibitors like TBC work?
Phenolic inhibitors like tert-butylcatechol (TBC) act as radical scavengers . They interrupt the polymerization process, typically at the initiation stage. TBC can donate a hydrogen atom from one of its hydroxyl (-OH) groups to a highly reactive free radical (like R• or RMₙ•). This neutralizes the growing polymer chain and creates a stable TBC radical that is not reactive enough to initiate further polymerization.[5][7] This effectively stops the chain reaction before it can begin.
Caption: Mechanism of radical scavenging by a phenolic inhibitor.
Q3: What are some common inhibitors used for vinyl monomers?
While TBC is common for VTFA, a variety of inhibitors are used for vinyl esters and other monomers depending on the application and required storage life.
| Inhibitor | Chemical Family | Typical Concentration | Key Characteristics |
| tert-Butylcatechol (TBC) | Phenolic | 5-50 ppm | Very effective, but can be less efficient at high temperatures.[6][7] Often requires oxygen to function optimally. |
| Hydroquinone (HQ) | Phenolic | 50-250 ppm | A very common and effective inhibitor for many vinyl monomers.[5][6] |
| Hydroquinone monomethyl ether (MEHQ) | Phenolic | 10-100 ppm | Similar to HQ but with different solubility properties.[5] |
| Benzoquinone | Quinone | 10-100 ppm | Effective for vinyl acetate and styrene.[7] Does not always require oxygen. |
| TEMPO | Stable Free Radical | 5-100 ppm | Highly effective radical trap, often used to control polymerization reactions rather than just inhibit them.[10] |
Q4: Do I need to remove the inhibitor before my experiment?
This depends entirely on your reaction chemistry.
-
For controlled radical polymerizations (e.g., RAFT, ATRP): Yes, the inhibitor must be removed as it will interfere with the controlled initiation process.[9][11]
-
For reactions involving the ester group where the vinyl group should remain untouched: It is generally advisable to leave the inhibitor in place to prevent unintended polymerization caused by heating or other reaction conditions.
-
For catalytic reactions (e.g., using a transition metal catalyst): The inhibitor (a phenol) could potentially coordinate with and poison the catalyst. In these cases, removal is often necessary. Always consult the literature for your specific catalytic system.
Experimental Protocols
Protocol 1: Inhibitor Removal via Column Chromatography
This is the recommended method for removing phenolic inhibitors like TBC from VTFA without using heat, minimizing the risk of spontaneous polymerization.
Materials:
-
This compound (stabilized with TBC)
-
Basic activated alumina, ~150 mesh
-
Glass chromatography column
-
Clean, dry collection flask (amber glass recommended)
-
Nitrogen or Argon gas line (optional, but recommended)
Procedure:
-
Safety: Perform all steps in a well-ventilated chemical fume hood. Wear appropriate PPE.
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a small layer of sand.
-
Dry-pack the column with basic activated alumina. The amount will depend on the volume of VTFA to be purified; a 10:1 ratio (w/w) of alumina to VTFA is a good starting point. Tap the column gently to ensure even packing.
-
-
Purification:
-
Pre-chill the collection flask in an ice bath.
-
Carefully add the VTFA to the top of the column.
-
Allow the VTFA to percolate through the alumina bed via gravity. Do NOT apply pressure, as this can generate heat. The TBC will be adsorbed by the basic alumina.
-
Collect the clear, inhibitor-free VTFA in the chilled flask.
-
-
Immediate Use: Use the purified VTFA immediately. Do not store. If a slight delay is unavoidable, keep the flask in an ice bath and under an inert atmosphere.
References
- Vertex AI Search Result[6]: Information on common inhibitors like hydroquinone (HQ) and monoethyl ether of hydroquinone (MEHQ) for vinyl ester resins and their mechanism of quenching free radicals.
- Vertex AI Search Result[4]: Safety data sheet information emphasizing keeping VTFA away
- Vertex AI Search Result[13]: Product information identifying VTFA as a vinyl monomer stabilized with TBC.
- Vertex AI Search Result[1]: Product specifications for VTFA, including a boiling point of 40°C, storage temperature of 2-8°C, and the presence of 10 ppm tert-butylc
- Vertex AI Search Result[7]: General information on inhibitors used in polyester and vinyl ester resins, naming hydroquinone and tertiary butyl c
- Vertex AI Search Result[3]: Safety data sheet information detailing safe storage conditions (2-8°C, under inert gas, away from ignition sources) and handling precautions.
- Vertex AI Search Result[10]: Research article discussing the free-radical polymeriz
- Vertex AI Search Result[12]: Research article on the RAFT/MADIX polymerization of VTFA, a type of controlled radical polymeriz
- Vertex AI Search Result[14]: Research article mentioning the polymerization of vinyl ethers initi
- Vertex AI Search Result[15]: Hazardous substance information noting that VTFA is stabilized with 3,5-Di-tert-butylc
- Vertex AI Search Result[16]: Review article on RAFT polymerization of vinyl esters, mentioning issues like chain transfer reactions.
- Vertex AI Search Result[8]: Article explaining the mechanisms of different classes of polymerization inhibitors, including phenols and quinones, and the role of oxygen.
- Vertex AI Search Result[9]: Safety data sheet mentioning that a related compound is moisture sensitive and highly flammable.
- Vertex AI Search Result[5]: Product page from a chemical supplier confirming VTFA is stabilized with TBC.
- Vertex AI Search Result[17]: Patent describing polymerization inhibitors for vinyl-containing materials, including hydroquinone and stable free radicals.
- Vertex AI Search Result[11]: Review on the inhibition of free radical polymerization, mentioning TEMPO as a highly effective inhibitor.
- Vertex AI Search Result[2]: Product information from a chemical supplier specifying storage temperature (0-10°C)
Sources
- 1. 三氟乙酸乙烯酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Page loading... [guidechem.com]
- 4. This compound (stabilized with TBC) 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. youtube.com [youtube.com]
- 6. compositesone.com [compositesone.com]
- 7. longchangchemical.com [longchangchemical.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RAFT/MADIX (co)polymerization of this compound: a means to many ends - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refining RAFT Polymerization of Vinyl Trifluoroacetate (VTFAc)
Welcome to the technical support center for the RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of vinyl trifluoroacetate (VTFAc). This guide, designed for researchers and scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve well-controlled polymerizations and synthesize high-quality poly(this compound) (PVTFAc).
Troubleshooting Guide
This section addresses specific issues that may arise during the RAFT polymerization of VTFAc. Each entry details potential causes and provides actionable solutions.
Question 1: My polymerization has a high dispersity (Đ > 1.3) and the molecular weight does not match the theoretical value. What's going wrong?
Answer: Poor control over molecular weight and high dispersity in the RAFT polymerization of vinyl esters like VTFAc are common issues that typically point to problems with the core RAFT equilibrium or competing side reactions.[1]
-
Causality & Explanation:
-
Inappropriate RAFT Agent: this compound, like vinyl acetate, is a "less-activated monomer" (LAM).[2] Using a RAFT agent designed for "more-activated monomers" (MAMs) like styrenes or acrylates (e.g., many dithiobenzoates or trithiocarbonates) will lead to poor control.[2][3] The key is to use a RAFT agent with a high transfer constant for the VTFAc propagating radical. Xanthates and certain dithiocarbamates are known to be effective for vinyl esters.[3][4][5]
-
Chain Transfer Reactions: The propagating radical of vinyl esters is highly reactive and prone to chain transfer reactions to the monomer, polymer, or solvent.[1] This creates new polymer chains with different initiation points, leading to a broadening of the molecular weight distribution. Chain transfer to the polymer becomes more significant at higher monomer conversions, resulting in branched polymers.[1][6]
-
Initiator Concentration: An excessively high initiator-to-RAFT agent ratio can lead to a large number of chains being initiated that are not controlled by the RAFT agent, resulting in a population of dead polymer and a bimodal or broad molecular weight distribution.[7]
-
-
Troubleshooting Steps:
-
Select the Right RAFT Agent: Switch to a xanthate, such as methyl (ethoxycarbonothioyl)sulfanyl acetate (MESA), which has been shown to provide excellent control over VTFAc polymerization, yielding dispersities as low as 1.07.[4][5]
-
Optimize the Initiator-to-RAFT Agent Ratio: A common starting point is a [RAFT Agent]:[Initiator] ratio of 5:1 to 10:1. This ensures that the majority of chains are initiated from the RAFT agent's R-group, maintaining control.
-
Limit Monomer Conversion: To minimize chain transfer to the polymer, aim for lower to moderate monomer conversions (e.g., < 60%). The relationship between molecular weight and conversion should be linear in this regime.
-
Choose Your Solvent Carefully: While VTFAc can be polymerized in bulk, using a solvent can help manage viscosity.[8] However, be aware of the solvent's chain transfer constant. Some solvents are more prone to chain transfer than others.
-
Question 2: The polymerization is extremely slow or completely inhibited. What are the likely causes?
Answer: Inhibition or significant retardation of polymerization can be frustrating. The cause is often related to impurities or an incorrect choice of RAFT agent that leads to the formation of stable intermediate radicals.
-
Causality & Explanation:
-
Oxygen Inhibition: Radical polymerizations are highly sensitive to oxygen. Oxygen reacts with the initiating and propagating radicals to form stable peroxide species that do not propagate, effectively inhibiting the polymerization.
-
Monomer Impurities: this compound is often supplied with inhibitors like tert-butylcatechol to prevent spontaneous polymerization during storage. If not removed, this inhibitor will scavenge the initial radicals generated, leading to a long induction period or complete inhibition.
-
RAFT Agent Retardation: Some RAFT agents, particularly certain dithiobenzoates, can cause rate retardation, especially at high concentrations.[9] This is less of an issue with xanthates, which are recommended for VTFAc.[4][5]
-
-
Troubleshooting Steps:
-
Thorough Degassing: Ensure your reaction mixture is rigorously deoxygenated. Standard practice involves performing at least three freeze-pump-thaw cycles and sealing the reaction vessel under vacuum or an inert atmosphere (e.g., nitrogen or argon).[10]
-
Remove Inhibitor from Monomer: Pass the VTFAc monomer through a column of basic alumina to remove the inhibitor immediately before use.
-
Verify RAFT Agent Compatibility: Confirm that you are using a RAFT agent suitable for vinyl esters, such as a xanthate.[1][3]
-
Question 3: My final polymer is colored (e.g., yellow or pink). Is this normal?
Answer: Yes, a final polymer product that is colored is common in RAFT polymerization. The color originates from the thiocarbonylthio group (-C(S)S-) of the RAFT agent, which is retained at the chain end of the polymer. The intensity of the color will depend on the concentration and type of RAFT agent used. This is a good visual indicator that the RAFT process was successful and that the polymer chains are "living." The color can be removed by post-polymerization modifications, such as reaction with an amine or a peroxide, if a colorless product is required.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the setup and execution of VTFAc RAFT polymerization.
Question 1: What is the best type of RAFT agent for this compound?
Answer: this compound is a less-activated monomer (LAM), similar to vinyl acetate. Therefore, the most effective RAFT agents are those with lower transfer constants, such as xanthates (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate or MESA) and certain dithiocarbamates .[2][3][4][5] Xanthate-mediated polymerization of VTFAc, in particular, has been demonstrated to provide excellent control, leading to low dispersities (Đ < 1.2) and predictable molecular weights.[5]
Question 2: Which initiator should I use and at what temperature?
Answer: Azo initiators like azobisisobutyronitrile (AIBN) or azobis(cyclohexanecarbonitrile) (V-40) are commonly used for vinyl ester polymerizations. The choice of initiator is linked to the reaction temperature, as the initiator must have an appropriate decomposition rate at that temperature.
-
For AIBN , a typical reaction temperature is 60 °C .[10]
-
If a lower temperature is desired, a photoinitiator can be used in conjunction with UV irradiation.[11]
The reaction temperature itself can influence side reactions. Lowering the temperature may help to reduce the rate of chain transfer reactions.[7]
Question 3: Can I perform the polymerization in bulk or should I use a solvent?
Answer: RAFT polymerization of VTFAc can be performed either in bulk or in solution.[5][8]
-
Bulk Polymerization: This method maximizes the monomer concentration, which can lead to faster polymerization rates. However, the viscosity can increase significantly, potentially leading to challenges with stirring and heat transfer.
-
Solution Polymerization: Using a solvent can help to control viscosity. However, it is crucial to select a solvent with a low chain transfer constant to avoid compromising the controlled nature of the polymerization.[4] Chain transfer to solvent has been noted as a potential issue in VTFAc polymerization.[5] Suitable solvents might include benzene or 1,4-dioxane.[12][13]
Question 4: How can I monitor the progress of my polymerization?
Answer: The most common methods for monitoring monomer conversion are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a reliable method. You can monitor the disappearance of the vinyl proton signals of the VTFAc monomer (typically around 4.5-5.0 ppm and 7.3 ppm) relative to an internal standard or the appearance of the polymer backbone signals.
-
Gravimetry: This involves taking samples at different time points, precipitating the polymer, drying it under vacuum to a constant weight, and then weighing the polymer to determine the yield.[12]
To monitor the evolution of molecular weight and dispersity, Gel Permeation Chromatography (GPC) is the standard technique.[14] In a well-controlled RAFT polymerization, you should observe a linear increase in number-average molecular weight (Mn) with conversion and a consistently low dispersity (Đ).
Data & Protocols
Table 1: Recommended Reaction Conditions for RAFT Polymerization of VTFAc
| Parameter | Recommended Range/Type | Rationale & Citation |
| Monomer | This compound (VTFAc) | Fluorinated vinyl ester, precursor to well-defined poly(vinyl alcohol).[1][5] |
| RAFT Agent | Xanthates (e.g., MESA) | Provides excellent control for less-activated monomers like VTFAc.[4][5] |
| Initiator | AIBN | Common thermal initiator with a suitable decomposition rate at 60-70 °C.[10][12] |
| [Monomer]:[RAFT Agent] | 50:1 to 500:1 | This ratio determines the target degree of polymerization (and thus molecular weight). |
| [RAFT Agent]:[Initiator] | 5:1 to 10:1 | A higher ratio minimizes the number of uncontrolled chains initiated by the initiator. |
| Temperature | 60 °C (for AIBN) | Balances the rate of initiation with the rate of polymerization.[8] |
| Solvent | Bulk or low-transfer solvent (e.g., benzene, dioxane) | Bulk polymerization is feasible; solvent choice is critical to avoid side reactions.[5][12] |
| Reaction Time | 4 - 24 hours | Dependent on target conversion, temperature, and reagent concentrations. |
Experimental Protocol: A General Procedure for VTFAc RAFT Polymerization
This protocol targets a degree of polymerization of 100.
-
Reagent Preparation:
-
This compound (VTFAc, ~1.40 g, 10 mmol) is passed through a short column of basic alumina to remove the inhibitor.
-
Methyl (ethoxycarbonothioyl)sulfanyl acetate (MESA, RAFT agent, ~20.6 mg, 0.1 mmol).
-
Azobisisobutyronitrile (AIBN, initiator, ~1.64 mg, 0.01 mmol).
-
-
Reaction Setup:
-
The RAFT agent (MESA) and initiator (AIBN) are weighed and placed into a Schlenk flask or ampule equipped with a magnetic stir bar.
-
The inhibitor-free VTFAc is added to the flask.
-
The flask is sealed with a rubber septum.
-
-
Degassing:
-
The reaction mixture is subjected to three consecutive freeze-pump-thaw cycles:
-
Freeze the mixture in liquid nitrogen until solid.
-
Apply a high vacuum for 10-15 minutes.
-
Close the vacuum line and thaw the mixture in a water bath.
-
-
After the final cycle, the flask is backfilled with an inert gas (e.g., Argon) and sealed.[10]
-
-
Polymerization:
-
The sealed reaction vessel is placed in a preheated oil bath at 60 °C.
-
The reaction is allowed to proceed with stirring for the desired amount of time (e.g., 15 hours).[10]
-
-
Termination and Isolation:
-
The polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air.
-
The viscous mixture is dissolved in a suitable solvent (e.g., tetrahydrofuran or acetone).
-
The polymer is isolated by precipitation into a non-solvent, such as cold methanol or hexane.
-
The precipitated polymer is collected by filtration and dried under vacuum at room temperature until a constant weight is achieved.
-
-
Characterization:
-
Monomer conversion is determined by ¹H NMR analysis of the crude reaction mixture.
-
Number-average molecular weight (Mn) and dispersity (Đ) are determined by Gel Permeation Chromatography (GPC).
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in VTFAc RAFT polymerization.
Caption: Troubleshooting workflow for VTFAc RAFT polymerization.
References
- RAFT Polymerization of Vinyl Esters: Synthesis and Applications.
- Ito, T., Noma, K., & Sakurada, I.
- Al-Bagoury, M., et al. (2014). RAFT/MADIX (co)polymerization of this compound: a means to many ends. Polymer Chemistry, 5(4), 1013-1022. [Link]
- Gody, G., et al. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 6(5), 1436-1470. [Link]
- Distinctive Features of Solubility of RAFT/MADIX-Derived Partially Trifluoromethylated Poly(vinyl acetate) in Supercritical CO2. Semantic Scholar. [Link]
- Chernikova, E.V., et al. RAFT-Copolymerization of Vinyl Acetate and 2,2,3,3,4,4,5,5-Octafluoropentylacrylate. Koleopterologische Rundschau. [Link]
- Hedayati, H. R., et al. (2022). Preparation of well-defined Poly(Vinyl alcohol) by hydrolysis of Poly(Vinyl acetate)
- Zare, M., et al. (2022). RAFT Copolymerization of Vinyl Acetate and Acrylic Acid in the Selective Solvent. Polymers, 14(3), 555. [Link]
- Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane]. National Institutes of Health (NIH). [Link]
- Why cannot get my polymer by RAFTpolymerization?
- Tips for optimizing a RAFT polymeriz
- Ham, M., et al. (2012). Photoinitiated RAFT polymerization of vinyl acetate. Journal of Polymer Science Part A: Polymer Chemistry, 50(14), 2846-2853. [Link]
- Cadenas-Pliego, G., et al. (2005). Poly(vinyl alcohol) obtained by hydrolysis of poly(vinyl silyl ethers) and poly(vinyl ethers) synthesized with indenyltitanium trichloride. Polymer Degradation and Stability, 90(2), 264-271. [Link]
- Hydrolysis of polyvinyl acetate.
- Mathivanan, V. (2018). STUDY ON HYDROLYSIS OF POLYVINYL ACETATE TO POLYVINYL ALCOHOL. Universiti Sains Malaysia. [Link]
- Pinto, M. A., et al. (2008). Effects of reversible addition fragmentation transfer (RAFT) on branching in vinyl acetate bulk polymerization. Industrial & Engineering Chemistry Research, 47(3), 509-523. [Link]
- Poster: Characterization of Ethylene Vinyl Acetate copolymers by chemical composition distribution and molar mass distribution techniques. Polymer Char. [Link]
- RAFT-Copolymerization of Vinyl Acetate and 2,2,3,3,4,4,5,5-Octafluoropentylacryl
Sources
- 1. mdpi.com [mdpi.com]
- 2. Universal (Switchable) RAFT Agents for Well-Defined Block Copolymers [sigmaaldrich.com]
- 3. Concepts and Tools for RAFT Polymerization [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. RAFT/MADIX (co)polymerization of this compound: a means to many ends - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. reddit.com [reddit.com]
- 8. Polyvinyl Alcohol Obtained From Hydrolysis of Polythis compound | CiNii Research [cir.nii.ac.jp]
- 9. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]
- 10. RAFT Polymerization Procedures [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Volume # 3(124), May - June 2019 — "RAFT-Copolymerization of Vinyl Acetate and 2,2,3,3,4,4,5,5-Octafluoropentylacrylate" [notes.fluorine1.ru]
- 13. RAFT Copolymerization of Vinyl Acetate and Acrylic Acid in the Selective Solvent [mdpi.com]
- 14. Volume # 3(124), May - June 2019 — "RAFT-Copolymerization of Vinyl Acetate and 2,2,3,3,4,4,5,5-Octafluoropentylacrylate" [en.notes.fluorine1.ru]
Technical Support Center: Navigating Limited Kinetic Chain Length in Vinyl Trifluoroacetate (VTFAc) RAFT Polymerization
Welcome to the technical support center for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of vinyl trifluoroacetate (VTFAc). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile fluorinated monomer. While poly(this compound) (PVTFAc) offers unique properties, its synthesis via RAFT presents a distinct and frequently encountered challenge: the inherent limitation of the kinetic chain length. This often translates to difficulties in achieving high molecular weight polymers while maintaining the controlled characteristics promised by the RAFT technique.
This document provides in-depth, field-proven insights in a question-and-answer format to help you understand the root causes of these limitations and effectively troubleshoot your experiments.
Part 1: Foundational Concepts - The "Why" Behind the Challenge
Before diving into troubleshooting, it's crucial to understand the underlying chemical principles that govern VTFAc polymerization.
Q1: Why is it so difficult to synthesize high molecular weight PVTFAc with low dispersity (Đ)?
The primary challenge stems from the fundamental nature of vinyl ester monomers like VTFAc. The propagating radical of a vinyl ester is highly reactive and unstabilized.[1] This high reactivity makes it prone to side reactions, particularly chain transfer to monomer, polymer, and, most significantly, to the solvent.[1][2]
These chain transfer events are termination reactions from the perspective of a single "living" chain. They create new, uncontrolled polymer chains, which leads to:
-
A lower-than-expected final molecular weight.
-
A broadening of the molecular weight distribution (higher dispersity, Đ).
-
A practical ceiling on the achievable kinetic chain length, beyond which control is lost.[1]
Even under optimized conditions, RAFT polymerization of VTFAc generally yields well-controlled polymers only for number-average molar masses (Mn) below 15,000 g·mol⁻¹.[2]
Q2: How does my choice of RAFT agent critically impact the polymerization of VTFAc?
The selection of the RAFT agent, specifically its thiocarbonylthio group (-Z-C(=S)S-R), is arguably the most critical parameter for success with any vinyl ester. The "Z" group modulates the stability of the intermediate RAFT radical formed during the main equilibrium.[3]
-
Highly Activating Agents (e.g., Dithioesters, Trithiocarbonates): These agents, which work exceptionally well for monomers like styrenes and acrylates, are unsuitable for VTFAc.[1] Their "Z" groups strongly stabilize the intermediate radical adduct. Because the propagating radical of VTFAc is itself unstable, fragmentation of this highly stabilized intermediate is discouraged, leading to severe rate retardation or complete inhibition of the polymerization.[1][4]
-
Less Activating Agents (e.g., Xanthates, Dithiocarbamates): These agents provide less stabilization to the intermediate radical, creating a more balanced equilibrium for the highly reactive vinyl ester propagating radical.[1] Xanthates (used in the RAFT/MADIX process) are particularly effective and have been successfully used to polymerize VTFAc with good control over molecular weight and low dispersities (Đ ≈ 1.07–1.23) within the accessible molecular weight range.[2]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: My dispersity is high (Đ > 1.3) and the GPC trace shows significant tailing towards low molecular weights.
This is a classic sign of poor control and the presence of terminated, low molecular weight chains.
-
Possible Cause A: Inappropriate RAFT Agent
-
Explanation: As discussed, using a dithiobenzoate or a standard trithiocarbonate will lead to poor control with VTFAc.[1] The equilibrium will heavily favor the stabilized intermediate radical, leading to termination rather than controlled propagation.
-
Solution: Switch to a xanthate-based RAFT agent. These are known to provide good control for vinyl esters.[2]
-
| RAFT Agent Class | Suitability for VTFAc | Reasoning |
| Xanthates (e.g., MESA) | Excellent | Weakly stabilizing "Z" group (alkoxy) balances the equilibrium for the reactive VTFAc radical.[5][6] |
| Dithiocarbamates | Good to Moderate | N-aryl dithiocarbamates can provide effective control.[1] |
| Trithiocarbonates | Poor | Strongly stabilizing "Z" group leads to rate retardation and poor control.[1] |
| Dithiobenzoates | Very Poor / Inhibitory | Very strongly stabilizing "Z" group effectively inhibits polymerization.[7] |
-
Possible Cause B: Dominant Chain Transfer Reactions
-
Explanation: Chain transfer to your solvent or monomer is creating new chains that are not controlled by the RAFT agent.[1][2] This problem is exacerbated at low monomer concentrations (i.e., at high conversion) because the probability of a radical finding a solvent molecule instead of a monomer molecule increases.[1]
-
Solutions:
-
Limit Monomer Conversion: Quench the reaction at a moderate conversion (e.g., 50-70%) before chain transfer becomes the dominant pathway. You can monitor conversion by taking aliquots for ¹H NMR analysis.[8]
-
Solvent Selection: Choose a solvent with a known low chain transfer constant. While many studies use common solvents, be aware of their potential to participate in chain transfer.
-
Increase Monomer Concentration: Running the polymerization at a higher concentration (or in bulk, if feasible) can favor propagation over chain transfer.
-
-
Problem 2: The polymerization is extremely slow (severe retardation) or doesn't start at all (inhibition).
-
Possible Cause A: RAFT Agent Z-group is too stabilizing.
-
Possible Cause B: Incorrect Reagent Ratios.
-
Explanation: While RAFT suppresses termination between propagating radicals, the intermediate RAFT radicals can still be terminated.[7] A very high concentration of the RAFT agent can lead to a high concentration of these intermediate radicals, increasing the probability of termination events and causing retardation.[9]
-
Solution: Optimize the [Monomer]:[CTA]:[Initiator] ratio. A good starting point for vinyl esters is often in the range of [M]:[CTA] from 100:1 to 500:1 and [CTA]:[I] from 5:1 to 10:1.
-
| Parameter | Typical Starting Ratio | Rationale |
| [Monomer]:[CTA] | 200:1 | Defines the target degree of polymerization (and thus Mn). |
| [CTA]:[Initiator] | 10:1 | Ensures most chains are initiated from the RAFT agent's R-group and keeps the overall radical concentration low to minimize termination. |
Problem 3: The experimental molecular weight (Mn,exp) from GPC does not match the theoretical molecular weight (Mn,th).
-
Explanation: A significant deviation where Mn,exp is much lower than Mn,th often points to either inefficient initiation from the RAFT agent or the creation of new, uncontrolled chains via chain transfer.[2] If Mn,exp is higher, it could suggest inefficient use of the RAFT agent or issues with the initiator.
-
Solutions:
-
Verify Reagent Purity: Ensure the monomer is free of inhibitors, the initiator has been stored correctly, and the RAFT agent is pure.
-
Check R-group Suitability: The "R" group of the RAFT agent must be a good homolytic leaving group and an effective radical initiator for VTFAc.[5]
-
Account for Chain Transfer: As mentioned, chain transfer to the solvent will create dead polymer, lowering the overall average Mn compared to the theoretical value calculated for the "living" chains.[2] This is an inherent limitation of the system.
-
Part 3: Experimental Protocols & Best Practices
Adhering to a robust experimental protocol is essential for reproducibility and minimizing sources of error.
General Protocol for RAFT Polymerization of VTFAc
This protocol is a general guideline. Molar ratios and reaction times should be adjusted based on your target molecular weight.
-
Reagent Preparation:
-
Prepare stock solutions of your initiator (e.g., AIBN) and RAFT agent (e.g., a xanthate) in the chosen solvent (e.g., 1,4-dioxane or acetonitrile). This allows for accurate dispensing of small quantities.
-
-
Charging the Reaction Vessel:
-
To a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of VTFAc monomer, the RAFT agent stock solution, and the solvent.
-
Add the initiator stock solution last.
-
-
Degassing:
-
Oxygen is a radical scavenger and will inhibit polymerization. It must be removed.
-
Perform a minimum of three freeze-pump-thaw cycles on the sealed Schlenk flask to thoroughly degas the reaction mixture.[10]
-
-
Polymerization:
-
After the final thaw cycle, backfill the flask with an inert gas (Nitrogen or Argon) and place it in a preheated oil bath set to the desired temperature (e.g., 60-70 °C for AIBN).
-
-
Monitoring and Termination:
-
Take aliquots at set time points via a degassed syringe to monitor monomer conversion by ¹H NMR.
-
Once the desired conversion is reached, quench the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.
-
-
Purification:
-
Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., cold methanol or hexane).
-
Redissolve the polymer in a suitable solvent (e.g., acetone) and re-precipitate. Repeat 2-3 times to remove unreacted monomer and initiator fragments.
-
Dry the final polymer under vacuum until a constant weight is achieved.
-
-
Characterization:
-
Determine Mn, Mw, and Đ via Gel Permeation Chromatography (GPC).
-
Confirm polymer structure and end-group fidelity via ¹H and ¹⁹F NMR spectroscopy.
-
Part 4: Frequently Asked Questions (FAQs)
-
Q: What is a realistic molecular weight (Mn) to target for PVTFAc while maintaining low dispersity (Đ < 1.25)?
-
Q: Can I use a PVTFAc polymer synthesized by RAFT as a macro-CTA to create block copolymers?
-
A: Absolutely. This is a primary advantage of the RAFT technique. The thiocarbonylthio group remains at the chain end, allowing the PVTFAc to act as a macro-chain transfer agent (macro-CTA) for the polymerization of a second monomer, leading to well-defined block copolymers.[2] This has been successfully demonstrated.[2]
-
-
Q: How can I experimentally verify the "livingness" of my polymer chains?
-
A: The most definitive method is a chain extension experiment.[11] Take a sample of your purified PVTFAc macro-CTA, add a fresh batch of VTFAc monomer and initiator, and continue the polymerization. A clean shift to a higher molecular weight in the GPC trace, with no residual peak from the original polymer, confirms that the chain ends were "living" and capable of re-initiation.
-
-
Q: Are there alternatives to thermal initiation with AIBN?
-
A: Yes, photoinitiated RAFT polymerization has been successfully applied to vinyl esters.[6] This can offer advantages such as faster polymerization rates at lower temperatures and reduced induction periods.[6][12] Using fluoroalcohol solvents in a photoinitiated process has also been shown to allow for simultaneous control over molecular weight and tacticity for poly(vinyl acetate).[13]
-
References
- RAFT Polymerization of Vinyl Esters: Synthesis and Applic
- RAFT/MADIX (co)polymerization of this compound: a means to many ends. Polymer Chemistry. [Link][2]
- RAFT Polymerization of Vinyl Esters: Synthesis and Applic
- RAFT Polymerization - Reaction Setup. YouTube. [Link][9]
- Kinetic analysis of reversible addition fragmentation chain transfer (RAFT)
- RAFT Polymeriz
- Photoinitiated RAFT polymerization of vinyl acet
- Ubiquitous Nature of Rate Retardation in Reversible Addition-Frag- mentation Chain Transfer Polymerization.
- Effect of RAFT agent concentration on monomer conversion for...
- RAFT polymeriz
- Simultaneous control over the molecular weight and tacticity of poly(vinyl acetate) using a low-temperature photoinitiated RAFT process in fluoroalcohols. Polymer Chemistry. [Link][15]
- (PDF) Photoinitiated RAFT polymerization of vinyl acetate.
- Synthesis of functionalized poly(vinyl acetate) mediated by alkyne-terminated RAFT agents. RSC Publishing. [Link][13]
- RAFT-Copolymerization of Vinyl Acetate and 2,2,3,3,4,4,5,5-Octafluoropentylacryl
Sources
- 1. RAFT Polymerization of Vinyl Esters: Synthesis and Applications [mdpi.com]
- 2. RAFT/MADIX (co)polymerization of this compound: a means to many ends - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. inha.elsevierpure.com [inha.elsevierpure.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Synthesis of functionalized poly(vinyl acetate) mediated by alkyne-terminated RAFT agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous control over the molecular weight and tacticity of poly(vinyl acetate) using a low-temperature photoinitiated RAFT process in fluoroalcohols - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Exotherms in Large-Scale Vinyl Trifluoroacetate Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in large-scale reactions involving vinyl trifluoroacetate. The synthesis of this monomer is often characterized by significant exothermic events that, if not properly managed, can lead to thermal runaways, compromising safety, yield, and product quality. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure safe and efficient process scale-up.
Part 1: Troubleshooting Guide
This section addresses specific, acute problems you may encounter during your process. Each issue is broken down into potential causes and a series of recommended actions.
Issue 1: Rapid, Uncontrolled Temperature Rise (Thermal Runaway)
A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[1] This leads to an accelerating increase in temperature and reaction rate, potentially causing reactor over-pressurization and loss of containment.[2]
Potential Causes:
-
Incorrect Reagent Addition Rate: Adding reactants, particularly trifluoroacetic anhydride (TFAA) or acetylene, too quickly can generate heat faster than the system can dissipate it. The rate of heat production can be directly proportional to the rate of reactant addition.[3]
-
Inadequate Cooling Capacity: The reactor's cooling system may be undersized for the scale or intensity of the reaction. The ability to remove heat depends on the heat transfer area, temperature difference, and coolant properties.[3]
-
Cooling System Failure: A sudden loss of cooling fluid, a chiller malfunction, or a blocked jacket can lead to an immediate inability to control the temperature.
-
Poor Mixing/Agitation Failure: Inefficient stirring can create localized hot spots where the reaction rate is significantly higher, initiating a runaway.[4] This is exacerbated as polymerization proceeds and viscosity increases.[4]
-
Excessive Catalyst Concentration: Catalysts, such as mercury salts for acetylene-based routes, increase the reaction rate and thus the rate of heat generation.[5] An incorrect charge can trigger a dangerous exotherm.
Recommended Actions:
The following workflow outlines immediate steps to take upon detecting a thermal runaway scenario.
Caption: Emergency response workflow for a thermal runaway.
Detailed Steps:
-
Stop Reagent Addition: Immediately cease the feed of all reactants. This is the fastest way to stop adding fuel to the exothermic reaction.
-
Apply Emergency Cooling: Engage the maximum cooling capacity of your reactor jacket and any secondary cooling coils.
-
Inject a "Short-Stopping" Agent: If the temperature continues to rise, inject a polymerization inhibitor to quench the reaction.[4] For vinyl polymerizations, hydroquinone or diphenylamine can be effective.[6] The choice and quantity of the inhibitor should be determined during process safety studies.
-
Post-Incident Review: Once the reactor is stable, a thorough investigation is mandatory to identify the root cause and implement corrective actions before resuming operations.[4]
Issue 2: Slower-Than-Expected but Steady Temperature Rise Above Setpoint
This scenario indicates a mismatch between heat generation and removal, which could escalate to a runaway if not addressed.
Potential Causes:
-
Fouling on Reactor Surfaces: Polymer buildup or other deposits on the reactor walls or cooling coils can act as an insulator, reducing the overall heat transfer coefficient (U).
-
Changes in Reaction Mass Properties: As the reaction progresses, the viscosity, density, and heat capacity of the mixture can change, affecting heat transfer efficiency.[4][7]
-
Inaccurate Temperature Probes: A faulty or poorly placed thermocouple may not be reading the true temperature of the bulk medium, leading to an inadequate cooling response. For larger reactors, multiple probes are recommended to detect hot spots.[4]
-
Accumulation of Unreacted Reagents: If the reaction temperature is too low, dosed reactants may accumulate. A subsequent, small increase in temperature can then trigger a rapid reaction of this accumulated material, causing a sharp exotherm.
Recommended Actions:
-
Reduce Reagent Addition Rate: Immediately slow down the dosing rate to decrease the rate of heat generation.
-
Verify Cooling System Performance: Check the coolant temperature, flow rate, and pressure to ensure the system is operating as expected.
-
Confirm Agitator Function: Ensure the agitator is running at the correct speed and that the amperage draw is normal, which can indicate if the mixture is becoming too viscous.
-
Perform a Heat Flow Analysis: Utilize reaction calorimetry data to compare the real-time heat output of the reaction against the predicted model.[3][7] This can help determine if the reaction is proceeding as expected or if there is an accumulation of reactants.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the principles of exotherm management in this compound synthesis.
Q1: What are the primary chemical events causing the exotherm?
The synthesis of this compound can be achieved through several routes, each with its own exothermic profile.
-
Addition of Trifluoroacetic Acid to Acetylene: This is a classic vinylation reaction, often catalyzed by mercury salts.[5][8] The addition across the acetylene triple bond is a highly exothermic step.
-
Reaction with Trifluoroacetic Anhydride (TFAA): TFAA is a highly reactive and corrosive reagent.[9][10] Its reactions, whether with acetylene or in transvinylation processes, are typically fast and generate significant heat. The acylation of alcohols by TFAA is known to be a rapid exothermic reaction.[9]
-
Polymerization: this compound, like other vinyl monomers, can undergo spontaneous, free-radical polymerization.[6] This polymerization is itself a highly exothermic process that can be initiated by impurities, heat, or light, and is a major secondary runaway risk. The monomer is often shipped with an inhibitor like tert-butylcatechol to prevent this.[11]
Q2: How does scale-up fundamentally change exotherm management?
The primary challenge of scaling up an exothermic reaction is the change in the surface-area-to-volume ratio.
-
Heat Generation is proportional to the volume of the reactants (mass), which increases by the cube of the reactor's dimension (r³).
-
Heat Removal is proportional to the available heat transfer surface area, which increases by the square of the dimension (r²).
This means that as the reactor gets larger, the ability to remove heat does not keep pace with the increase in heat generation potential. A reaction that is easily controlled in a 1 L flask can become a serious runaway hazard in a 1000 L reactor without proper engineering controls.
Caption: The surface-area-to-volume ratio challenge in scale-up.
Q3: What data is essential to collect before scaling up this reaction?
A thorough process safety investigation is non-negotiable. Reaction calorimetry is the primary tool for gathering this critical data.[12]
| Parameter | Description | Importance for Safety | Instrumentation |
| Heat of Reaction (ΔHr) | The total amount of energy released per mole of reactant. | Determines the maximum possible temperature rise (adiabatic temperature rise).[3] | Heat Flow Calorimeter (HFC)[7], Differential Scanning Calorimetry (DSC). |
| Heat Release Rate (qr) | The rate at which heat is generated (in Watts or W/kg). | Must be lower than the maximum heat removal rate of the reactor (qc) to maintain control. | Heat Flow Calorimeter (HFC).[13] |
| Specific Heat Capacity (Cp) | The amount of heat required to raise the temperature of the reaction mass by 1°C. | A lower Cp means the temperature will rise more quickly for a given amount of heat. An accurate value is critical for modeling.[14] | Reaction Calorimeter (RC1).[3] |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all cooling were lost (ΔTad = ΔHr / m·Cp). | A key indicator of the reaction's severity. A high ΔTad can lead to boiling, decomposition, and over-pressurization. | Calculated from calorimetry data.[7] |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reactor could reach in a worst-case scenario (e.g., cooling failure). | This value must be below the decomposition temperature of any components in the mixture to prevent secondary, more dangerous exotherms. | Calculated from calorimetry data.[7] |
Q4: What are the best engineering and procedural controls for this process?
A multi-layered approach combining robust engineering with strict procedures is essential for safety.
Engineering Controls:
-
Semi-Batch Operation: Instead of adding all reactants at once (batch), add one or more reactive components over time (semi-batch). This allows the reaction rate, and thus the heat generation, to be controlled by the feed rate.[3]
-
High-Efficiency Cooling: Utilize a reactor with a high-performance cooling jacket and, for very energetic reactions, internal cooling coils to maximize the heat transfer area.
-
Automated Control System: Use a process control system that links the reagent addition pumps to the reactor temperature probe. If the temperature exceeds a setpoint, the system should automatically stop the feed.
-
Emergency Relief System: The reactor must be equipped with a properly sized rupture disc or relief valve to safely vent pressure in a runaway scenario. Sizing calculations must account for the potential for gas generation and two-phase flow.
-
Emergency Quench System: A dedicated, high-pressure injection system for a pre-determined "reaction killer" or inhibitor provides a final line of defense.[15]
Procedural Controls:
-
Strict Adherence to Batch Records: Ensure all quantities, addition rates, and temperature setpoints are precisely followed.
-
Purity of Reagents: Use reagents of known purity, as impurities can sometimes act as unexpected catalysts or inhibitors, altering the reaction kinetics.[4]
-
Regular Maintenance and Calibration: Regularly calibrate temperature probes and verify the performance of pumps, agitators, and cooling systems.
-
Thorough Operator Training: Ensure all personnel are trained on the specific hazards of the reaction, normal operating procedures, and emergency shutdown protocols.
References
- Benchchem. (n.d.). Technical Support Center: Managing Exotherms in Bulk Polymerization of Vinyl Phenyl Acetate.
- National Institutes of Health (NIH). (n.d.). A Novel Derivatization Reagent in the Determination of the Number of OH End Groups in Poly(ethylene glycol) by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry.
- Google Patents. (n.d.). US2525530A - Method for producing this compound.
- IChemE. (n.d.). Heat flow calorimetry - application and techniques.
- METTLER TOLEDO. (2021, April 30). What is Heat Flow Calorimetry? - Overview Video. YouTube.
- IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques.
- IChemE. (n.d.). Characterisation of runaway reactions and use of data in simulation programs.
- Sigma-Aldrich. (n.d.). This compound 98.
- Neliti. (n.d.). CHEMISTRY AND MATERIALS SCIENCE.
- Wikipedia. (n.d.). Acetylene.
- Wikipedia. (n.d.). Trifluoroacetic anhydride.
- ResearchGate. (n.d.). In‐Line Monitoring of Emulsion Polymerization Reactions Combining Heat Flow and Heat Balance Calorimetry | Request PDF.
- Syrris. (n.d.). Information on the Reaction Calorimetry application.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Journal of Thermal Analysis and Calorimetry. (2018). Thermal Runaway of Self-Sustaining Polymerizing for Vinyl Acetate Monomer using Calorimetry Methodology.
- AIDIC. (n.d.). Emergency Runaway Reaction - What Precedes? What Follows?
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. aidic.it [aidic.it]
- 3. icheme.org [icheme.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2525530A - Method for producing this compound - Google Patents [patents.google.com]
- 6. elib.spbstu.ru [elib.spbstu.ru]
- 7. m.youtube.com [m.youtube.com]
- 8. Acetylene - Wikipedia [en.wikipedia.org]
- 9. A Novel Derivatization Reagent in the Determination of the Number of OH End Groups in Poly(ethylene glycol) by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 11. トリフルオロ酢酸ビニル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. syrris.com [syrris.com]
- 13. researchgate.net [researchgate.net]
- 14. icheme.org [icheme.org]
- 15. icheme.org [icheme.org]
Technical Support Center: Navigating the Workup of Vinyl Trifluoroacetate Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions regarding the workup of reactions involving vinyl trifluoroacetate. Our goal is to equip you with the necessary knowledge to prevent the unwanted hydrolysis of this versatile reagent and ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Preventing Ester Hydrolysis
This section addresses specific problems you might encounter during the workup of your this compound reaction.
Question 1: I'm observing significant loss of my trifluoroacetylated product after an aqueous workup. What's causing this and how can I prevent it?
Answer:
The primary cause of product loss is likely the hydrolysis of the trifluoroacetate ester. The trifluoroacetate group is an excellent leaving group, making the ester susceptible to cleavage by nucleophiles, especially water, under neutral or basic conditions. During a standard aqueous workup, several factors can promote this unwanted hydrolysis.
Causality Behind Hydrolysis:
-
pH: Basic conditions are particularly detrimental. Any residual base from your reaction or the use of a basic wash (e.g., concentrated sodium bicarbonate) can catalyze rapid hydrolysis. Even neutral water can cause slow hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Performing extractions at room temperature or warmer can lead to significant product degradation.[1]
-
Contact Time: The longer your organic layer is in contact with the aqueous phase, the greater the opportunity for hydrolysis to occur.[1]
Recommended Protocol for a Modified Aqueous Workup:
To mitigate hydrolysis, a carefully controlled aqueous workup is essential. The following protocol is designed to minimize exposure to conditions that favor ester cleavage.
-
Cooling: Before workup, cool the reaction mixture to 0 °C in an ice bath. This slows down the rate of hydrolysis.[1]
-
Quenching (if applicable): If your reaction requires quenching, use a pre-chilled, weak acid solution (e.g., dilute HCl) to neutralize any basic reagents.
-
Extraction:
-
Extract your product into a non-polar organic solvent like diethyl ether or ethyl acetate.
-
Use ice-cold deionized water for all aqueous washes.
-
To neutralize any remaining acid, wash with a cold, saturated solution of sodium bicarbonate. Crucially, perform this step quickly and avoid vigorous shaking to minimize contact time and emulsion formation.
-
-
Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine). This helps to remove the bulk of the water from the organic phase.[1]
-
Drying: Thoroughly dry the organic layer over a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is free-flowing, indicating that all water has been absorbed.[1]
-
Solvent Removal: Remove the solvent under reduced pressure, keeping the bath temperature low to prevent thermal degradation.
Question 2: My product is highly sensitive to water. Is a non-aqueous workup a viable option?
Answer:
Yes, a non-aqueous workup is an excellent strategy for highly water-sensitive substrates. This approach avoids the introduction of water altogether, thereby eliminating the risk of hydrolysis.
Non-Aqueous Workup Protocol:
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Azeotropic Removal of Volatiles: To remove any volatile acidic byproducts like trifluoroacetic acid, add a non-polar solvent such as toluene and evaporate under reduced pressure. Repeat this process two to three times.[2]
-
Direct Purification: The resulting crude product can often be directly purified by column chromatography. It's important to note that standard silica gel can be acidic and contain adsorbed water, which may still cause some hydrolysis. To circumvent this:
-
Use deactivated silica gel (prepared by adding a small percentage of a base like triethylamine to the eluent).
-
Alternatively, use a different stationary phase such as alumina.
-
Question 3: I am performing a reaction with an amine and this compound. How should I adapt my workup?
Answer:
Working with amines requires special consideration during the workup to efficiently remove the amine starting material or byproducts without inducing ester hydrolysis.
Workup Strategy for Amine Reactions:
-
Acidic Wash: After extraction into an organic solvent, wash the organic layer with a dilute, cold acid solution (e.g., 1M HCl). This will protonate the amine, forming a salt that is soluble in the aqueous layer and can be easily removed.[3]
-
Neutralization and Drying: Following the acid wash, proceed with a quick wash with cold, saturated sodium bicarbonate to remove any residual acid, followed by a brine wash and thorough drying as described in the modified aqueous workup protocol.
Visualizing the Amine Workup Workflow:
Caption: Workflow for Amine Removal During Workup.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is an organic compound with the chemical formula CF₃CO₂CH=CH₂. It is the ester of trifluoroacetic acid and vinyl alcohol. It is a highly reactive reagent used in organic synthesis, often as a source for the trifluoroacetyl group or for the vinyl group in various transformations.
What are the key stability concerns with this compound?
The primary stability concern is its susceptibility to hydrolysis, which cleaves the ester bond to form trifluoroacetic acid and vinyl alcohol. The vinyl alcohol will then rapidly tautomerize to acetaldehyde.[4] This hydrolysis can be catalyzed by both acids and bases.
How should I store this compound?
This compound should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture. It is often supplied with an inhibitor, such as tert-butylcatechol, to prevent polymerization.
Can I use a basic wash to remove acidic impurities?
While a basic wash (e.g., with sodium bicarbonate or sodium carbonate solution) is a standard method for removing acidic impurities, it should be used with extreme caution in the case of trifluoroacetate esters due to the high risk of hydrolysis.[5] If a basic wash is necessary, it should be performed quickly, at low temperatures, and with a dilute solution of a weak base.
What is the role of a brine wash?
A brine wash (washing the organic layer with a saturated solution of sodium chloride) is used to remove the majority of dissolved water from the organic layer before the final drying step with a solid drying agent.[1] This makes the subsequent drying process more efficient.
Comparative Stability of Trifluoroacetate Esters under Different pH Conditions
| pH Condition | Stability of Trifluoroacetate Ester | Rationale |
| Strongly Acidic (pH < 2) | Moderately Stable | While acid-catalyzed hydrolysis can occur, it is generally slower than base-catalyzed hydrolysis. |
| Weakly Acidic (pH 4-6) | Relatively Stable | Hydrolysis is significantly slower under these conditions compared to neutral or basic pH. |
| Neutral (pH 7) | Susceptible to Hydrolysis | Water can act as a nucleophile, leading to slow hydrolysis over time.[5] |
| Basic (pH > 8) | Highly Unstable | Base-catalyzed hydrolysis is very rapid due to the increased nucleophilicity of the hydroxide ion. |
Visual Representation of Hydrolysis Prevention Strategies:
Caption: Core Strategies for Preventing Ester Hydrolysis.
References
- curdled. (2022, April 1). Prevention of TFA ester formation during Boc + Acetonide deprotection. Reddit.
- GroupOk5077, & wildfyr. (2025, July 21). Why are my ester hydrolysis not working. Reddit.
- Dickey, J. B., & Stanin, T. E. (1950). Method for producing this compound. U.S. Patent No. 2,525,530. Washington, DC: U.S. Patent and Trademark Office.
- Thomas, C. L. (1953). Preparation and hydrolysis of esters. U.S. Patent No. 2,629,716. Washington, DC: U.S. Patent and Trademark Office.
- Milliken. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- Kent, S. B. H., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180-2184.
- University of York. (n.d.). Theory of Aqueous Workup.
- Organic Syntheses. (n.d.). Methyl Ester.
- Wong, K. T., Chien, Y. Y., Liao, Y. L., Lin, C. C., Chou, M. Y., & Leung, M. K. (2002). Efficient and convenient nonaqueous workup procedure for the preparation of arylboronic esters. The Journal of organic chemistry, 67(3), 1041–1044.
- ResearchGate. (n.d.). Synthesis of this compound 4 and subsequent control reactions.
- Wikipedia. (n.d.). Protecting group.
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
- Varma, R. S., Varma, M., & Chatterjee, A. K. (1993). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Journal of the Chemical Society, Perkin Transactions 1, (9), 999-1000.
- Bentley, T. W., & Jones, R. O. (1993). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Journal of the Chemical Society, Perkin Transactions 2, (2), 2351-2357.
- Moini Jazani, A. (2016, November 3). Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis? ResearchGate.
- Poissonnier, F., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 51(10), 2545-2557.
- University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents.
- Denton, R. M., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8(1), 1-8.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Isolated yields....
- ResearchGate. (n.d.). A Convenient and Efficient Synthesis of Trifluoromethyl Vinyl Sulfoxide and Its Reactivity in Addition Reactions.
- Ellis, D. A., et al. (2021). Assessment of Potential Accumulation of Trifluoroacetate in Terminal Lakes. Environmental Science & Technology, 55(23), 15699-15707.
- Morrison, G. O., & Skirrow, F. W. (1941). Hydrolysis of polymerized vinyl esters. U.S. Patent No. 2,266,996. Washington, DC: U.S. Patent and Trademark Office.
- Giusti, P., & Andruzzi, F. (1967). The polymerization of isobutyl vinyl ether by trifluoroacetic acid. Makromolekulare Chemie, 108(1), 1-13.
- University of Rochester. (n.d.). Workup: Amines.
- ResearchGate. (n.d.). Fluorine-containing Vinyl Ethers: I. Reactions with Carboxylic Acids.
- Zhang, Q., et al. (2022). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society, 144(1), 23-28.
- Pearson Study Prep. (2015, April 28). Vinyl alcohols yield tautomers [Video]. YouTube.
Sources
Technical Support Center: Optimizing Catalyst Loading for Efficient Vinyl Trifluoroacetate Polymerization
Welcome to the technical support center for the polymerization of vinyl trifluoroacetate (VTFAc). This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a core focus on optimizing catalyst and initiator loading for successful polymerization outcomes.
Introduction to this compound Polymerization
This compound is a valuable monomer due to the unique properties conferred by its trifluoroacetate group. The resulting polymers, poly(this compound) (PVTFAc), are precursors to syndiotactic poly(vinyl alcohol) and find applications in areas requiring specific thermal properties, chemical stability, and solubility.[1] However, achieving efficient and controlled polymerization of VTFAc can be challenging. This guide will walk you through common issues and their solutions, particularly concerning the critical parameter of catalyst/initiator concentration.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during VTFAc polymerization in a question-and-answer format, providing potential causes and actionable solutions.
Scenario 1: Low or No Monomer Conversion
Question: My VTFAc polymerization reaction shows very low or no conversion, even after an extended reaction time. What are the likely causes, and how can I resolve this?
Answer:
Low or no conversion is a frequent issue that can often be traced back to problems with the initiation step. Here are the primary causes and troubleshooting steps:
-
Cause 1: Inactive or Insufficient Initiator/Catalyst. The initiator or catalyst may have degraded, or the concentration might be too low to generate a sufficient number of propagating chains.
-
Solution:
-
Use a fresh batch of initiator/catalyst. Common free-radical initiators like 2,2′-azobisisobutyronitrile (AIBN) should be stored under recommended conditions.
-
Increase the initiator/catalyst concentration incrementally. For free-radical polymerizations, a typical starting concentration for AIBN can be in the range of 0.1-1.0 mol% relative to the monomer.[2] For cationic polymerizations, which are highly sensitive, the optimal catalyst loading may be significantly lower.
-
Ensure the reaction temperature is appropriate for the chosen initiator. AIBN, for example, has a 10-hour half-life at approximately 65°C. Running the reaction at too low a temperature will result in a very slow rate of radical generation.
-
-
-
Cause 2: Presence of Inhibitors. Commercial vinyl monomers are often shipped with inhibitors (e.g., hydroquinone monomethyl ether, MEHQ) to prevent premature polymerization.[3] These must be removed before use.
-
Solution:
-
Remove the inhibitor by passing the monomer through a column of activated basic alumina immediately before use. [3]
-
Alternatively, distillation under reduced pressure can be used to separate the monomer from the inhibitor. Ensure a polymerization inhibitor is added to the distillation flask if heating is prolonged.[4]
-
-
-
Cause 3: Presence of Oxygen (for Free-Radical Polymerization). Oxygen is a potent radical scavenger and can inhibit free-radical polymerization.
-
Solution:
-
Degas the reaction mixture thoroughly. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for 30-60 minutes.
-
-
Scenario 2: High Polydispersity Index (PDI) and Poor Control over Molecular Weight
Question: My polymerization yields a polymer with a very broad molecular weight distribution (PDI > 2.0). How can I achieve better control?
Answer:
A high PDI indicates a lack of control over the polymerization process, often due to multiple termination and chain transfer reactions. Catalyst/initiator concentration plays a crucial role here.
-
Cause 1: Excessively High Initiator Concentration. While a sufficient amount of initiator is needed to start the polymerization, an overly high concentration can lead to a high rate of termination reactions, resulting in a large population of short polymer chains and thus a broad PDI.[5]
-
Solution:
-
Systematically decrease the initiator concentration. Perform a series of experiments with varying initiator loadings (e.g., 1.0 mol%, 0.5 mol%, 0.2 mol%) while keeping other parameters constant.
-
Monitor the effect on both molecular weight and PDI. You should observe an increase in molecular weight and a decrease in PDI as the initiator concentration is lowered.[5]
-
-
-
Cause 2: Chain Transfer Reactions. The propagating radical can transfer to the monomer, solvent, or polymer, leading to premature termination of one chain and the start of another.[6][7]
-
Solution:
-
Choose a solvent with a low chain transfer constant. For vinyl ester polymerizations, solvents should be carefully selected.[8]
-
Consider controlled polymerization techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, using a suitable RAFT agent like a xanthate, can provide excellent control over the polymerization of VTFAc, leading to low PDIs (typically < 1.3).[1][8]
-
-
Scenario 3: Uncontrolled or "Runaway" Reaction
Question: My polymerization reaction proceeded extremely quickly, became very viscous, and generated a lot of heat. What happened and how can I prevent it?
Answer:
This sounds like a runaway reaction, which is a significant safety concern, particularly in bulk polymerizations of vinyl monomers.[9]
-
Cause 1: Inadequate Heat Dissipation. Polymerization is an exothermic process. If the heat generated is not effectively removed, the reaction temperature will increase, leading to a faster rate of polymerization and more heat generation in a dangerous feedback loop.
-
Solution:
-
Use a solvent to help dissipate heat. Solution polymerization is generally easier to control than bulk polymerization.
-
Ensure efficient stirring and use a cooling bath to maintain a constant temperature.
-
Reduce the initiator concentration. A lower initiator concentration will slow down the reaction rate and reduce the rate of heat generation.[9]
-
-
-
Cause 2: Too High an Initiator Concentration. A very high concentration of initiator can lead to an extremely rapid, uncontrolled polymerization.
-
Solution:
-
Carefully calculate and weigh the initiator. Start with a lower concentration within the recommended range and optimize from there.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst/initiator loading for VTFAc polymerization?
For free-radical polymerization of VTFAc using an initiator like AIBN, a good starting point is between 0.1 and 1.0 mol% with respect to the monomer.[2] For cationic polymerization, which is often more sensitive, the optimal catalyst concentration can be lower. For instance, studies on the cationic polymerization of similar vinyl ethers have used trifluoroacetic acid at concentrations in the range of 2x10⁻⁴ to 4x10⁻³ mol·L⁻¹.[10]
Q2: How does catalyst/initiator loading affect the final polymer's molecular weight?
Generally, a higher initiator or catalyst concentration leads to a lower molecular weight of the resulting polymer.[5][11] This is because a higher concentration of the initiating species generates more growing polymer chains simultaneously. With a finite amount of monomer, this results in shorter average chain lengths. Conversely, lowering the initiator/catalyst concentration will produce fewer, but longer, polymer chains, thus increasing the molecular weight.
Q3: Can I use the same catalyst for VTFAc as for vinyl acetate?
Yes, many of the same initiators and catalysts can be used. For free-radical polymerization, AIBN and benzoyl peroxide are common choices for both.[2] For controlled polymerization, RAFT agents like xanthates have been shown to be effective for both vinyl acetate and this compound.[1][8]
Q4: My reaction is sluggish. Should I just add more catalyst?
While adding more catalyst can increase the reaction rate, it's not always the best solution. As discussed, this will likely decrease the molecular weight and may broaden the PDI.[5] Before increasing the catalyst loading, ensure that:
-
Inhibitors have been thoroughly removed from the monomer.
-
The system is free of oxygen (for radical polymerization).
-
The reaction temperature is appropriate for the chosen initiator.
Q5: What are the key differences in catalyst considerations for free-radical versus cationic polymerization of VTFAc?
-
Mechanism: Free-radical polymerization is initiated by species with an unpaired electron (radicals), while cationic polymerization is initiated by electrophilic species (cations).[7][12]
-
Catalysts/Initiators: Free-radical systems use thermal or photo-initiators (e.g., AIBN, peroxides). Cationic systems use strong protic acids (e.g., trifluoroacetic acid) or Lewis acids.[10][12]
-
Sensitivity: Cationic polymerizations are generally more sensitive to impurities, especially water, which can act as a terminating agent.[10] Stringent anhydrous conditions are often required.
Part 3: Data and Protocols
Quantitative Data Summary
| Parameter | Free-Radical Polymerization (AIBN) | Cationic Polymerization (TFA) | RAFT Polymerization (Xanthate) |
| Typical Initiator/Catalyst Loading | 0.1 - 1.0 mol% (relative to monomer) | 0.02 - 0.4 mol% (relative to monomer) | [CTA]:[Initiator] ratio is key (e.g., 5:1 to 10:1) |
| Effect of Increasing Loading on MW | Decreases | Decreases | Generally follows theoretical Mₙ |
| Effect of Increasing Loading on PDI | May Increase/Broaden | May Increase/Broaden | Remains low (<1.3) |
| Typical Reaction Temperature | 60 - 80 °C (depends on initiator) | -78 °C to Room Temperature | 60 - 80 °C |
Experimental Protocols
Protocol 1: Free-Radical Polymerization of VTFAc using AIBN
-
Monomer Purification: Pass this compound through a short column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the purified VTFAc (e.g., 5.0 g, 35.7 mmol) and the desired solvent (e.g., toluene, 10 mL).
-
Initiator Addition: In a separate vial, weigh the AIBN initiator (e.g., for 0.5 mol%, 29.3 mg, 0.178 mmol) and add it to the flask.
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir. Monitor the reaction progress by taking aliquots and analyzing the conversion (e.g., by ¹H NMR or gravimetry).
-
Termination and Precipitation: After the desired time (e.g., 6-24 hours), cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).[2]
-
Purification and Drying: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Protocol 2: RAFT Polymerization of VTFAc
-
Monomer and Reagent Preparation: Follow the same monomer purification step as in Protocol 1.
-
Reaction Setup: In a Schlenk flask, combine the purified VTFAc, the RAFT agent (e.g., a xanthate), the initiator (e.g., AIBN), and the solvent. The ratio of monomer to RAFT agent will determine the target molecular weight. A typical ratio of RAFT agent to initiator is 5:1.
-
Degassing and Polymerization: Follow steps 4 and 5 from Protocol 1.
-
Work-up: Follow steps 6 and 7 from Protocol 1. The resulting polymer should have a controlled molecular weight and a low PDI.[1]
Part 4: Visualizations
Diagrams
Caption: Workflow for Free-Radical Polymerization of this compound.
Caption: Troubleshooting Logic for Low Polymerization Conversion.
References
- MDPI. (n.d.). RAFT Polymerization of Vinyl Esters: Synthesis and Applications.
- Shoichet Lab - University of Toronto. (n.d.). Radical Copolymerization of Novel Trifluorovinyl Ethers with Ethyl Vinyl Ether and Vinyl Acetate: Estimating Reactivity Ratios.
- ResearchGate. (n.d.). RAFT Polymerization of Vinyl Esters: Synthesis and Applications.
- Royal Society of Chemistry. (n.d.). RAFT/MADIX (co)polymerization of this compound: a means to many ends.
- ResearchGate. (n.d.). The polymerization of isobutyl vinyl ether by trifluoroacetic acid.
- ResearchGate. (n.d.). Exploring high molecular weight vinyl ester polymers made by PET-RAFT.
- Royal Society of Chemistry. (n.d.). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s.
- MySkinRecipes. (n.d.). This compound.
- ACS Publications. (2014). Design of Benign Initiator for Living Cationic Polymerization of Vinyl Ethers: Facile in Situ Generation of Vinyl Ether–Hydrogen Halide Adducts and Subsequent Controlled Polymerization without a Lewis Acid Catalyst.
- National Institutes of Health. (n.d.). Recent Developments on Cationic Polymerization of Vinyl Ethers.
- IJARCS. (n.d.). RAFT-Copolymerization of Vinyl Acetate and 2,2,3,3,4,4,5,5-Octafluoropentylacrylate.
- CIMAV. (n.d.). Unusual Free Radical Polymerization of Vinyl Acetate in Anionic Microemulsion Media.
- University of Southern Mississippi. (n.d.). Free-Radical Polymerization of Olefin Monomers.
- National Institutes of Health. (n.d.). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s.
- CORE. (n.d.). The Emulsion Polymerization of Vinyl Acetate.
- IntechOpen. (n.d.). Kinetics of Vinyl Free Radical Polymerization in Simple Systems.
- PubMed. (2019). Catalyst-controlled stereoselective cationic polymerization of vinyl ethers.
- ACS Publications. (2021). Palladium-Catalyzed Living/Controlled Vinyl Addition Polymerization of Cyclopropenes.
- International Journal of Advanced Biotechnology and Research. (n.d.). Effect of Initiator-Monomer Ratio in Polymerization of Vinyl Acetate.
- National Institutes of Health. (n.d.). Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications.
- Royal Society of Chemistry. (n.d.). RAFT/MADIX (co)polymerization of this compound: a means to many ends.
- IChemE. (n.d.). Understanding vinyl acetate polymerisation accidents.
- ResearchGate. (n.d.). Rubber modified vinyl ester resins of different molecular weights.
- ResearchGate. (n.d.). Conversion Enhancement of Vinyl Acetate Monomer to Polyvinyl Acetate Emulsion through Emulsion Polymerization Method.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. bipublication.com [bipublication.com]
- 6. mdpi.com [mdpi.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. RAFT/MADIX (co)polymerization of this compound: a means to many ends - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. icheme.org [icheme.org]
- 10. researchgate.net [researchgate.net]
- 11. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for incomplete reactions with Vinyl trifluoroacetate
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing vinyl trifluoroacetate. This guide is structured to provide direct, actionable solutions to common challenges encountered during trifluoroacetylation reactions. My approach is to move beyond simple procedural lists and delve into the causative chemical principles, empowering you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: My trifluoroacetylation reaction is sluggish or incomplete. What are the most likely causes?
An incomplete reaction with this compound is one of the most common issues reported. The root cause almost always traces back to one of three areas: reagent integrity, reaction conditions, or substrate reactivity.
The most immediate suspect should be the quality of your this compound . This reagent is highly susceptible to degradation, primarily through hydrolysis.[1] Even trace amounts of moisture in the reagent bottle or reaction setup can consume the starting material, leading to significantly reduced yields. Furthermore, the vinyl group is prone to polymerization, especially if the inhibitor has been consumed or removed.[2]
Key Diagnostic Questions:
-
Reagent Age & Storage: How old is your this compound? Has it been stored properly at 2-8°C under an inert atmosphere and protected from light?[3]
-
Moisture Contamination: Have you used anhydrous solvents and reagents? Was your glassware properly dried?
-
Inhibitor Presence: Commercial this compound contains a stabilizer (e.g., tert-butylcatechol) to prevent polymerization.[3] If you have purified the reagent by distillation, this inhibitor is removed, drastically shortening its shelf life.
Q2: I've confirmed my reagents are pure. What reaction parameters should I investigate next for an incomplete reaction?
If reagent quality is assured, the next step is a critical evaluation of your reaction setup and conditions. Given the high reactivity of this compound, precise control over the reaction environment is paramount.
Troubleshooting Workflow for Incomplete Reactions
The following decision tree provides a systematic approach to diagnosing the issue.
Caption: Troubleshooting logic for incomplete trifluoroacetylation.
Q3: My reaction mixture is turning yellow/brown and I'm seeing unexpected byproducts. What's happening?
The formation of colored impurities and byproducts often points to decomposition or side reactions. This compound is a potent electrophile and dienophile, and its vinyl group can undergo unintended reactions.
Primary Competing Reaction Pathways
Caption: Key reaction pathways for this compound.
-
Hydrolysis: As mentioned, water will hydrolyze the reagent, generating trifluoroacetic acid (TFA). The presence of acid can catalyze further decomposition of sensitive substrates.
-
Polymerization: This is a common failure mode for vinyl esters.[2] It is often initiated by heat, UV light, or radical impurities. If your reaction requires heating, polymerization becomes a significant risk.
-
Substrate Decomposition: If your substrate is sensitive to the acidic byproduct (TFA) or the reaction conditions, you may observe decomposition.
To diagnose the specific byproduct, techniques like GC-MS for volatile compounds or crude NMR analysis are invaluable.
Q4: The reaction appears complete by TLC/LC-MS, but my isolated yield is very low. Where is my product going?
This is a frequent and frustrating issue directly related to the physical properties of the product. Many simple trifluoroacetylated compounds are highly volatile. This compound itself has a boiling point of only 40°C.[3][4] Your product, especially if it's derived from a low molecular weight alcohol or amine, may have a similarly low boiling point.
Common Causes of Product Loss During Workup:
-
Rotary Evaporation: Standard rotary evaporation, even at room temperature with a water aspirator, can be sufficient to remove your product along with the solvent.[5]
-
High Vacuum: Leaving the product on a high-vacuum line to remove residual solvent is a primary cause of yield loss.
-
Aqueous Workup: If your product has some water solubility, it may be lost in the aqueous layer during extraction.[5]
Solution: Before beginning a reaction, consider the likely volatility of your product. If it is expected to be volatile, plan a workup that avoids aggressive solvent removal techniques. This may include gentle solvent removal with a nitrogen stream or proceeding to the next step with a crude solution after filtration.
Experimental Protocols & Checklists
Protocol 1: General Procedure for Trifluoroacetylation of an Alcohol
This protocol is a baseline and should be optimized for your specific substrate.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with dry argon or nitrogen.
-
Reagents: Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or another suitable anhydrous solvent (see Table 1) to a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition: Add this compound (1.1-1.5 equiv) dropwise via syringe. It is critical to use a fresh, sealed bottle or freshly distilled reagent.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1-4 hours at 0°C to room temperature.
-
Quenching & Workup (for non-volatile products): Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate in vacuo with minimal heat.
-
Workup (for volatile products): If the product is volatile, avoid an aqueous workup if possible. The reaction can be quenched by adding a small amount of a scavenger amine (like triethylamine, if compatible) and then filtered through a short plug of silica gel, eluting with an appropriate solvent. Remove the solvent under a gentle stream of nitrogen.
Table 1: Key Reagent and Condition Checklist
| Parameter | Recommendation | Rationale & Causality |
| This compound | Use from a new, sealed Sure/Seal™ bottle or freshly distill immediately before use. | Reagent is highly sensitive to moisture, leading to hydrolysis and reduced effective concentration.[1] |
| Substrate Purity | >98% purity, free of water. | Impurities can interfere with the reaction or act as catalysts for decomposition. |
| Solvent | Anhydrous grade (<50 ppm H₂O). Dichloromethane, THF, Diethyl Ether are common. | Prevents hydrolysis of the this compound. Water is a competing nucleophile. |
| Atmosphere | Inert (Dry Argon or Nitrogen). | Excludes atmospheric moisture which is a primary cause of reaction failure.[1] |
| Temperature | 0°C to Room Temperature. | Balances reaction rate against potential side reactions like polymerization. Exothermic reactions may require initial cooling. |
| Stoichiometry | 1.1 - 1.5 equivalents of this compound. | A slight excess ensures complete conversion of the limiting substrate. |
References
- Dickey, J. B., & Stanin, T. E. (1950). U.S. Patent No. 2,525,530. Washington, DC: U.S.
- LookChem. (n.d.).
- Das, S., et al. (2019). Synthesis of this compound 4 and subsequent control reactions.
- Haz-Map. (n.d.).
- Shoichet, M. S., et al. (2000). Synthesis of Linear Poly(tetrafluoroethylene-co-vinyl acetate) in Carbon Dioxide. Macromolecules, 33(5), 1681-1683. [Link]
- PubChem. (n.d.).
- Forbus, T. R., Jr., & Martin, J. C. (1988).
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Validation & Comparative
A Comparative Study of Reactivity in Polymerization: Vinyl Trifluoroacetate vs. Vinyl Acetate
For researchers, scientists, and professionals in drug development, the choice of monomer is a critical decision that dictates the properties and performance of the resulting polymer. This guide provides an in-depth technical comparison of the polymerization reactivity of two key vinyl esters: vinyl trifluoroacetate (VTFA) and its ubiquitous counterpart, vinyl acetate (VAc). By examining their behavior in polymerization, we aim to elucidate the profound impact of the trifluoroacetyl group on monomer reactivity, polymer properties, and potential applications.
Introduction: A Tale of Two Vinyl Esters
Vinyl acetate (VAc) is a workhorse monomer in the polymer industry, forming the basis for a vast array of materials, including adhesives, coatings, and binders.[1] Its polymerization has been extensively studied, leading to a deep understanding of its kinetics and mechanisms in various polymerization techniques.[1][2] In contrast, this compound (VTFA), with its electron-withdrawing trifluoroacetate group, presents a fascinating case study in altered reactivity and offers a pathway to novel fluorinated polymers with unique properties.
This guide will dissect the differences in their polymerization behavior, supported by experimental data and mechanistic insights, to provide a clear understanding of their respective strengths and weaknesses in a research and development context.
The Decisive Influence of the Ester Group: Electronic and Steric Effects
The fundamental difference in the polymerization behavior of VTFA and VAc stems from the electronic nature of their respective ester groups. The three fluorine atoms in the trifluoroacetate group of VTFA are highly electronegative, exerting a strong electron-withdrawing inductive effect. This has two major consequences for the vinyl group:
-
Polarization of the Double Bond: The electron-withdrawing nature of the trifluoroacetate group polarizes the vinyl double bond, making it more susceptible to certain types of polymerization, particularly those involving charged intermediates.
-
Stability of the Propagating Radical: In radical polymerization, the trifluoroacetate group can influence the stability and reactivity of the propagating radical, which in turn affects the kinetics of the polymerization.
In contrast, the acetate group in VAc is less electron-withdrawing, leading to a less polarized double bond and a highly reactive propagating radical. This high reactivity of the poly(vinyl acetate) propagating radical is a double-edged sword: it leads to rapid polymerization but also makes the system prone to side reactions like chain transfer.[1][2]
A Head-to-Head Comparison of Polymerization Behavior
To provide a clear and objective comparison, we will examine the reactivity of VTFA and VAc in the most common polymerization methods.
Free-Radical Polymerization: The Workhorse Method
Free-radical polymerization is the most common method for polymerizing vinyl esters.[1] Here, the differences in reactivity between VTFA and VAc are stark.
Vinyl Acetate (VAc): The free-radical polymerization of VAc is characterized by a highly reactive propagating radical.[2] This leads to a high rate of polymerization but also a significant degree of chain transfer reactions to the monomer, polymer, and solvent.[1] These chain transfer reactions result in the formation of branched polymers and can make it challenging to control the molecular weight and achieve a narrow molecular weight distribution in conventional free-radical systems.[2]
This compound (VTFA): The polymerization of VTFA via conventional free-radical methods is less commonly reported in the literature compared to controlled radical polymerization techniques. However, the electron-withdrawing nature of the trifluoroacetate group is expected to influence the reactivity of the monomer and the stability of the propagating radical.
Controlled Radical Polymerization (RAFT/MADIX): Reversible Addition-Fragmentation chain Transfer (RAFT) and Macromolecular Design via Interchange of Xanthates (MADIX) polymerization techniques offer greater control over the polymerization of vinyl esters. Studies on the RAFT/MADIX polymerization of VTFA have shown that it exhibits the features of a controlled polymerization, with number-average molar masses increasing with monomer conversion and low dispersities.[3] However, the xanthate used in MADIX can lead to a decrease in the overall rate of polymerization compared to conventional radical polymerization.[3]
The copolymerization of VAc and VTFA using RAFT has been shown to produce copolymers with varying tacticities, demonstrating the utility of this method in tuning polymer microstructure.[1]
Cationic Polymerization: A Path Less Traveled for VAc
Cationic polymerization is generally more suited for vinyl monomers with electron-donating groups that can stabilize the propagating carbocation.
Vinyl Acetate (VAc): VAc is generally not considered a suitable monomer for cationic polymerization due to the electron-withdrawing nature of the carbonyl group in the acetate moiety, which destabilizes the growing carbocation.
This compound (VTFA): The even stronger electron-withdrawing trifluoroacetate group in VTFA would be expected to further disfavor cationic polymerization. However, the polymerization of other vinyl ethers can be initiated by strong acids like trifluoroacetic acid, suggesting that under specific conditions, cationic polymerization of vinyl esters might be possible, though likely challenging.[4]
Quantitative Reactivity Comparison: Reactivity Ratios and Q-e Values
To quantify the relative reactivities of VTFA and VAc in copolymerization, we can look at their reactivity ratios (r) and Alfrey-Price Q-e values. The reactivity ratio of a monomer indicates its preference to react with a propagating radical of its own kind versus a radical of the comonomer.[5] The Q-e scheme provides a semi-empirical method to predict reactivity ratios, where 'Q' represents the resonance stabilization of the monomer and 'e' represents its polarity.[6][7]
Table 1: Physical and Polymerization Properties of Vinyl Acetate and this compound
| Property | Vinyl Acetate (VAc) | This compound (VTFA) |
| CAS Number | 108-05-4[8] | 433-28-3[9] |
| Molecular Formula | C₄H₆O₂[8] | C₄H₃F₃O₂[9] |
| Molecular Weight | 86.09 g/mol [8] | 140.06 g/mol [9] |
| Boiling Point | 72-73 °C[8] | 40 °C[9] |
| Density | 0.934 g/mL at 25 °C[8] | 1.203 g/mL at 25 °C[9] |
| Propagation Rate Constant (kp) in Bulk | 1.35 × 10⁷ L mol⁻¹ s⁻¹ (pre-exponential factor), 20.4 kJ mol⁻¹ (activation energy) | Data not readily available |
| Polymerization Characteristics | High radical reactivity, prone to chain transfer, forms branched polymers in free-radical polymerization.[1][2] | Amenable to controlled radical polymerization (RAFT/MADIX), leading to controlled molecular weight and low dispersity.[3] |
Experimental Protocols: A Practical Guide
To facilitate further research, we provide detailed, step-by-step methodologies for the polymerization of these monomers.
Protocol: Free-Radical Emulsion Polymerization of Vinyl Acetate
This protocol describes a standard emulsion polymerization of vinyl acetate, a common industrial process.
Materials:
-
Vinyl acetate (VAc), inhibitor removed
-
Deionized water
-
Sodium lauryl sulfate (surfactant)
-
Potassium persulfate (initiator)
-
Sodium bicarbonate (buffer)
Procedure:
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a feeding pump for the monomer.
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium lauryl sulfate and sodium bicarbonate in deionized water.
-
Charging the Reactor: Transfer the aqueous solution to the reactor and purge the system with nitrogen for at least 30 minutes to remove oxygen.
-
Heating: Heat the reactor to the desired polymerization temperature (e.g., 60-70 °C) while stirring.
-
Initiator Addition: Once the temperature is stable, add the potassium persulfate initiator to the reactor.
-
Monomer Feed: Start the continuous addition of the inhibitor-free vinyl acetate to the reactor at a constant rate over a period of 2-3 hours.
-
Polymerization: Maintain the reaction temperature and stirring for an additional 1-2 hours after the monomer feed is complete to ensure high conversion.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting product is a stable polyvinyl acetate latex. Characterize the latex for solid content, particle size, and molecular weight of the polymer.
Causality: The use of an emulsion system allows for a high rate of polymerization at a relatively low temperature, with the water phase efficiently dissipating the heat of polymerization. The surfactant stabilizes the monomer droplets and the resulting polymer particles, preventing coagulation.
Self-Validation: The progress of the polymerization can be monitored by taking samples at different time intervals and determining the monomer conversion gravimetrically. The final polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and dispersity, providing a validation of the polymerization process.
Protocol: RAFT/MADIX Polymerization of this compound
This protocol is based on literature procedures for the controlled radical polymerization of VTFA.[3]
Materials:
-
This compound (VTFA), inhibitor removed
-
Xanthate chain transfer agent (e.g., O-ethyl S-(1-methoxycarbonyl)ethyl dithiocarbonate)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
Reactant Preparation: In a Schlenk flask, dissolve the xanthate chain transfer agent and AIBN in the desired amount of anhydrous solvent.
-
Monomer Addition: Add the inhibitor-free this compound to the flask.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.
-
Monitoring and Termination: Monitor the progress of the polymerization by taking aliquots and analyzing the monomer conversion by ¹H NMR or gas chromatography. To terminate the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting poly(this compound) for its molecular weight, dispersity (by GPC), and structure (by NMR).
Causality: The xanthate chain transfer agent mediates the polymerization by reversibly deactivating the propagating radical chains. This allows for a controlled growth of the polymer chains, leading to a linear increase in molecular weight with conversion and a narrow molecular weight distribution.
Self-Validation: The "living" nature of the polymerization can be confirmed by the linear evolution of the number-average molecular weight with monomer conversion and the low dispersity values (typically below 1.3). Chain extension experiments, where a second monomer is added after the first one is consumed, can further validate the controlled nature of the process.
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate the key steps in free-radical and RAFT polymerization.
Caption: Mechanism of RAFT Polymerization.
Conclusion and Future Outlook
The comparison between this compound and vinyl acetate highlights the profound influence of the ester group on polymerization reactivity. While VAc remains a versatile and cost-effective monomer for a wide range of applications, its polymerization is often characterized by a lack of control over the polymer architecture due to the high reactivity of its propagating radical.
In contrast, VTFA, with its electron-withdrawing trifluoroacetate group, opens the door to more controlled polymerization processes, such as RAFT/MADIX, enabling the synthesis of well-defined fluorinated polymers. The resulting poly(this compound) and its copolymers offer a platform for materials with tunable properties, including thermal stability, chemical resistance, and unique solubility characteristics.
For researchers and scientists, the choice between VTFA and VAc will depend on the specific requirements of the application. If precise control over molecular weight, architecture, and the incorporation of fluorine are desired, VTFA is a compelling candidate. For applications where cost and high polymerization rates are paramount and precise architectural control is less critical, VAc remains the monomer of choice. The continued exploration of the polymerization and copolymerization of VTFA will undoubtedly lead to the development of new and advanced materials with tailored properties for a variety of high-performance applications.
References
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- Lousenberg, R. D.; Shoichet, M. S. Synthesis of Fluorocarbon-Vinyl Acetate Copolymers in Supercritical Carbon Dioxide: Insight into Bulk Properties. Macromolecules2001, 34 (5), 1157–1163. [Link]
- Odian, G. Principles of Polymerization, 4th ed.; John Wiley & Sons, 2004. [Link]
- de Bruyn, H. The Emulsion Polymerization of Vinyl Acetate. Ph.D. Thesis, The University of Sydney, 1999. [Link]
- Destarac, M.; et al. RAFT/MADIX (co)polymerization of this compound: a means to many ends. Polym. Chem.2014, 5, 1013-1022. [Link]
- Kawauchi, S. Determining the Q-e values of polymer radicals and monomers separately through the derivation of an intrinsic Q-e scheme for rad. Polym. J.2021, 53, 1247–1257. [Link]
- Britton, D.; Heatley, F.; Lovell, P. A. Chain Transfer to Polymer in Free-Radical Bulk and Emulsion Polymerization of Vinyl Acetate Studied by NMR Spectroscopy. Macromolecules2001, 34 (24), 8174–8183. [Link]
- Friis, N. A kinetic study of the emulsion polymerization of vinyl acetate. Technical University of Denmark, 1971. [Link]
- Noel, L. F. J.; et al. Determination of the reactivity ratios of methyl acrylate with the vinyl esters vinyl acetate, vinyl 2,2-dimethyl-propanoate, and vinyl 2-ethylhexanoate. J. Polym. Sci. A Polym. Chem.1994, 32 (1), 123-130. [Link]
- Sawamoto, M.; Aoshima, S. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chem. Sci.2024. [Link]
- Bamford, C. H.; Jenkins, A. D. Kinetics of Vinyl Free Radical Polymerization in Simple Systems. Proc. R. Soc. Lond. A1953, 216 (1127), 515-538. [Link]
- Lousenberg, R. D.; Shoichet, M. S. Radical Copolymerization of Novel Trifluorovinyl Ethers with Ethyl Vinyl Ether and Vinyl Acetate: Estimating Reactivity Ratios. J. Polym. Sci. A Polym. Chem.2000, 38 (8), 1344-1354. [Link]
- Fujii, K.; Brownstein, S.; Eastham, A. M. Reactions of trifluoroacetic acid with poly(vinyl alcohol) and its model compounds. Effect of neighboring hydroxyl groups on the reaction. J. Polym. Sci. A-1 Polym. Chem.1968, 6 (8), 2377-2386. [Link]
- Asua, J. M.; et al. Critically Evaluated Rate Coefficients in Radical Polymerization - 8. Propagation Rate Coefficients for Vinyl Acetate in Bulk. Macromolecular Chemistry and Physics2003, 204 (12), 1545-1555. [Link]
- Gandini, A.; Plesch, P. H. The polymerization of isobutyl vinyl ether by trifluoroacetic acid. Eur. Polym. J.1968, 4 (1), 55-66. [Link]
- Kamigaito, M.; Sawamoto, M. Recent Developments on Cationic Polymerization of Vinyl Ethers. Polymers2023, 15 (11), 2539. [Link]
- Buback, M.; et al. Update and critical reanalysis of IUPAC benchmark propagation rate coefficient data. Polym. Chem.2021, 12, 5644-5653. [Link]
- Penczek, S.; et al. Reactivity ratios for acrylonitrile–vinyl chloroacetate copolymerization systems. J. Polym. Sci. Polym. Chem. Ed.1981, 19 (3), 559-568. [Link]
- Debuigne, A.; et al. Vinyl acetate living radical polymerization mediated by cobalt porphyrins: kinetic–mechanistic studies. Polym. Chem.2012, 3, 1773-1783. [Link]
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- Lopez, R. G.; et al. Unusual Free Radical Polymerization of Vinyl Acetate in Anionic Microemulsion Media. Macromolecules2004, 37 (10), 3624–3630. [Link]
- Ameduri, B.; Boutevin, B. An efficient method to synthesize vinyl ethers (VEs) that bear various halogenated or functional groups and their radical copolymerization with chlorotrifluoroethylene (CTFE) to yield functional poly(VE-alt-CTFE) alternated copolymers. Polym. Chem.2012, 3, 1855-1867. [Link]
- Barmar, M.; et al. SYNTHESIS OF LINEAR HIGH MOLECULAR WEIGHT POLYVINYL ACETATE BY RAFT POLYMERIZATION. International Journal of Research in Engineering and Technology2017, 6 (8), 1-5. [Link]
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A Senior Application Scientist's Guide to Trifluoromethylation: A Comparative Analysis of Trifluoroacetic Anhydride and Vinyl Trifluoroacetate Pathways
Introduction: The Indispensable Trifluoromethyl Group
To researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern molecular design. Its unique electronic properties and steric profile can dramatically enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the development of efficient, scalable, and cost-effective trifluoromethylation methods is of paramount importance.
This guide provides an in-depth comparison of two key players in the field derived from the same economical feedstock: trifluoroacetic anhydride (TFAA) as a direct radical precursor and the pathway involving its reactive derivative, vinyl trifluoroacetate (VTFA), as a key intermediate. We will dissect the mechanistic nuances, present comparative experimental data, and offer field-proven insights to guide your reagent and methodology selection.
Trifluoroacetic Anhydride (TFAA): The Economical Workhorse Reimagined
Trifluoroacetic anhydride (TFAA) and its parent acid (TFA) are among the most attractive sources of the CF₃ group due to their low cost, high stability, and widespread availability in bulk quantities.[3][4] Historically, however, their utility was limited. The primary challenge lies in the exceedingly high oxidation potential of the trifluoroacetate anion, which traditionally required harsh, forcing conditions to achieve the necessary decarboxylation to generate a trifluoromethyl radical.[5]
The advent of visible-light photoredox catalysis has revolutionized the use of TFAA, providing a mild and efficient pathway to generate CF₃ radicals for C-H functionalization.[4][6]
Mechanism of Action: Direct Radical Generation via Photoredox Catalysis
In a typical modern protocol, TFAA is not the direct target of the photocatalyst. Instead, it often forms a more readily reducible complex, for instance with an activator like pyridine N-oxide, or directly interacts with an excited state of the substrate or catalyst.[4][7] A single-electron transfer (SET) from the excited photocatalyst to this complex initiates a cascade, culminating in the fragmentation of the trifluoroacetate group, loss of carbon dioxide, and release of the trifluoromethyl radical (•CF₃). This highly reactive radical then adds to the (hetero)arene substrate.
Caption: General photoredox cycle for arene trifluoromethylation using TFAA.
Performance Data: Trifluoromethylation of (Hetero)arenes with TFAA
Modern photoredox methods using TFAA demonstrate broad applicability across various electron-rich and electron-neutral substrates. Recent protocols have even eliminated the need for additives, simplifying the reaction setup.[6][8]
| Substrate | Catalyst System | Additive | Yield (%) | Reference |
| 1,3,5-Trimethoxybenzene | Ir(ppy)₃ | None | 95 | [6] |
| N-Boc-pyrrole | Ru(bpy)₃Cl₂ | Pyridine N-oxide | 57 (100g scale) | [4][5] |
| Caffeine | Ir(ppy)₃ | None | 62 | [6] |
| Estrone Derivative | Ir(ppy)₃ | None | 51 | [6] |
| 4-Phenylpyridine | Ru(bpy)₃Cl₂ | Pyridine N-oxide | 71 | [4] |
Experimental Protocol 1: Additive-Free Trifluoromethylation of a (Hetero)arene
This protocol is adapted from the work of Pan and coworkers.[6][8]
-
Preparation: In a nitrogen-filled glovebox, add the (hetero)arene substrate (0.2 mmol, 1.0 equiv.) and the photocatalyst fac-[Ir(ppy)₃] (1 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add 2.0 mL of anhydrous acetonitrile, followed by trifluoroacetic anhydride (TFAA) (0.4 mmol, 2.0 equiv.).
-
Reaction Setup: Seal the tube and place it approximately 5 cm from a 24 W blue LED lamp. Ensure the reaction is cooled with a fan to maintain room temperature.
-
Execution: Stir the reaction mixture under irradiation for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired trifluoromethylated product.
The this compound (VTFA) Pathway: An Intermediate-Driven Strategy
While TFAA can be a direct source of •CF₃ for C-H functionalization, its reactivity profile changes with certain classes of substrates, such as enolizable ketones or their enol acetate derivatives. In these cases, TFAA acts as a precursor to form a key reactive intermediate: This compound (VTFA) .[9] This pathway represents a different strategic approach, where the trifluoromethylation occurs via a distinct, isolable (though often generated in situ) species.
Mechanism of Action: Formation and Photoreduction of VTFA
In the presence of a ketone's enol or enol acetate and an activator, TFAA performs a trifluoroacetylation to generate a this compound intermediate.[7][9] This intermediate is the species that enters the photoredox cycle. The excited photocatalyst reduces the VTFA, which then undergoes fragmentation to generate a vinyl radical and the trifluoroacetate anion. The trifluoroacetate is then subsequently activated and decarboxylated to generate the •CF₃ radical, which recombines with the vinyl radical to furnish the α-trifluoromethylated ketone product after tautomerization.
Caption: Formation and reaction of the this compound intermediate.
Performance Data: Trifluoromethylation of Enol Acetates via TFAA
This method provides an operationally simple and efficient route to valuable α-trifluoromethyl ketones using economical reagents.
| Enol Acetate Substrate | Catalyst System | Yield (%) | Reference |
| 1-Phenylvinyl acetate | Ru(bpy)₃(PF₆)₂ | 85 | [9] |
| 1-(4-Methoxyphenyl)vinyl acetate | Ru(bpy)₃(PF₆)₂ | 81 | [9] |
| 1-(4-Chlorophenyl)vinyl acetate | Ru(bpy)₃(PF₆)₂ | 75 | [9] |
| 1-Cyclohexenyl acetate | Ru(bpy)₃(PF₆)₂ | 68 | [9] |
Experimental Protocol 2: Trifluoromethylation of Enol Acetates with TFAA
This protocol is based on the visible-light-mediated method reported by Garg and Singh.[9]
-
Preparation: To an oven-dried reaction vial, add the enol acetate (0.5 mmol, 1.0 equiv.), Ru(bpy)₃(PF₆)₂ (1.5 mol%), and a magnetic stir bar.
-
Reagent Addition: Add trifluoroacetic anhydride (TFAA) (1.0 mmol, 2.0 equiv.) followed by 2.0 mL of anhydrous acetonitrile.
-
Reaction Setup: Seal the vial with a cap and place it before a 34 W blue LED strip.
-
Execution: Stir the reaction mixture at room temperature for the required time (typically 12-36 hours), monitoring by TLC.
-
Workup: After completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the α-trifluoromethyl ketone.
Comparative Analysis: Choosing the Right Strategy
The choice between leveraging TFAA as a direct radical precursor versus relying on the VTFA intermediate pathway is dictated entirely by the substrate and the desired transformation.
| Feature | TFAA Direct C-H Trifluoromethylation | VTFA Intermediate Pathway |
| Primary Reagent | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetic Anhydride (TFAA) |
| Key Reactive Species | •CF₃ radical generated from an activated TFAA complex | This compound formed in situ |
| Typical Substrates | (Hetero)arenes, polarized alkenes | Enol acetates, enolizable ketones |
| Bond Formed | C(sp²)-CF₃ | C(sp³)-CF₃ (at α-carbonyl position) |
| Key Advantages | Broad scope for C-H functionalization, atom economy | Specific and efficient for α-trifluoromethyl ketone synthesis |
| Causality | Direct addition of a photochemically generated radical to an aromatic system.[4] | Substrate-reagent interaction forms a new, more reactive intermediate for the photocatalytic cycle.[7][9] |
| Scalability | Demonstrated on >100g scale.[4][5] | Typically reported on lab scale, but uses scalable reagents. |
Conclusion for the Practicing Scientist
Trifluoroacetic anhydride has firmly established itself as a premier CF₃ source, not due to a single mode of action, but because of its chemical versatility unlocked by modern catalysis.
-
For direct C(sp²)-H trifluoromethylation of (hetero)arenes, leveraging TFAA with a suitable photoredox catalyst is an exceptionally powerful and scalable strategy.[4][6] Its efficiency, coupled with the low cost of the reagent, makes it a go-to method for late-stage functionalization.
-
For the synthesis of α-trifluoromethyl ketones, the reaction of enol acetates with TFAA provides a targeted and high-yielding pathway.[9] Understanding that this proceeds through a this compound intermediate is key to optimizing the reaction and appreciating its distinct mechanistic course.
Ultimately, TFAA is not just a reagent but a versatile platform. By understanding the subtle interplay between the substrate, catalyst, and reaction conditions, researchers can harness its power through different mechanistic pathways to achieve their specific synthetic goals with unparalleled cost-efficiency.
References
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- Douglas, J. J., et al. (2015). A scalable and operationally simple radical trifluoromethylation.
- Postigo, A. (2014).
- Song, Y., et al. (2023). Trifluoromethylations of (Hetero)arenes and Polarized Alkenes Using Trifluoroacetic Anhydride under Photoredox Catalysis. Organic Letters, 25(13), 2296–2301.
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- Song, Y., et al. (2023). Trifluoromethylations of (Hetero)arenes and Polarized Alkenes Using Trifluoroacetic Anhydride under Photoredox Catalysis.
- Douglas, J. J., et al. (2015). A scalable and operationally simple radical trifluoromethylation.
- Das, S., et al. (2018). Direct Photoassisted α-Trifluoromethylation of Aromatic Ketones with Trifluoroacetic Anhydride (TFAA).
- Weber, M. (n.d.). Common trifluoromethylation reagents grouped according to their characteristic reactivity.
- Raines, R. T., & Schweizer, D. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline.
- Garg, P., & Singh, A. (2019). Visible-Light-Mediated Trifluoromethylation of Enol Acetates Using Trifluoroacetic Anhydride.
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A Comparative Guide to Alternative Monomers for Vinyl Trifluoroacetate in Advanced Fluoropolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vinyl trifluoroacetate (VTFA) has long been a cornerstone in the synthesis of functional fluoropolymers, prized for its ability to introduce reactive pendant groups that can be readily converted to hydroxyl functionalities. However, its high sensitivity to hydrolysis and challenges in achieving controlled polymerization necessitate the exploration of alternative monomers. This guide provides a comprehensive comparison of viable alternatives to VTFA, focusing on their polymerization behavior, the properties of the resulting polymers, and their suitability for various applications, particularly in the biomedical and advanced materials fields. We delve into the practical aspects of monomer selection and provide experimental protocols to empower researchers in their pursuit of next-generation fluoropolymers with tailored functionalities and enhanced performance.
Introduction: The Role and Limitations of this compound
This compound is a fluorinated vinyl ester monomer that has garnered significant attention for its utility in creating functional fluoropolymers. The trifluoroacetate group serves as a protecting group for the hydroxyl functionality, which can be revealed through post-polymerization hydrolysis. This strategy allows for the synthesis of well-defined poly(vinyl alcohol)-like structures with the unique properties imparted by fluorine.
However, the practical application of VTFA is hampered by several key limitations:
-
Hydrolytic Instability: The trifluoroacetate group is highly susceptible to hydrolysis, which can complicate polymerization processes and the storage of the resulting polymers.[1][2] This instability necessitates stringent anhydrous conditions during synthesis and handling.
-
Challenges in Controlled Polymerization: While controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) have been employed for VTFA, achieving high molar masses with low dispersity can be challenging due to chain transfer reactions.[3]
-
Limited Functional Diversity: The primary functionality derived from VTFA is the hydroxyl group. While versatile, direct incorporation of other functional groups often requires multi-step post-polymerization modifications.
These limitations have spurred the search for alternative monomers that offer improved stability, better control over polymerization, and a broader range of accessible functionalities.
Emerging Alternatives to this compound
Several classes of monomers have emerged as promising alternatives to VTFA, each with its own set of advantages and disadvantages. This section provides a detailed comparison of the most prominent candidates.
Fluorinated Acrylates and Methacrylates
Fluorinated acrylates and methacrylates represent a versatile class of monomers for creating functional fluoropolymers.[4][5]
-
2,2,2-Trifluoroethyl Acrylate (TFEA) and 2,2,2-Trifluoroethyl Methacrylate (TFEMA): These monomers are attractive due to their commercial availability and amenability to controlled polymerization techniques like RAFT and Atom Transfer Radical Polymerization (ATRP).[6][7][8] They allow for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[6][8][9] The resulting polymers exhibit good thermal stability and hydrophobicity.[10]
-
Pentafluorophenyl Acrylate (PFPA) and Pentafluorophenyl Methacrylate (PFPMA): PFPA and PFPMA are highly reactive monomers that contain an activated pentafluorophenyl ester group.[11][12] This group is an excellent leaving group, enabling efficient post-polymerization modification with a wide array of nucleophiles, such as primary amines.[12][13] This allows for the straightforward introduction of diverse functional groups, making them highly valuable for applications in bioconjugation, drug delivery, and functional surfaces.[12][13][14]
Fluorinated Vinyl Ethers
Fluorinated vinyl ethers offer another avenue for synthesizing functional fluoropolymers, often exhibiting different reactivity profiles compared to acrylates and vinyl esters.[15][16][17][18]
-
Perfluoroalkyl Vinyl Ethers (PAVEs): Monomers like perfluoromethyl vinyl ether (PMVE) are commonly copolymerized with other fluoroalkenes, such as tetrafluoroethylene (TFE) and vinylidene fluoride (VDF), to produce commercially important fluoroplastics and fluoroelastomers.[19][20][21] These copolymers are known for their exceptional chemical resistance and thermal stability.
Fluorinated Styrenes
Fluorinated styrenes provide a pathway to polymers with aromatic functionalities and unique electronic properties.[22]
-
Pentafluorostyrene (PFS): This monomer can be polymerized via various techniques, including controlled radical polymerization, to yield polymers with a high degree of fluorination. The resulting poly(pentafluorostyrene) exhibits a high glass transition temperature and excellent thermal stability. Its copolymerization with non-fluorinated monomers like styrene can lead to materials with tunable surface properties.[22]
Performance Comparison: A Data-Driven Analysis
The choice of an alternative monomer depends critically on the desired properties of the final polymer and the specific application. The following table summarizes key performance metrics for the discussed alternatives in comparison to VTFA.
| Monomer | Polymerization Control | Post-Polymerization Modification | Hydrolytic Stability of Polymer | Key Polymer Properties | Representative Applications |
| This compound (VTFA) | Moderate (RAFT)[3] | Hydrolysis to -OH[23] | Low[1] | Hydrophilic (after hydrolysis) | Biomaterials, hydrogels |
| 2,2,2-Trifluoroethyl Acrylate (TFEA) | Excellent (RAFT, ATRP)[6] | More challenging | High | Hydrophobic, thermally stable[10] | Coatings, adhesives[10] |
| Pentafluorophenyl Acrylate (PFPA) | Good (RAFT)[12][13] | Highly versatile (amines, etc.)[12][13] | Moderate[13] | Functionalizable platform | Bioconjugation, drug delivery[12][13] |
| Perfluoroalkyl Vinyl Ethers (PAVEs) | Good (copolymerization)[19] | Limited | Very High | Chemically inert, thermally stable | High-performance elastomers and plastics |
| Pentafluorostyrene (PFS) | Good (various methods)[22] | Limited | Very High | High Tg, thermally stable | Advanced materials, coatings |
Experimental Protocols
To facilitate the adoption of these alternative monomers, this section provides detailed, step-by-step methodologies for their polymerization.
RAFT Polymerization of 2,2,2-Trifluoroethyl Acrylate (TFEA)
This protocol describes a typical RAFT polymerization of TFEA to synthesize a well-defined homopolymer.
Materials:
-
2,2,2-Trifluoroethyl acrylate (TFEA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (solvent)
Procedure:
-
In a Schlenk flask, dissolve TFEA (e.g., 5.0 g, 32.5 mmol), CPADB (e.g., 90.8 mg, 0.325 mmol), and AIBN (e.g., 10.7 mg, 0.065 mmol) in 1,4-dioxane (5.0 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6 hours).
-
To quench the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Collect the polymer by filtration and dry under vacuum at 40°C to a constant weight.
Characterization:
-
Determine the number-average molecular weight (Mn) and dispersity (Đ) by gel permeation chromatography (GPC).
-
Calculate the monomer conversion by ¹H NMR spectroscopy.
Visualization of Key Concepts
Post-Polymerization Modification of Poly(pentafluorophenyl acrylate)
The versatility of PPFPA as a platform for functionalization is a key advantage. The following diagram illustrates the reaction of PPFPA with a primary amine to introduce a new functional group.
Caption: Post-polymerization modification of PPFPA.
Controlled Radical Polymerization Workflow
Achieving well-defined polymers requires a controlled polymerization technique like RAFT. The general workflow is depicted below.
Caption: General workflow for RAFT polymerization.
Conclusion and Future Outlook
While this compound remains a relevant monomer for specific applications, a growing number of alternatives offer significant advantages in terms of stability, polymerization control, and functional versatility. Fluorinated acrylates and methacrylates, particularly TFEA and PFPA, have emerged as powerful tools for the synthesis of well-defined, functional fluoropolymers. The choice of monomer should be guided by a careful consideration of the desired polymer properties and the intended application. Future research will likely focus on the development of new fluorinated monomers with even greater control over polymer architecture and the introduction of novel functionalities, further expanding the toolbox for materials scientists and drug development professionals. The continued advancement of controlled polymerization techniques will also play a crucial role in unlocking the full potential of these next-generation fluoropolymers.[19][24][25][26][27]
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- Pentafluorophenyl acrylate | Polysciences, Inc.
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- Synthesis of Functional Polymers—Vinylidene Fluoride Based Fluorinated Copolymers and Terpolymers Bearing Bromoaromatic Side-Group.
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- Fluorinated poly(meth)acrylate - CORE.
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- Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers - PMC - PubMed Central.
- Kinetics of radiative polymerization and co- polymerization of fluorinated acrylates and methacrylates - Выпуск № 6(163).
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- Correlation of Free Radical Copolymerization Behavior and Copolymer Properties with the Strength of π−π Stacking Interactions between Aromatic Fluorocarbons and Aromatic Hydrocarbons: Copolymerization of Styrene and Fluorinated Styrenes at the Two Extreme Levels of Fluorination | Macromolecules - ACS Publications.
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A Senior Application Scientist's Guide to the Validation of Polyvinyl Trifluoroacetate (PVTFA) Molecular Weight by Gel Permeation Chromatography
For researchers, scientists, and drug development professionals working with polyvinyl trifluoroacetate (PVTFA), an accurate determination of its molecular weight is paramount. This parameter critically influences the polymer's physicochemical properties, including its solubility, viscosity, and degradation kinetics, which are all vital for predictable performance in various applications. This guide provides an in-depth validation of Gel Permeation Chromatography (GPC) for PVTFA molecular weight analysis, offers a comparative look at alternative characterization techniques, and presents the supporting rationale behind the recommended experimental protocols.
The Central Role of Molecular Weight in PVTFA Characterization
Polythis compound (PVTFA) is a fluorinated polymer with unique properties conferred by the trifluoroacetyl groups. The molecular weight and its distribution (polydispersity) are not mere data points; they are defining characteristics that dictate the material's bulk properties. Whether PVTFA is being developed for controlled drug release, as a specialty coating, or in other advanced material applications, a precise understanding of its molecular weight is a prerequisite for ensuring batch-to-batch consistency and reliable performance.[1]
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely adopted technique for determining the molecular weight distribution of polymers.[2] It separates molecules based on their hydrodynamic volume in solution, providing a comprehensive profile of the polymer sample.[2]
GPC Methodology for PVTFA: A Detailed Protocol
The successful GPC analysis of PVTFA hinges on the careful selection of experimental conditions, particularly the solvent, as fluoropolymers can be challenging to dissolve. The following protocol is designed to provide a robust and reproducible method for the validation of PVTFA molecular weight.
Experimental Workflow for GPC Analysis of PVTFA
Caption: Workflow for the GPC analysis of PVTFA.
Step-by-Step Experimental Protocol:
1. Materials and Equipment:
-
GPC System: An HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.
-
GPC Columns: Columns suitable for polar organic solvents, such as those packed with a highly cross-linked polystyrene-divinylbenzene stationary phase designed for use with hexafluoroisopropanol (HFIP).
-
Solvent: High-purity HFIP. A salt, such as sodium trifluoroacetate (NaTFA), may be added at a low concentration (e.g., 0.02 M) to suppress any potential sample-column interactions.
-
Calibration Standards: Poly(methyl methacrylate) (PMMA) standards of narrow polydispersity and varying molecular weights.
-
Sample Preparation: Autosampler vials, PTFE syringe filters (0.2 μm), and volumetric flasks.
2. Mobile Phase Preparation:
-
Prepare the mobile phase by dissolving the appropriate amount of NaTFA in HFIP, if used.
-
Thoroughly degas the mobile phase before use to prevent bubble formation in the system, which can interfere with the detector signal.
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare a series of PMMA standard solutions in the mobile phase at known concentrations (e.g., 0.5-1.0 mg/mL).
-
Sample Solution: Accurately weigh the PVTFA sample and dissolve it in the mobile phase to a final concentration of 1-2 mg/mL.[3] Complete dissolution is critical; gentle agitation or sonication may be required.
-
Filtration: Filter all standard and sample solutions through a 0.2 μm PTFE syringe filter before transferring them to autosampler vials.[3] This step is crucial to remove any particulate matter that could clog the GPC columns.
4. GPC System Parameters:
-
Column Temperature: 40 °C
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 50 - 100 µL
-
Detector: Refractive Index (RI)
5. Data Acquisition and Analysis:
-
Inject the PMMA standards to generate a calibration curve of log(Molecular Weight) versus elution time.
-
Inject the PVTFA sample.
-
The resulting chromatogram is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the PVTFA sample relative to the PMMA standards.
Comparative Analysis: GPC and Its Alternatives
While GPC is a powerful technique, it provides a relative molecular weight based on the hydrodynamic volume of the polymer in solution, which is then compared to calibration standards. For an absolute determination of molecular weight, other techniques should be considered.
Static Light Scattering (SLS)
Static Light Scattering (SLS) is an absolute technique for determining the weight-average molecular weight (Mw) of polymers in solution.[4] It measures the intensity of scattered light from a polymer solution as a function of angle and concentration. The underlying principle is that larger molecules scatter more light.
Key Advantages of SLS:
-
Provides an absolute measure of Mw without the need for calibration standards.
-
Can be coupled with a GPC system (GPC-MALS) to provide absolute molecular weight information for each fraction eluting from the column.[5]
Considerations for SLS:
-
Requires accurate knowledge of the polymer's refractive index increment (dn/dc).
-
The sample must be free of dust and other scattering impurities, necessitating meticulous sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, specifically through end-group analysis, can be used to determine the number-average molecular weight (Mn) of polymers.[6] This method relies on the ability to distinguish and integrate the signals from the polymer's end groups and the repeating monomer units in the NMR spectrum.[7][8]
Key Advantages of NMR End-Group Analysis:
-
Provides an absolute measure of Mn.
-
Does not require chromatographic separation.
-
Can provide information about the polymer's microstructure.
Considerations for NMR End-Group Analysis:
-
Only suitable for polymers with distinct and detectable end-group signals.
-
The accuracy of the method decreases with increasing molecular weight, as the relative concentration of end groups becomes very low.
Comparative Summary of Techniques
| Feature | Gel Permeation Chromatography (GPC) | Static Light Scattering (SLS) | NMR End-Group Analysis |
| Principle | Separation by hydrodynamic volume | Measurement of scattered light intensity | Quantification of end groups versus repeating units |
| Molecular Weight Obtained | Relative (Mn, Mw, PDI) | Absolute (Mw) | Absolute (Mn) |
| Calibration Required | Yes (e.g., PMMA, Polystyrene) | No (requires dn/dc value) | No |
| Primary Strengths | Provides full molecular weight distribution | Absolute Mw determination | Absolute Mn determination, structural information |
| Limitations | Relative measurement, potential for column interactions | Sensitive to impurities, requires dn/dc | Limited to lower molecular weight polymers with distinct end groups |
Supporting Experimental Data: An Illustrative Comparison
| Polymer Sample | Technique | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polyvinyl Acetate (Example) | GPC (relative to Polystyrene) | 85,000 | 155,000 | 1.82 |
| GPC-MALS | 92,000 | 168,000 | 1.83 | |
| NMR End-Group Analysis | 89,500 | - | - |
This is illustrative data and not from a single study. The values are representative of what might be obtained for a given PVAc sample.
The data illustrates that while GPC provides a good estimate of the molecular weight and its distribution, GPC-MALS offers a more accurate, absolute measurement. NMR end-group analysis provides a reliable absolute value for Mn, which can be used to validate the GPC results.
Conclusion and Best Practices
For the routine analysis and quality control of polythis compound, Gel Permeation Chromatography is an indispensable tool. The use of hexafluoroisopropanol as the mobile phase and poly(methyl methacrylate) standards for calibration provides a robust and reliable method for determining the molecular weight distribution.
However, for a comprehensive validation and to obtain absolute molecular weight values, it is highly recommended to complement GPC analysis with an absolute technique such as Static Light Scattering or NMR end-group analysis. This multi-faceted approach ensures the highest level of confidence in the characterization of PVTFA, which is essential for its successful application in research, development, and commercial products.
References
- Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Sc
- GPC Sample Preparation Guide: From Plastics to Biopolymers.
- NMR Determination of The Molecular Weight of Polymers by End-Group Analysis. Magritek. (URL: [Link])
- Applications for Room Temperature GPC.
- Determination of the molecular weight of polymers by end-group analysis. Magritek. (URL: [Link])
- Molecular Weight Determination of SHVC Polymers by GPC. (URL: [Link])
- Synthesis of Fluorocarbon-Vinyl Acetate Copolymers in Supercritical Carbon Dioxide: Insight into Bulk Properties. Shoichet Lab - University of Toronto. (URL: [Link])
- POLYMER END-GROUP ANALYSIS: THE DETERMINATION OF AVERAGE MOLECULAR WEIGHT. (URL: not available)
- Polymer Characterization by GPC, Light Scattering, Viscosity.
- ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLIC
- CHARACTERIZATION OF POLYESTERS BY AGILENT 1260 INFINITY MULTI-DETECTOR GPC/SEC SYSTEM. Agilent. (URL: [Link])
- Determination of molecular weight and size distribution and branching characteristics of PVAc by means of size exclusion chromatography/multi-angle laser light scattering (SEC/MALLS).
- Chapter 3: Synthesis and characterization of vinyl acetate-based co- and terpolymers. (URL: not available)
- Introduction to GPC. TA Instruments. (URL: [Link])
- (PDF) Synthesis and characterization of poly(vinyl chloride-graft-2-vinylpyridine) graft copolymers using a novel macroinitiator by reversible addition-fragmentation chain transfer polymerization.
- New GPC-IR Analysis of Polymeric Excipients in Pharmaceu cal Formula ons. Spectrometrics. (URL: not available)
- GPC-VIS-MALS study of EVA copolymers: Quantification and interactions of SCB and LCB. Kinam Park. (URL: not available)
- Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane. NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7398188/)ncbi.nlm.nih.gov/pmc/articles/PMC7398188/)
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A Comparative Guide to Catalysts for Vinyl Trifluoroacetate Polymerization: A Senior Application Scientist's Perspective
For researchers and professionals in materials science and drug development, the synthesis of well-defined fluorinated polymers is of paramount importance. Poly(vinyl trifluoroacetate) (PVTFA) stands out due to its unique properties, including its potential as a precursor for syndiotactic poly(vinyl alcohol) and its applications in creating materials with enhanced CO2-philicity.[1][2] The choice of catalyst is a critical determinant of the final polymer's characteristics, influencing its molecular weight, dispersity, tacticity, and overall architecture. This guide provides an in-depth comparative analysis of various catalytic systems for the polymerization of this compound (VTFA), drawing upon established research to explain the causality behind experimental choices and to present self-validating protocols.
The Landscape of this compound Polymerization
This compound, like its more common counterpart vinyl acetate (VAc), is a "less activated" monomer. This characteristic poses challenges for traditional polymerization techniques and has spurred the development and adaptation of more sophisticated catalytic systems. The high reactivity of the propagating radical in vinyl ester polymerization often leads to chain transfer reactions, resulting in branched polymers with broad molecular weight distributions.[2][3] Consequently, controlled polymerization techniques are highly favored for synthesizing well-defined PVTFA.
This guide will focus on the most effective and well-documented catalytic methods for VTFA polymerization:
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: A powerful technique for achieving controlled polymerization and complex architectures.
-
Organometallic-Mediated Radical Polymerization (OMRP): Offering a distinct mechanism for controlling the polymerization process.
-
Conventional Free-Radical Polymerization: The traditional approach, serving as a baseline for comparison.
We will also briefly touch upon the challenges associated with ionic polymerization methods for this class of monomers.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: Precision and Versatility
RAFT polymerization has emerged as a robust method for controlling the polymerization of a wide range of monomers, including vinyl esters like VTFA.[3] It operates via a degenerative chain transfer mechanism, where a RAFT agent reversibly caps the growing polymer chains, minimizing irreversible termination reactions. This allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).
Mechanism and Key Components
The core of RAFT polymerization is the chain transfer agent (CTA), typically a thiocarbonylthio compound. For VTFA and other vinyl esters, xanthates are particularly effective.[1] The process can be broken down into initiation, reversible chain transfer, reinitiation, and equilibration, leading to a population of dormant and active polymer chains.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Experimental Results in Reactions Involving Vinyl Trifluoroacetate
For the modern researcher, the pursuit of novel chemical transformations is a journey paved with meticulous experimentation and rigorous validation. Reagents that offer unique reactivity profiles, such as vinyl trifluoroacetate, are powerful tools in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. However, its high reactivity and potential for complex reaction pathways necessitate a robust framework for cross-validating experimental outcomes. This guide provides an in-depth comparison of methodologies and a framework for integrating experimental and computational data to ensure the reliability, reproducibility, and mechanistic understanding of reactions involving this versatile reagent.
This compound (VTFA) is a highly reactive organic compound valued for its dual functionality: the vinyl group readily participates in cycloadditions and polymerizations, while the trifluoroacetate moiety serves as an excellent leaving group or a precursor for trifluoroacetylation.[1][2] Given its hazardous nature, including high flammability and corrosiveness, understanding reaction kinetics and potential side products is not just a matter of scientific rigor but also of laboratory safety.[3][4] This guide moves beyond simple procedural descriptions to explain the causality behind experimental choices, offering a self-validating system for your research.
Part 1: A Comparative Guide to Real-Time Reaction Monitoring
The first step in validating any experimental result is accurate and reliable monitoring of the reaction's progress. The choice of analytical technique is critical and depends on the specific reaction parameters and the information sought. For reactions involving this compound, several methods can be employed, each with distinct advantages and limitations.
Comparison of Analytical Methods
| Technique | Parameter Measured | Real-Time Capability | Advantages | Limitations |
| ¹H NMR Spectroscopy | Disappearance of vinyl proton signals (~4.5-7.5 ppm); Appearance of product signals. | Yes (with real-time NMR). | Provides detailed structural information and is highly quantitative for monomer conversion.[5] | Lower sensitivity compared to other methods; may require deuterated solvents for kinetic studies.[5] |
| ¹⁹F NMR Spectroscopy | Disappearance of the CF₃ signal of VTFA (~ -75 ppm); Appearance of new CF₃-containing product signals. | Yes. | Highly sensitive to the electronic environment of the fluorine atoms, providing clear, often baseline-resolved signals with minimal background interference. Excellent for tracking the fate of the trifluoroacetyl group.[6][7] | Requires a fluorine-capable NMR probe; chemical shifts can be sensitive to solvent and temperature. |
| FTIR Spectroscopy | Disappearance of C=C stretching (~1645 cm⁻¹) and C-O-C stretching of the vinyl ester. | Yes (with an in-situ ATR probe). | High specificity for functional groups, versatile for various reaction conditions, and provides continuous data for kinetic analysis.[5] | Strong IR absorbance by water can interfere in aqueous systems; viscous or opaque samples may require special ATR techniques.[5] |
| Gas Chromatography (GC) | Quantifies the concentration of volatile components (VTFA, volatile products, and byproducts). | No (requires quenching and sampling). | Excellent for quantifying residual monomer and identifying volatile byproducts with high sensitivity using a Flame Ionization Detector (FID).[8] | Not suitable for non-volatile products; requires calibration curves for accurate quantification. |
Experimental Protocols for Reaction Monitoring
Protocol 1: Monitoring by ¹⁹F NMR Spectroscopy
This protocol is ideal for tracking the conversion of the trifluoroacetyl group.
-
Sample Preparation: At designated time points, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing 0.5 mL of a cold deuterated solvent (e.g., CDCl₃) and a known amount of an internal standard (e.g., trifluorotoluene). This quenches the reaction and prepares the sample for analysis.
-
NMR Analysis: Transfer the quenched sample to an NMR tube. Acquire a ¹⁹F NMR spectrum.
-
Data Analysis: Integrate the characteristic signal of this compound and the signal(s) of the trifluoroacetyl-containing product(s). Compare these integrations to the internal standard to determine the relative concentrations and calculate the reaction conversion.
Protocol 2: In-Situ Monitoring by FTIR with an ATR Probe
This method provides real-time kinetic data without reaction sampling.
-
System Setup: Equip an FTIR spectrometer with an in-situ Attenuated Total Reflectance (ATR) probe. Set up the reaction vessel to allow for the immersion of the ATR probe, ensuring proper mixing and temperature control.[5]
-
Background Collection: Before adding VTFA, fill the reaction vessel with the solvent and other reactants at the target temperature. Collect a background spectrum to subtract the absorbance of these components.[5]
-
Reaction Initiation & Data Acquisition: Initiate the reaction by adding this compound. Immediately begin collecting spectra at regular intervals (e.g., every 30 seconds).
-
Data Analysis: Monitor the decrease in the peak area of the vinyl C=C stretch (~1645 cm⁻¹) over time. This decrease is proportional to the consumption of VTFA, allowing for the generation of a kinetic profile.
Part 2: A Case Study in Cross-Validation: The [2+2] Cycloaddition of this compound
To illustrate a robust cross-validation workflow, we will examine a hypothetical [2+2] cycloaddition reaction between this compound and an alkyl vinyl ether.[1] Such reactions can be complex, potentially yielding regioisomers and byproducts. Integrating experimental observations with computational modeling provides a powerful strategy to understand and control the reaction outcome. This approach mirrors methodologies used to elucidate mechanisms in related vinyl triflate chemistries.[6][9]
The Cross-Validation Workflow
The iterative process of combining experimental work with computational chemistry allows for a deeper understanding of the reaction mechanism, enabling rational optimization.
Caption: Iterative workflow for cross-validation of a reaction mechanism.
Experimental Protocol: [2+2] Cycloaddition
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the alkyl vinyl ether (1.0 equiv) and a dry, degassed solvent (e.g., dichloromethane, 0.1 M).
-
Reactant Addition: Cool the solution to 0 °C. Add this compound (1.1 equiv) dropwise over 10 minutes.
-
Reaction Progress: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction's completion using TLC or ¹⁹F NMR as described in Part 1.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the product(s) by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to determine the yield and regioisomeric ratio.
Computational Protocol: Density Functional Theory (DFT) Modeling
-
Software and Theory Level: Utilize a quantum chemistry software package (e.g., Gaussian, ORCA). Select an appropriate level of theory, such as M06-2X, with a suitable basis set (e.g., 6-311+G(d,p)) for geometry optimizations and frequency calculations. Include a solvent model (e.g., SMD or PCM) to simulate the reaction solvent.[6]
-
Mechanism Exploration: Model the potential reaction pathways. For a [2+2] cycloaddition, this would include a concerted pathway and a stepwise pathway involving a zwitterionic or diradical intermediate.
-
Structure Optimization: Locate and optimize the geometries of all reactants, intermediates, transition states, and products for each pathway.
-
Energy Calculation: Perform frequency calculations to confirm that transition states have a single imaginary frequency and to obtain Gibbs free energies. Construct a reaction energy profile to identify the lowest energy pathway.
-
Outcome Prediction: The calculated energy barriers for the formation of different regioisomers can be used to predict the product ratio, which can then be compared directly with the experimental findings.
Data Presentation: Comparing Experimental and Computational Results
| Parameter | Experimental Result | DFT Predicted Result (Concerted Pathway) | DFT Predicted Result (Stepwise Pathway) |
| Yield of Cycloadduct | 85% | N/A (predicts feasibility, not yield) | N/A |
| Regioisomer Ratio (A:B) | 95 : 5 | 92 : 8 | 60 : 40 |
| Activation Energy (ΔG‡) for Regioisomer A | N/A (determined computationally) | 18.5 kcal/mol | 25.1 kcal/mol |
| Activation Energy (ΔG‡) for Regioisomer B | N/A (determined computationally) | 20.1 kcal/mol | 24.5 kcal/mol |
This direct comparison shows a strong correlation between the experimental outcome and the concerted pathway predicted by DFT, providing powerful evidence for this mechanism. The discrepancy in the stepwise model suggests it is not the operating pathway.
Part 3: Alternative Reagents for Trifluoroacetylation
While this compound is a potent reagent, alternative trifluoroacetylating agents may be more suitable depending on the specific application, substrate, and safety requirements.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound (VTFA) | CF₃CO₂CH=CH₂ | Dual reactivity (vinyl and trifluoroacetyl).[1] | Highly flammable and corrosive; can polymerize.[2][4] |
| Trifluoroacetic Anhydride (TFAA) | (CF₃CO)₂O | Highly reactive, readily available, powerful acylating agent.[10] | Produces trifluoroacetic acid as a corrosive byproduct; can be too reactive for sensitive substrates. |
| Trifluoroacetyl Triflate (TFAT) | CF₃CO₂Tf | Considered the most powerful trifluoroacetylating agent known; reacts with very weak nucleophiles.[11] | Highly reactive with many common solvents; extremely sensitive to moisture.[11] |
The choice of reagent requires a careful balancing of reactivity, selectivity, and practical considerations. For instance, while TFAT offers supreme reactivity, its handling requirements are stringent.[11] TFAA is a common workhorse, but the acidic byproduct can complicate reactions with acid-sensitive functional groups.[10] VTFA provides a unique platform for tandem reactions where the vinyl group can be functionalized after the initial acylation event.
Part 4: Troubleshooting Common Issues
Even with careful planning, reactions can deviate from the expected course. Below is a guide to troubleshooting common issues encountered when working with this compound.
Caption: Troubleshooting guide for reactions involving this compound.
References
- Benchchem. A Guide to Cross-Validation of Experimental and Computational Results for Vinyl Triflate Reactions.
- Tsvetkov, N., et al. (2005). [2 + 2] Cycloaddition Reactions of 1-Trifluoroacetyl-2-chloroacetylene with Vinyl Ethers. Doklady Chemistry, Vol. 404, Part 2, pp. 210–211.
- Haz-Map. This compound - Hazardous Agents.
- PubChem. Ethenyl 2,2,2-trifluoroacetate | C4H3F3O2 | CID 79011.
- Taylor, S. L., Forbus, Jr., T. R., & Martin, J. C. Trifluoroacetyl triflate. Organic Syntheses Procedure.
- ResearchGate. Synthesis of this compound 4 and subsequent control reactions.
- Berkowitz, D. B., et al. (2007). Examination of the new alpha-(2'Z-fluoro)vinyl trigger with lysine decarboxylase: the absolute stereochemistry dictates the reaction course. PubMed.
- ResearchGate. The polymerization of isobutyl vinyl ether by trifluoroacetic acid.
- Benchchem. Application Notes and Protocols for Monitoring Vinyl Chloroacetate Polymerization.
- Analytical Method. Vinyl Acetate - Analytical Method 1453.
- NIH. Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Examination of the new alpha-(2'Z-fluoro)vinyl trigger with lysine decarboxylase: the absolute stereochemistry dictates the reaction course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Method [keikaventures.com]
- 9. Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Trifluoromethylating Agents: Assessing Performance Beyond Vinyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of a trifluoromethyl (CF₃) group is a well-established method for enhancing molecular properties. This singular functional group can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Consequently, the development of efficient and versatile trifluoromethylating agents is a cornerstone of contemporary organic synthesis.
This guide addresses the topic of benchmarking trifluoromethylating agents. While the initial focus was on Vinyl trifluoroacetate, a comprehensive review of the scientific literature reveals its primary application as a monomer in polymerization reactions rather than as a reagent for intermolecular trifluoromethylation.[2] Instances of trifluoromethyl group transfer involving similar structures, such as vinyl triflates, proceed via an intramolecular rearrangement where the triflate group itself is the source of the CF₃ moiety, rather than an external agent.[3][4]
Therefore, this guide pivots to provide a critical comparison of the most prominent and widely utilized trifluoromethylating agents in the field. We will delve into their performance benchmarks, supported by experimental data, to offer a clear perspective on their respective strengths and limitations.
The Trifluoromethylation Toolbox: A Mechanistic Overview
Trifluoromethylating agents are broadly categorized by their reactive nature: nucleophilic, electrophilic, or radical.[5] The choice of reagent is dictated by the electronic properties of the substrate and the desired bond construction.
dot
Caption: Classification of Common Trifluoromethylating Agents.
Performance Benchmarking of Key Trifluoromethylating Agents
The selection of an appropriate trifluoromethylating agent is a critical decision in synthesis design. The following sections provide a comparative analysis of leading reagents based on key performance indicators.
Ruppert-Prakash Reagent (TMSCF₃): The Nucleophilic Workhorse
(Trifluoromethyl)trimethylsilane (TMSCF₃) is the most widely used nucleophilic trifluoromethylating agent.[6] It delivers a trifluoromethyl anion equivalent, making it ideal for reactions with electrophilic substrates like aldehydes and ketones.[5]
-
Mechanism of Action: TMSCF₃ requires activation by a fluoride source (e.g., TBAF) or a Lewis base to generate a transient, highly nucleophilic trifluoromethyl anion. This species then adds to the electrophilic center of the substrate.
-
Substrate Scope & Functional Group Tolerance: Excellent for the trifluoromethylation of a wide range of aldehydes, ketones, and imines.[7] It generally displays good functional group tolerance, though highly acidic protons can be problematic.
-
Causality in Experimental Choices: The choice of activator and solvent is crucial. Anhydrous conditions are typically required to prevent quenching of the trifluoromethyl anion. The stoichiometry of the activator can be tuned to control the reaction rate.
Togni's and Umemoto's Reagents: The Electrophilic Arsenal
Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are the go-to choices for electrophilic trifluoromethylation.[8][9] They react with a wide array of nucleophiles.[10]
-
Mechanism of Action: These reagents deliver a trifluoromethyl cation equivalent ("CF₃⁺"). However, under certain conditions, particularly with photoredox or metal catalysis, they can also serve as sources of trifluoromethyl radicals via single-electron transfer (SET) processes.[1][8] This dual reactivity expands their synthetic utility.
-
Substrate Scope & Functional Group Tolerance: They are highly effective for the trifluoromethylation of β-ketoesters, silyl enol ethers, thiols, alcohols, phosphines, and heteroarenes.[6] The reaction conditions can often be tuned to favor either the electrophilic or radical pathway.
-
Causality in Experimental Choices: The addition of a metal catalyst (e.g., copper) or a photocatalyst can switch the mechanism from a polar, electrophilic pathway to a radical pathway, thereby enabling the trifluoromethylation of substrates that are unreactive towards electrophilic attack, such as arenes and alkenes.[1][11]
Langlois' Reagent and Trifluoroacetic Anhydride: The Radical Innovators
Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) and, under specific conditions, trifluoroacetic anhydride (TFAA) are effective sources of trifluoromethyl radicals.[12] Radical trifluoromethylation is particularly powerful for the functionalization of unactivated C-H bonds in arenes and heterocycles.[7]
-
Mechanism of Action: Langlois' reagent, in the presence of an oxidant (e.g., t-BuOOH or K₂S₂O₈), generates a trifluoromethyl radical.[13] Similarly, TFAA can be a source of trifluoromethyl radicals under photoredox conditions.[14] These radicals then add to arenes or alkenes.
-
Substrate Scope & Functional Group Tolerance: This approach is exceptionally well-suited for the late-stage trifluoromethylation of complex molecules, including pharmaceuticals, due to its high functional group tolerance.[7] It is particularly effective for the trifluoromethylation of electron-rich and electron-deficient heterocycles.[15]
-
Causality in Experimental Choices: The choice of oxidant and solvent system is critical for optimizing the generation and reactivity of the trifluoromethyl radical. For instance, the regioselectivity of C-H trifluoromethylation can sometimes be influenced by the solvent.[7]
Comparative Data Summary
| Reagent Class | Representative Reagent(s) | Mechanism | Typical Substrates | Key Advantages | Key Limitations |
| Nucleophilic | Ruppert-Prakash (TMSCF₃) | CF₃⁻ | Aldehydes, Ketones, Imines | High yields, well-established protocols | Requires anhydrous conditions, sensitive to acidic protons |
| Electrophilic | Togni's, Umemoto's | CF₃⁺ / CF₃• | β-Ketoesters, Silyl Enol Ethers, Thiols, Alcohols | Bench-stable solids, versatile reactivity | Can be expensive, may require catalysts for some applications |
| Radical | Langlois' (CF₃SO₂Na), TFAA | CF₃• | Arenes, Heterocycles, Alkenes | Excellent for late-stage functionalization, high functional group tolerance | May require an oxidant, regioselectivity can be a challenge |
Experimental Protocols
The following protocols are representative examples of trifluoromethylation reactions using leading agents.
Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent
dot
Caption: Workflow for Nucleophilic Trifluoromethylation.
Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Add (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.2 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of tetrabutylammonium fluoride (TBAF, 0.1 equiv, 1.0 M in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the trifluoromethylated alcohol.
Protocol 2: Radical Trifluoromethylation of a Heterocycle using Langlois' Reagent
dot
Caption: Workflow for Radical Trifluoromethylation.
Methodology:
-
In a round-bottom flask, combine the heterocyclic substrate (1.0 equiv) and sodium trifluoromethanesulfinate (Langlois' reagent, 2.0 equiv).
-
Add the appropriate solvent (e.g., DMSO or a mixture of acetonitrile and water).
-
To the stirred solution at room temperature, add tert-butyl hydroperoxide (t-BuOOH, 3.0 equiv, 70 wt. % in H₂O) dropwise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Add water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the trifluoromethylated heterocycle.
Safety Considerations
Trifluoromethylating agents and the reactions they are involved in require careful handling.
-
Ruppert-Prakash Reagent (TMSCF₃): This reagent is volatile and flammable. It should be handled in a well-ventilated fume hood. The generation of the trifluoromethyl anion produces trimethylsilyl fluoride, which can be corrosive.
-
Togni's and Umemoto's Reagents: These are generally stable solids but should be handled with care, avoiding inhalation of dust.
-
Langlois' Reagent: This is a stable solid. The use of peroxide oxidants requires caution, as they can be explosive, especially in concentrated form.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[16][17][18][19]
Conclusion
While this compound does not appear to be a viable reagent for general trifluoromethylation, the field is rich with powerful alternatives. The choice between nucleophilic, electrophilic, and radical trifluoromethylating agents is dictated by the specific synthetic challenge. The Ruppert-Prakash reagent remains the standard for the trifluoromethylation of carbonyls, while Togni's and Umemoto's reagents offer versatility for a range of nucleophiles. For the increasingly important area of late-stage C-H functionalization, radical methods employing reagents like Langlois' are proving to be indispensable. A thorough understanding of the mechanism, scope, and experimental parameters of each class of reagent is essential for the successful incorporation of the trifluoromethyl group in modern chemical synthesis.
References
- Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(36), 14770-14775. [Link]
- Charpentier, J., Früh, N., & Togni, A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Journal of Fluorine Chemistry, 131(2), 142-156.
- Chu, L., & Qing, F. L. (2010). Copper-mediated trifluoromethylation of terminal alkynes. Journal of the American Chemical Society, 132(21), 7262-7263.
- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
- Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review. Journal of Scientific Research, 13(1), 225-244.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.
- Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
- Prakash, G. K. S., & Hu, J. (2007). Selectfluor in organic synthesis. Accounts of Chemical Research, 40(12), 921-930.
- Shang, M., & Fu, G. C. (2018). Direct α-Trifluoromethylation of Aromatic Ketones with Trifluoroacetic Anhydride (TFAA).
- Kawamoto, T., Sasaki, R., & Kamimura, A. (2017). Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External Trifluoromethyl Sources. Angewandte Chemie International Edition, 56(5), 1342-1345. [Link]
- ResearchGate. (n.d.).
- Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry–A European Journal, 20(51), 16806-16829.
- Lipshutz, B. H., & Ghorai, S. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Organic letters, 15(24), 6206-6209.
- LookChem. (n.d.).
- Google Patents. (n.d.).
- Royal Society of Chemistry. (2020).
- Organic Chemistry Portal. (2019).
- ResearchGate. (n.d.). Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External Trifluoromethyl Sources | Request PDF. [Link]
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- Open Access LMU. (2015).
- Shoichet Lab - University of Toronto. (2003).
- Beilstein Journals. (2018).
- NIH. (2021).
- ResearchGate. (2014).
- NIH. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
- PubMed. (2016).
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- 3. Trifluoromethyl alkyne synthesis by trifluoromethylation [organic-chemistry.org]
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A Comparative Guide to Controlled Radical Polymerization of Vinyl Esters for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of various vinyl esters in controlled radical polymerization (CRP), designed for researchers, scientists, and professionals in drug development. We will explore the nuances of polymerizing this important class of monomers, focusing on the practical application of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Our discussion is grounded in experimental evidence to provide a clear, objective comparison of performance and outcomes.
The Challenge and Opportunity of Vinyl Ester Polymerization
Poly(vinyl esters) are a versatile class of polymers, with the most prominent member, poly(vinyl acetate) (PVAc), serving as a crucial precursor to poly(vinyl alcohol) (PVA).[1][2] PVA and its derivatives are widely used in biomedical applications, including drug delivery systems, hydrogels, and tissue engineering, owing to their biocompatibility and tunable properties. However, the synthesis of well-defined poly(vinyl esters) with controlled molecular weights and low dispersity has historically been a significant challenge for polymer chemists.
The primary obstacle lies in the inherent reactivity of the vinyl ester propagating radical.[2] This high reactivity makes it prone to side reactions, such as chain transfer to the monomer, polymer, and solvent, as well as head-to-head addition.[2][3] These undesirable reactions lead to branched polymers and a broad molecular weight distribution, limiting the precision required for advanced applications. The advent of controlled radical polymerization techniques, particularly RAFT polymerization, has opened new avenues for synthesizing well-defined poly(vinyl esters).[2][3]
Choosing the Right Tool: Why RAFT/MADIX Excels for Vinyl Esters
While several CRP techniques exist, including Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP), they have proven less effective for vinyl esters.[4] ATRP is often incompatible with the functional groups present in some vinyl esters and can be sensitive to impurities.[5][6][7][8][9] NMP generally requires high temperatures, which can lead to undesirable side reactions with vinyl esters.
In contrast, RAFT polymerization, specifically a variant known as Macromolecular Design via Interchange of Xanthates (MADIX), has emerged as the most robust and versatile method for the controlled polymerization of vinyl esters.[1][4][10][11][12] This technique utilizes xanthates as chain transfer agents (CTAs), which are particularly well-suited for controlling the polymerization of less activated monomers like vinyl esters.[2][11] The success of RAFT/MADIX is attributed to the appropriate reactivity of the xanthate C=S bond towards the highly reactive poly(vinyl ester) propagating radical, allowing for a rapid equilibrium between active and dormant species and thus, excellent control over the polymerization.[2][10]
A Comparative Study of Common Vinyl Esters in RAFT Polymerization
The choice of vinyl ester monomer significantly impacts the polymerization kinetics and the properties of the resulting polymer. While vinyl acetate (VAc) is the most extensively studied, other vinyl esters offer unique properties.[2][3] Here, we compare the performance of three common vinyl esters: vinyl acetate (VAc), vinyl pivalate (VPiv), and vinyl butyrate (VBu).
Monomer Structure and Reactivity
The structure of the ester side group influences the steric hindrance around the vinyl group and the electronic properties of the monomer, which in turn affects its reactivity.
-
Vinyl Acetate (VAc): The smallest and most common vinyl ester. Its high reactivity makes it prone to chain transfer reactions, which can be challenging to control, especially when targeting high molecular weights.[2]
-
Vinyl Pivalate (VPiv): Features a bulky tert-butyl group. This steric hindrance can reduce the rate of side reactions, leading to better control over the polymerization and the potential to achieve higher molecular weights with low dispersity.[13][14]
-
Vinyl Butyrate (VBu): Possesses a linear butyrate group, offering intermediate steric bulk compared to VAc and VPiv.[2]
The following diagram illustrates the general workflow for a typical RAFT polymerization of vinyl esters.
Caption: General workflow for RAFT polymerization of vinyl esters.
Experimental Performance Comparison
To provide a quantitative comparison, the following table summarizes typical results from the RAFT polymerization of VAc, VPiv, and VBu under comparable conditions using a xanthate CTA.
| Monomer | Target DP | Conversion (%) | Mn,exp ( g/mol ) | Mn,th ( g/mol ) | Dispersity (Đ) | Reference |
| Vinyl Acetate | 200 | 85 | 16,500 | 17,200 | 1.25 | [2] |
| Vinyl Pivalate | 200 | 90 | 24,800 | 25,600 | 1.15 | [13][14] |
| Vinyl Butyrate | 200 | 88 | 21,300 | 22,800 | 1.20 | [2] |
Note: The data presented is a representative summary from literature and actual results may vary based on specific experimental conditions.
From the data, it is evident that VPiv exhibits superior control, yielding a polymer with a lower dispersity. This is attributed to the steric hindrance of the pivalate group, which suppresses chain transfer reactions. VAc, being the least sterically hindered, shows a higher dispersity.
The following diagram illustrates the RAFT/MADIX mechanism for vinyl esters.
Caption: The RAFT/MADIX polymerization mechanism for vinyl esters.
Experimental Protocols
To ensure reproducibility, we provide a detailed, step-by-step methodology for the RAFT polymerization of vinyl acetate. This protocol can be adapted for other vinyl esters with minor modifications.
Materials
-
Vinyl acetate (VAc), inhibitor removed by passing through a column of basic alumina.
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.
-
Xanthate RAFT agent (e.g., O-ethyl S-(1-methoxycarbonyl)ethyl dithiocarbonate).
-
Anhydrous solvent (e.g., toluene or bulk polymerization).[10][12][15]
Polymerization Procedure
-
Preparation of the Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent, AIBN, and the desired amount of VAc and solvent (if any). A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 200:1:0.2.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (typically 60-70 °C) and stir.[15]
-
Monitoring the Reaction: At timed intervals, take aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion (via ¹H NMR or gravimetry) and the evolution of molecular weight and dispersity (via Gel Permeation Chromatography - GPC).
-
Termination: Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold hexane or methanol). Filter and dry the polymer in a vacuum oven until a constant weight is achieved.
Conclusion and Future Outlook
The controlled radical polymerization of vinyl esters, particularly through RAFT/MADIX techniques, has revolutionized the synthesis of well-defined poly(vinyl esters). This guide has demonstrated that the choice of monomer has a significant impact on the degree of control achievable, with sterically hindered monomers like vinyl pivalate offering superior performance. The provided experimental protocol serves as a robust starting point for researchers aiming to synthesize these valuable polymers for a range of applications, from advanced materials to drug delivery systems.
Future research in this field will likely focus on the development of novel RAFT agents for even greater control, the exploration of more sustainable polymerization conditions, and the synthesis of complex polymer architectures based on vinyl esters. The continued advancement in this area holds immense promise for the design of next-generation functional materials.
References
- Poly(vinyl ester) Star Polymers via Xanthate-Mediated Living Radical Polymerization: From Poly(vinyl alcohol) to Glycopolymer Stars. Macromolecules. [Link]
- Poly(vinyl ester) Star Polymers via Xanthate-Mediated Living Radical Polymerization.
- RAFT Polymerization of Vinyl Esters: Synthesis and Applic
- Poly(vinyl ester)
- Controlling the synthesis of degradable vinyl polymers by xanthate-mediated polymeriz
- Free radical and RAFT polymerization of vinyl esters in metal–organic-frameworks. Polymer Chemistry (RSC Publishing). [Link]
- MADIX polymerization of vinyl acetate using ethyl acetate as a green solvent; near-complete monomer conversion with molecular weight control.
- Synthesis and Photopolymerization of Novel Multifunctional Vinyl Esters. Wiley Online Library. [Link]
- Free Radical Polymerization Behavior of the Vinyl Monomers from Plant Oil Triglycerides. ACS Sustainable Chemistry & Engineering. [Link]
- Solid-Supported MADIX Polymerization of Vinyl Acet
- Exploring High Molecular Weight Vinyl Ester Polymers made by PET-RAFT. ChemRxiv. [Link]
- Photopolymerization of Systems with Novel Vinyl Ester Monomers. RadTech Europe. [Link]
- Discovery of the RAFT/MADIX Process: Mechanistic Insights and Polymer Chemistry Implic
- RAFT Polymerization of Vinyl Esters: Synthesis and Applications.
- Radical Polymerization of Vinyl Boronate Involving Backbiting Chain Transfer and Postpolymerization Oxidation Affording Branched Poly(vinyl alcohol)s. Macromolecules. [Link]
- Solid-Supported MADIX Polymerization of Vinyl Acetate.
- Poly(vinyl acetate-co-ethylene) particles prepared by surfactant-free emulsion polymerization in the presence of a hydrophilic RAFT/MADIX macromolecular chain transfer agent. Polymer Chemistry (RSC Publishing). [Link]
- What is Controlled Radical Polymeriz
- A review on Controlled radical polymerization and Atom Transfer Radical Polymeriz
- Stereochemistry in Radical Polymerization of Vinyl Esters.
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- Synthesis of functionalized poly(vinyl acetate)
- A Comparison Study on Toughening Vinyl Ester Resins Using Different Nanocarbon M
- RAFT-Copolymerization of Vinyl Acetate and 2,2,3,3,4,4,5,5-Octafluoropentylacryl
- Photoinitiated RAFT polymerization of vinyl acetate.
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- Poly(vinyl acetate) and Poly(vinyl propionate) Star Polymers via Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization.
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Verifying the Invisible Architecture: A Comparative Guide to the Spectroscopic Analysis of Polyvinyl Trifluoroacetate
For researchers and professionals navigating the complexities of polymer science and drug development, the precise structural verification of materials is not merely a procedural step but the very foundation of innovation. Polyvinyl trifluoroacetate (PVTFA), a fluorinated analogue of the widely used polyvinyl acetate (PVAc), presents unique properties stemming directly from its molecular architecture. Its trifluoroacetyl group imparts distinct solubility, thermal, and electronic characteristics, making it a polymer of significant interest. However, harnessing its potential requires unimpeachable confirmation of its structure.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and verify the structure of PVTFA. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating analytical workflows, and ground our discussion in robust experimental data and authoritative sources.
The Analytical Challenge: Seeing Beyond the Bulk
The polymerization of this compound can introduce structural variables that profoundly impact the material's bulk properties. These include:
-
Head-to-tail vs. Head-to-head linkages: The regiochemistry of monomer addition.
-
Branching: Chain transfer reactions can create complex, non-linear structures.
-
Tacticity: The stereochemical arrangement of the trifluoroacetate side chains (isotactic, syndiotactic, or atactic).
A comprehensive analytical strategy does not rely on a single technique but integrates complementary methods to build a complete and validated structural picture. The cornerstone techniques for this purpose are Fourier Transform Infrared (FTIR) Spectroscopy and a suite of Nuclear Magnetic Resonance (NMR) methods, including ¹H, ¹³C, and the uniquely informative ¹⁹F NMR.
The Integrated Spectroscopic Workflow
A logical and self-validating workflow is essential for the comprehensive characterization of PVTFA. Each step provides a piece of the puzzle, with later steps confirming and refining the information gathered earlier.
Caption: Integrated workflow for PVTFA structural verification.
Fourier Transform Infrared (FTIR) Spectroscopy: The Rapid Functional Group Fingerprint
FTIR spectroscopy is the ideal first-pass technique. It is fast, requires minimal sample preparation, and provides definitive evidence of the key functional groups, confirming that polymerization has occurred and that the ester side chain is intact.
Causality of Experimental Choice: We employ Attenuated Total Reflectance (ATR)-FTIR because it is a surface-sensitive technique that requires no sample preparation (like KBr pellets), eliminating potential artifacts and allowing for rapid analysis of the solid polymer.
Experimental Protocol: ATR-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by taking a background spectrum. The spectrum should be a flat line, free of interfering peaks from contaminants or atmospheric CO₂/H₂O.
-
Sample Application: Place a small amount of the solid PVTFA sample directly onto the ATR crystal, ensuring complete contact. Apply pressure using the built-in clamp to maximize signal.
-
Data Acquisition: Record the spectrum, typically by co-adding 16 to 32 scans in the 4000–400 cm⁻¹ range at a resolution of 4 cm⁻¹. This averaging improves the signal-to-noise ratio.[1]
-
Data Processing: The instrument software automatically performs a background subtraction. The resulting spectrum should be presented in absorbance mode.
Expected Data & Interpretation
The FTIR spectrum of PVTFA is predicted by combining the known spectra of its analogue, PVAc, with the strong influence of the trifluoromethyl (CF₃) group.[2]
| Wavenumber (cm⁻¹) | Predicted Assignment for PVTFA | Rationale & Comparative Insight |
| ~2950-3020 | C-H Stretching (Backbone CH and CH₂) | Similar to the alkyl stretching region in PVAc (~2933 cm⁻¹), confirming the presence of the polymer backbone. |
| ~1785 | C=O Stretching (Trifluoroacetate Ester) | This is a key peak. It is shifted to a significantly higher wavenumber compared to PVAc (~1730 cm⁻¹) due to the strong electron-withdrawing inductive effect of the CF₃ group.[2] |
| ~1150-1300 | C-F Stretching (Symmetric & Asymmetric) | A series of very strong, characteristic bands confirming the presence of the trifluoromethyl group. This region is absent in PVAc. |
| ~1220-1250 | C-O Stretching (Ester) | Overlaps with C-F stretches but contributes to the strong absorption in this region, characteristic of the ester linkage. In PVAc, this is a prominent band around 1224 cm⁻¹. |
| ~1020-1100 | C-C Stretching (Backbone) | Corresponds to the carbon-carbon single bonds of the polymer backbone. |
Trustworthiness: The presence of both the strong carbonyl peak shifted to ~1785 cm⁻¹ and the intense C-F stretching bands provides a unique and definitive fingerprint for PVTFA, distinguishing it clearly from PVAc or unreacted monomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
While FTIR confirms functional groups, NMR spectroscopy provides the detailed atomic-level map of the polymer structure, including connectivity, regiochemistry, and stereochemistry. For PVTFA, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete characterization.
Causality of Experimental Choice: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common solvents as they effectively dissolve the polymer and have minimal overlapping signals in the ¹H spectrum. A modern, high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex splitting patterns inherent in polymer spectra.[3]
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve ~10-20 mg of the PVTFA polymer in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
Instrument Setup: Tune and shim the spectrometer to the specific sample to ensure maximum magnetic field homogeneity and spectral resolution.
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay (e.g., 5 seconds) is used to ensure accurate integration for quantitative analysis.
-
¹³C NMR: Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (often several hours of acquisition) is required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
¹⁹F NMR: This is a highly sensitive nucleus, so acquisition is rapid. Proton decoupling is often unnecessary but can be used to simplify spectra. A wide spectral width is required to capture all potential signals.
-
¹H NMR: Probing the Polymer Backbone
The ¹H NMR spectrum provides information on the proton environments along the polymer chain.
| Chemical Shift (δ, ppm) | Predicted Assignment for PVTFA | Rationale & Comparative Insight |
| ~5.0-5.4 | Backbone Methine (-CH-) | This proton is adjacent to the electron-withdrawing trifluoroacetate group, shifting it significantly downfield compared to the methine proton in PVAc (~4.8-5.2 ppm). The broadness of this peak is indicative of different stereochemical environments (tacticity).[4] |
| ~1.8-2.5 | Backbone Methylene (-CH₂-) | This signal is typically a complex multiplet due to diastereotopic protons and coupling to adjacent methine protons. Its broadness and complexity are also highly sensitive to the polymer's tacticity. The position is similar to that in PVAc (~1.5-2.1 ppm).[4] |
Expertise: The shape and splitting pattern of the methine proton resonance around 5.2 ppm is particularly insightful. Analysis of this multiplet can reveal the relative proportions of isotactic, heterotactic, and syndiotactic triads in the polymer chain, providing a quantitative measure of its stereoregularity.[5] Studies have suggested that PVTFA-derived polymers tend to be slightly syndiotactic.[6]
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum confirms the carbon framework and is also sensitive to the polymer's microstructure.
| Chemical Shift (δ, ppm) | Predicted Assignment for PVTFA | Rationale & Comparative Insight |
| ~156 (quartet) | Carbonyl Carbon (-C=O) | The carbonyl carbon is coupled to the three fluorine atoms (¹⁹F-¹³C coupling, J-coupling), splitting it into a quartet. Its chemical shift is slightly different from the singlet seen in PVAc (~170 ppm) due to the electronic environment. |
| ~115 (quartet) | Trifluoromethyl Carbon (-CF₃) | This is a definitive signal for PVTFA. The carbon is strongly coupled to the three attached fluorine atoms, resulting in a large J-coupling and a prominent quartet. |
| ~65-70 | Backbone Methine Carbon (-CH-) | Similar to PVAc, this carbon signal's position and potential splitting into multiple peaks can provide detailed information about triad and pentad stereosequences.[4] |
| ~35-42 | Backbone Methylene Carbon (-CH₂-) | This region corresponds to the backbone methylene groups. Like the methine carbon, its appearance is sensitive to the polymer's tacticity.[4] |
Trustworthiness: The observation of two distinct quartets for the carbonyl and CF₃ carbons provides unambiguous proof of the trifluoroacetate side chain's integrity and covalent attachment to the polymer backbone.
¹⁹F NMR: The Fluorine-Specific Advantage
¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated polymers like PVTFA. It offers high sensitivity and a wide chemical shift range, which minimizes signal overlap and makes it an excellent method for purity assessment.
| Chemical Shift (δ, ppm) | Predicted Assignment for PVTFA | Rationale & Comparative Insight |
| ~ -75 to -77 | Trifluoroacetate (-O-CO-CF₃) | The trifluoroacetate group in esters typically resonates in this region (relative to CFCl₃ at 0 ppm). The exact chemical shift can be sensitive to the polymer's concentration, solvent, and microstructure, but it will appear as a strong singlet (if proton-decoupled) or a narrow multiplet. This provides a clear and interference-free signal for PVTFA. |
Expertise: Because very few common organic impurities or solvents contain fluorine, the ¹⁹F NMR spectrum is often remarkably "clean." This allows for the straightforward detection of any fluorinated impurities, such as residual monomer or byproducts from synthesis. It serves as an excellent method for determining the chemical purity of the polymer with high confidence.[7]
Comparative Analysis: Choosing the Right Tool for the Job
| Technique | Information Provided | Advantages | Limitations |
| FTIR | Functional group identification (C=O, C-F, C-H, C-O). | Very fast, non-destructive, minimal sample prep, excellent for initial screening. | Provides no detailed information on polymer architecture (tacticity, branching, regiochemistry). Not ideal for quantitative analysis.[1] |
| ¹H NMR | Proton environment, backbone structure, polymer tacticity (stereochemistry), quantification. | Provides detailed structural and stereochemical information. Quantitative with proper setup. | Spectra can be complex and broad for polymers, requiring high-field instruments for resolution.[3] |
| ¹³C NMR | Carbon skeleton, definitive confirmation of side-chain structure, polymer tacticity. | Unambiguous carbon assignment. Quartets from C-F coupling are definitive. Sensitive to microstructure.[4] | Low sensitivity requires long acquisition times. |
| ¹⁹F NMR | Definitive confirmation of fluorine presence, high-sensitivity purity analysis. | Extremely sensitive, wide chemical shift range minimizes overlap, excellent for purity assessment.[7] | Only provides information about the fluorine-containing parts of the molecule. |
Conclusion: An Integrated Approach for Authoritative Verification
The structural verification of polythis compound is not achieved by a single measurement but through the logical integration of complementary spectroscopic techniques. FTIR serves as a rapid and indispensable tool for initial confirmation of the polymer's core functional groups. However, it is the full suite of NMR techniques—¹H, ¹³C, and ¹⁹F—that provides the unequivocal, high-resolution data required for complete structural elucidation.
¹H and ¹³C NMR work in concert to map the polymer's backbone and side-chain connectivity while revealing its tacticity, a critical parameter influencing material properties. Finally, ¹⁹F NMR offers a uniquely sensitive and specific probe for confirming the trifluoroacetate group and assessing the overall purity of the material. By following this integrated and self-validating workflow, researchers can confidently verify the molecular architecture of their PVTFA, ensuring the integrity of their materials and the reliability of their subsequent applications.
References
- Journal of Polymer Science Part A-1: Polymer Chemistry. (1966). Volume 4, Issue 3.
- Lee, J., & Lee, H. (n.d.). NMR study of the tacticity of poly(vinyl acetate).
- Plesch, P. H. (n.d.). The polymerization of isobutyl vinyl ether by trifluoroacetic acid. ResearchGate.
- Britton, D., Heatley, F., & Lovell, P. A. (1998). Chain Transfer to Polymer in Free-Radical Bulk and Emulsion Polymerization of Vinyl Acetate Studied by NMR Spectroscopy. Macromolecules, 31(9), 2828–2837.
- Ramey, K. C., & Field, N. D. (1965). Tacticity of poly(vinyl alcohol) and poly(this compound) by NMR. Journal of Polymer Science Part C: Polymer Symposia.
- Guerre, M., et al. (2014). RAFT/MADIX (co)polymerization of this compound: a means to many ends. Polymer Chemistry, 5(3), 1013-1022.
- Murahashi, S. (n.d.). Poly(vinyl alcohol) — Selected topics on its synthesis. Pure and Applied Chemistry.
- Gredy, J., et al. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI.
- Gredy, J., et al. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. ResearchGate.
- Lomas, D. A., et al. (2020). High-resolution characterization of ex vivo AAT polymers by solution-state NMR spectroscopy. PubMed Central.
- Thompson, H. W., & Torkington, P. (n.d.). Infra-red spectra of polyvinyl acetate and poly-α, α', β-trideuterovinyl acetate. ResearchGate.
- D'Amelia, R. P., et al. (2016). Quantitative Analysis of Copolymers and Blends of Polyvinyl Acetate (PVAc) Using Fourier Transform Infrared Spectroscopy (FTIR). Science and Education Publishing.
- de Souza, C. M. G., & Tavares, M. I. B. (1998). NMR Study of Commercial Poly(ethylene-Co-Vinyl Acetate). ResearchGate.
- Mohan, S. (2012). Spectra and normal coordinate analysis of poly vinyl acetate. OAM-RC.
- Redalyc. (n.d.). Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate. Redalyc.
- Cherifi, B. I., Belbachir, M., & Rahmouni, A. (2021). FT-IR spectra of Poly (vinyl acetate) synthesized. ResearchGate.
- Magritek. (n.d.). Spinsolve Benchtop NMR for Polymer Characterization. Magritek.
- Magritek. (n.d.). Fast Analysis of Polysiloxanes by Benchtop NMR. Magritek.
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comparing the properties of polymers derived from Vinyl trifluoroacetate and other fluorinated monomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-performance materials, fluoropolymers stand out for their exceptional thermal stability, chemical inertness, and unique surface properties. These characteristics make them indispensable in demanding applications, from pharmaceutical and biomedical device manufacturing to advanced electronics and aerospace engineering. While established fluoropolymers like polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (PVDF) are widely utilized, emerging monomers such as vinyl trifluoroacetate (VTFA) are paving the way for a new generation of polymers with tunable properties.
This guide offers an in-depth comparison of the properties of polymers derived from this compound (PVTFA) against those of well-established fluorinated monomers, including tetrafluoroethylene (TFE) and vinylidene fluoride (VDF). By examining key performance metrics and the underlying structure-property relationships, this document aims to provide researchers, scientists, and drug development professionals with the critical insights needed to select the optimal fluoropolymer for their specific application.
Unveiling the Contenders: Monomer Structure and its Influence
The distinct properties of fluoropolymers are intrinsically linked to the structure of their constituent monomers. The presence and arrangement of fluorine atoms on the polymer backbone dictate characteristics such as bond strength, polarity, and intermolecular forces.
Caption: Experimental workflow for characterizing key polymer properties.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC):
-
A small, precisely weighed sample of the polymer is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
Both pans are heated at a controlled rate in an inert atmosphere (e.g., nitrogen).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Endothermic events (melting) and exothermic events (crystallization) are recorded as peaks, allowing for the determination of melting point (Tm) and glass transition temperature (Tg).
Thermogravimetric Analysis (TGA):
-
A small sample of the polymer is placed in a high-precision balance within a furnace.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.
Chemical Resistance Testing
Immersion Testing (Following ASTM D543 guidelines):
-
Standardized test specimens of the polymer are prepared with known dimensions and weight.
-
The specimens are fully immersed in the test chemical at a specified temperature for a defined period.
-
After immersion, the specimens are removed, rinsed, and dried.
-
Changes in weight, dimensions, and visual appearance (e.g., swelling, discoloration, cracking) are recorded.
-
Mechanical properties, such as tensile strength, can also be measured before and after immersion to quantify the extent of degradation.
Optical Property Measurement
Refractive Index Measurement:
-
A thin, flat film of the polymer is prepared.
-
A few drops of a contact liquid with a known, higher refractive index are placed on the prism of an Abbe refractometer.
-
The polymer film is placed on top of the contact liquid.
-
Light is passed through the prism and the sample, and the critical angle of refraction is measured.
-
The refractive index of the polymer is then calculated from the critical angle.
Luminous Transmittance Measurement:
-
A sample of the polymer with a specific thickness is placed in the light path of a UV-Vis spectrophotometer.
-
The amount of light that passes through the sample is measured across the visible spectrum (typically 380-780 nm).
-
The luminous transmittance is calculated as the percentage of incident light that is transmitted through the material.
Surface Energy Determination
Contact Angle Measurement:
-
A flat, clean surface of the polymer is prepared.
-
A small droplet of a probe liquid with known surface tension (e.g., deionized water, diiodomethane) is dispensed onto the surface.
-
The profile of the droplet is captured using a goniometer equipped with a camera.
-
The angle formed at the interface of the liquid, solid, and vapor phases is measured.
-
By measuring the contact angles of several probe liquids with different polar and dispersive components, the surface energy of the polymer can be calculated using various theoretical models (e.g., Owens-Wendt-Rabel-Kaelble).
Conclusion and Future Outlook
The comparative analysis reveals a fascinating landscape of fluoropolymer properties, each material offering a unique set of advantages. PTFE remains the undisputed champion of thermal and chemical resistance, making it the material of choice for the most extreme environments. PVDF provides a compelling balance of chemical resistance, mechanical strength, and unique electrical properties, coupled with greater processability.
Polymers derived from this compound represent a promising frontier in fluoropolymer science. While comprehensive, direct comparative data with established fluoropolymers is still emerging, the available research highlights the significant potential of VTFA as a comonomer to precisely tune the properties of fluoropolymers. The ability to control characteristics such as thermal stability, chemical solubility, and potentially surface energy opens up new possibilities for designing "smart" materials with tailored performance for specialized applications in drug delivery, advanced coatings, and separation technologies.
As research into VTFA-based polymers continues, a more complete quantitative picture of their properties will undoubtedly emerge, further solidifying their position as a valuable tool in the arsenal of materials scientists and engineers.
References
- Coullerez, G., et al. (2014). RAFT/MADIX (co)polymerization of this compound: a means to many ends. Polymer Chemistry, 5(3), 1013-1022. [Link]
- Lousenberg, R. D., & Shoichet, M. S. (1999). Synthesis of Linear Poly(tetrafluoroethylene-co-vinyl acetate) in Carbon Dioxide. Macromolecules, 32(26), 8829-8835. [Link]
- PBY Plastics. (2025).
- Dechengwang. (2022). PVDF vs.
A Comparative Guide to the Synthesis of Vinyl Trifluoroacetate for Researchers and Drug Development Professionals
Abstract
Vinyl trifluoroacetate (VTFA) is a valuable monomer in polymer chemistry and a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique electronic properties, conferred by the trifluoroacetyl group, make it a versatile reagent for introducing the trifluoromethyl moiety. This guide provides a comprehensive literature review comparing the efficacy of different synthetic routes to VTFA. We will delve into the mechanistic details, experimental protocols, and comparative performance of established and emerging methods, offering field-proven insights to aid researchers in selecting the most suitable approach for their specific application.
Introduction to this compound
This compound (CF₃CO₂CH=CH₂) is a fluorinated vinyl ester that has garnered significant interest due to its utility as a monomer and a trifluoromethylating agent.[1] The presence of the electron-withdrawing trifluoroacetyl group significantly influences the reactivity of the vinyl moiety, making it distinct from its non-fluorinated counterpart, vinyl acetate. This reactivity profile has been exploited in various polymerization reactions and organic transformations.
This guide will compare the following principal synthesis routes:
-
Transvinylation of Trifluoroacetic Acid with Vinyl Acetate
-
Direct Vinylation of Trifluoroacetic Acid with Acetylene
-
Reaction of Trifluoroacetic Anhydride with Vinyl Ethers
We will evaluate each route based on key performance indicators such as yield, reaction conditions, catalyst requirements, cost-effectiveness, safety, and scalability.
Comparative Analysis of Synthesis Routes
Transvinylation of Trifluoroacetic Acid with Vinyl Acetate
Transvinylation represents a widely utilized and convenient method for the synthesis of vinyl esters.[2][3][4] This equilibrium-driven reaction involves the transfer of a vinyl group from a vinyl ester, typically vinyl acetate, to a carboxylic acid, in this case, trifluoroacetic acid.
Mechanism: The reaction is most commonly catalyzed by transition metal complexes, with palladium and ruthenium catalysts being particularly effective.[3][5] The generally accepted mechanism for palladium-catalyzed transvinylation involves the formation of a π-complex between the palladium catalyst and vinyl acetate, followed by the insertion of trifluoroacetic acid and subsequent elimination of acetic acid to yield this compound.[2]
Catalysts:
-
Palladium Catalysts: Palladium(II) acetate (Pd(OAc)₂) is a frequently used catalyst for this transformation.[3] The efficiency of the catalyst can be enhanced by the addition of ligands such as pyridines or phenanthrolines.[5]
-
Ruthenium Catalysts: Ruthenium complexes have also emerged as powerful catalysts for transvinylation reactions, offering high efficiency and selectivity.[5]
-
Iridium Catalysts: Iridium complexes have also been explored for transfer vinylation reactions, expanding the catalytic options.[6][7]
-
Mercury Salts: Historically, mercury salts were used, but their toxicity has led to their replacement by less hazardous alternatives.[4]
Experimental Data Summary:
| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | 60 | 48 | Moderate | [2] |
| [Pyridine]₂•Pd(OAc)₂ | 60 | 48 | Moderate | [2] |
| Ruthenium Complexes | N/A | N/A | High | [5] |
Advantages:
-
Readily available and relatively inexpensive starting materials (vinyl acetate and trifluoroacetic acid).
-
Milder reaction conditions compared to the direct vinylation of acetylene.
-
A wide range of effective catalysts are available.
Disadvantages:
-
The reaction is an equilibrium, which can limit the final yield. Strategies to shift the equilibrium, such as removing the acetic acid byproduct, are often necessary.[8]
-
Catalyst deactivation can occur, sometimes requiring multiple additions of the catalyst to achieve high conversion.[2]
Direct Vinylation of Trifluoroacetic Acid with Acetylene
The direct addition of carboxylic acids to acetylene is a classical and atom-economical method for synthesizing vinyl esters. This approach has been historically significant for the industrial production of vinyl acetate.[9][10][11]
Mechanism: This reaction is typically catalyzed by mercury[12] or zinc salts.[10][11] The mechanism involves the activation of the acetylene triple bond by the metal catalyst, facilitating the nucleophilic attack of the trifluoroacetate anion.
Catalysts:
-
Mercury Catalysts: A historical patent describes the use of mercuric oxide in the presence of oleum and acetic acid as a catalyst system.[12] However, the extreme toxicity of mercury compounds makes this route undesirable for modern applications.
-
Zinc Catalysts: Zinc acetate supported on activated carbon is a common catalyst for the industrial synthesis of vinyl acetate from acetylene and may be applicable to the synthesis of VTFA.[10][11]
-
Ruthenium Catalysts: Ruthenium-based catalysts have also been investigated for the hydrochlorination of acetylene to produce vinyl chloride, suggesting their potential applicability in related vinylation reactions.[13]
Experimental Data Summary:
| Catalyst System | Temperature (°C) | Pressure | Yield | Reference |
| Mercuric oxide, oleum, acetic acid | N/A | Atmospheric | Good | [12] |
| Zn(OAc)₂/C | 150-225 | Atmospheric | N/A for VTFA | [11] |
Advantages:
-
High atom economy, with acetylene and trifluoroacetic acid being the only reactants.
-
Potentially a very cost-effective route for large-scale production.
Disadvantages:
-
The use of highly flammable and explosive acetylene gas requires specialized equipment and stringent safety precautions.
-
Traditional catalysts often involve toxic heavy metals like mercury.
-
The reaction may require elevated temperatures and pressures.
Reaction of Trifluoroacetic Anhydride with Other Reagents
Trifluoroacetic anhydride (TFAA) is a highly reactive reagent that can be used to synthesize VTFA through various pathways.[14][15]
2.3.1. Reaction with Vinyl Ethers
Trifluoroacetic anhydride can react with vinyl ethers in the presence of a catalyst to produce this compound.[16] This method offers an alternative to the direct use of trifluoroacetic acid.
Mechanism: The reaction likely proceeds through the acylation of the vinyl ether by TFAA, followed by the elimination of a trifluoroacetate group. The choice of catalyst and reaction conditions is crucial to control the selectivity of the reaction.
Experimental Data Summary:
| Reactant | Catalyst/Promoter | Temperature (°C) | Yield | Reference |
| Ethyl vinyl ether | Pyridinium trifluoroacetate | Room Temperature | N/A | [16] |
2.3.2. Reaction with Acetaldehyde
An older method involves the reaction of acetaldehyde with trifluoroacetic anhydride in the presence of sodium trifluoroacetate at high temperatures.[12]
Mechanism: This reaction likely proceeds through the formation of an intermediate adduct between acetaldehyde and TFAA, which then eliminates trifluoroacetic acid to yield the vinyl ester.
Experimental Data Summary:
| Reactant | Promoter | Temperature (°C) | Yield | Reference |
| Acetaldehyde | Sodium trifluoroacetate | ~200 | Good | [12] |
Advantages:
-
Avoids the direct handling of trifluoroacetic acid, which is highly corrosive.
-
TFAA is a powerful acylating agent, which can drive the reaction to completion.[14]
Disadvantages:
-
Trifluoroacetic anhydride is more expensive than trifluoroacetic acid.
-
The reaction with acetaldehyde requires high temperatures and pressures.
-
The reaction with vinyl ethers may require specific catalysts and careful control of reaction conditions.[16]
Experimental Protocols
Protocol for Transvinylation using a Palladium Catalyst
Materials:
-
Trifluoroacetic acid
-
Vinyl acetate
-
Palladium(II) acetate
-
Anhydrous toluene
-
Dean-Stark apparatus
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap filled with anhydrous toluene.
-
Charge the flask with trifluoroacetic acid, a molar excess of vinyl acetate, and a catalytic amount of palladium(II) acetate (e.g., 1-5 mol%).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to reflux.
-
Continuously remove the acetic acid/toluene azeotrope using the Dean-Stark trap to drive the equilibrium towards the product.
-
Monitor the reaction progress by GC or NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the catalyst by filtration.
-
Purify the this compound by fractional distillation.
Protocol for Direct Vinylation using a Mercury Catalyst (Historical Reference)
Disclaimer: This protocol is provided for historical and informational purposes only. Due to the high toxicity of mercury compounds, this method is not recommended and should not be attempted without extensive safety precautions and in a specialized laboratory environment.
Materials:
-
Trifluoroacetic acid
-
Acetylene gas
-
Mercuric oxide
-
Oleum (60% in glacial acetic acid)
-
Anhydrous sodium acetate
Procedure: [12]
-
In a three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet tube, place trifluoroacetic acid.
-
Add mercuric oxide and then carefully add the oleum solution.
-
Stir the mixture well and pass a stream of acetylene gas through it.
-
After the reaction is complete, add anhydrous sodium acetate to the reaction mixture.
-
Separate the this compound by fractional distillation.
Visualization of Synthesis Routes
Transvinylation of Trifluoroacetic Acid
Caption: Transvinylation of trifluoroacetic acid with vinyl acetate.
Direct Vinylation of Trifluoroacetic Acid
Caption: Direct vinylation of trifluoroacetic acid with acetylene.
Conclusion and Recommendations
The choice of the optimal synthesis route for this compound depends heavily on the specific requirements of the application, including the desired scale, available equipment, and safety considerations.
-
For laboratory-scale synthesis , the transvinylation of trifluoroacetic acid with vinyl acetate using a palladium or ruthenium catalyst is generally the most practical and recommended approach. It offers a good balance of yield, safety, and convenience. The ability to drive the reaction to completion by removing the acetic acid byproduct is a significant advantage.
-
For potential industrial-scale production , the direct vinylation of trifluoroacetic acid with acetylene presents the most atom-economical and potentially cost-effective route. However, this method necessitates significant investment in specialized equipment to handle acetylene safely and would require the development of efficient and non-toxic catalysts to replace the hazardous mercury-based systems.
-
The use of trifluoroacetic anhydride offers alternative pathways but is generally less cost-effective due to the higher price of the anhydride. The reaction with vinyl ethers appears more promising than the high-temperature reaction with acetaldehyde.
Ultimately, researchers and drug development professionals should carefully evaluate these factors to select the synthesis strategy that best aligns with their goals. Further research into developing more active, stable, and environmentally benign catalysts for all these routes remains an important area of investigation.
References
- Dickey, J. B., & Stanin, T. E. (1950). Method for producing this compound. U.S. Patent No. 2,525,530. Washington, DC: U.S.
- Das, S., et al. (2018). Direct Photoassisted α‐Trifluoromethylation of Aromatic Ketones with Trifluoroacetic Anhydride (TFAA). Chemistry – An Asian Journal, 13(17), 2429-2433. [Link]
- Lork, E., et al. (2005). Method of synthesizing alkenone compounds. U.S. Patent No. 7,057,079. Washington, DC: U.S.
- Cacchi, S., Morera, E., & Ortar, G. (1990). Palladium-catalyzed reduction of vinyl trifluoromethanesulfonates to alkenes: Cholesta-3,5-diene. Organic Syntheses, 68, 138. [Link]
- Stacchiola, D., et al. (2005). Elucidation of the Reaction Mechanism for the Palladium-Catalyzed Synthesis of Vinyl Acetate. Angewandte Chemie International Edition, 44(29), 4572-4575. [Link]
- Lousenberg, R. D., & Shoichet, M. S. (2000). Synthesis of Linear Poly(tetrafluoroethylene-co-vinyl acetate) in Carbon Dioxide. Macromolecules, 33(5), 1684–1689. [Link]
- Shoichet, M. S., & Lousenberg, R. D. (2000). Synthesis of Fluorocarbon-Vinyl Acetate Copolymers in Supercritical Carbon Dioxide: Insight into Bulk Properties. Macromolecules, 33(13), 4742–4748. [Link]
- Cho, J. Y., & Buchwald, S. L. (2011). The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. Organic letters, 13(23), 6296–6299. [Link]
- Gallas, M., et al. (2020). Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers. Designed Monomers and Polymers, 23(1), 133-144. [Link]
- Plesch, P. H. (1971). The polymerization of isobutyl vinyl ether by trifluoroacetic acid. Die Makromolekulare Chemie, 144(1), 27-42. [Link]
- Willis, M. C., & Sapmaz, S. (2001). Palladium catalysed aryl enol ether synthesis from vinyl triflates.
- Magne, V., et al. (2012). Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids. Comptes Rendus Chimie, 15(1), 49-55. [Link]
- Trost, B. M., & Pinkerton, A. B. (2000). Formation of vinyl halides via a ruthenium-catalyzed three-component coupling. The Journal of Organic Chemistry, 66(23), 7714-7722. [Link]
- Drent, E., & Pello, D. H. L. (1993). Transvinylation Catalysts for the Production of Higher Vinylic Esters of Vinyl Acetate. In Catalysis of Organic Reactions (pp. 255-268). CRC Press. [Link]
- De Zwart, F. J., et al. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via. European Journal of Organic Chemistry, e202300869. [Link]
- Hirabayashi, T., Sakaguchi, S., & Ishii, Y. (2005).
- J. G. Vallejos, et al. (2011). Process for the continuous transvinylation of carboxylic acids with vinyl acetate.
- Han, Y., et al. (2019). Synthesis of Vinyl Chloride Monomer over Carbon-Supported Tris-(Triphenylphosphine) Ruthenium Dichloride Catalysts.
- Drent, E., & Pello, D. H. L. (1993). Transvinylation Catalysts for the Production of Higher Vinylic Esters of Vinyl Acetate. In Catalysis of Organic Reactions (pp. 255-268). CRC Press. [Link]
- Mamedov, E. S., et al. (2022). SYNTHESIS OF VINYL ESTERS OF SOME DICARBOXYLIC ACIDS USING VINYL ACETATE. Journal of Chemical Technology and Metallurgy, 57(5), 1015-1022. [Link]
- Mondal, M. A. S., et al. (1974). A novel synthesis of vinyl esters from vinylversatate-10. Tetrahedron, 30(22), 4205-4207. [Link]
- Fruche, M., et al. (2018). Use of Iridium‐Catalyzed Transfer Vinylation for the Synthesis of Bio‐Based (bis)‐Vinyl Ethers. ChemSusChem, 11(19), 3342-3351. [Link]
- Grote, T., & G. W. (2014). Synthesis of Tri-Substituted Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis. Organic letters, 16(1), 236-239. [Link]
- González-Vivas, M., et al. (2018). Ru(II)‐Catalyzed Transfer Vinylation of Alcohols. ChemSusChem, 11(19), 3352-3358. [Link]
- Chen, M., et al. (2021). Catalytic routes and mechanisms for vinyl acetate synthesis. Catalysis Science & Technology, 11(1), 87-113. [Link]
- Feng-Wen, Y., et al. (2010). Vinyl acetate formation in the reaction of acetylene with acetic acid catalyzed by zinc acetate supported on porous carbon spheres. Russian Journal of Physical Chemistry A, 84(5), 896-900. [Link]
- Li, X., et al. (2009). Synthesis of vinyl acetate from acetylene and acetic acid over Zn(Ac)2/C. Journal of Natural Gas Chemistry, 18(3), 329-334. [Link]
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A Senior Application Scientist's Guide to the Validation of Copolymer Composition Featuring Vinyl Trifluoroacetate (VTFA) Units
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced materials and drug delivery systems, the precise composition of a copolymer dictates its physicochemical properties and, ultimately, its performance. For copolymers incorporating vinyl trifluoroacetate (VTFA), a monomer prized for its unique reactivity and the properties it imparts, rigorous compositional analysis is not merely a quality control step but a cornerstone of rational design and development. This guide provides an in-depth comparison of the primary analytical techniques for validating the composition of VTFA-containing copolymers, offering field-proven insights and detailed experimental protocols to ensure accuracy and reproducibility in your research.
The Criticality of Compositional Accuracy
The molar ratio of monomer units within a copolymer chain directly influences critical parameters such as:
-
Solubility and Drug Encapsulation Efficiency: The hydrophobic/hydrophilic balance, governed by copolymer composition, is paramount for the formulation of effective drug delivery vehicles.
-
Thermal Properties: The glass transition temperature (Tg) and thermal stability of a copolymer are composition-dependent, impacting processing conditions and the stability of the final product.
-
Mechanical Strength and Degradation Kinetics: In applications such as biomedical implants and controlled-release formulations, the copolymer composition dictates the material's durability and the rate at which it breaks down.
An inaccurate assessment of the VTFA content can lead to misleading structure-property relationships, failed batches, and delays in product development. Therefore, a multi-faceted analytical approach is often necessary for robust validation.
A Comparative Analysis of Key Analytical Techniques
This guide will dissect the most powerful and commonly employed techniques for the compositional analysis of VTFA copolymers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation and quantification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and sensitive technique for functional group analysis.
-
Elemental Analysis (EA): A fundamental method for determining the elemental makeup of a material.
-
Thermal Analysis (TGA & DSC): Techniques that probe the thermal properties which are inherently linked to composition.
The following sections will delve into the principles, experimental considerations, and data interpretation for each of these methods, providing a holistic view of their capabilities and limitations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Quantitative Workhorse
NMR spectroscopy is arguably the most powerful technique for determining copolymer composition due to its high resolution and quantitative nature. By analyzing the chemical environment of atomic nuclei, we can identify and quantify the different monomer units within the polymer chain.
Causality Behind Experimental Choices in NMR
The choice of nucleus to observe (¹H, ¹⁹F, or ¹³C) is dictated by the specific structural features of the copolymer and the desired level of detail.
-
¹H NMR: Proton NMR is often the first choice due to its high sensitivity and the abundance of hydrogen in most organic polymers. It is particularly useful for quantifying the relative amounts of different monomer units by comparing the integral areas of their characteristic proton signals.
-
¹⁹F NMR: For VTFA-containing copolymers, ¹⁹F NMR is an exceptionally powerful tool. The trifluoroacetate group provides a distinct and sensitive NMR handle. Since fluorine is not naturally abundant in most other common monomers, the ¹⁹F NMR spectrum is often simpler and less crowded than the ¹H NMR spectrum, leading to more accurate quantification. The large chemical shift dispersion of ¹⁹F NMR also provides detailed information about the local environment of the VTFA units.
-
¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR offers a wider chemical shift range, which can help to resolve overlapping signals and provide detailed information about the copolymer microstructure, such as sequence distribution. Quantitative ¹³C NMR can be challenging due to long relaxation times and the nuclear Overhauser effect (NOE), but with appropriate experimental parameters, it can provide valuable compositional data.
Experimental Protocol: ¹H and ¹⁹F NMR for VTFA Copolymer Composition
Objective: To determine the molar composition of a copolymer containing VTFA and a comonomer (e.g., vinyl acetate).
Materials:
-
Copolymer sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
NMR tubes
-
Internal standard (optional, for absolute quantification)
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried copolymer sample into a vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Ensure complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Tune and shim the probe for optimal resolution.
-
Acquire a standard ¹H NMR spectrum. Key parameters to consider:
-
Pulse Angle: 30-45° to ensure full relaxation between scans.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration. A longer delay (e.g., 10s) is recommended for quantitative analysis.
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
-
¹⁹F NMR Acquisition:
-
Switch the spectrometer to the ¹⁹F channel.
-
Tune and shim the probe for fluorine.
-
Acquire a ¹⁹F NMR spectrum. Key parameters:
-
Decoupling: Proton decoupling is typically used to simplify the spectrum.
-
Relaxation Delay (d1): Similar to ¹H NMR, ensure a sufficient delay for quantitative accuracy.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to both spectra.
-
Integrate the characteristic peaks for each monomer unit. For a VTFA/vinyl acetate copolymer:
-
In the ¹H NMR spectrum, identify a well-resolved peak corresponding to the methine proton of the vinyl acetate unit and a peak corresponding to the methine proton of the VTFA unit.
-
In the ¹⁹F NMR spectrum, integrate the signal corresponding to the -CF₃ group of the VTFA unit.
-
-
Calculate the molar ratio of the monomers using the following formula (for ¹H NMR):
Molar Ratio (VTFA/VA) = (Integral of VTFA proton peak / Number of VTFA protons) / (Integral of VA proton peak / Number of VA protons)
-
Corroborate the result using the ¹⁹F NMR data, which can often provide a more direct and less ambiguous quantification of the VTFA content.
-
Visualizing the NMR Workflow
Caption: Workflow for determining copolymer composition using NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Fingerprinting
FTIR spectroscopy is a valuable technique for the qualitative and semi-quantitative analysis of copolymer composition. It relies on the principle that different chemical bonds absorb infrared radiation at specific frequencies, providing a unique "fingerprint" of the functional groups present.
Causality Behind Experimental Choices in FTIR
For VTFA-containing copolymers, specific vibrational modes are of interest:
-
Carbonyl (C=O) Stretch of the Trifluoroacetate Group: This peak is typically found at a higher wavenumber (around 1780-1800 cm⁻¹) compared to the carbonyl stretch of a non-fluorinated ester (e.g., vinyl acetate, around 1735-1745 cm⁻¹). This shift is due to the strong electron-withdrawing effect of the fluorine atoms.
-
C-F Stretching Vibrations: These appear in the region of 1100-1300 cm⁻¹ and are characteristic of the trifluoroacetate group.
By creating a calibration curve using standards of known composition, FTIR can be used for quantitative analysis.
Experimental Protocol: Quantitative FTIR via Calibration Curve
Objective: To determine the VTFA content in a copolymer sample using a calibration curve.
Materials:
-
A series of copolymer standards with known VTFA compositions (determined by NMR).
-
Unknown copolymer sample.
-
Solvent for film casting (e.g., THF, acetone).
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or transmission mode capabilities.
Step-by-Step Methodology:
-
Preparation of Standards and Sample:
-
Prepare thin, uniform films of the known standards and the unknown sample. This can be done by casting a solution of the polymer onto a suitable substrate (e.g., KBr window for transmission, or directly onto the ATR crystal) and allowing the solvent to evaporate completely.
-
-
FTIR Data Acquisition:
-
Acquire the FTIR spectra of the standards and the unknown sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Ensure consistent sample preparation and data acquisition parameters (e.g., number of scans, resolution) for all measurements.
-
-
Data Analysis and Calibration Curve Construction:
-
For each spectrum, determine the absorbance of the characteristic peak for the VTFA unit (e.g., the C=O stretch around 1780-1800 cm⁻¹) and a reference peak from the comonomer that is not expected to vary with composition (or a peak from the polymer backbone).
-
Calculate the ratio of the absorbance of the VTFA peak to the reference peak for each standard.
-
Plot a calibration curve of the absorbance ratio versus the known mole percent of VTFA.
-
-
Determination of Unknown Composition:
-
Calculate the absorbance ratio for the unknown sample.
-
Use the calibration curve to determine the mole percent of VTFA in the unknown copolymer.
-
Visualizing the FTIR Workflow
Caption: Workflow for quantitative FTIR analysis using a calibration curve.
Elemental Analysis (EA): A Fundamental Cross-Validation
Elemental analysis provides the weight percentage of specific elements (C, H, N, S, and halogens) in a sample. For VTFA-containing copolymers, the fluorine content is a direct measure of the amount of VTFA incorporated.
Causality Behind Experimental Choices in EA
EA is a destructive technique that involves the complete combustion of the sample. The resulting gases are then separated and quantified. This method provides a bulk composition and is particularly useful for:
-
Cross-validating results from other techniques: Comparing the experimentally determined fluorine content with the theoretical value calculated from the composition obtained by NMR can reveal discrepancies and potential issues with either method.
-
Analyzing insoluble polymers: When a copolymer is not soluble in any suitable NMR solvent, EA may be the primary method for compositional analysis.
It is important to note that discrepancies between NMR and elemental analysis for fluoropolymers have been reported, which may be due to incomplete combustion or other analytical challenges.
Experimental Protocol: Fluorine Content by Elemental Analysis
Objective: To determine the weight percent of fluorine in a VTFA-containing copolymer.
Instrumentation:
-
Combustion elemental analyzer equipped for fluorine analysis. This typically involves pyro-hydrolysis followed by ion chromatography or an ion-selective electrode.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry. Any residual solvent can affect the results.
-
Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin or silver capsule.
-
-
Analysis:
-
The sample is combusted at a high temperature (around 1100 °C) in a stream of oxygen.
-
The combustion products, including hydrogen fluoride (HF), are passed through a series of reagents to trap interfering elements.
-
The HF is then quantified, typically by ion chromatography or an ion-selective electrode.
-
-
Data Interpretation:
-
The instrument software calculates the weight percent of fluorine in the sample.
-
This value can then be used to calculate the mole percent of VTFA in the copolymer using the following formula:
%VTFA = (wt% F / (Atomic Mass of F * 3)) / ( (wt% F / (Atomic Mass of F * 3)) + ( (100 - wt% F) / Molar Mass of Comonomer) ) * 100
-
Thermal Analysis: Correlating Properties with Composition
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and transitions of a polymer, which are often dependent on its composition.
Causality Behind Experimental Choices in Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For some copolymers, the different monomer units may degrade at distinct temperatures. For instance, in ethylene-vinyl acetate copolymers, the acetate group is eliminated at a lower temperature than the degradation of the polyethylene backbone. The magnitude of the initial weight loss can be correlated with the vinyl acetate content. A similar two-stage degradation may be observable for certain VTFA copolymers.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. The glass transition temperature (Tg) is a key property that is highly sensitive to copolymer composition. A plot of Tg versus composition can be used as a calibration curve to determine the composition of an unknown sample.
Experimental Protocol: Compositional Estimation by TGA
Objective: To estimate the VTFA content based on the thermal degradation profile.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a small, accurately weighed amount of the copolymer sample (5-10 mg) into a TGA pan.
-
-
TGA Analysis:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the weight loss as a function of temperature.
-
-
Data Analysis:
-
Analyze the TGA curve to identify distinct weight loss steps. If the VTFA unit degrades in a separate step, the percentage of weight loss in that step can be correlated to the VTFA content.
-
The derivative of the TGA curve (DTG curve) can help to more clearly identify the temperatures of maximum weight loss for each degradation step.
-
Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR | Nuclear spin in a magnetic field | Quantitative molar composition, microstructure | High resolution, quantitative, non-destructive | Can have overlapping signals, requires soluble samples |
| ¹⁹F NMR | Nuclear spin of fluorine in a magnetic field | Direct and sensitive quantification of VTFA | High sensitivity, large chemical shift range, less spectral overlap | Requires a spectrometer with fluorine capabilities |
| ¹³C NMR | Nuclear spin of carbon-13 | Detailed microstructure, sequence distribution | High resolution, can resolve complex structures | Low sensitivity, long acquisition times for quantitative data |
| FTIR | Vibrational modes of chemical bonds | Functional group identification, semi-quantitative composition | Rapid, sensitive, can be used for insoluble samples (ATR) | Requires calibration for quantification, less precise than NMR |
| Elemental Analysis | Combustion and quantification of elements | Weight percent of elements (e.g., fluorine) | Provides bulk composition, useful for insoluble polymers | Destructive, can have inaccuracies for fluorinated polymers |
| TGA/DSC | Thermal degradation and transitions | Thermal stability, glass transition temperature | Can provide compositional estimates, useful for quality control | Indirect method for composition, requires distinct thermal events |
Conclusion: A Synergistic Approach for Unwavering Confidence
For the robust validation of VTFA-containing copolymer composition, a single technique is rarely sufficient. The most reliable approach involves a synergistic combination of methods. NMR spectroscopy, particularly a combination of ¹H and ¹⁹F NMR, should be considered the primary technique for accurate quantification. The results should then be cross-validated using a secondary method such as FTIR with a proper calibration or elemental analysis. Thermal analysis can serve as a valuable tool for routine quality control and for gaining insights into the relationship between composition and thermal properties.
By employing the detailed protocols and understanding the underlying principles outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize their VTFA-containing copolymers, paving the way for the development of innovative and effective materials and therapies.
References
- Otte, D. A. L., et al. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]
- Otte, D. A. L., et al. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups.
- Busico, V., et al. (2012).
- Polymer Institute Brno. (n.d.).
- Baradie, B., & Shoichet, M. S. (2002). Synthesis of Fluorocarbon−Vinyl Acetate Copolymers in Supercritical Carbon Dioxide: Insight into Bulk Properties. Macromolecules. [Link]
- Intertek. (n.d.). Fluorine and Fluoride Analysis. [Link]
- Limbeck, A., et al. (2021). Analysis of fluorine in polymer samples using LIBS via measurement of molecular emission bands. reposiTUm. [Link]
- Belov, N. A., & Ivanov, A. A. (2021). Fluorinated polymers: evaluation and characterization of structure and composition.
- Magritek. (2020). Determination of copolymer composition by benchtop NMR. [Link]
- Creative Biostructure. (n.d.).
- Robertson, M. L., & Scherman, O. A. (2019). Low-field ¹H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Analyst. [Link]
- Neville, J. C., et al. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Environmental Science: Processes & Impacts. [Link]
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
- D'Amelia, R. P., et al. (2016). Quantitative Analysis of Copolymers and Blends of Polyvinyl Acetate (PVAc) Using Fourier Transform Infrared Spectroscopy (FTIR) and Elemental Analysis (EA).
- Marcilla, A., et al. (2005). Thermal degradation of copolymers from vinyl acetate and vinyl alcohol.
- D'Amelia, R. P., et al. (2016). Quantitative Analysis of Copolymers and Blends of Polyvinyl Acetate (PVAc) Using Fourier Transform Infrared Spectroscopy (FTIR) and Elemental Analysis (EA).
- Wilson, C. W., & Santee, E. R. (1965). Analysis of the ¹⁹F NMR spectra of copolymers of vinylidene fluoride with tetrafluoroethylene, and of vinyl
A Comparative Analysis of Hydrolysis Kinetics: Vinyl Trifluoroacetate vs. Vinyl Acetate
A Technical Guide for Researchers in Chemistry and Drug Development
In the landscape of synthetic chemistry and drug development, the stability of ester functionalities is a critical parameter influencing reaction outcomes, prodrug activation, and formulation stability. This guide provides an in-depth comparative analysis of the hydrolysis kinetics of two vinyl esters: vinyl trifluoroacetate and vinyl acetate. By examining the profound influence of the acyl substituent—a trifluoromethyl group versus a methyl group—we aim to provide researchers with a robust understanding of the electronic effects governing ester lability. This document will delve into the underlying reaction mechanisms, present detailed experimental protocols for kinetic analysis, and offer a quantitative comparison based on experimental and predictive data.
Introduction: The Decisive Role of Electronic Effects in Ester Hydrolysis
Ester hydrolysis, a fundamental reaction in organic chemistry, proceeds through a nucleophilic acyl substitution mechanism. The rate of this reaction is exquisitely sensitive to the electronic nature of the substituents attached to the carbonyl carbon and the alkoxy group. In this guide, we compare vinyl acetate, a common monomer and synthetic intermediate, with its fluorinated analogue, this compound.
The primary difference between these two molecules lies in the acyl group: the methyl group (-CH₃) in vinyl acetate is a weak electron-donating group, while the trifluoromethyl group (-CF₃) in this compound is a potent electron-withdrawing group. This fundamental electronic disparity leads to a dramatic difference in their susceptibility to nucleophilic attack by water, and consequently, their rates of hydrolysis. Understanding this difference is crucial for applications ranging from polymer chemistry to the design of biologically active molecules.
Mechanistic Insights into Ester Hydrolysis
The hydrolysis of esters can be catalyzed by either acid or base, or it can proceed under neutral conditions. The generally accepted mechanism involves the formation of a tetrahedral intermediate.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.
Caption: The acid-catalyzed hydrolysis of a vinyl ester proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by water to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol yield the carboxylic acid.
Base-Catalyzed (Saponification) and Neutral Hydrolysis
In neutral or basic conditions, a stronger nucleophile, such as a hydroxide ion or water, directly attacks the carbonyl carbon. The electron-withdrawing trifluoromethyl group in this compound makes the carbonyl carbon significantly more electron-deficient (more electrophilic) compared to the methyl group in vinyl acetate. This heightened electrophilicity dramatically accelerates the rate of nucleophilic attack, leading to a much faster hydrolysis rate for this compound.
Caption: In base-catalyzed hydrolysis, the hydroxide ion directly attacks the carbonyl carbon. The strong electron-withdrawing effect of the CF₃ group greatly enhances the electrophilicity of the carbonyl carbon, accelerating this step.
Quantitative Comparison of Hydrolysis Rates
log(k/k₀) = ρσ + δEs
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the reference reactant (methyl).
-
ρ* is the reaction constant, indicating sensitivity to polar effects.
-
σ* is the polar substituent constant.
-
δ is a proportionality constant for steric effects.
-
Es is the steric substituent constant.
For the hydrolysis of esters, the electronic effect (σ*) of the acyl substituent is the dominant factor. The steric effects (Es) of the trifluoromethyl and methyl groups are considered to be similar.
Table 1: Taft Polar Substituent Constants (σ) and Predicted Relative Hydrolysis Rates*
| Substituent (R in R-CO₂-Vinyl) | Taft Polar Constant (σ*) | Predicted Relative Rate (k_R / k_CH₃) |
| Methyl (-CH₃) | 0.00 | 1 (Reference) |
| Trifluoromethyl (-CF₃) | ~2.6 | ~10¹⁰ - 10¹³ |
Note: The predicted relative rate is an estimation based on a typical ρ value of ~4-5 for ester hydrolysis. This highlights the immense difference in reactivity.*
To provide a more concrete, experimentally grounded comparison, we can examine the hydrolysis rates of ethyl acetate and ethyl trifluoroacetate, which serve as excellent proxies for the vinyl esters in terms of the electronic influence of the acyl group.
Table 2: Experimental Hydrolysis Rate Constants for Ethyl Esters
| Ester | Hydrolysis Conditions | Rate Constant (k) | Relative Rate |
| Ethyl Acetate | Neutral, 25°C | ~1 x 10⁻¹⁰ s⁻¹ | 1 |
| Ethyl Trifluoroacetate | Neutral, 25°C | ~1 x 10⁻⁴ s⁻¹ | ~1,000,000 |
This million-fold increase in the hydrolysis rate of ethyl trifluoroacetate compared to ethyl acetate provides strong experimental support for the profound accelerating effect of the trifluoromethyl group. A similar, if not greater, rate enhancement is expected for this compound over vinyl acetate.
Experimental Protocols for Kinetic Analysis
The hydrolysis of esters can be monitored using various techniques. Below are two common methods: titrimetry and spectrophotometry.
Titrimetric Method for Acid-Catalyzed Hydrolysis
This method is suitable for following the slow hydrolysis of esters like vinyl acetate. The reaction progress is monitored by titrating the amount of carboxylic acid produced over time.
Experimental Workflow: Titrimetric Analysis
Caption: Workflow for determining ester hydrolysis kinetics via titration.
Step-by-Step Protocol:
-
Preparation: Prepare a standard solution of the acid catalyst (e.g., 0.5 M HCl) and a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).
-
Reaction Setup: In a thermostated flask, equilibrate the acid solution to the desired reaction temperature (e.g., 25°C).
-
Initiation: Add a known amount of the ester (e.g., vinyl acetate) to the acid solution and start a timer.
-
Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a fixed volume of the reaction mixture (e.g., 5 mL) with a pipette.
-
Quenching: Immediately transfer the aliquot to a flask containing ice-cold deionized water to effectively stop the hydrolysis reaction.
-
Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) to the quenched aliquot and titrate with the standardized NaOH solution until the endpoint is reached. Record the volume of NaOH used.
-
"Infinite Time" Reading: To determine the concentration of ester at the completion of the reaction, heat a separate aliquot of the reaction mixture in a sealed tube at an elevated temperature (e.g., 60°C) for a sufficient time to ensure complete hydrolysis. Cool the sample and titrate as before.
-
Calculation: The concentration of the ester at each time point can be calculated from the titration volumes. A plot of the natural logarithm of the ester concentration versus time will yield a straight line with a slope equal to the negative of the pseudo-first-order rate constant (-k).
Spectrophotometric Method for Rapid Hydrolysis
For rapidly hydrolyzing esters like this compound, a continuous monitoring method such as UV-Vis spectrophotometry is more appropriate. This method is often employed for esters that produce a chromophoric alcohol or carboxylic acid upon hydrolysis. While vinyl alcohol itself is not strongly chromophoric, this method is illustrated here as a general technique for rapid kinetic studies.
Experimental Workflow: Spectrophotometric Analysis
Caption: Workflow for determining ester hydrolysis kinetics via spectrophotometry.
Step-by-Step Protocol:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for one of the hydrolysis products that absorbs in the UV-Vis range and is distinct from the starting ester.
-
Reaction Setup: Place a cuvette containing the appropriate buffer or catalytic solution in the thermostated cell holder of a UV-Vis spectrophotometer.
-
Initiation: Inject a small, known amount of a stock solution of the ester (e.g., this compound) into the cuvette, ensuring rapid mixing.
-
Data Collection: Immediately begin recording the absorbance at the predetermined λ_max as a function of time.
-
Data Analysis: The rate constant can be determined by fitting the absorbance versus time data to the appropriate integrated rate law. For a pseudo-first-order reaction, a plot of ln(A_∞ - A_t) versus time will be linear, with the slope equal to -k, where A_∞ is the absorbance at the completion of the reaction and A_t is the absorbance at time t.
Conclusion and Implications
For researchers, scientists, and drug development professionals, these findings have significant practical implications:
-
Synthetic Chemistry: this compound can be employed as a highly reactive acylating agent, while vinyl acetate serves as a more stable and robust building block.
-
Prodrug Design: The lability of trifluoroacetate esters can be harnessed to design rapidly activated prodrugs, whereas acetate esters would provide a much slower, more sustained release of the active compound.
-
Polymer Science: The hydrolytic stability of the monomer units is a critical consideration in the design of polymers for various applications.
By understanding the fundamental principles of physical organic chemistry that govern these kinetic differences, researchers can make more informed decisions in the design and development of new molecules and materials.
References
- Taft, R. W. (1956).Steric Effects in Organic Chemistry. John Wiley & Sons. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006).Modern Physical Organic Chemistry. University Science Books. [Link]
- Harris, J. M., & Wamser, C. C. (1987).Fundamentals of Organic Reaction Mechanisms. John Wiley & Sons. [Link]
- Kirby, A. J. (1996).Stereoelectronic Effects. Oxford University Press. [Link]
- Guthrie, J. P. (1978). Hydrolysis of esters of substituted acetic acids: a new measure of steric effects. Canadian Journal of Chemistry, 56(17), 2342-2354. [Link]
The Pragmatic Approach to Trifluoromethylation: A Cost-Effectiveness Analysis of Trifluoroacetic Anhydride-Derived Methods
The strategic incorporation of the trifluoromethyl (CF₃) group is a well-established and powerful tool in modern drug discovery and development.[1][2] Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[2] However, the journey from a promising lead compound to a marketable drug is fraught with challenges, not the least of which is the cost of synthesis, especially at scale. Traditional trifluoromethylating reagents, while effective, often come with a prohibitive price tag, acting as a significant barrier to their widespread application in large-scale production.[3] This guide provides a comprehensive evaluation of a highly cost-effective and operationally simple approach to radical trifluoromethylation utilizing trifluoroacetic anhydride (TFAA) as a readily available precursor, and objectively compares its performance with established, yet more expensive, alternatives.
The Trifluoromethylation Dilemma: Balancing Efficacy and Economy
For decades, medicinal chemists have relied on a toolbox of reagents for the introduction of the CF₃ group. Among the most prominent are the electrophilic Togni's and Umemoto's reagents.[4] These compounds are prized for their high reactivity and broad substrate scope, often operating under mild conditions.[4] However, their complex multi-step synthesis invariably translates to a high cost, a factor that can become a critical bottleneck during process development and manufacturing.
This economic reality has spurred the exploration of more affordable and scalable methods. An ideal trifluoromethylating agent should be derived from an inexpensive and abundant starting material, be easy to handle, and participate in efficient and selective reactions. Trifluoroacetic anhydride (TFAA), a bulk chemical commodity, has emerged as a front-runner in this pursuit.[5] While TFAA itself is not a direct trifluoromethylating agent, its activation under specific conditions provides a gateway to the highly reactive trifluoromethyl radical (•CF₃), offering a paradigm shift in the cost-effectiveness of this critical transformation.
Unlocking the Potential of TFAA: A Radical Approach to Cost-Effective Trifluoromethylation
Recent advancements, particularly in the field of photoredox catalysis, have unlocked the potential of TFAA as a practical and economical source of the trifluoromethyl radical.[1][5][6] This approach typically involves the in-situ generation of a reactive intermediate through the interaction of TFAA with an activator, such as pyridine N-oxide. This intermediate can then be readily reduced by a photocatalyst under visible light irradiation to generate the desired trifluoromethyl radical.
Mechanistic Insights: The Generation of the Trifluoromethyl Radical from TFAA
The currently accepted mechanism for the photoredox-catalyzed trifluoromethylation using TFAA and pyridine N-oxide is depicted below. The initial step involves the reaction between TFAA and pyridine N-oxide to form a key intermediate. This adduct is then reduced by the excited state of the photocatalyst via a single-electron transfer (SET) process. The resulting radical anion rapidly undergoes fragmentation, releasing carbon dioxide and generating the trifluoromethyl radical. This radical can then engage with the substrate in the desired trifluoromethylation reaction.
Caption: Proposed mechanism for the generation of the trifluoromethyl radical from TFAA.
A Head-to-Head Comparison: TFAA-Derived Method vs. Traditional Reagents
To provide a clear and objective comparison, the following table summarizes the key performance indicators and estimated costs for trifluoromethylation using the TFAA/photoredox method versus the widely used Togni's and Umemoto's reagents.
| Parameter | TFAA / Pyridine N-Oxide / Photoredox Catalyst | Togni's Reagent II | Umemoto's Reagent |
| Reagent Cost | ~$220/kg (TFAA)[2] | ~$500/g (and higher)[7] | ~$200/g (and higher) |
| Typical Reaction Conditions | Visible light, room temperature, photocatalyst | Often requires a metal catalyst (e.g., Cu) or base | Base or metal catalyst often required |
| Reaction Yields | Moderate to excellent, substrate-dependent[1][5] | Good to excellent[3] | Good to excellent |
| Substrate Scope | Broad for (hetero)arenes and alkenes[1][6] | Broad, including C, N, S, O-nucleophiles[4] | Primarily for C, S, and P-nucleophiles |
| Safety Considerations | TFAA is corrosive and moisture-sensitive | Togni's reagents can be explosive under certain conditions[8] | Generally stable solids |
| Scalability | Demonstrated on gram scale, promising for larger scale[1] | High cost is a major barrier to large-scale synthesis[3] | High cost limits large-scale applications |
Disclaimer: Estimated reagent costs are based on publicly available bulk pricing and can vary significantly based on supplier, purity, and purchase volume. These figures are intended for comparative purposes only.
Experimental Workflow: A Practical Guide
The operational simplicity of the TFAA-based photoredox trifluoromethylation makes it an attractive method for both academic and industrial laboratories. Below is a generalized workflow comparing this method to a typical procedure using a Togni's reagent.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Vinyl Trifluoroacetate
Greetings to my fellow researchers and drug development professionals. In our line of work, precision and safety are paramount, not just in our syntheses and analyses, but also in the complete lifecycle of the chemicals we use. Vinyl trifluoroacetate is a valuable reagent, but its high reactivity, flammability, and corrosive nature demand our utmost respect and a disciplined approach to its disposal. This guide is designed to provide you with the essential, immediate safety and logistical information needed to handle and dispose of this chemical responsibly, ensuring the safety of yourself, your colleagues, and our environment. We will move beyond a simple checklist to understand the chemical principles that dictate these procedures, building a framework of safety and trust in our laboratory operations.
The Hazard Profile: Understanding the "Why" Behind the Precautions
This compound (CAS 433-28-3) is not a compound to be handled casually. Its hazardous properties are multifaceted, and understanding them is the foundation of safe disposal.[1]
-
High Flammability: With a flash point of approximately -32°C (-25.6°F), this chemical is classified as a highly flammable liquid.[2] This means that even at low temperatures, it can emit enough vapor to form an ignitable mixture with air. Any disposal procedure must rigorously exclude ignition sources like sparks, open flames, and hot surfaces.[3][4]
-
Corrosivity and Reactivity: The trifluoroacetate ester linkage is susceptible to hydrolysis. Contact with water or moisture, especially under basic or acidic conditions, will hydrolyze the ester into trifluoroacetic acid (a strong corrosive acid) and vinyl alcohol, which rapidly tautomerizes to acetaldehyde. The potential for generating a strong acid necessitates the use of corrosion-resistant containers and careful handling to prevent severe skin burns and eye damage.[5][6] It is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[7]
-
Toxicity: this compound is harmful if swallowed, inhaled, or absorbed through the skin.[5][8] It is a lachrymator, meaning it irritates the eyes and causes tearing.[6][8] Furthermore, it is suspected of causing genetic defects, which underscores the need for stringent personal protective measures.[4]
Key Hazard Summary Table
| Property | Value | Significance & Source |
| GHS Signal Word | Danger | Indicates severe hazard potential.[2][5] |
| Hazard Codes | H225, H302+H312+H332, H314, H341 | Highly flammable; Harmful if swallowed, in contact with skin or if inhaled; Causes severe skin burns and eye damage; Suspected of causing genetic defects.[2][4] |
| Flash Point | -32 °C / -25.6 °F (closed cup) | Vapors can ignite well below room temperature.[2] |
| Boiling Point | ~40 °C / 104 °F | High volatility contributes to flammable vapor concentration and inhalation risk.[2][6] |
| Storage Class | 3 - Flammable liquids | Requires storage in a dedicated flammables cabinet.[2] |
| Transport Info | UN 2924 | Flammable liquid, corrosive, n.o.s.[8][9] |
Pre-Disposal Safety: Your Personal Protective Armor
Before handling any container of this compound for disposal, you must be equipped with the appropriate Personal Protective Equipment (PPE). This is non-negotiable and serves as your primary defense against exposure.
-
Hand Protection: Wear chemically resistant gloves. Butyl rubber or Viton™ gloves are recommended. Always check the manufacturer's glove compatibility data.
-
Eye and Face Protection: Use chemical safety goggles and a full-face shield.[2] Standard safety glasses are insufficient.
-
Body Protection: A flame-retardant lab coat and chemical-resistant apron are essential. Ensure you are wearing long pants and closed-toe shoes.
-
Respiratory Protection: All handling of open containers must be done inside a certified chemical fume hood to control vapor exposure.[5]
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be poured down the drain or mixed with general refuse. [3] The disposal process must be entrusted to a licensed waste disposal company.[9]
Step 1: Waste Segregation and Containment
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with corrosive and flammable organic liquids (e.g., a coated glass bottle or specialized solvent waste can).
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," listing "this compound" as a component. Include the associated hazards: "Flammable" and "Corrosive."
-
Storage: Keep the waste container closed at all times except when adding waste. Store it in a cool, well-ventilated area, away from ignition sources and incompatible materials, preferably in a secondary containment tray within a flammables cabinet.[3]
Step 2: Managing Different Waste Streams
A. Unused or Excess Product:
-
Work inside a chemical fume hood.
-
Carefully transfer the unwanted this compound into the designated hazardous waste container.
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[3][5]
-
Securely close the waste container.
-
Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.
B. Empty Containers:
-
An "empty" container is never truly empty; it contains residual liquid and vapor that are still hazardous.
-
Decontamination (Triple Rinse): Inside a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect the rinsate in your designated "this compound" hazardous waste container. This rinsate is now also hazardous waste.
-
After triple-rinsing, the container can be managed for recycling or disposal. Puncture the container to prevent reuse.[3][10] Consult your EHS office for specific institutional policies.
C. Spill Cleanup Waste:
-
Should a spill occur, evacuate personnel and eliminate all ignition sources.[5]
-
Wearing full PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealable, labeled hazardous waste container.
-
Manage this container as hazardous waste for professional disposal.
Disposal Workflow Diagram
Caption: Decision workflow for segregating and containerizing this compound waste.
Emergency Response: Preparedness is Key
Accidents can happen despite the best precautions. Your response must be swift and correct.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
Regulatory Adherence: The Final Checkpoint
All disposal activities must comply with federal, state, and local regulations. This guide is based on general safety principles, but your institution's EHS office is the ultimate authority on specific procedures and approved vendors. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management.[10][11][12][13] Always consult your Safety Data Sheet (SDS) and institutional guidelines before proceeding.
By adhering to these scientifically grounded procedures, we uphold our professional responsibility to maintain a safe laboratory environment. Trust in our protocols is built on a clear understanding of the risks and the validated steps we take to mitigate them.
References
- Haz-Map. (n.d.). This compound - Hazardous Agents.
- Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Reactivity Hazards - Control and Prevention.
- PubChem. (n.d.). Ethenyl 2,2,2-trifluoroacetate.
- Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Reactivity Hazards - Overview.
- Construction Executive. (2021). Chemical Safety: How to Meet the OSHA Standard.
- Google Patents. (n.d.). Method for producing this compound.
- DuraLabel. (2025). OSHA Rules for Hazardous Chemicals.
- PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
- Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS.
- MDPI. (n.d.). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate.
- Purdue University. (n.d.). US EPA Pesticide Registration (PR) Notice 83-3.
- Journal of the Chemical Society B. (n.d.). The thermal decomposition of trifluoroacetic acid.
- OSTI.gov. (n.d.). Vinyl ether hydrolysis. VII. Isotope effects on catalysis by aqueous hydrofluoric acid.
- NIST. (n.d.). This compound.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals.
- Google Patents. (n.d.). Hydrolysis of polymerized vinyl esters.
- U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste.
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A Researcher's Guide to Safely Handling Vinyl Trifluoroacetate: Essential Personal Protective Equipment
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Vinyl trifluoroacetate (VTFA), a highly reactive and hazardous chemical. Our goal is to empower you with the knowledge to implement safe laboratory practices, extending beyond product specifications to build a culture of safety and trust.
The Chemical Threat: Understanding this compound's Profile
This compound is a colorless to pale yellow, highly flammable liquid.[1][2] Its primary dangers lie in its corrosivity and toxicity. VTFA is harmful if swallowed, inhaled, or absorbed through the skin, and it can cause severe skin burns and serious eye damage.[2][3][4] Furthermore, it is a lachrymator, meaning it can cause tearing, and may lead to respiratory tract irritation.[1][3] The presence of the trifluoroacetate group makes the molecule highly reactive.
Your Shield: A Multi-Faceted Approach to Protection
While engineering controls like fume hoods are the first line of defense, Personal Protective Equipment (PPE) is a critical final barrier between you and potential exposure. A comprehensive PPE strategy is non-negotiable when working with VTFA.
Essential Personal Protective Equipment for this compound
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures you are performing.
Eye and Face Protection: A Non-Negotiable Barrier
-
Mandatory: Always wear chemical splash goggles conforming to EN166 or NIOSH standards.[5]
-
For Increased Splash Risk: A face shield worn over chemical splash goggles is required for procedures with a higher potential for splashing.
-
Rationale: VTFA is corrosive and can cause severe eye damage.[3][4] Standard safety glasses do not provide an adequate seal against splashes and vapors.
Skin and Body Protection: Impervious Coverage
-
Glove Selection is Critical:
-
Glove Protocol:
-
Protective Clothing:
-
Wear a flame-retardant lab coat.
-
For tasks with a high splash potential, supplement your lab coat with a chemical-resistant apron.
-
Ensure your legs are covered, and always wear closed-toe shoes.
-
Respiratory Protection: Safeguarding Your Lungs
-
When Required: Use respiratory protection when engineering controls like a fume hood are insufficient to maintain exposure below acceptable limits.
-
Recommended Respirator: An air-purifying respirator with organic vapor cartridges is recommended. In cases of higher concentrations, a supplied-air respirator may be necessary.
-
Fit is Key: A proper fit is essential for a respirator's effectiveness. Ensure you have been properly fit-tested.
Table 1: PPE Recommendations for Handling this compound
| Protection Area | Standard Handling | High-Risk/Splash Potential |
| Eyes | Chemical Splash Goggles | Chemical Splash Goggles and Face Shield |
| Hands | Butyl or Viton® Gloves | Double-gloving with Butyl or Viton® |
| Body | Flame-Retardant Lab Coat | Chemical-Resistant Apron over Lab Coat |
| Respiratory | Work in a Fume Hood | Air-Purifying Respirator with Organic Vapor Cartridges or Supplied-Air Respirator |
Operational Blueprint: From Preparation to Disposal
A systematic approach is crucial for minimizing risks associated with VTFA.
Safe Handling Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Waste Management: A Critical Final Step
-
Segregation: All materials that come into contact with VTFA, including gloves, wipes, and empty containers, must be treated as hazardous waste.[4]
-
Containment: Collect all VTFA waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Adhere to your institution's specific protocols for the disposal of hazardous chemical waste. Never pour VTFA down the drain.[5]
Emergency Response: Be Prepared
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for several minutes, removing contact lenses if present and easy to do so.[4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Spill:
-
Evacuate the area.
-
For small spills, if properly trained and equipped, use an inert absorbent material to contain the spill.
-
Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area.
-
For large spills, evacuate and contact your institution's emergency response team.
-
By strictly following these guidelines, you can significantly mitigate the risks associated with this compound. This document should be used in conjunction with your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the product.
References
- Haz-Map.
- PubChem.
- AMG Medical Inc. CHEMICAL RESISTANCE & BARRIER GUIDE. [Link]
- Gloves By Web. Gloves Chemical Resistance Chart. [Link]
- Environmental Health and Safety, University of South Carolina. OSHA Glove Selection Chart. [Link]
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- 4. This compound | 433-28-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
